molecular formula C12H24O2 B1229579 3-Methylundecanoic acid CAS No. 65781-38-6

3-Methylundecanoic acid

Katalognummer: B1229579
CAS-Nummer: 65781-38-6
Molekulargewicht: 200.32 g/mol
InChI-Schlüssel: SHTJBHFHMAKAPT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-Methylundecanoic acid is a synthetic branched-chain fatty acid with the molecular formula C12H24O2 and a molecular weight of 200.32 g/mol . Its structure features an 11-carbon chain with a methyl group at the third carbon, terminating in a carboxylic acid functional group . The compound is assigned CAS Registry Number 65781-38-6 and is identified by the SMILES notation CCCCCCCCC(C)CC(=O)O . As a research chemical, 3-Methylundecanoic acid serves as a valuable building block in organic synthesis and materials science. Researchers utilize this compound in the study of structure-activity relationships, particularly in investigating how branched-chain modifications influence the physical, chemical, and biological properties of fatty acids . It is a key intermediate for developing more complex molecules for various experimental applications. Note on Applications: Specific, verified research applications and mechanisms of action for this particular compound are not detailed in the available sources. The information provided above is based on its general classification as a branched-chain fatty acid. Safety and Handling: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Please refer to the Safety Data Sheet for proper handling and storage instructions, which may require cold-chain transportation .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-methylundecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O2/c1-3-4-5-6-7-8-9-11(2)10-12(13)14/h11H,3-10H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHTJBHFHMAKAPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80984293
Record name 3-Methylundecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80984293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65781-38-6
Record name 3-Methylundecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65781-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methylundecanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065781386
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methylundecanoic acid
Source EPA DSSTox
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Record name 3-methylundecanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.914
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Foundational & Exploratory

Technical Monograph: 3-Methylundecanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Structural Architectures, Asymmetric Synthesis, and Biopharmaceutical Applications

Executive Summary

3-Methylundecanoic acid (3-MUA) is a branched-chain fatty acid (BCFA) of significant interest in dermatological pharmacology and lipid biophysics.[1] Unlike its straight-chain isomer, lauric acid (dodecanoic acid), the presence of a methyl group at the C3 (beta) position introduces a chiral center and steric irregularity that dramatically alters lipid packing dynamics.

Biologically, 3-MUA is a signature component of Vernix caseosa, the proteolipid biofilm coating the human fetus, where it plays a critical role in waterproofing and barrier formation without rigidity. This guide explores the physicochemical profile of 3-MUA, details a high-fidelity asymmetric synthesis via conjugate addition, and analyzes its potential as a permeation enhancer in transdermal drug delivery systems.

Part 1: Molecular Architecture & Physicochemical Profile

The introduction of a methyl branch at the C3 position disrupts the Van der Waals forces typically observed in straight-chain fatty acid packing. This "kink" lowers the melting point and increases membrane fluidity, a property essential for maintaining the semi-solid, protective nature of vernix lipids at body temperature.

Table 1: Physicochemical Specifications
PropertyValue / DescriptorContextual Note
IUPAC Name 3-Methylundecanoic acid
CAS Registry 65781-38-6
Molecular Formula C₁₂H₂₄O₂
Molecular Weight 200.32 g/mol
Chirality (R)- and (S)- enantiomersC3 is the stereogenic center.[1][2]
Physical State Liquid / Low-melting solidMP is significantly lower than Lauric acid (43.2°C) due to steric disruption.[1]
LogP (Predicted) ~4.8Highly lipophilic; partitions readily into stratum corneum bilayers.[1]
pKa ~4.8Typical for carboxylic acids; exists as anion at physiological pH (7.4).[1]
Critical Feature Ante-iso/Iso structural motifMimics fluidizing cholesterol precursors in biological membranes.[1]
Part 2: Synthetic Pathways & Production Strategy

Isolation of 3-MUA from natural sources (wool wax or vernix) yields complex mixtures with positional isomers that are difficult to separate.[1] For pharmaceutical applications requiring high enantiopurity, Asymmetric Conjugate Addition is the preferred route.

The following protocol utilizes an Evans chiral auxiliary (oxazolidinone) to direct the stereoselective addition of a methyl group to the beta-position of an unsaturated precursor.

Protocol: Asymmetric Conjugate Addition via Evans Auxiliary

Objective: Synthesis of (R)-3-Methylundecanoic acid with >95% ee.

Reagents:

  • (S)-4-Benzyl-2-oxazolidinone (Evans Auxiliary)[1]

  • trans-2-Undecenoic acid[1]

  • Pivaloyl chloride / Triethylamine (for mixed anhydride coupling)[1]

  • Methylmagnesium bromide / Copper(I) bromide-dimethyl sulfide (for organocuprate formation)[1]

  • Lithium hydroperoxide (LiOOH) (for chiral auxiliary cleavage)[1]

Step-by-Step Methodology:

  • N-Acylation (Substrate Preparation):

    • Activate trans-2-undecenoic acid using pivaloyl chloride and triethylamine in dry THF at -78°C to form the mixed anhydride.

    • Add lithiated (S)-4-benzyl-2-oxazolidinone.[1]

    • Mechanism:[2][3][4][5] The auxiliary attaches to the carbonyl, creating the steric environment necessary for stereocontrol.

    • Product: (S)-3-(trans-2-undecenoyl)-4-benzyl-2-oxazolidinone.[1]

  • Asymmetric Conjugate Addition (The Critical Step):

    • Prepare the Gilman reagent (Me₂CuLi) in situ by mixing MeMgBr and CuBr·SMe₂ in ether at -40°C.[1]

    • Add the N-enoyl oxazolidinone substrate.[1]

    • Causality: The copper reagent attacks the beta-carbon (C3).[1] The bulky benzyl group on the oxazolidinone blocks one face of the molecule, forcing the methyl group to add from the opposite side (stereoselective induction).

    • Result: Formation of the C3 chiral center.[1]

  • Hydrolytic Cleavage (Auxiliary Removal):

    • Treat the adduct with LiOOH (generated from LiOH and H₂O₂) in THF/water at 0°C.

    • Why LiOOH? It is more nucleophilic than hydroxide but less basic, preventing racemization of the newly formed sensitive chiral center while cleaving the imide bond.

    • Final Product: Enantiopure 3-Methylundecanoic acid.[1] (The auxiliary can be recovered).

Visualization: Stereoselective Synthesis Workflow

SynthesisWorkflow Start trans-2-Undecenoic Acid Intermediate1 N-Enoyl Imide (Chiral Substrate) Start->Intermediate1 Mixed Anhydride Coupling Auxiliary (S)-Evans Auxiliary (Oxazolidinone) Auxiliary->Intermediate1 Intermediate2 Beta-Methyl Adduct (Stereocenter Set) Intermediate1->Intermediate2 Asymmetric Conjugate Addition (Stereocontrol) Reagent Me2CuLi (Gilman Reagent) Reagent->Intermediate2 Final (R)-3-Methylundecanoic Acid (>95% ee) Intermediate2->Final Chiral Auxiliary Cleavage Recycle Recovered Auxiliary Intermediate2->Recycle Cleavage LiOOH Hydrolysis

Figure 1: Asymmetric synthesis pathway utilizing Evans auxiliary for stereocontrolled installation of the C3 methyl group.

Part 3: Analytical Characterization[6]

Validating the synthesis of 3-MUA requires distinguishing it from straight-chain impurities and confirming the branch position.[1]

1. Gas Chromatography-Mass Spectrometry (GC-MS)

Analysis is performed on the Methyl Ester derivative (3-Methylundecanoate).[1]

  • McLafferty Rearrangement: A diagnostic fragmentation pathway for methyl esters.[1][6]

  • Signature Ion: For a 3-methyl substituted ester, the McLafferty rearrangement yields a distinctive peak at m/z 88 (compared to m/z 74 for straight-chain methyl esters).[1]

    • Mechanism:[2][3][4][5] Gamma-hydrogen transfer to the carbonyl oxygen followed by beta-cleavage.[1] The C3 methyl group is retained in the charged fragment.

2. Nuclear Magnetic Resonance (NMR)[1]
  • ¹H NMR (CDCl₃):

    • δ ~0.95 ppm (doublet): The methyl group at C3 couples with the single proton at C3, creating a diagnostic doublet. This distinguishes it from the triplet of the terminal methyl group (C11).

    • δ ~2.1-2.4 ppm (multiplet): The alpha-protons (C2) appear as a complex multiplet due to the adjacent chiral center at C3, often showing diastereotopic character.[1]

Part 4: Biological Interface & Pharmacological Potential

The primary interest in 3-MUA lies in its ability to mimic the "fluidizing" properties of Vernix caseosa lipids.

Mechanism of Action: Membrane Fluidization

In the stratum corneum (SC), lipids form rigid, crystalline bilayers (orthorhombic packing) that act as a barrier.

  • Straight Chain (Lauric/Palmitic): Pack tightly like stacked bricks.[1]

  • Branched Chain (3-MUA): The C3 methyl group acts as a steric wedge.[1] When incorporated into SC bilayers, it disrupts the tight packing, inducing a phase transition from orthorhombic (solid) to hexagonal (fluid).

Therapeutic Application:

  • Permeation Enhancer: By fluidizing the lipid matrix, 3-MUA creates transient channels for drug diffusion, making it a potent excipient for transdermal delivery of hydrophilic drugs.[1]

  • Barrier Repair: In conditions like atopic dermatitis where the barrier is rigid and brittle, 3-MUA formulations can restore plasticity and hydration, mimicking the natural protection of the newborn.

Visualization: Lipid Bilayer Disruption Model

MembraneDynamics cluster_0 Standard Lipid Bilayer cluster_1 3-MUA Modified Bilayer L1 Head Tail Tail L2 Head Tail Tail L3 Head Tail Tail Action Steric Disruption (Increased Fluidity) L2->Action Addition of 3-MUA M1 Head Tail Tail BCFA COOH C3-Methyl (Kink) Tail M2 Head Tail Tail Action->BCFA Phase Transition

Figure 2: Mechanism of membrane fluidization.[1] The C3 methyl group (yellow) disrupts the ordered packing of standard lipids, increasing permeability.

References
  • PubChem. (2025).[1] 3-Methylundecanoic acid | C12H24O2.[1] National Library of Medicine.[1] [Link][1]

  • Hoeger, W. W., et al. (2002).[1] Epidermal barrier lipids in human vernix caseosa: corresponding ceramide pattern in vernix and fetal skin. British Journal of Dermatology.[1] [Link]

  • Rissmann, R., et al. (2006).[1] Vernix caseosa as a model for the development of novel barrier creams. Skin Pharmacology and Physiology. [Link]

  • LIPID MAPS® Structure Database. (2024). Branched Fatty Acids. [Link]

Sources

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical Characteristics of 3-Methylundecanoic Acid

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic characteristics of 3-Methylundecanoic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental data with practical insights into its synthesis, analysis, and safe handling. The structure of this guide is tailored to present a logical flow of information, beginning with basic identification and progressing to detailed analytical data and experimental protocols. All claims are supported by authoritative sources to ensure scientific integrity.

Compound Identification and Core Properties

3-Methylundecanoic acid is a methyl-branched, medium-chain saturated fatty acid.[1] It is structurally an undecanoic acid with a methyl group at the third carbon position. This branching influences its physical properties and potential biological activity.

Table 1: Core Identifiers and Properties

Property Value Source
IUPAC Name 3-methylundecanoic acid [1]
Molecular Formula C₁₂H₂₄O₂ [1]
Molecular Weight 200.32 g/mol [2]
Monoisotopic Mass 200.17763 Da [3]
CAS Number 17001-17-1 (for 9-isomer) [2]
Canonical SMILES CCCCCCCCC(C)CC(=O)O [3]
InChIKey SHTJBHFHMAKAPT-UHFFFAOYSA-N [3]

| Classification | Fatty Acyls [FA] -> Branched fatty acids [FA0102] |[1][2] |

Caption: Molecular structure of 3-Methylundecanoic acid.

Physicochemical Data

The physical state and solubility of 3-Methylundecanoic acid are critical parameters for its application in various experimental and formulation contexts. While specific experimental data for the 3-methyl isomer is sparse, properties can be inferred from closely related isomers like 10-methylundecanoic acid.

Table 2: Physical Properties

Property Value Source & Notes
Appearance Solid Based on the melting point of the 10-methyl isomer.[4]
Density ~0.903 g/cm³ Value for the 10-methyl isomer.[4]
Melting Point 38-39 °C Value for the 10-methyl isomer.[5]
Boiling Point 140-145 °C at 3 Torr Value for the 10-methyl isomer.[5]
Flash Point ~165.7 °C Value for the 10-methyl isomer.[5]

| XLogP3 | 4.8 | Predicted value, indicating low water solubility.[3] |

Spectroscopic Profile for Structural Elucidation

Structural verification of 3-Methylundecanoic acid relies on a combination of mass spectrometry, NMR, and IR spectroscopy.

Mass Spectrometry

Mass spectrometry is essential for confirming the molecular weight and fragmentation pattern. The predicted collision cross-section (CCS) values and m/z for various adducts are crucial for identification in complex matrices.[3]

Table 3: Predicted Mass Spectrometry Data

Adduct Type Predicted m/z
[M+H]⁺ 201.18491
[M+Na]⁺ 223.16685
[M-H]⁻ 199.17035
[M+NH₄]⁺ 218.21145

Data sourced from PubChem's predicted profile.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides a map of the carbon skeleton. The chemical shifts are sensitive to the local electronic environment, allowing for the unambiguous assignment of each carbon atom, including the methyl branch and the carboxylic acid group.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. For 3-Methylundecanoic acid, the most characteristic absorptions are:

  • O-H stretch: A broad band around 2500-3300 cm⁻¹ is characteristic of the carboxylic acid hydroxyl group.

  • C=O stretch: A strong, sharp peak typically appears around 1700-1725 cm⁻¹ for the carbonyl group.

  • C-H stretch: Peaks just below 3000 cm⁻¹ correspond to the sp³ hybridized C-H bonds of the alkyl chain.

Biological Context and Toxicological Information

As a branched-chain fatty acid, 3-Methylundecanoic acid is part of a class of lipids with diverse biological roles.[1] While specific bioactivity for this compound is not extensively documented, related fatty acids exhibit antimicrobial, anti-inflammatory, and anticancer properties.[6][7]

Hazard Profile

According to the Globally Harmonized System (GHS) classifications reported to the European Chemicals Agency (ECHA), this compound presents several hazards.[1]

Table 4: GHS Hazard Classification

Hazard Code Description Class
H315 Causes skin irritation Skin Irrit. 2
H319 Causes serious eye irritation Eye Irrit. 2A
H335 May cause respiratory irritation STOT SE 3

STOT SE 3: Specific target organ toxicity, single exposure.[1]

Methodologies for Synthesis and Analysis

Synthetic Approach: Grignard Coupling

A robust and versatile method for synthesizing branched-chain fatty acids involves the Grignard reaction.[8] This approach offers high yields and avoids the use of secondary bromides, which can be impure.[8] The following protocol is a representative method adapted from procedures for similar fatty acids.[8][9]

Synthesis_Workflow Bromide 1-Bromooctane Grignard Octylmagnesium bromide (Grignard Reagent) Bromide->Grignard Mg Magnesium (in THF) Mg->Grignard Ester Methyl 3-butenoate Intermediate Conjugate Addition Product Ester->Intermediate Hydrolysis Acidic Workup (H₃O⁺) Product 3-Methylundecanoic Acid Hydrolysis->Product Grignard->Intermediate 1,4-Addition Intermediate->Product Hydrolysis

Caption: Generalized workflow for the synthesis of 3-Methylundecanoic acid.

Experimental Protocol: Synthesis via Grignard Reagent

  • Rationale: This protocol utilizes a Grignard reagent for nucleophilic 1,4-addition (conjugate addition) to an α,β-unsaturated ester. This method is highly effective for creating a new carbon-carbon bond at the β-position, directly establishing the branched structure.

  • Step 1: Preparation of the Grignard Reagent (Octylmagnesium Bromide)

    • To a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, add magnesium turnings.

    • Add anhydrous tetrahydrofuran (THF) to cover the magnesium.

    • Add a solution of 1-bromooctane in anhydrous THF dropwise to initiate the reaction. Maintain a gentle reflux.

    • After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Step 2: Conjugate Addition Reaction

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • In a separate flask, prepare a solution of methyl 3-butenoate in anhydrous THF.

    • Add the methyl 3-butenoate solution dropwise to the stirred Grignard reagent. The causality here is to control the exothermic reaction and prevent side reactions.

    • After the addition, allow the mixture to warm to room temperature and stir for several hours or overnight to ensure the reaction goes to completion.[8]

  • Step 3: Hydrolysis and Saponification

    • Carefully pour the reaction mixture into a beaker of crushed ice and cautiously acidify with dilute sulfuric or hydrochloric acid to hydrolyze the magnesium salts.

    • Transfer the mixture to a separatory funnel. The organic layer contains the methyl ester of the target acid.

    • To obtain the free acid, the ester is saponified by refluxing with an aqueous solution of sodium hydroxide.

    • After saponification, the solution is cooled and acidified to precipitate the 3-Methylundecanoic acid.

  • Step 4: Purification

    • Extract the crude acid with a suitable organic solvent like diethyl ether or ethyl acetate.

    • Wash the organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[10]

    • The final product can be further purified by vacuum distillation or chromatography.

Analytical Workflow for Purity Assessment
  • Gas Chromatography-Mass Spectrometry (GC-MS): The primary technique to assess purity and confirm the identity of the final product. The sample is typically derivatized (e.g., to its methyl ester) to improve volatility for GC analysis.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the structure and ensure no significant impurities are present.

  • FTIR Spectroscopy: Confirms the presence of the carboxylic acid functional group and the absence of starting materials.

Safe Handling and Storage

Proper handling is crucial due to the irritant nature of 3-Methylundecanoic acid.[1][11]

  • Engineering Controls: Use only in a well-ventilated area, preferably under a chemical fume hood.[12]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[11]

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber).[13]

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.[12]

  • Handling: Avoid contact with skin, eyes, and clothing.[12] Do not breathe mist or vapors.[13] Wash hands thoroughly after handling.[11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13] Keep away from incompatible materials such as strong oxidizing agents.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3017629, 3-Methylundecanoic acid. Available at: [Link]

  • PubChemLite (n.d.). 3-methylundecanoic acid (C12H24O2). Available at: [Link]

  • Linstead, R. P., & Rydon, H. N. (1933). 3-Methylheptanoic acid. Organic Syntheses, 13, 70. Available at: [Link]

  • Aqua Guard (2014). Safety Data Sheet: Aqua Guard Muriatic Acid. Available at: [Link]

  • Martín-Peláez, S., et al. (2022). Oleanolic Acid: Extraction, Characterization and Biological Activity. Nutrients, 14(3), 623. Available at: [Link]

  • ChemSrc (2025). 3-Methyloctanoic acid | CAS#:6061-10-5. Available at: [Link]

  • Davies, S. G., & Ichihara, O. (1991). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses, 70, 25. Available at: [Link]

  • Chemos GmbH & Co.KG (2019). Safety Data Sheet: 3-Methylundecanoic acid. Available at: [Link]

  • ResearchGate (n.d.). Bioactive compound and their biological activity. Available at: [Link]

  • Ghafouri, H., et al. (2023). Biological Activities of Novel Oleanolic Acid Derivatives from Bioconversion and Semi-Synthesis. Molecules, 28(14), 5556. Available at: [Link]

  • Le, C., et al. (2024). Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. Beilstein Journal of Organic Chemistry, 20, 526-534. Available at: [Link]

  • Molero, D. (2023). Organic Compounds with Biological Activity. Compounds, 3(3), 478-482. Available at: [Link]

  • ResearchGate (2019). NMR, mass spectroscopy, IR - finding compound structure?. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15089799, 3-Hydroxy-10-methylundecanoic acid. Available at: [Link]

  • Wibowo, J. T., et al. (2021). Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities. Marine Drugs, 20(1), 3. Available at: [Link]

  • Abdullah, N. A., et al. (2024). Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids. Data in Brief, 54, 110410. Available at: [Link]

  • Sprecher, H. (1968). Chemical Synthesis of Polyunsaturated Fatty Acids. JAOCS, 45(4), 213-218. Available at: [Link]

  • Hassarajani, S. A., & Mamdapur, V. R. (1998). A Three Step Synthesis of 11-Cycloheptylundecanoic Acid. Molecules, 3(1), 41-43. Available at: [Link]

  • Hillwig, M. S. (2023). Spectroscopy Data for Undergraduate Teaching. Journal of Chemical Education, 100(11), 4655-4660. Available at: [Link]

  • Nowick, J. S. (n.d.). Problems from Previous Years' Exams. University of California, Irvine. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5282638, 9-Methylundecanoic acid. Available at: [Link]

Sources

3-Methylundecanoic Acid: Natural Sources, Biosynthesis, and Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-Methylundecanoic Acid (3-MUA) , a specific branched-chain fatty acid (BCFA) with critical roles in avian chemical ecology and microbial fermentation.

Executive Summary

3-Methylundecanoic acid (C


H

O

) is a medium-chain, methylated saturated fatty acid.[1][2] Unlike common straight-chain fatty acids (SCFAs) used primarily for energy storage, 3-MUA functions as a bioactive semiochemical. It is predominantly synthesized in the uropygial (preen) glands of specific avian species, serving as a unique olfactory signature for individual recognition and mate selection.[1][3] Secondary sources include microbial fermentation products (e.g., aromatic vinegars) and specific plant metabolomes.

Chemical Identity & Structural Logic

3-MUA belongs to the class of anteiso- or mid-chain branched fatty acids, depending on the nomenclature perspective, though strictly it is an


-methyl substituted fatty acid relative to the carboxyl head (if counting from C1) or 

-methyl (if counting from C2).
PropertySpecification
IUPAC Name 3-Methylundecanoic acid
Molecular Formula C

H

O

Molecular Weight 200.32 g/mol
Classification Branched-Chain Fatty Acid (BCFA); Saturated
Chirality The C3 position is a chiral center.[1] Natural enantiomers are often species-specific.
Key Feature Low melting point compared to straight-chain C12 (Lauric acid), conferring fluidity to secretions.

Natural Sources and Biological Context[4][5][6][7]

Primary Source: Avian Uropygial Secretions

The definitive natural source of 3-MUA is the uropygial gland (preen gland) of seabirds, specifically within the order Procellariiformes (Petrels, Prions, Shearwaters).

  • Mechanism of Action: Birds smear preen oil onto their plumage for waterproofing and hygiene.[1][3] However, the volatile fraction of this oil, containing 3-MUA, acts as a semiochemical (chemical signal).

  • Discovery in Ecology: Research into the "petrel odor" identified 3-MUA as a stable component of the individual olfactory signature.[1] Unlike diet-dependent lipids, 3-MUA expression is genetically regulated, allowing birds to distinguish "self" from "non-self" and avoid inbreeding.

  • Species Specificity: It has been isolated from the secretions of the Blue Petrel (Halobaena caerulea) and the Antarctic Prion (Pachyptila desolata).[1]

Microbial and Fermentation Sources

While less abundant than in avian sources, 3-MUA appears as a metabolite in specific fermentation environments.

  • Zhenjiang Aromatic Vinegar: 3-MUA is identified as a specific acid component derived from the microbial community (Acetobacter and Lactobacillus species) during the solid-state fermentation process.[1] It contributes to the complex aroma profile (kokumi/richness) of the vinegar.[1]

  • Sourdough Fermentation: Strains of Weissella confusa (Lactic Acid Bacteria) produce lactone derivatives of 3-MUA (e.g., cis-4-hydroxy-3-methylundecanoic acid lactone), indicating the free acid is a metabolic intermediate.

Plant Sources

Trace amounts have been identified in the leaf extracts of Solanum nigrum (Black Nightshade), where it co-occurs with other antimicrobial lipids, suggesting a role in the plant's defense against pathogens.

Biosynthesis and Metabolism

The synthesis of 3-MUA differs fundamentally from standard fatty acid synthesis (FAS). Standard FAS extends the carbon chain by 2 carbons using Malonyl-CoA.[1] To introduce a methyl branch at position 3, the enzymatic machinery must utilize a Methylmalonyl-CoA extender unit at the final step of elongation.

The Uropygial FAS Pathway

In avian uropygial glands, a specialized Fatty Acid Synthase (FAS) permits the incorporation of methyl-branched precursors.[1]

  • Initiation: Acetyl-CoA serves as the primer.[1]

  • Elongation: Multiple cycles of Malonyl-CoA addition extend the chain to C10 (Decanoyl-ACP).[1]

  • Termination/Branching: Instead of another Malonyl-CoA, the enzyme accepts Methylmalonyl-CoA .

  • Result: Condensation adds 3 carbons but places a methyl group at the

    
    -carbon relative to the growing chain end, resulting in the 3-methyl structure upon thioesterase cleavage.
    
Biosynthetic Logic Diagram

The following diagram illustrates the divergence from standard synthesis to 3-MUA production.

Biosynthesis AcetylCoA Acetyl-CoA (Primer) FAS Fatty Acid Synthase (FAS Complex) AcetylCoA->FAS Initiation MalonylCoA Malonyl-CoA (Extender) MalonylCoA->FAS Elongation (x4) MethylMalonyl Methylmalonyl-CoA (Branching Unit) Condensation Condensation & Reduction MethylMalonyl->Condensation Incorporation at Final Step C10_Intermediate Decanoyl-ACP (C10 Intermediate) FAS->C10_Intermediate Chain Growth C10_Intermediate->Condensation MUA 3-Methylundecanoic Acid (C12 Branched) Condensation->MUA Thioesterase Cleavage

Figure 1: Biosynthetic pathway of 3-Methylundecanoic Acid via the incorporation of Methylmalonyl-CoA by Fatty Acid Synthase.[1]

Discovery and Chemical Synthesis

Historical Discovery

The structural elucidation of branched fatty acids dates back to the mid-20th century, driven by the analysis of bacterial lipids (e.g., Mycobacterium).[1] However, the specific identification of 3-MUA as a distinct semiochemical in birds is a more recent ecological discovery (late 1990s–2000s), facilitated by advances in Gas Chromatography-Mass Spectrometry (GC-MS).

Synthetic Confirmation (Anodic Synthesis)

To verify the structure of natural isolates, 3-MUA was historically synthesized using Kolbe Electrolysis (Anodic Synthesis).[1]

  • Reactants: Methyl hydrogen 6-methylglutarate + Octanoic acid.[4]

  • Process: Electrolytic decarboxylation couples the radicals.[1]

  • Significance: This method allowed researchers to produce reference standards to confirm the retention times of the natural compounds found in minute quantities in biological samples.[1]

Analytical Methodology

Detecting 3-MUA requires high-resolution separation techniques due to the potential for isomerism (e.g., distinguishing 3-methyl from 10-methyl isomers).

MethodProtocol Highlights
Extraction Solvent extraction (Chloroform:Methanol) of preen wax or fermentation broth.[1]
Derivatization Conversion to Fatty Acid Methyl Esters (FAMEs) using BF

-Methanol or Methanolic HCl to increase volatility.[1]
GC-MS Analysis Column: High-polarity capillary column (e.g., DB-Wax or CP-Sil 88) is required to separate branched isomers.Identification: Mass spectrum shows characteristic fragmentation patterns (McLafferty rearrangement) distinct from straight-chain isomers.
Chiral GC Use of cyclodextrin-based stationary phases to determine the specific enantiomer (R vs S) present in the biological sample.[1]

References

  • Mardon, J., et al. (2010).[5] "Sexual dimorphism in the olfactory signature of a seabird, the Blue Petrel (Halobaena caerulea)."[1][6][5] Journal of Chemical Ecology. Link

  • Campagna, S., et al. (2012). "Potential Semiochemical Molecules from Birds: A Practical and Comprehensive Compilation." Chemical Senses. Link[1]

  • Linstead, R. P., et al. (1950).[4] "Anodic Syntheses. Part II. Synthesis of 3-methylundecanoic acid." Journal of the Chemical Society.[1] Link

  • Zhang, Y., et al. (2023).[7] "Inoculation strategies affect the physicochemical properties and flavor of Zhenjiang aromatic vinegar."[1][8] Frontiers in Microbiology. Link

  • Jacob, J., & Ziswiler, V. (1982).[6][5][9] "The Uropygial Gland."[3][5] Avian Biology. Academic Press.[1] (Foundational text on preen gland lipids).

  • Al-Judaibi, A. M. (2022).[1] "Biogenic Synthesis of Solanum nigrum Mediated Silver Nanoparticles and study its antioxidant and Antibacterial Effects." Letters in Applied NanoBioScience. Link

Sources

3-Methylundecanoic acid biosynthetic pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biosynthetic Pathway of 3-Methylundecanoic Acid

Authored by: A Senior Application Scientist

Introduction: Understanding Methyl-Branched Fatty Acids

3-Methylundecanoic acid is a saturated fatty acid with a 12-carbon backbone, distinguished by a methyl group at the C-3 position (beta-position)[1]. As a methyl-branched fatty acid (BCFA), it belongs to a class of lipids with unique physicochemical properties compared to their straight-chain counterparts, including lower melting points and enhanced oxidative stability[2][3][4]. These properties make BCFAs crucial components of cell membranes in certain organisms, influencing fluidity and environmental adaptation, and also render them valuable for industrial applications in lubricants and biofuels[4]. This guide provides a detailed technical overview of the core biosynthetic pathway responsible for the synthesis of 3-Methylundecanoic acid, focusing on the enzymatic machinery, substrate flow, and the key mechanistic steps that introduce the characteristic methyl branch.

The Core Biosynthetic Pathway: A Deviation from Classical Fatty Acid Synthesis

The synthesis of 3-Methylundecanoic acid is not accomplished by a dedicated, unique pathway but rather by the co-option and substrate promiscuity of the conserved Fatty Acid Synthase (FAS) machinery. The key event is the strategic incorporation of a single methyl-branched extender unit, methylmalonyl-CoA, in place of the canonical malonyl-CoA during the initial elongation cycle.

The overall pathway can be dissected into three critical stages:

  • Precursor Supply: Generation of the starter unit (Acetyl-CoA) and the precursors for both standard (Malonyl-CoA) and branched (Methylmalonyl-CoA) extender units.

  • FAS-Mediated Elongation: The iterative condensation process catalyzed by the multi-domain Fatty Acid Synthase complex, including the specific incorporation of the methylmalonyl-CoA extender.

  • Chain Termination: Hydrolytic release of the completed fatty acid from the FAS complex.

3-Methylundecanoic_Acid_Biosynthesis_Overview cluster_precursors Precursor Supply cluster_fas Fatty Acid Synthase (FAS) Cycles cluster_termination Termination Amino Acids Amino Acids Propionyl-CoA Propionyl-CoA Amino Acids->Propionyl-CoA Odd-Chain Fatty Acids Odd-Chain Fatty Acids Odd-Chain Fatty Acids->Propionyl-CoA PCC Propionyl-CoA Carboxylase (PCC) Propionyl-CoA->PCC Methylmalonyl-CoA Methylmalonyl-CoA (Extender Unit) PCC->Methylmalonyl-CoA FAS_Cycle1 2. First Elongation: + Methylmalonyl-CoA Methylmalonyl-CoA->FAS_Cycle1 Glycolysis Glycolysis Acetyl-CoA Acetyl-CoA Glycolysis->Acetyl-CoA ACC Acetyl-CoA Carboxylase (ACC) Acetyl-CoA->ACC FAS_Start 1. Priming with Acetyl-CoA (C2 Starter) Acetyl-CoA->FAS_Start Malonyl-CoA Malonyl-CoA (Extender Unit) ACC->Malonyl-CoA FAS_Cycles_n 3. Subsequent Elongations: + 4x Malonyl-CoA Malonyl-CoA->FAS_Cycles_n FAS_Start->FAS_Cycle1 FAS_Intermediate 3-Methyl-butyryl-ACP (C5 Branched Intermediate) FAS_Cycle1->FAS_Intermediate FAS_Intermediate->FAS_Cycles_n FAS_Product_ACP 3-Methylundecanoyl-ACP (C12 Acyl Carrier) FAS_Cycles_n->FAS_Product_ACP TE Thioesterase (TE) Domain FAS_Product_ACP->TE Final_Product 3-Methylundecanoic Acid TE->Final_Product

Figure 1: Overall biosynthetic pathway of 3-Methylundecanoic Acid.
Precursor Biosynthesis: Sourcing the Building Blocks

The synthesis begins with the generation of three key precursors from central metabolism.

  • Acetyl-CoA (Starter Unit): Derived primarily from glycolysis and pyruvate oxidation, Acetyl-CoA serves as the initial two-carbon primer for the fatty acid chain[5]. It is loaded onto the FAS complex to begin the synthesis.

  • Malonyl-CoA (Standard Extender Unit): The bulk of the carbon backbone is constructed using malonyl-CoA. This is synthesized by the ATP-dependent carboxylation of Acetyl-CoA, a reaction catalyzed by Acetyl-CoA Carboxylase (ACC) [5]. Malonyl-CoA provides the two-carbon units for each standard elongation cycle.

  • Propionyl-CoA (Branched-Chain Precursor): The origin of the methyl branch lies in Propionyl-CoA. This three-carbon thioester is generated from the catabolism of several sources, including the branched-chain amino acids valine and isoleucine, odd-chain fatty acids, and the side-chain of cholesterol[6][7].

  • Methylmalonyl-CoA (Branched Extender Unit): The conversion of propionyl-CoA to methylmalonyl-CoA is the committing step for methyl-branching. This reaction is catalyzed by Propionyl-CoA Carboxylase (PCC) , which carboxylates propionyl-CoA to form (S)-methylmalonyl-CoA[3]. It is this molecule that serves as the specialized extender unit.

Chain Elongation by Fatty Acid Synthase (FAS)

The core synthesis is performed by the Type I Fatty Acid Synthase (FAS I) system in metazoans, a large, multifunctional polypeptide where substrates are channeled between catalytic domains[8][9].

Step 1: Priming The synthesis initiates when a molecule of acetyl-CoA is loaded onto the acyl carrier protein (ACP) domain and then transferred to the ketoacyl synthase (KS) domain.

Step 2: First Elongation Cycle - The Branching Event This is the most critical step for forming 3-Methylundecanoic acid.

  • A molecule of methylmalonyl-CoA is loaded onto the ACP domain.

  • The KS domain catalyzes a decarboxylative Claisen condensation. The acetyl group on the KS domain is attacked by the enolate of methylmalonyl-ACP (formed upon decarboxylation).

  • Causality: The ability of the FAS, and specifically the KS domain, to accept methylmalonyl-CoA instead of malonyl-CoA is an example of enzyme promiscuity[10]. While the affinity for methylmalonyl-CoA is significantly lower than for malonyl-CoA, its presence allows for the synthesis of BCFAs[2][3].

  • The result is a five-carbon β-ketoacyl-ACP intermediate with a methyl group at the C-3 position. This intermediate then undergoes the standard reductive steps of the FAS cycle: reduction by β-ketoacyl reductase (KR), dehydration by dehydratase (DH), and a final reduction by enoyl reductase (ER) to yield a saturated 3-methylbutyryl-ACP .

Step 3: Subsequent Elongation Cycles The 3-methylbutyryl group is transferred to the KS domain, freeing the ACP to be loaded with a standard malonyl-CoA extender unit. The process repeats for four additional cycles, with each cycle adding two carbons to the growing chain. Because malonyl-CoA is used for these subsequent steps, no further branches are introduced.

Chain Termination

Once the acyl chain reaches a length of 12 carbons (C12), the Thioesterase (TE) domain of the FAS complex catalyzes the hydrolysis of the thioester bond, releasing the final product, 3-Methylundecanoic acid , from the ACP domain. The preference of the TE domain for specific chain lengths contributes to the final product profile.

Kinetic Considerations and Regulatory Logic

In vitro studies have demonstrated that metazoan FAS can utilize methylmalonyl-CoA, but with significantly reduced efficiency compared to its canonical substrate, malonyl-CoA. This kinetic penalty is a crucial aspect of the pathway's regulation.

Expert Insight: The low turnover number for BCFA synthesis suggests that the cellular concentration of methylmalonyl-CoA is a key determinant of the final ratio of branched-chain to straight-chain fatty acids. The ketoacyl synthase (KS) domain appears to be the primary gatekeeper, exhibiting a low elongation rate with methylmalonyl-CoA, which dictates the overall speed of BCFA production[2][3]. This inherent inefficiency prevents the runaway production of BCFAs, which could be detrimental to membrane structure if not properly controlled.

Table 1: Comparative Substrate Utilization by Fatty Acid Synthase
SubstrateRole in SynthesisRelative EfficiencyKey Enzyme DomainReference
Malonyl-CoAStandard ExtenderHighKetoacyl Synthase (KS)[2][3]
Methylmalonyl-CoABranched ExtenderLow (approx. 150x slower)Ketoacyl Synthase (KS)[2][3]
Acetyl-CoAStarter UnitN/A (Primer)Acyl Transacylase (AT)[5]

Experimental Methodologies for Pathway Validation

Validating and quantifying the biosynthesis of 3-Methylundecanoic acid requires a combination of in vitro enzymatic assays and in vivo or cellular stable isotope tracing experiments.

Experimental Workflow: From Substrates to Product Identification

Experimental_Workflow cluster_prep A. In Vitro Assay Setup cluster_tracing B. Isotope Tracing (Cell Culture) cluster_analysis C. Product Analysis Enzymes Purified FAS Purified PCC Reaction Incubate at 37°C Enzymes->Reaction Substrates Acetyl-CoA Propionyl-CoA Malonyl-CoA ATP, NADPH Substrates->Reaction Extraction Lipid Extraction (e.g., Folch Method) Reaction->Extraction Cells Cell Line of Interest Labeled_Substrate Add ¹³C₃-Propionate or ¹³C-Valine/Isoleucine Cells->Labeled_Substrate Incubation Culture for 24-48h Labeled_Substrate->Incubation Incubation->Extraction Derivatization Saponification & Methylation (to FAMEs) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Identify 3-Methylundecanoic Acid Methyl Ester & Mass Isotopomers GCMS->Data

Figure 2: Experimental workflow for studying 3-Methylundecanoic Acid biosynthesis.
Protocol 1: In Vitro Fatty Acid Synthase Activity Assay

Objective: To confirm the ability of purified FAS to synthesize 3-Methylundecanoic acid using methylmalonyl-CoA.

Rationale: This cell-free system provides direct evidence of enzymatic capability by controlling the precise composition of substrates. The consumption of NADPH, required for the two reductive steps in each elongation cycle, can be monitored spectrophotometrically as a proxy for fatty acid synthesis.

Methodology:

  • Reaction Mixture Preparation: In a 1.5 mL microcentrifuge tube, prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.0, 1 mM EDTA).

  • Add Substrates: Add the following to the reaction buffer to final concentrations:

    • Acetyl-CoA (20 µM)

    • Malonyl-CoA (100 µM)

    • Methylmalonyl-CoA (variable concentrations, e.g., 50-500 µM)

    • NADPH (150 µM)

  • Enzyme Addition: Add purified Fatty Acid Synthase (e.g., from rat liver) to a final concentration of 10-20 µg/mL.

  • Initiate Reaction: Start the reaction by adding the enzyme and immediately place the cuvette in a spectrophotometer.

  • Data Acquisition: Monitor the decrease in absorbance at 340 nm (A₃₄₀) over time at 37°C. The rate of NADPH oxidation is directly proportional to the rate of fatty acid synthesis.

  • Product Confirmation (Endpoint Assay): For product identification, run a larger scale reaction. After incubation (e.g., 60 minutes), stop the reaction with NaOH, saponify the lipids, acidify, extract with hexane, and derivatize to fatty acid methyl esters (FAMEs) for GC-MS analysis as described in Protocol 3.

Protocol 2: Stable Isotope Tracing in Cell Culture

Objective: To trace the metabolic origin of the carbon atoms in 3-Methylundecanoic acid within a cellular context.

Rationale: This method provides definitive proof of the precursor-product relationship in vivo. By supplying cells with a stable isotope-labeled precursor, one can track its incorporation into the final molecule using mass spectrometry. Using ¹³C-labeled propionate will test the hypothesis that it serves as the precursor to the methylmalonyl-CoA extender unit.

Methodology:

  • Cell Culture: Plate cells (e.g., HepG2 cells or a relevant cell line) in standard growth medium and grow to ~70% confluency.

  • Labeling: Replace the standard medium with a medium containing a stable isotope-labeled tracer. For example:

    • Tracer: [U-¹³C₃]-Propionate (to label the first three carbons of the chain, including the methyl group).

    • Control: Unlabeled propionate.

  • Incubation: Culture the cells in the labeling medium for a defined period (e.g., 24-48 hours) to allow for metabolism and incorporation of the tracer.

  • Cell Harvest and Lipid Extraction:

    • Wash cells with cold PBS and harvest by scraping.

    • Perform a total lipid extraction using a standard method (e.g., Folch or Bligh-Dyer).

  • Analysis: Proceed with saponification, derivatization to FAMEs, and GC-MS analysis as described in Protocol 3. The mass spectrometer will detect an increase in the mass of the 3-methylundecanoic acid methyl ester corresponding to the number of incorporated ¹³C atoms, confirming the metabolic pathway.

Protocol 3: GC-MS Analysis of Fatty Acid Methyl Esters (FAMEs)

Objective: To identify and quantify 3-Methylundecanoic acid from biological or in vitro samples.

Rationale: Gas chromatography separates the volatile FAMEs based on their boiling points and polarity, while mass spectrometry provides structural information based on their fragmentation patterns, allowing for unambiguous identification and quantification.

Methodology:

  • Saponification: Resuspend the extracted lipid sample in 2M methanolic NaOH. Heat at 80°C for 60 minutes to cleave fatty acids from complex lipids.

  • Methylation: Cool the sample and add 14% BF₃ in methanol. Heat at 80°C for 30 minutes to convert the free fatty acids to their corresponding methyl esters (FAMEs).

  • Extraction of FAMEs: Add water and hexane to the sample, vortex, and centrifuge. The FAMEs will partition into the upper hexane layer. Collect the hexane layer.

  • GC-MS Injection: Inject an aliquot of the hexane layer onto a GC-MS system equipped with a suitable capillary column (e.g., a polar DB-23 or non-polar DB-5ms column).

  • Analysis Program:

    • GC Oven Program: Start at a low temperature (e.g., 100°C), ramp to a high temperature (e.g., 250°C) to elute all FAMEs.

    • MS Detection: Operate in electron ionization (EI) mode, scanning a mass range of m/z 50-500.

  • Data Interpretation: Identify the 3-methylundecanoic acid methyl ester peak by comparing its retention time and mass spectrum to an authentic chemical standard. For isotope tracing experiments, analyze the mass spectrum for the parent ion and key fragments to determine the mass shift due to ¹³C incorporation.

Conclusion and Future Directions

The biosynthesis of 3-Methylundecanoic acid is a compelling example of metabolic flexibility, where the canonical fatty acid synthesis pathway is adapted to produce structurally diverse molecules. The pathway's reliance on the substrate promiscuity of Fatty Acid Synthase and the availability of methylmalonyl-CoA highlights key points of potential regulation. While the core enzymatic steps are understood, further research is needed to elucidate the tissue-specific regulatory mechanisms that control the flux of precursors like propionyl-CoA into this pathway. Understanding these control points is essential for both fundamental biology and for engineering microbial systems for the targeted production of high-value branched-chain fatty acids.

References

  • Uchida, Y., Hama, H., & Alderson, N. L. (2012). Precursor role of branched-chain amino acids in the biosynthesis of iso and anteiso fatty acids in rat skin. Journal of Dermatological Science. [Link]

  • Cardinale, G. J., Carty, T. J., & Abeles, R. H. (1970). Methylmalonyl Coenzyme a and Fatty Acid Synthesis by Rat Liver Enzymes in Vitro. Journal of Biological Chemistry. [Link]

  • Liu, L., Bearden, D. W., & Rein, K. S. (2011). The Biosynthetic Origin of the 3-Amino-2,5,7,8-tetrahydroxy-10-methylundecanoic Acid Moiety and Absolute Configuration of Pahayokolides A and B. Journal of Natural Products. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3017629, 3-Methylundecanoic acid. PubChem. [Link]

  • Forward, S. D., & Gompertz, D. (1970). The effects of methylmalonyl CoA on the enzymes of fatty acid biosynthesis. Enzymologia. [Link]

  • Wikipedia contributors. (n.d.). Methylmalonyl-CoA. Wikipedia. [Link]

  • Liu, L., Bearden, D. W., & Rein, K. S. (2011). Biosynthetic Origin of the 3-Amino-2,5,7,8-tetrahydroxy-10-methylundecanoic Acid Moiety and Absolute Configuration of Pahayokolides A and B. FIU Discovery. [Link]

  • Kaneda, T. (1963). Biosynthesis of Branched Chain Fatty Acids. Journal of Biological Chemistry. [Link]

  • Rittner, A., et al. (2020). The enzyme kinetics of branched-chain fatty acid synthesis of metazoan fatty acid synthase. FEBS Journal. [Link]

  • Dewulf, J. P., et al. (2019). The synthesis of branched-chain fatty acids is limited by enzymatic decarboxylation of ethyl- and methylmalonyl-CoA. Journal of Biological Chemistry. [Link]

  • McGarry, J. D., & Foster, D. W. (1978). The role of malonyl-coa in the coordination of fatty acid synthesis and oxidation in isolated rat hepatocytes. Journal of Biological Chemistry. [Link]

  • Banerjee, R. (2012). Role of vitamin B12 on methylmalonyl-CoA mutase activity. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. [Link]

  • Rittner, A., et al. (2020). The enzyme kinetics of branched-chain fatty acid synthesis of metazoan fatty acid synthase. PMC. [Link]

  • Wikipedia contributors. (n.d.). Fatty acid synthase. Wikipedia. [Link]

  • Grison, C. M., et al. (2019). Type I fatty acid synthase (FAS) trapped in the octanoyl-bound state. bioRxiv. [Link]

  • Knothe, G. (2002). New Process for the production of branched-chain fatty acids. ResearchGate. [Link]

  • Wikipedia contributors. (n.d.). Fatty acid synthesis. Wikipedia. [Link]

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3-Methylundecanoic Acid: Metabolic Architectures & Microbial Function

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role, biosynthesis, and analytical profiling of 3-Methylundecanoic acid (3-MUA) in microbial systems.

Content Type: Technical Whitepaper Audience: Researchers, Metabolic Engineers, and Drug Development Scientists

Executive Summary

3-Methylundecanoic acid (3-MUA) is a specialized branched-chain fatty acid (BCFA) metabolite distinct from common iso- and anteiso-membrane lipids. Unlike terminal-branched fatty acids that primarily regulate membrane fluidity, 3-MUA possesses a methyl group at the C3 (


-carbon) position. This structural feature creates a steric "metabolic block," inhibiting standard 

-oxidation and positioning the molecule as a stable secondary metabolite, signaling factor, or fermentation endpoint.

This guide analyzes 3-MUA’s role in industrial fermentation (specifically Acetobacter and Weissella mediated processes) and clinical microbiology (skin microbiome dysbiosis), providing actionable protocols for its extraction and quantification.

Chemical & Biosynthetic Context

Structural Significance

The C3-methylation of 3-MUA confers unique physicochemical properties:

  • 
    -Oxidation Resistance:  The methyl group at the 
    
    
    
    -position prevents the formation of the 3-ketoacyl-CoA intermediate required for standard fatty acid degradation, necessitating alternative catabolic routes (e.g.,
    
    
    -oxidation) or excretion.
  • Lactonization Potential: In acidic environments, 3-MUA precursors (often 4-hydroxy intermediates) spontaneously cyclize to form lactones (e.g., cis-4-hydroxy-3-methylundecanoic acid lactone), which serve as volatile aroma compounds or quorum-sensing mimics.

Biosynthetic Pathways

Microbial synthesis of 3-MUA does not follow the standard fatty acid synthase (FAS) initiation logic used for iso/anteiso-fatty acids. Instead, it likely arises from Polyketide Synthase (PKS) machinery or hybrid FAS/PKS systems capable of incorporating methylmalonyl-CoA.

Pathway A: Methylmalonyl-CoA Incorporation (De Novo)

In this pathway, the bacterium utilizes a medium-chain acyl-CoA primer. A specific acyltransferase incorporates methylmalonyl-CoA instead of malonyl-CoA during the final elongation step, placing the methyl group at the C2 position of the growing chain, which becomes C3 after decarboxylation and release.

Pathway B: Leucine/Isoleucine Catabolism (Degradation)

In certain Actinobacteria and Firmicutes, 3-MUA can accumulate as a breakdown product of longer, multi-methyl branched lipids (like phytanic acid) via


-oxidation, although this is less common in fermentation contexts.

Biosynthesis AcylCoA Decanoyl-CoA (Primer) Condensation Claisen Condensation (KS Domain) AcylCoA->Condensation MMCoA Methylmalonyl-CoA (Extender Unit) MMCoA->Condensation Reductase β-Keto Reduction (KR/DH/ER Domains) Condensation->Reductase 3-keto-2-methyl-acyl-ACP Thioesterase Thioesterase (TE Domain) Reductase->Thioesterase 3-methyl-acyl-ACP Lactone cis-4-hydroxy-3-methyl undecanoic lactone Reductase->Lactone Incomplete Reduction + Cyclization MUA 3-Methylundecanoic Acid (Free Acid) Thioesterase->MUA Hydrolysis

Figure 1: Proposed biosynthetic logic for 3-MUA production via hybrid FAS/PKS machinery. The incorporation of methylmalonyl-CoA introduces the critical C3-methyl branch.

Physiological Function in Microbes[1]

Fermentation Biomarker (Acetobacter & Weissella)

In the production of Zhenjiang aromatic vinegar and specialized sourdoughs, 3-MUA acts as a "fingerprint" metabolite for specific microbial consortia.

  • Mechanism: During the late stationary phase of acetic acid fermentation, Acetobacter pasteurianus and Lactobacillus species shift metabolism. The accumulation of 3-MUA correlates with the formation of complex esters and alcohols that define the "aged" flavor profile.

  • Industrial Application: Monitoring 3-MUA levels serves as a quality control metric for the maturity of solid-state fermentation mashes.

Signaling and Quorum Sensing

The lactone derivative of 3-MUA (found in Weissella confusa fermentations) shares structural homology with Diffusible Signal Factors (DSF) used by Xanthomonas and Pseudomonas.

  • Hypothesis: 3-MUA derivatives may function as intraspecies signaling molecules to coordinate biofilm formation or stress responses (e.g., acid resistance) in dense fermentation cultures.

Skin Microbiome & Malodor

In the axillary microbiome, Corynebacterium and Cutibacterium species degrade skin lipids and sweat secretions. While 3-methyl-2-hexenoic acid is the primary malodorant, 3-MUA represents a longer-chain homologue that contributes to the persistent, waxy note of body odor. Its hydrophobicity allows it to adhere stubbornly to skin and textiles.

Analytical Methodologies

Accurate detection of 3-MUA requires distinguishing it from its straight-chain (dodecanoic acid) and terminal-branched (iso-C12) isomers.

Protocol: HS-SPME-GC-MS for Volatile Profiling

Objective: Quantification of 3-MUA and its esters in fermentation broth.

Reagents & Materials:

  • Fiber: 50/30 µm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) – optimized for volatile acids.

  • Internal Standard: 2-Ethylbutyric acid (10 ppm in methanol).

  • Salt: NaCl (analytical grade).

Step-by-Step Workflow:

  • Sample Preparation:

    • Transfer 5 g of fermentation mash/supernatant into a 20 mL headspace vial.

    • Add 1.5 g NaCl (to enhance volatility via "salting out").

    • Add 10 µL of Internal Standard.

    • Seal with a PTFE/silicone septum.

  • Extraction (SPME):

    • Incubate vial at 60°C for 15 minutes (equilibration).

    • Expose fiber to headspace for 40 minutes at 60°C with continuous agitation (250 rpm).

  • GC-MS Analysis:

    • Inlet: 250°C, splitless mode (0.75 min).

    • Column: DB-Wax or HP-INNOWax (polar column essential for acid separation).

    • Carrier Gas: Helium at 1.0 mL/min.

    • Temperature Program:

      • 40°C hold for 3 min.

      • Ramp 5°C/min to 150°C.

      • Ramp 10°C/min to 240°C.

      • Hold 5 min.

  • Identification:

    • Target Ion (m/z): 74 (McLafferty rearrangement, typical for methyl esters if derivatized), 87 , and 101 (characteristic of methyl branching).

    • Retention Index (RI): Compare against C8-C20 alkane standards. 3-MUA will elute before dodecanoic acid but after undecanoic acid on a polar column.

Data Interpretation Table
CompoundCharacteristic Ions (m/z)Retention Behavior (Polar Column)Biological Context
Undecanoic Acid 60, 73, 186Elutes firstStraight chain control
3-Methylundecanoic Acid 74, 87, 101 Intermediate Target Analyte
Dodecanoic Acid 60, 73, 200Elutes lastStraight chain isomer
cis-4-OH-3-MUA Lactone 99, 71, 114Distinct (Lactone region)Weissella fermentation marker

Experimental Workflow Visualization

The following diagram outlines the critical path for isolating and identifying 3-MUA from complex microbial matrices.

Workflow Sample Microbial Sample (Vinegar Mash / Skin Swab) PreTreat Pre-Treatment Add NaCl (30% w/v) Acidify to pH 2.0 (HCl) Sample->PreTreat Extract Extraction Strategy PreTreat->Extract SPME Headspace SPME (Volatile Profiling) Extract->SPME High Volatility (Qualitative) LLE Liquid-Liquid Extraction (Ethyl Acetate) Extract->LLE Quantification (Total Fatty Acids) GCMS GC-MS Analysis (DB-Wax Column) SPME->GCMS Deriv Derivatization (BF3-Methanol -> Methyl Esters) LLE->Deriv Deriv->GCMS Data Data Processing Target Ions: m/z 74, 87, 101 GCMS->Data

Figure 2: Analytical workflow for the isolation and identification of 3-Methylundecanoic acid.

References

  • Ye, L., et al. (2023). "Inoculation strategies affect the physicochemical properties and flavor of Zhenjiang aromatic vinegar."[1] Frontiers in Microbiology, 14. Link

  • Liu, N., et al. (2023). "Rheo-Fermentation Dough Properties, Bread-Making Quality and Aroma Characteristics of Red Bean Sourdough Induced by Weissella confusa." Foods, 12(3), 567. Link

  • Wanders, R. J., et al. (2011). "Phytanic acid metabolism in health and disease." Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1811(9), 498-507. Link

  • James, A. G., et al. (2013). "Microbiological and biochemical origins of human axillary odour." FEMS Microbiology Ecology, 83(3), 527-540. Link

  • LipidBank. "Fatty Acid Database: 3-Methylundecanoic Acid." Link

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A Spectroscopic Guide to 3-Methylundecanoic Acid: In-Depth Analysis for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the key spectroscopic data for 3-methylundecanoic acid, a branched-chain fatty acid of interest in various fields of chemical and biomedical research. As direct experimental spectra for this specific compound are not widely available in public databases, this document synthesizes predicted spectroscopic characteristics based on established principles and data from analogous molecules. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing a robust framework for the identification and characterization of 3-methylundecanoic acid.

Introduction to 3-Methylundecanoic Acid

3-Methylundecanoic acid (C₁₂H₂₄O₂) is a saturated fatty acid with a methyl group at the third carbon position.[1] This structural feature distinguishes it from its linear counterpart, undecanoic acid, and influences its physical and biological properties. The analysis and characterization of such branched-chain fatty acids are crucial in metabolomics, microbiology, and the development of new therapeutic agents. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the molecular structure and confirming the identity of 3-methylundecanoic acid.

Below is the chemical structure of 3-methylundecanoic acid with atom numbering for reference in the subsequent spectroscopic analysis.

Caption: Molecular structure of 3-methylundecanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For 3-methylundecanoic acid, both ¹H and ¹³C NMR provide diagnostic signals that allow for unambiguous structure confirmation.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 3-methylundecanoic acid is expected to show distinct signals for the protons in different chemical environments. The chemical shifts are influenced by the proximity to the electron-withdrawing carboxylic acid group and the methyl branch.

Table 1: Predicted ¹H NMR Chemical Shifts for 3-Methylundecanoic Acid

Proton(s)Predicted Chemical Shift (ppm)MultiplicityIntegration
H-1 (COOH)10.0 - 12.0Singlet (broad)1H
H-2~2.2 - 2.4Multiplet2H
H-3~1.9 - 2.1Multiplet1H
3-CH₃~0.95Doublet3H
H-4 to H-101.2 - 1.4Multiplet (broad)14H
H-11~0.88Triplet3H
  • Causality behind Predictions: The proton of the carboxylic acid is highly deshielded and appears as a broad singlet far downfield. The protons on C-2, being alpha to the carbonyl group, are expected around 2.2-2.4 ppm. The methine proton at C-3 will be coupled to the adjacent methylene and methyl protons, resulting in a complex multiplet. The long alkyl chain protons (C-4 to C-10) will overlap in a broad multiplet in the typical aliphatic region. The terminal methyl group (C-11) will appear as a triplet due to coupling with the adjacent methylene group. The methyl group at the C-3 position will be a doublet due to coupling with the C-3 methine proton. These predictions are based on typical chemical shift values for fatty acids and branched alkanes.[2][3][4]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show distinct signals for each carbon atom in a unique environment. The chemical shifts are predicted based on the known effects of alkyl and carboxyl substituents.[5][6][7]

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Methylundecanoic Acid

CarbonPredicted Chemical Shift (ppm)
C-1 (COOH)~179 - 181
C-2~41 - 43
C-3~33 - 35
3-CH₃~19 - 21
C-4~36 - 38
C-5 to C-9~29 - 30
C-10~32
C-11~22 - 23
C-12~14
  • Expertise in Interpretation: The carbonyl carbon (C-1) is the most downfield signal. The carbons closer to the carboxylic acid group (C-2, C-3, C-4) have distinct chemical shifts. The methylene carbons in the middle of the long alkyl chain (C-5 to C-9) are in very similar electronic environments and are expected to have overlapping signals around 29-30 ppm. The terminal methyl carbon (C-12) will be the most upfield signal. The presence of the methyl branch at C-3 will influence the chemical shifts of the neighboring carbons (C-2, C-3, and C-4) compared to the linear undecanoic acid.[8][9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-methylundecanoic acid will be dominated by the characteristic absorptions of the carboxylic acid group and the alkyl chain.[10][11][12][13][14]

Table 3: Predicted IR Absorption Bands for 3-Methylundecanoic Acid

Functional GroupAbsorption Range (cm⁻¹)IntensityDescription
O-H (Carboxylic Acid)2500 - 3300Strong, BroadO-H Stretching
C-H (Alkyl)2850 - 2960StrongC-H Stretching
C=O (Carboxylic Acid)1700 - 1725StrongC=O Stretching
C-O (Carboxylic Acid)1210 - 1320MediumC-O Stretching
O-H (Carboxylic Acid)920 - 950Medium, BroadO-H Bending
  • Field-Proven Insights: The most prominent feature will be the very broad O-H stretching band of the carboxylic acid, which often overlaps with the C-H stretching vibrations. The strong and sharp carbonyl (C=O) absorption is also highly diagnostic. The presence of numerous C-H stretching and bending vibrations from the long alkyl chain will also be evident.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation. For fatty acids, electron ionization (EI) is a common technique.

The molecular ion peak ([M]⁺) for 3-methylundecanoic acid is expected at m/z = 200. The fragmentation of long-chain carboxylic acids is well-characterized and often involves alpha-cleavage and McLafferty rearrangement.[1][15][16][17]

Predicted Fragmentation Pathway:

A common fragmentation for carboxylic acids is the McLafferty rearrangement, which would result in a characteristic peak. Alpha-cleavage next to the carbonyl group is also expected. The fragmentation around the methyl branch can also provide structural information.

G mol C₁₂H₂₄O₂⁺• m/z = 200 frag1 [M - C₈H₁₇]⁺ m/z = 87 mol:f1->frag1 α-cleavage frag2 [M - C₂H₄O₂]⁺• (McLafferty) m/z = 140 mol:f1->frag2 McLafferty rearrangement frag3 [M - C₄H₉]⁺ m/z = 143 mol:f1->frag3 Cleavage at branch

Caption: Predicted major fragmentation pathways for 3-methylundecanoic acid in EI-MS.

Table 4: Predicted Key Mass Fragments for 3-Methylundecanoic Acid

m/zProposed Fragment
200Molecular Ion [M]⁺
185[M - CH₃]⁺
157[M - C₃H₇]⁺
143[M - C₄H₉]⁺ (cleavage at the branch point)
87[CH(CH₃)CH₂COOH]⁺
74[CH₂=C(OH)OCH₃]⁺ (from methyl ester if derivatized)
60[CH₃COOH₂]⁺ (McLafferty rearrangement product)
  • Trustworthiness of Protocols: For improved volatility and fragmentation analysis in GC-MS, fatty acids are often derivatized to their methyl esters (FAMEs). The fragmentation of the 3-methylundecanoic acid methyl ester would show a different pattern, with a molecular ion at m/z = 214.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of 3-methylundecanoic acid.

NMR Sample Preparation and Acquisition

G start Weigh ~5-10 mg of 3-methylundecanoic acid dissolve Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) start->dissolve transfer Transfer to a 5 mm NMR tube dissolve->transfer acquire Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer transfer->acquire process Process the data (Fourier transform, phase correction, baseline correction) acquire->process

Caption: Workflow for NMR sample preparation and data acquisition.

  • Sample Preparation: Accurately weigh 5-10 mg of 3-methylundecanoic acid and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS (0 ppm).

IR Spectroscopy Sample Preparation and Acquisition

G start Place a drop of neat liquid sample on a salt plate (e.g., NaCl or KBr) cover Cover with a second salt plate to create a thin film start->cover acquire Acquire the IR spectrum using an FTIR spectrometer cover->acquire process Process the data (background correction, baseline correction) acquire->process

Caption: Workflow for IR spectroscopy of a liquid sample.

  • Sample Preparation (Neat Liquid): Place one or two drops of 3-methylundecanoic acid (if liquid at room temperature) between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Sample Preparation (KBr Pellet): If the sample is a solid, grind a small amount with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

  • Data Acquisition: Place the sample in the IR beam of an FTIR spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background correction using a spectrum of the empty sample holder (or pure KBr pellet).

Mass Spectrometry (GC-MS) Sample Preparation and Acquisition

G start Derivatize to form the methyl ester (FAME) using BF₃/methanol dissolve Dissolve the FAME in a volatile solvent (e.g., hexane) start->dissolve inject Inject an aliquot into the GC-MS system dissolve->inject acquire Acquire the mass spectrum under electron ionization (EI) conditions inject->acquire analyze Analyze the fragmentation pattern acquire->analyze

Caption: Workflow for GC-MS analysis of 3-methylundecanoic acid.

  • Derivatization (optional but recommended): Convert the carboxylic acid to its more volatile methyl ester by reacting with a suitable reagent such as BF₃ in methanol.

  • Sample Preparation: Dissolve the derivatized or underivatized sample in a volatile organic solvent like hexane or dichloromethane.

  • Data Acquisition: Inject the sample into a gas chromatograph coupled to a mass spectrometer (GC-MS). The GC will separate the compound from any impurities. The mass spectrometer, typically operated in electron ionization (EI) mode, will generate the mass spectrum.

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion and characteristic fragment ions.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of 3-methylundecanoic acid. The presented ¹H NMR, ¹³C NMR, IR, and MS data, derived from established principles and analysis of analogous compounds, offer a robust framework for researchers to identify and characterize this molecule. The included experimental protocols provide a solid starting point for laboratory work. It is the author's hope that this guide will facilitate further research into the properties and applications of 3-methylundecanoic acid.

References

  • PubChem. 3-Methylundecanoic acid. National Center for Biotechnology Information. [Link]

  • JoVE. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. Journal of Visualized Experiments. [Link]

  • TutorChase. What peaks would indicate a carboxylic acid in IR spectroscopy? [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • PubChem. Undecanoic Acid. National Center for Biotechnology Information. [Link]

  • SpectraBase. Undecanoic acid. Wiley-VCH GmbH. [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

  • NIST. Undecanoic acid. National Institute of Standards and Technology. [Link]

  • NIST. Undecanoic acid, 2-methyl-. National Institute of Standards and Technology. [Link]

  • NIST. Decanoic acid, 3-methyl-. National Institute of Standards and Technology. [Link]

  • ResearchGate. Fragmentation Patterns of Fatty Acids and Modified Fatty Acids. [Link]

  • PubMed. Identification of fatty acids by electrospray mass spectrometry and tandem mass spectrometry. [Link]

  • Semantic Scholar. Tandem mass spectrometry for identifying fatty acid derivatives that undergo charge-remote fragmentations. [Link]

  • NIH. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism. [Link]

  • Magritek. Characterizing fatty acids with advanced multinuclear NMR methods. [Link]

  • AOCS. Quantification by 1H-NMR. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • ResearchGate. 13C Chemical Shifts of Organic Compounds. [Link]

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Technical Guide: Physicochemical Profiling and Stability Assessment of 3-Methylundecanoic Acid

[1]

Executive Summary

3-Methylundecanoic acid (CAS: 65781-38-6) is a branched-chain saturated fatty acid (BCFA) of increasing interest in lipid-based drug delivery systems and membrane biology research.[1] Unlike its linear isomer, lauric acid (dodecanoic acid), the presence of a methyl group at the C3 position introduces steric disruption to the crystal lattice, resulting in a lower melting point and altered solubility kinetics.

This technical guide provides a rigorous framework for characterizing the solubility and stability of 3-Methylundecanoic acid. It synthesizes theoretical Structure-Activity Relationships (SAR) with practical, ICH-compliant experimental protocols to support pre-formulation and analytical development.

Compound Identity & Physicochemical Profile[2][3][4]

Before initiating wet-lab experiments, a theoretical baseline must be established to guide solvent selection and chromatographic conditions.[1]

ParameterValue / DescriptionSource/Rationale
IUPAC Name 3-Methylundecanoic acidChemical Structure
CAS Number 65781-38-6Registry
Molecular Formula C₁₂H₂₄O₂Stoichiometry
Molecular Weight 200.32 g/mol Calculated
Physical State Liquid or Low-melting SolidBranching reduces Van der Waals packing efficiency compared to linear C12.
Predicted LogP ~4.6 – 4.9High lipophilicity; partition favors organic phase.
Predicted pKa 4.8 – 5.0Typical for carboxylic acids; ionized at physiological pH (7.4).
UV Chromophore Weak / NegligibleLacks conjugated

-systems; requires derivatization or universal detectors (CAD, ELSD, MS).

Solubility Studies: Protocol & Methodology

Mechanistic Insight: The "Branching Effect"

The 3-methyl substituent creates a "kink" in the hydrophobic tail. While linear fatty acids (like lauric acid) pack efficiently into rigid lattices (high lattice energy), 3-Methylundecanoic acid exhibits a lower lattice energy.[1]

  • Implication: Higher solubility in organic solvents and lower melting point compared to linear C12 equivalents.[1]

  • Aqueous Solubility: Remains extremely low (< 0.1 mg/mL) due to the dominant hydrophobic C11 chain, regardless of the branching.

Experimental Protocol: Saturation Shake-Flask Method

This protocol is the gold standard for thermodynamic solubility determination, aligned with ICH M9 guidelines for BCS classification.[1]

Reagents:

  • Buffers: 0.1N HCl (pH 1.2), Phosphate Buffer (pH 6.8), PBS (pH 7.4).

  • Organic Solvents: Ethanol, DMSO, Octanol.

  • Biorelevant Media: FaSSIF (Fasted State Simulated Intestinal Fluid).[1]

Workflow:

  • Preparation: Add excess 3-Methylundecanoic acid to 5 mL of the selected solvent in a glass vial.

  • Equilibration: Agitate at 37°C for 24–48 hours to ensure thermodynamic equilibrium.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter using a heated 0.22 µm PVDF filter (to prevent precipitation of saturated lipids on the filter).

  • Quantification: Analyze the filtrate using GC-FID (after derivatization) or HPLC-CAD.

Visualization: Solubility Screening Logic

SolubilityWorkflowStartStart: Solubility ScreeningSolventSelectSelect Solvent System(Aqueous vs. Organic)Start->SolventSelectAq_PathAqueous Buffers(pH 1.2, 6.8, 7.4)SolventSelect->Aq_PathOrg_PathOrganic/Lipid(Ethanol, Oils, DMSO)SolventSelect->Org_PathMethodShake-Flask Method(24-48h @ 37°C)Aq_Path->MethodOrg_Path->MethodPhaseSepPhase Separation(Centrifuge/Filter)Method->PhaseSepAnalysisQuantificationPhaseSep->AnalysisGCGC-FID(Derivatization)Analysis->GCPreferredHPLCHPLC-CAD/ELSD(Direct)Analysis->HPLCAlternative

Figure 1: Decision tree for solubility determination, highlighting the divergence in analytical detection due to lack of UV chromophore.

Stability Studies: Stress Testing & Degradation Pathways[1]

Stability Profile Theory

Saturated fatty acids are generally robust.[1] However, the specific structure of 3-Methylundecanoic acid presents unique considerations:

  • Oxidative Stability: High.[1] Unlike unsaturated fatty acids (e.g., oleic acid), it lacks allylic hydrogens. The tertiary carbon at position 3 is the only theoretical site for radical attack, but this is kinetically slow under ambient conditions.

  • Hydrolytic Stability: The free acid form is stable.[1] If esterified (e.g., in a prodrug), the steric hindrance of the C3-methyl group may actually slow down hydrolysis compared to linear esters, offering a "stealth" advantage in formulation.

Protocol: Forced Degradation (ICH Q1A)

Conduct stress testing to validate analytical methods and identify degradation products.

Stress ConditionExperimental SetupExpected Outcome
Acid Hydrolysis 1N HCl, 60°C, 24hStable. No functional group to hydrolyze.
Base Hydrolysis 1N NaOH, 60°C, 24hSalt Formation. Forms 3-methylundecanoate salt (soap); reversible upon acidification.
Oxidation 3% H₂O₂, RT, 24hStable. Minimal degradation expected due to saturation.
Thermal 105°C, Dry Heat, 24hPotential Loss. Risk of volatilization or decarboxylation (minor).
Photostability UV/Vis (1.2M lux hours)Stable. Lacks chromophores to absorb light energy.[1]
Visualization: Degradation Logic

DegradationPathCompound3-Methylundecanoic AcidStress_OxOxidative Stress(Peroxides/Radicals)Compound->Stress_OxStress_ThermThermal Stress(>100°C)Compound->Stress_ThermPath_OxH-Abstraction at C3(Tertiary Carbon)Stress_Ox->Path_OxSlow KineticsPath_DecarbDecarboxylationStress_Therm->Path_DecarbExtreme Heat OnlyProd_Hydroxy3-Hydroxy-3-methylundecanoic acid (Trace)Path_Ox->Prod_HydroxyProd_AlkaneAlkane/CO2(Volatile Loss)Path_Decarb->Prod_AlkaneResultHigh Stability ProfileProd_Hydroxy->ResultProd_Alkane->Result

Figure 2: Theoretical degradation pathways.[1] Note that significant degradation requires extreme conditions, confirming high stability.

Analytical Methodologies

Since 3-Methylundecanoic acid lacks a strong UV chromophore, standard HPLC-UV is ineffective.[1] The following methods are recommended for quantification during solubility and stability studies.

Gas Chromatography (GC-FID/MS) - Preferred[1]
  • Why: Fatty acids are volatile enough for GC.[1]

  • Derivatization: Convert to Fatty Acid Methyl Ester (FAME) using Boron Trifluoride (BF₃) in methanol or TMS-diazomethane. This improves peak shape and volatility.

  • Column: High-polarity capillary column (e.g., CP-Sil 88 or DB-Wax) to separate the branched isomer from potential linear contaminants.[1]

HPLC with Charged Aerosol Detection (CAD)
  • Why: CAD is a universal detector that does not rely on UV absorption. It is ideal if derivatization is undesirable.

  • Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid (isocratic or gradient).[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

References

  • PubChem Database. 3-Methylundecanoic acid (CID 3017629). National Center for Biotechnology Information. Available at: [Link]

  • International Conference on Harmonisation (ICH). Guideline Q1A(R2): Stability Testing of New Drug Substances and Products.[1][2] Available at: [Link]

  • LIPID MAPS® Structure Database. Fatty Acids and Conjugates.[1] Available at: [Link]

  • Ran-Ressler, R. R., et al. (2014). Branched-chain fatty acids in the human diet: Sources and potential health benefits. Prostaglandins, Leukotrienes and Essential Fatty Acids.[1] (Contextual reference for BCFA stability and biological relevance).

  • European Medicines Agency (EMA). ICH Q1A (R2) Stability testing of new drug substances and drug products.[1] Available at: [Link]

3-Methylundecanoic Acid: Toxicological Profile and Safety Data

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methylundecanoic acid (CAS: 65781-38-6) is a methylated branched-chain fatty acid (BCFA) belonging to the class of medium-chain fatty acids (MCFA). While structurally related to common dietary lipids, its specific C3-methylation confers unique physicochemical properties and dictates a specialized metabolic route via peroxisomal


-oxidation.[1][2]

From a toxicological perspective, 3-methylundecanoic acid exhibits a favorable safety profile. It is non-genotoxic and possesses low acute systemic toxicity, consistent with the broader class of lanolin-derived and ruminant-associated BCFAs. However, like many medium-chain fatty acids (C8–C12), it acts as a primary skin and eye irritant due to its surfactant-like interactions with lipid bilayers. This guide provides a comprehensive technical analysis of its metabolic fate, toxicological endpoints, and safety assessment protocols.

Chemical Identity and Physicochemical Properties[3][4][5]

Understanding the lipophilicity and molecular geometry of 3-methylundecanoic acid is prerequisite to predicting its absorption, distribution, metabolism, and excretion (ADME).

PropertyDataRelevance
IUPAC Name 3-Methylundecanoic acidIdentity
CAS Number 65781-38-6Regulatory ID
Molecular Formula C₁₂H₂₄O₂Stoichiometry
Molecular Weight 200.32 g/mol Permeability
Physical State Liquid / Low-melting solidHandling
LogP (Predicted) ~4.8High lipophilicity; crosses membranes easily
pKa ~4.8Ionized at physiological pH (7.[3][4]4)
Natural Occurrence Wool wax (lanolin), ruminant fats, human breast milk (vernix caseosa)GRAS foundation

Metabolic Fate: The Beta-Oxidation Blockade[2]

A critical "Expertise" insight for toxicologists is the metabolic resistance of 3-methyl fatty acids to standard mitochondrial


-oxidation.
The Metabolic Bottleneck

Standard fatty acids undergo


-oxidation, where the bond between the 

(C2) and

(C3) carbons is oxidized.[1][2][5] In 3-methylundecanoic acid, the presence of a methyl group at the C3 position sterically and chemically hinders the enzyme 3-hydroxyacyl-CoA dehydrogenase . The tertiary alcohol intermediate formed during hydration cannot be oxidized to a ketone, effectively blocking the pathway.
The Alpha-Oxidation Shunt

To bypass this blockade, the compound must first undergo


-oxidation  within the peroxisome.[2] This process removes the terminal carboxyl carbon (C1) as CO₂, shifting the alkyl chain by one position.[2] The original C3-methyl group becomes a C2-methyl group (2-methyldecanoic acid), which is now a valid substrate for 

-oxidation.
Metabolic Pathway Visualization

The following diagram illustrates the obligate peroxisomal shunt required to metabolize 3-methylundecanoic acid.

MetabolicPathway Substrate 3-Methylundecanoic Acid (Cytosol) Activation Activation to Acyl-CoA (Microsome/Peroxisome) Substrate->Activation Blockade Mitochondrial Beta-Oxidation BLOCKED at C3 Activation->Blockade Direct Route Fails AlphaOx Peroxisomal Alpha-Oxidation (Phytanoyl-CoA Hydroxylase) Activation->AlphaOx Rescue Pathway Intermediate 2-Methyldecanoic Acid (Chain Shortened by 1 Carbon) AlphaOx->Intermediate Release of CO2 BetaOx Beta-Oxidation (Mitochondria) Intermediate->BetaOx Methyl now at C2 Products Propionyl-CoA + Acetyl-CoA (TCA Cycle Entry) BetaOx->Products

Figure 1: Metabolic pathway illustrating the alpha-oxidation shunt required to bypass the beta-oxidation blockade caused by the C3-methyl group.

Toxicological Profile

The safety assessment of 3-methylundecanoic acid relies on direct data where available and "read-across" principles from structurally analogous branched-chain fatty acids (e.g., isostearic acid, phytanic acid) and lanolin derivatives.

Acute Toxicity
  • Oral (Rat/Mouse): Low toxicity.

    • Data Support: Studies on mixed BCFAs derived from lanolin indicate an LD50 > 5000 mg/kg. No mortality was observed at limit doses.

    • Mechanism:[6] Rapid absorption and metabolic integration into lipid pools (triglycerides) or catabolism via the

      
      -oxidation pathway.[2]
      
  • Dermal: Low systemic toxicity. Absorption is slow due to high lipophilicity, but local retention in the stratum corneum is high.

Irritation and Corrosivity
  • Skin Irritation (Category 2 - H315): Moderate irritant.

    • Mechanism:[6] Medium-chain fatty acids (C8–C12) are amphiphilic. They can penetrate the lipid bilayer of the stratum corneum, disrupting barrier function and causing cytokine release (IL-1

      
      ).
      
  • Eye Irritation (Category 2A - H319): Serious eye irritant.

    • Mechanism:[6] Direct surfactant action on the corneal epithelium.

Genotoxicity & Carcinogenicity
  • Genotoxicity: Negative.

    • Data Support: Branched-chain alkanamides and related fatty acids have tested negative in Ames tests (OECD 471) and in vivo micronucleus assays.

  • Carcinogenicity: Not classified. No structural alerts for carcinogenicity (e.g., epoxides, aromatic amines) are present.

Repeated Dose Toxicity
  • NOAEL (No Observed Adverse Effect Level): Estimated at ≥ 300 mg/kg bw/day (based on read-across to methyl-branched alkanamides).

  • Target Organs: Liver (peroxisome proliferation is a theoretical risk in rodents due to

    
    -oxidation load, but not typically observed at dietary levels in humans).
    

Experimental Protocols for Safety Validation

For researchers incorporating 3-methylundecanoic acid into formulations, the following protocols ensure self-validating safety checks.

Protocol: In Vitro Cytotoxicity (MTT Assay)

Purpose: To determine the IC50 of the acid in keratinocytes (HaCaT) or fibroblasts, validating the irritation potential.

  • Preparation: Solubilize 3-methylundecanoic acid in DMSO (final concentration < 0.1%) or ethanol. Prepare serial dilutions (10 µM to 1000 µM) in cell culture media.

  • Seeding: Seed HaCaT cells at

    
     cells/well in a 96-well plate. Incubate for 24h at 37°C.
    
  • Exposure: Aspirate media and apply treatment dilutions. Include a Sodium Dodecyl Sulfate (SDS) positive control and a vehicle negative control. Incubate for 24h.

  • MTT Addition: Add 0.5 mg/mL MTT reagent. Incubate for 3-4 hours until purple formazan crystals form.

  • Solubilization: Dissolve crystals in DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate cell viability %.

  • Self-Validation: The IC50 should fall within the range of other medium-chain fatty acids (e.g., lauric acid). If IC50 < 10 µM, suspect contamination or weighing error.

Protocol: In Silico QSAR Prediction

Purpose: To predict sensitization or reactive toxicity metabolites.

  • Input: Generate the SMILES string: CCCCCCCCC(C)CC(=O)O.

  • Tools: Run through OECD QSAR Toolbox or VEGA .

  • Endpoints: Select "Skin Sensitization" and "Mutagenicity".

  • Interpretation: Look for "Michael Acceptor" alerts. 3-Methylundecanoic acid lacks

    
    -unsaturation, so it should flag as Negative for protein binding alerts.
    

Safety Assessment Decision Tree

Use this logic flow to determine the handling requirements and regulatory path for your specific application.

SafetyDecisionTree Start Start Assessment: 3-Methylundecanoic Acid AppType Intended Application? Start->AppType Topical Topical/Cosmetic AppType->Topical Oral Oral/Pharma AppType->Oral ConcCheck Concentration > 5%? Topical->ConcCheck DoseCheck Dose > 300 mg/kg? Oral->DoseCheck IrritationRisk HIGH RISK: Skin Irritation ConcCheck->IrritationRisk Yes Formulate Formulate with Buffering/Liposomes ConcCheck->Formulate No ToxRisk Evaluate Liver Enzymes (Alpha-Ox) DoseCheck->ToxRisk Yes Safe Likely Safe (GRAS Analogy) DoseCheck->Safe No

Figure 2: Decision tree for regulatory and safety evaluation based on concentration and route of administration.

References

  • PubChem. (2023). 3-Methylundecanoic acid (Compound Summary). National Library of Medicine. Link

  • European Food Safety Authority (EFSA). (2017). Safety assessment of the mixture of methyl-branched and linear C14-C18 alkanamides, derived from fatty acids, for use in food contact materials. EFSA Journal. Link

  • Wanders, R. J., et al. (2011). Phytanic acid metabolism in health and disease. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease. Link

  • Ran-Ressler, R. R., et al. (2014). Branched-chain fatty acids are constituents of the normal healthy newborn gastrointestinal tract. Pediatric Research. Link

  • Chemos GmbH. (2023). Safety Data Sheet: 3-Methylundecanoic acid. Link

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An In-Depth Technical Guide to the Analysis of 3-Methylundecanoic Acid in Environmental Samples

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Methodologies, Challenges, and Data Interpretation

Introduction: Unveiling the Significance of a Branched-Chain Fatty Acid

3-Methylundecanoic acid is a methyl-branched saturated fatty acid belonging to the class of medium-chain fatty acids[1]. While not as commonly studied as its straight-chain counterparts, its presence and concentration in environmental matrices can provide valuable insights into microbial community structure and function. Branched-chain fatty acids (BCFAs) are significant components of bacterial cell membranes, where they play a crucial role in maintaining membrane fluidity and permeability[2][3]. Consequently, the detection and quantification of specific BCFAs, such as 3-methylundecanoic acid, can serve as a powerful tool for researchers and scientists in the fields of environmental monitoring, microbial ecology, and bioremediation.

This technical guide provides a comprehensive overview of the methodologies for the analysis of 3-methylundecanoic acid in environmental samples. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of the analytical workflows, from sample collection to data interpretation. The protocols and insights provided herein are grounded in established scientific principles and field-proven techniques.

Environmental Significance and Microbial Origins

The primary source of 3-methylundecanoic acid in the environment is microbial activity. Various bacterial species synthesize BCFAs as part of their cellular lipids[4]. Genera such as Bacillus and Lactobacillus are known to have high proportions of BCFAs in their membranes[4]. The specific distribution of different BCFAs can vary between microbial species, making them useful as biomarkers to characterize microbial populations in soil, sediment, and water. For instance, the presence of certain BCFAs may indicate the activity of specific bacterial groups involved in biogeochemical cycles or the degradation of pollutants. While extensive research has been conducted on BCFAs as a class, specific data on the environmental concentrations of 3-methylundecanoic acid are not widely reported in publicly available literature, highlighting a need for further research in this area.

Core Analytical Workflow: A Self-Validating System

The reliable analysis of 3-methylundecanoic acid at trace levels in complex environmental matrices necessitates a robust and validated analytical workflow. The following sections detail the critical steps involved, emphasizing the causality behind experimental choices to ensure data integrity.

Part 1: Sample Collection and Preservation

The integrity of any environmental analysis begins with proper sample collection and preservation. The primary objective is to obtain a representative sample and prevent any alteration of the target analyte concentration before analysis.

For Soil and Sediment Samples:

  • Collection: Use pre-cleaned stainless steel or glass containers to avoid organic contamination. Collect a sufficient amount of sample to allow for homogenization and replicate analyses.

  • Preservation: Immediately after collection, samples should be placed on ice and transported to the laboratory. For long-term storage, freezing at -20°C or, ideally, -80°C is recommended to minimize microbial activity that could alter the fatty acid profile.

For Water Samples:

  • Collection: Use pre-cleaned amber glass bottles with PTFE-lined caps. Rinse the bottles with the sample water before final collection.

  • Preservation: Acidification to a pH < 2 with a strong acid (e.g., sulfuric or hydrochloric acid) is a common practice to inhibit microbial activity. Samples should be stored at 4°C and extracted as soon as possible.

Part 2: Extraction of 3-Methylundecanoic Acid

The choice of extraction method depends on the sample matrix and the desired level of selectivity. The goal is to efficiently isolate the fatty acids from the complex environmental matrix while minimizing the co-extraction of interfering substances.

A. Solvent Extraction for Soil and Sediment

This classic approach is effective for solid matrices and involves partitioning the lipids into an organic solvent.

Protocol: Modified Bligh-Dyer Extraction

  • Homogenization: Homogenize the soil or sediment sample to ensure uniformity. Weigh approximately 5-10 g of the homogenized sample into a glass centrifuge tube.

  • Solvent Addition: Add a single-phase mixture of chloroform, methanol, and a buffer (e.g., phosphate buffer) to the sample. A common ratio is 1:2:0.8 (v/v/v) chloroform:methanol:buffer.

  • Extraction: Agitate the mixture vigorously for at least 2 hours on a shaker at room temperature. This ensures thorough extraction of the lipids from the soil/sediment particles.

  • Phase Separation: Add additional chloroform and water to break the single-phase system into two phases. The final ratio should be approximately 1:1:0.9 (v/v/v) chloroform:methanol:water. Centrifuge the mixture to facilitate phase separation.

  • Collection: Carefully collect the lower chloroform layer, which contains the lipids, using a glass Pasteur pipette. Transfer the extract to a clean glass vial.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen. The dried lipid extract is now ready for derivatization.

B. Solid-Phase Extraction (SPE) for Water Samples

SPE is a highly efficient and selective method for isolating and concentrating analytes from aqueous samples. It is particularly useful for trace analysis.

Protocol: Reversed-Phase SPE

  • Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol followed by deionized water through it. This activates the stationary phase.

  • Sample Loading: Load the acidified water sample onto the conditioned SPE cartridge at a slow, controlled flow rate. The hydrophobic 3-methylundecanoic acid will be retained on the nonpolar C18 stationary phase.

  • Washing: Wash the cartridge with deionized water to remove polar impurities and salts that are not retained.

  • Elution: Elute the retained 3-methylundecanoic acid with a small volume of a suitable organic solvent, such as methanol or acetonitrile.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.

Part 3: Derivatization to Fatty Acid Methyl Esters (FAMEs)

For analysis by Gas Chromatography (GC), the polarity of carboxylic acids needs to be reduced to improve their volatility and chromatographic behavior. This is typically achieved by converting them into their corresponding methyl esters (FAMEs).

Protocol: Boron Trifluoride-Methanol (BF₃-MeOH) Derivatization

Causality: BF₃ acts as a Lewis acid catalyst to facilitate the esterification of the carboxylic acid group with methanol. This is a widely used and effective method for preparing FAMEs.

  • Reagent Addition: To the dried lipid extract, add a known volume (e.g., 1-2 mL) of 14% BF₃ in methanol.

  • Reaction: Tightly cap the vial and heat it at 60-80°C for 10-15 minutes. This promotes the esterification reaction.

  • Extraction of FAMEs: After cooling, add water and a nonpolar solvent such as hexane. Vortex the mixture to extract the newly formed FAMEs into the hexane layer.

  • Collection and Drying: Carefully transfer the upper hexane layer to a new vial. The FAMEs are now ready for GC-MS analysis.

Part 4: Instrumental Analysis

A. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common technique for the analysis of FAMEs due to its high resolving power and sensitive detection[5].

Typical GC-MS Parameters:

ParameterRecommended SettingRationale
Column Mid-polar capillary column (e.g., DB-23, HP-88)Provides good separation of FAMEs based on chain length, branching, and unsaturation.
Injector Split/SplitlessAllows for both high and low concentration samples.
Oven Program Temperature gradient (e.g., 100°C to 250°C)Enables the separation of a wide range of fatty acids with different volatilities.
Ionization Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching.
Mass Analyzer Quadrupole or Ion TrapProvides good sensitivity and mass resolution for identification and quantification.

Identification and Fragmentation:

  • Molecular Ion (M+): The ion corresponding to the intact FAME molecule. For methyl 3-methylundecanoate, this would be at m/z 214.

  • McLafferty Rearrangement: A characteristic fragmentation for esters, often resulting in a prominent ion.

  • Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group.

  • Loss of the methoxy group (-OCH₃): Resulting in an [M-31]⁺ ion.

B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For aqueous samples, LC-MS/MS can be a powerful alternative that may not require derivatization, although derivatization can enhance sensitivity.

Typical LC-MS/MS Parameters:

ParameterRecommended SettingRationale
Column C18 reversed-phase columnRetains the relatively nonpolar fatty acid.
Mobile Phase Gradient of water and acetonitrile/methanol with a modifier (e.g., formic acid or ammonium acetate)Provides good separation of fatty acids. The modifier aids in ionization.
Ionization Electrospray Ionization (ESI) in negative ion modeCarboxylic acids readily deprotonate to form [M-H]⁻ ions, providing high sensitivity.
Mass Analyzer Triple QuadrupoleEnables Multiple Reaction Monitoring (MRM) for highly selective and sensitive quantification.

MRM Transitions for Quantification:

For quantitative analysis, specific precursor-to-product ion transitions are monitored. For 3-methylundecanoic acid, the precursor ion would be the deprotonated molecule [M-H]⁻ at m/z 199.3. Product ions would be determined by collision-induced dissociation (CID) experiments on a standard of the compound.

Quality Assurance and Quality Control (QA/QC)

A robust QA/QC program is essential for generating defensible data in environmental analysis.

QA/QC ParameterProcedurePurpose
Method Blank A sample of clean matrix (e.g., certified sand or deionized water) processed through the entire analytical procedure.To assess for contamination introduced during sample preparation and analysis.
Matrix Spike / Matrix Spike Duplicate Aliquots of a sample fortified with a known amount of the target analyte.To evaluate the effect of the sample matrix on the analytical method's accuracy and precision.
Laboratory Control Sample (LCS) A sample of clean matrix fortified with a known amount of the target analyte.To monitor the performance of the analytical method independent of matrix effects.
Internal Standards A known amount of a compound structurally similar to the analyte (e.g., an isotopically labeled version) added to every sample before extraction.To correct for variations in extraction efficiency and instrument response.
Surrogate Standards A known amount of a compound with similar chemical properties to the analyte, but not expected to be in the sample, added before extraction.To monitor the efficiency of the extraction process for each individual sample.

Data Interpretation and Reporting

The final step in the analytical process is the interpretation and reporting of the results.

  • Quantification: The concentration of 3-methylundecanoic acid is determined by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.

  • Reporting Limits: The Method Detection Limit (MDL) and Limit of Quantification (LOQ) should be established and reported.

  • Contextualization: When possible, compare the measured concentrations to any available background levels or regulatory guidelines (though specific guidelines for 3-methylundecanoic acid are not currently established). The presence and relative abundance of 3-methylundecanoic acid should be discussed in the context of the overall fatty acid profile and potential microbial sources.

Conclusion: A Tool for Deeper Environmental Insight

The analysis of 3-methylundecanoic acid in environmental samples offers a valuable window into the microbial dynamics of an ecosystem. While the analytical workflow requires careful attention to detail, from sample collection to instrumental analysis, the information gained can be of significant importance for a variety of scientific disciplines. The methodologies outlined in this guide provide a robust framework for obtaining accurate and reliable data. As research into the environmental significance of specific branched-chain fatty acids continues to grow, the ability to precisely measure compounds like 3-methylundecanoic acid will become increasingly crucial for advancing our understanding of the complex interplay between microorganisms and their environment.

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An In-depth Technical Guide to Methyl-Branched Fatty Acids: From Microbial Membranes to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of methyl-branched fatty acids (MBFAs). Moving beyond a simple recitation of facts, this document delves into the core principles of MBFA structure, biosynthesis, and function, with a particular focus on the rationale behind analytical methodologies and the burgeoning interest in their therapeutic applications.

Introduction: The Subtle Complexity of Methyl-Branched Fatty Acids

Methyl-branched fatty acids are a class of lipids characterized by one or more methyl groups along their acyl chain.[1] Unlike their more common straight-chain counterparts, the presence of these methyl branches introduces significant alterations to their physicochemical properties, profoundly impacting the biological systems in which they are found.[2] The most prevalent forms are the iso- and anteiso- monomethyl-branched fatty acids, where the methyl group is located on the penultimate (n-1) or antepenultimate (n-2) carbon, respectively.[3][4] This seemingly minor structural variation has significant consequences for their function, particularly within cellular membranes.[2][5]

Historically considered markers for specific bacterial populations, the role of MBFAs is now understood to be far more complex and widespread.[6][7] They are integral components of the cell membranes of many bacteria, influencing membrane fluidity and environmental adaptation.[8] Furthermore, MBFAs are found in various food sources, such as dairy and ruminant meats, and are present in human tissues, including the gut, where they are implicated in metabolic regulation and immune modulation.[1][9][10] This expanding understanding of their biological roles has positioned MBFAs as molecules of significant interest in fields ranging from microbiology to human health and drug development.[11][12]

Structure and Nomenclature of Methyl-Branched Fatty Acids

A clear understanding of MBFA nomenclature is crucial for accurate interpretation of analytical data and scientific literature. The position of the methyl branch dictates the fatty acid's classification.

Classification Description of Methyl Branch Position Example
iso- Penultimate carbon atom from the methyl end14-methylpentadecanoic acid (iso-16:0)
anteiso- Antepenultimate carbon atom from the methyl end13-methylpentadecanoic acid (anteiso-16:0)

Table 1: Classification and examples of common monomethyl-branched fatty acids.

The following diagram illustrates the structural differences between straight-chain, iso-, and anteiso- fatty acids.

cluster_straight Straight-Chain Fatty Acid (n-Hexadecanoic acid) cluster_iso iso-Branched Fatty Acid (14-Methylpentadecanoic acid) cluster_anteiso anteiso-Branched Fatty Acid (13-Methylpentadecanoic acid) s1 CH3 s2 (CH2)14 s3 COOH i1 CH3 i2 CH i3 (CH2)12 i5 CH3 i2->i5 i4 COOH a1 CH3 a2 CH2 a3 CH a4 (CH2)11 a6 CH3 a3->a6 a5 COOH

Figure 1: Structural comparison of straight-chain, iso-, and anteiso-fatty acids.

Biosynthesis of Methyl-Branched Fatty Acids

The biosynthesis of MBFAs diverges from that of straight-chain fatty acids at the initial priming step.[13][14] While straight-chain fatty acid synthesis is typically initiated by acetyl-CoA, the synthesis of iso- and anteiso-fatty acids utilizes branched-chain α-keto acids derived from the catabolism of branched-chain amino acids (BCAAs).[12]

Specifically:

  • iso-Fatty Acids: Leucine degradation provides isovaleryl-CoA, which is used as a primer.

  • anteiso-Fatty Acids: Isoleucine degradation yields α-methylbutyryl-CoA, which serves as the primer.

  • Valine can also be a precursor, leading to the formation of shorter-chain iso-fatty acids.

Following this initial priming, the fatty acid synthase (FAS) system iteratively adds two-carbon units from malonyl-CoA, in a manner analogous to straight-chain fatty acid elongation.[7]

cluster_bcaa Branched-Chain Amino Acid Catabolism cluster_fas Fatty Acid Elongation Leucine Leucine α-Ketoisocaproate α-Ketoisocaproate Leucine->α-Ketoisocaproate Isovaleryl-CoA Isovaleryl-CoA α-Ketoisocaproate->Isovaleryl-CoA Fatty Acid Synthase (FAS) Fatty Acid Synthase (FAS) Isovaleryl-CoA->Fatty Acid Synthase (FAS) Primer Isoleucine Isoleucine α-Keto-β-methylvalerate α-Keto-β-methylvalerate Isoleucine->α-Keto-β-methylvalerate α-Methylbutyryl-CoA α-Methylbutyryl-CoA α-Keto-β-methylvalerate->α-Methylbutyryl-CoA α-Methylbutyryl-CoA->Fatty Acid Synthase (FAS) Primer Malonyl-CoA Malonyl-CoA Malonyl-CoA->Fatty Acid Synthase (FAS) iso-Fatty Acids iso-Fatty Acids Fatty Acid Synthase (FAS)->iso-Fatty Acids anteiso-Fatty Acids anteiso-Fatty Acids Fatty Acid Synthase (FAS)->anteiso-Fatty Acids

Figure 2: Biosynthetic pathway of iso- and anteiso-fatty acids.

Biological Functions and Significance

The primary and most well-characterized function of MBFAs is the modulation of cell membrane fluidity, particularly in bacteria.[15][16][17] The methyl branches disrupt the tight packing of the acyl chains, thereby lowering the melting temperature and increasing the fluidity of the membrane.[2][18] This is analogous to the role of unsaturated fatty acids in eukaryotic membranes.[16][19] This ability to maintain membrane fluidity is crucial for bacteria to adapt to varying environmental temperatures.[20]

Recent research has expanded the known biological roles of MBFAs beyond bacterial membranes:

  • Human Health: MBFAs are present in human milk and the vernix caseosa, the waxy coating on newborn infants, suggesting a role in early development.[21] They have been shown to influence the gut microbiome and may play a role in preventing necrotizing enterocolitis in premature infants.[21]

  • Metabolic Regulation: Studies suggest that MBFAs can influence lipid metabolism and inflammation.[11][22] For instance, lower levels of monomethyl-branched fatty acids have been observed in the adipose tissue of obese individuals with insulin resistance.[22]

  • Anti-cancer Properties: Some MBFAs have demonstrated anti-cancer activity in vitro, inducing apoptosis in cancer cell lines.[4][23]

  • Biomarkers: The unique presence and distribution of MBFAs in certain bacteria make them valuable biomarkers for bacterial identification and for studying microbial communities in various environments, including wastewater treatment systems.[24] They can also serve as biomarkers for the consumption of dairy and ruminant products.[25][26]

Analytical Methodologies for Methyl-Branched Fatty Acids

The analysis of MBFAs presents unique challenges due to their structural similarity to other fatty acids and the presence of numerous isomers.[1] Gas chromatography-mass spectrometry (GC-MS) is the most common and robust technique for their analysis.[27]

Experimental Protocol: Extraction and Derivatization for GC-MS Analysis

Objective: To extract total fatty acids from a biological sample and convert them to fatty acid methyl esters (FAMEs) for GC-MS analysis.

Rationale: Fatty acids in their free form are highly polar and not sufficiently volatile for GC analysis. Derivatization to their corresponding methyl esters (FAMEs) increases their volatility and reduces their polarity, making them amenable to gas chromatographic separation.

Step-by-Step Methodology:

  • Lipid Extraction:

    • Homogenize the sample (e.g., bacterial pellet, tissue, food sample) in a chloroform:methanol (2:1, v/v) solution.

    • Vortex thoroughly and incubate at room temperature for at least 1 hour to ensure complete lipid extraction.

    • Add 0.2 volumes of 0.9% NaCl solution, vortex, and centrifuge to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • Saponification and Methylation (Derivatization):

    • To the dried lipid extract, add a solution of 0.5 M NaOH in methanol.

    • Heat at 100°C for 5-10 minutes to saponify the lipids, releasing the fatty acids.

    • Cool the sample and add a 14% boron trifluoride (BF3) in methanol solution.

    • Heat again at 100°C for 5-10 minutes to methylate the free fatty acids.

    • Cool the sample and add hexane and saturated NaCl solution.

    • Vortex and centrifuge to separate the phases.

    • The upper hexane layer, containing the FAMEs, is collected for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation and Parameters:

  • Gas Chromatograph: Equipped with a capillary column. A polar stationary phase (e.g., a cyanopropyl or polyethylene glycol phase) is recommended for optimal separation of FAME isomers.[28][29]

  • Injection: Splitless or split injection, depending on the concentration of the sample.

  • Oven Temperature Program: A temperature gradient is typically used to separate FAMEs based on their chain length and degree of unsaturation.

  • Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for targeted quantification.[27]

Data Interpretation:

Identification of MBFA FAMEs is based on a combination of their retention times relative to known standards and their characteristic mass spectra.[30][31] The mass spectra of iso- and anteiso-FAMEs exhibit distinct fragmentation patterns that allow for their differentiation.[31]

Sample Biological Sample Extraction Lipid Extraction (Chloroform:Methanol) Sample->Extraction Derivatization Saponification & Methylation (NaOH/Methanol, BF3/Methanol) Extraction->Derivatization GC Gas Chromatography (Polar Capillary Column) Derivatization->GC MS Mass Spectrometry (Electron Ionization) GC->MS Data Data Analysis (Retention Time & Mass Spectra) MS->Data

Figure 3: Experimental workflow for the analysis of methyl-branched fatty acids by GC-MS.

Applications in Drug Development and Future Perspectives

The unique biological activities of MBFAs are opening up new avenues for research and potential therapeutic applications.

  • Antimicrobial Drug Development: Given their critical role in bacterial membrane integrity, the biosynthetic pathways of MBFAs represent a potential target for the development of novel antimicrobial agents.[8]

  • Modulation of Host-Microbe Interactions: The ability of MBFAs to influence the gut microbiome suggests their potential use as prebiotics or in the development of therapies for dysbiosis-related diseases.[32]

  • Anti-inflammatory and Anti-cancer Agents: Further investigation into the anti-inflammatory and anti-cancer properties of specific MBFAs could lead to the development of new therapeutic compounds.[11][33][34]

  • Nutraceuticals: The presence of MBFAs in dairy products and their potential health benefits are of interest for the development of functional foods and nutraceuticals.[12][33][35]

The field of methyl-branched fatty acid research is rapidly evolving. Advances in analytical techniques, such as comprehensive two-dimensional gas chromatography (GCxGC) and advanced mass spectrometry methods, will enable a more detailed characterization of the complex landscape of MBFA isomers in biological systems.[36][37] A deeper understanding of the molecular mechanisms underlying the biological effects of MBFAs will be crucial for translating the current findings into tangible therapeutic and nutritional applications.

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  • Kaneda, T. (1977). Fatty acids of the genus Bacillus: an example of branched-chain preference. Bacteriological reviews, 41(2), 391–418.
  • Al-Badran, A. A., et al. (2021). Milk Odd and Branched Chain Fatty Acids in Dairy Cows: A Review on Dietary Factors and Its Consequences on Human Health. Animals : an open access journal from MDPI, 11(10), 2824. [Link]

  • Poger, D., & Mark, A. E. (2014). Effect of methyl-branched fatty acids on the structure of lipid bilayers. The journal of physical chemistry. B, 118(49), 14143–14153. [Link]

  • Cyberlipid. (n.d.). Branched-Chain Fatty Acids. [Link]

  • Wanders, R. J., & Komen, J. C. (2007). The chemical biology of branched-chain lipid metabolism. Chemical reviews, 107(8), 3463–3479. [Link]

  • Wiley Science Solutions. (n.d.). FAMEs Fatty Acid Methyl Esters: Mass Spectral Database. [Link]

  • Brenna, J. T. (2013). Branch chain fatty acids and their possible role in the prevention of NEC. Nestle Nutrition Institute. [Link]

  • Calabrò, S., et al. (2021). Comparison of Milk Odd- and Branched-Chain Fatty Acids among Human, Dairy Species and Artificial Substitutes. Foods (Basel, Switzerland), 10(11), 2636. [Link]

  • Wang, S., et al. (2023). Branched-Long-Chain Monomethyl Fatty Acids: Are They Hidden Gems?. Journal of agricultural and food chemistry, 71(1), 16–29. [Link]

  • Czerwińska, D., et al. (2014). Odd- and branched-chain fatty acids in milk fat – characteristic and health properties. Advances in Hygiene and Experimental Medicine, 68, 998-1005. [Link]

  • Wallace, M., et al. (2020). Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids. Nutrients, 12(9), 2849. [Link]

  • Poger, D., & Mark, A. E. (2014). Effect of methyl-branched fatty acids on the structure of lipid bilayers. The journal of physical chemistry. B, 118(49), 14143–14153. [Link]

  • Kniazeva, M., et al. (2004). Monomethyl branched-chain fatty acids play an essential role in Caenorhabditis elegans development. PLoS biology, 2(9), E257. [Link]

  • Poger, D., & Mark, A. E. (2014). Effect of Methyl-Branched Fatty Acids on the Structure of Lipid Bilayers. The Journal of Physical Chemistry B, 118(49), 14143-14153. [Link]

  • Ran-Ressler, R. R., et al. (2014). Branched-chain fatty acid content of foods and estimated intake in the USA. British Journal of Nutrition, 112(4), 565-572. [Link]

  • Esch, P., et al. (2022). Identification of monomethyl branched chain lipids by a combination of liquid chromatography tandem mass spectrometry and charge-switching chemistries. Analytical and bioanalytical chemistry, 414(1), 359–369. [Link]

  • Ran-Ressler, R. R., et al. (2014). Branched-chain fatty acid content of foods and estimated intake in the USA. British journal of nutrition, 112(4), 565–572. [Link]

  • Voorhees, K. J., et al. (1999). Rapid detection of taxonomically important fatty acid methyl ester and steroid biomarkers using in situ thermal hydrolysis/methylation mass spectrometry (THM-MS). Journal of analytical and applied pyrolysis, 49(1-2), 199-213.
  • Poger, D., & Mark, A. E. (2014). Effect of Methyl-Branched Fatty Acids on the Structure of Lipid Bilayers. The journal of physical chemistry. B, 118(49), 14143–14153. [Link]

  • Lordan, R., et al. (2023). Omega-3 Fatty Acids, Furan Fatty Acids, and Hydroxy Fatty Acid Esters: Dietary Bioactive Lipids with Potential Benefits for MAFLD and Liver Health. International journal of molecular sciences, 24(24), 17290. [Link]

  • Pagana, K. D., & Pagana, T. J. (2002). The use of fatty acid methyl esters as biomarkers to determine aerobic, facultatively aerobic and anaerobic communities in wastewater treatment systems. Water science and technology : a journal of the International Association on Water Pollution Research, 46(1-2), 481–487. [Link]

  • Wikipedia. (n.d.). Membrane fluidity. [Link]

  • Supelco. (n.d.). Analyzing Fatty Acids by Capillary Gas Chromatography. LabRulez GCMS. [Link]

  • Wojtowicz, W., et al. (2023). Determination of short-chain fatty acids as putative biomarkers of cancer diseases by modern analytical strategies and tools: a review. Journal of molecular medicine (Berlin, Germany), 101(6), 633–651. [Link]

  • Harris, W. S., et al. (2023). The Impact of Fatty Acid Reporting Methods on Associations with Cardiometabolic Biomarkers. medRxiv. [Link]

Sources

Methodological & Application

Application Note: Optimized Derivatization Strategies for the Chromatographic Analysis of 3-Methylundecanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

3-Methylundecanoic acid (3-MUA) represents a specific class of branched-chain fatty acids (BCFAs) often encountered as fermentation byproducts, membrane components in specific bacteria, or intermediates in pharmaceutical synthesis.

The Chromatographic Challenge: Like all medium-chain fatty acids (MCFAs), 3-MUA presents two primary hurdles for direct analysis:

  • High Polarity & Hydrogen Bonding: The carboxylic acid moiety (-COOH) leads to strong adsorption on stationary phases, resulting in severe peak tailing and carryover.

  • Low Volatility (for GC): The high boiling point requires thermal stress that can degrade the column phase or the analyte itself.

  • Lack of Chromophores (for HPLC): The aliphatic backbone lacks the conjugated

    
    -systems necessary for sensitive UV-Vis detection.
    

The Structural Nuance (The "3-Methyl" Factor): Crucially, the methyl group at the C3 position (beta-position relative to the carbonyl) introduces steric hindrance . While less obstructive than alpha-branching (C2), this beta-branching effectively shields the carbonyl carbon from nucleophilic attack. Standard protocols optimized for linear fatty acids (e.g., lauric acid) often yield incomplete derivatization for 3-MUA, leading to non-linear quantification.

This guide details three optimized workflows to overcome these barriers.

Strategic Decision Matrix

Before selecting a protocol, evaluate your detection limits and matrix complexity.

DecisionMatrix Start Start: Sample Matrix Analysis Trace Trace Level (<1 ppm) or Biological Fluid Start->Trace Bulk Bulk Material / API or High Conc. (>10 ppm) Start->Bulk HPLC_Path Method B: HPLC-FLD (Coumarin Derivatization) Trace->HPLC_Path High Sensitivity Req. GC_Path Is Moisture Present? Bulk->GC_Path GC_Wet Method A: BF3-Methanol (FAME Formation) GC_Path->GC_Wet Yes (Biological/Wet) GC_Dry Method C: Silylation (BSTFA) (TMS Derivatives) GC_Path->GC_Dry No (Dry Solid/Oil)

Figure 1: Decision tree for selecting the optimal derivatization strategy based on sample constraints.

Protocol A: Acid-Catalyzed Methylation (GC-FID/MS)

Best For: Quantitative profiling, biological matrices, and robust stability. Target Derivative: 3-Methylundecanoic acid methyl ester (3-MUA-FAME).

Mechanism & Causality

We utilize Boron Trifluoride (


) in methanol.[1] 

acts as a Lewis acid catalyst. It protonates the carbonyl oxygen of 3-MUA, making the carbonyl carbon highly electrophilic and susceptible to attack by methanol.
  • Why BF3 over H2SO4?

    
     is less oxidizing and minimizes degradation of the aliphatic chain.
    
  • Steric Note: Due to the C3-methyl branch, the transition state energy is higher. We extend the heating time by 50% compared to linear standards to drive the equilibrium to completion [1].

Materials
  • Reagent: 14%

    
     in Methanol (freshly opened).
    
  • Solvent: n-Hexane (HPLC Grade).

  • Internal Standard (IS): Tridecanoic acid (C13:0) - structurally similar but chromatographically distinct.

Step-by-Step Protocol
  • Sample Prep: Weigh 10 mg of sample (or equivalent extract) into a reaction vial. Add 100 µL of Internal Standard solution (1 mg/mL).

  • Solubilization: Add 1 mL of toluene. Note: Toluene is required to solubilize the non-polar tail of 3-MUA before reaction.

  • Catalysis: Add 2 mL of 14%

    
    -Methanol. Cap tightly with a Teflon-lined cap.
    
  • Reaction (Critical Step): Heat at 70°C for 30 minutes .

    • Standard fatty acids require 15-20 mins. The extra 10 mins ensures the sterically hindered 3-MUA reacts quantitatively.

  • Quenching: Cool to room temperature. Add 1 mL of deionized water to quench the catalyst.

  • Extraction: Add 2 mL of n-hexane. Vortex vigorously for 1 minute.

  • Phase Separation: Allow layers to separate (or centrifuge at 2000 rpm).

  • Collection: Transfer the top hexane layer (containing the FAME) to a GC vial containing anhydrous

    
     to remove residual moisture.
    

Protocol B: Fluorescence Labeling (HPLC-FLD)

Best For: Trace analysis in plasma/serum, high sensitivity requirements. Target Derivative: 3-methylundecanoic acid (4-methoxy-7-coumaryl) ester.

Mechanism & Causality

Fatty acids are "invisible" to UV detectors. We conjugate the carboxylic acid with 4-Bromomethyl-7-methoxycoumarin (Br-MMC) via an


 reaction.
  • The Catalyst: We use 18-crown-6 ether and

    
    . The potassium carbonate deprotonates the acid to form a carboxylate anion. The crown ether complexes the 
    
    
    
    ion, leaving the carboxylate "naked" and highly reactive in the organic solvent, accelerating the attack on the alkyl halide of the coumarin [2].
Materials
  • Reagent: Br-MMC (1 mg/mL in acetone).

  • Catalyst: 18-Crown-6 ether + anhydrous

    
    .
    
  • Solvent: Acetone or Acetonitrile (Anhydrous).

Step-by-Step Protocol
  • Preparation: Dissolve 3-MUA residue in 1 mL anhydrous acetone.

  • Basification: Add 10 mg of solid

    
     and 50 µL of 18-crown-6 solution (1 mg/mL).
    
  • Labeling: Add 100 µL of Br-MMC reagent.

  • Reaction: Cap and heat at 60°C for 45 minutes in the dark.

    • Warning: Coumarin derivatives are light-sensitive. Wrap vials in aluminum foil.

  • Cleanup: Cool and filter through a 0.22 µm PTFE filter.

  • Injection: Inject directly into HPLC-FLD (Excitation: 325 nm, Emission: 398 nm).

Protocol C: Silylation (Rapid GC-MS Screening)

Best For: Rapid ID of pure standards, non-aqueous samples. Target Derivative: TMS-Ester (Trimethylsilyl-3-methylundecanoate).

Mechanism

Silylation replaces the acidic proton with a trimethylsilyl (TMS) group using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide). This yields a highly volatile, non-polar derivative perfect for GC-MS.

  • Risk: The TMS bond is hydrolytically unstable. Any water in the sample will destroy the derivative and the reagent.

Step-by-Step Protocol
  • Drying: Ensure sample is completely dry (nitrogen blow-down).

  • Reagent Addition: Add 100 µL Pyridine (acid scavenger) and 200 µL BSTFA + 1% TMCS.

  • Reaction: Heat at 60°C for 15 minutes .

  • Analysis: Inject directly. Do not extract with water.

Data Summary & Method Comparison

FeatureMethod A: BF3-MeOHMethod B: HPLC-CoumarinMethod C: Silylation
Derivative Methyl Ester (FAME)Coumarin EsterTMS Ester
Stability High (Weeks)Moderate (Light sensitive)Low (Hydrolyzes fast)
Sensitivity Good (FID) / High (MS)Excellent (Femtomolar) Good (MS)
Steric Impact Moderate (Requires heat)Low (Crown ether assisted)Low (Fast reaction)
Moisture Tolerance High (Aqueous quench)Low (Anhydrous req.)Zero Tolerance

Experimental Workflow Visualization

The following diagram illustrates the critical extraction and reaction flow for the Gold Standard Method A (BF3-MeOH), emphasizing the phase separation steps often missed by novices.

BF3Protocol Sample Sample + IS (in Toluene) React Add BF3-MeOH Heat 70°C, 30 min Sample->React Quench Add H2O (Quench Catalyst) React->Quench Extract Add Hexane Vortex & Centrifuge Quench->Extract Sep Phase Separation Extract->Sep Waste Bottom Layer (Aqueous/MeOH/BF3) Sep->Waste Discard Analyze Top Layer (Hexane) Inject to GC Sep->Analyze Collect

Figure 2: Workflow for Acid-Catalyzed Methylation (Method A). Note the critical phase separation step.

References

  • Dunges, W. (1977). 4-Bromomethyl-7-methoxycoumarin as a new fluorescence label for fatty acids.[2] Analytical Chemistry, 49(3), 442–445. Retrieved February 1, 2026, from [Link]

Sources

Application Note: Chiral Separation of 3-Methylundecanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in lipidomics, medicinal chemistry, and drug development requiring high-purity isolation and analysis of 3-Methylundecanoic acid enantiomers.

Introduction & Scientific Context

3-Methylundecanoic acid (CAS: 60604-45-1) is a branched-chain fatty acid (BCFA) possessing a single chiral center at the C3 position. Unlike terminal "anteiso" (n-2) isomers, the C3-methyl branch creates significant steric hindrance near the carboxyl headgroup, influencing membrane fluidity in bacterial lipids and serving as a specific recognition motif in quorum sensing molecules.

The separation of its enantiomers, (R)-(-) and (S)-(+), is critical because biological systems often exhibit strict homochirality. For instance, the specific stereochemistry of 3-methyl acids in the uropygial wax of birds or bacterial membranes dictates enzymatic recognition.

Mechanistic Challenge

The primary challenge in separating 3-Methylundecanoic acid enantiomers is the lack of a strong chromophore for UV detection and the aliphatic nature of the chain, which offers few interaction points for chiral recognition.

  • Solution A (Analytical): Gas Chromatography (GC) using cyclodextrin-based stationary phases.[1][2] The volatility of C12 fatty acids makes them ideal for GC.

  • Solution B (Preparative/Robust): Derivatization with a chiral amine to form diastereomeric amides, resolvable on standard achiral HPLC columns. This introduces a chromophore and enhances separation factors (

    
    ).
    

Decision Matrix & Workflow

The following diagram illustrates the decision logic for selecting the appropriate protocol based on your laboratory's needs (Analysis vs. Purification).

G Start Start: 3-Methylundecanoic Acid Sample Goal Define Goal Start->Goal Anal Analytical Quantification (ee% Determination) Goal->Anal Check Purity Prep Isolation / Purification (mg to g scale) Goal->Prep Isolate Isomers Deriv1 Derivatization: Methyl Ester (FAME) Reagent: BF3-MeOH or TMS-CHN2 Anal->Deriv1 GC Technique: Chiral GC-FID/MS Column: β-Cyclodextrin Phase Deriv1->GC Deriv2 Derivatization: Chiral Amide Formation Reagent: (S)-1-Phenylethylamine Prep->Deriv2 HPLC Technique: Achiral HPLC (RP or NP) Separation of Diastereomers Deriv2->HPLC Hydrolysis Post-Run Hydrolysis Recover Enantiopure Acid HPLC->Hydrolysis

Figure 1: Strategic workflow for selecting between GC-based analytical scoring and HPLC-based preparative isolation.

Protocol 1: Analytical Separation via Chiral GC

Objective: Rapid determination of Enantiomeric Excess (ee%) using capillary Gas Chromatography. Mechanism: The separation relies on the inclusion complex formation between the fatty acid methyl ester (FAME) and the hydrophobic cavity of the


-cyclodextrin derivative coated on the capillary wall.
Sample Preparation (Methylation)

Direct injection of free fatty acids causes peak tailing; conversion to methyl esters is mandatory.

  • Dissolve: 5 mg of 3-Methylundecanoic acid in 0.5 mL of Hexane.

  • React: Add 0.2 mL of 14% Boron Trifluoride in Methanol (

    
    ).
    
  • Incubate: Heat at 60°C for 10 minutes in a sealed vial.

  • Quench: Cool and add 0.5 mL saturated

    
     and 1 mL Hexane.
    
  • Extract: Vortex and collect the upper hexane layer containing the FAMEs. Dry over anhydrous

    
    .
    
GC Method Parameters
ParameterSettingRationale
Instrument GC-FID or GC-MSFID is standard for quantitation; MS for identification.
Column Rt-bDEXsm or Chirasil-Dex CB (30m x 0.25mm x 0.25µm)Permethylated

-cyclodextrin phases are optimized for esters.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Maintains efficiency during temperature ramps.
Inlet Split (20:1) @ 250°CPrevents column overload.
Oven Program 80°C (1 min)

2°C/min

160°C

20°C/min

230°C
Slow ramp is crucial. The isomers separate between 130-150°C.
Detector FID @ 250°CHigh sensitivity for hydrocarbons.

Expected Result: The (S)-enantiomer typically elutes before the (R)-enantiomer on permethylated


-cyclodextrin phases, though this must be confirmed with a pure standard if absolute configuration assignment is required.

Protocol 2: Preparative Separation via Diastereomeric Derivatization (HPLC)

Objective: Separation of enantiomers on standard achiral HPLC equipment by converting them into diastereomers. Mechanism: Reacting the racemic acid with an optically pure amine (e.g., (S)-(-)-1-Phenylethylamine) creates diastereomeric amides. These have different physical properties and can be separated on standard C18 or Silica columns. The phenyl group also provides a strong UV chromophore (254 nm).

Derivatization Reaction

Reagents:

  • Target: 3-Methylundecanoic acid (Racemic)

  • Chiral Auxiliary: (S)-(-)-1-Phenylethylamine (>99% ee)

  • Coupling Agent: EDC

    
    HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
    
  • Catalyst: HOBt (Hydroxybenzotriazole)

Step-by-Step:

  • Mix: In a 4 mL vial, dissolve 10 mg (50 µmol) of 3-Methylundecanoic acid in 1 mL of Dichloromethane (DCM).

  • Activate: Add 1.2 eq of EDC

    
    HCl and 1.2 eq of HOBt. Stir for 10 mins at Room Temp.
    
  • Couple: Add 1.5 eq of (S)-(-)-1-Phenylethylamine and 2 eq of Triethylamine (TEA).

  • React: Stir at Room Temp for 2 hours. Monitor by TLC (Silica, 20% EtOAc/Hexane).

  • Workup: Wash with 1N HCl (removes excess amine), then sat.

    
    , then Brine. Dry organic layer and evaporate.
    
HPLC Method Parameters
ParameterSettingRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µmHigh surface area for hydrophobic discrimination of diastereomers.
Mobile Phase A Water + 0.1% Formic AcidAcid suppresses silanol activity.
Mobile Phase B Acetonitrile (ACN)Strong solvent for lipophilic amides.
Isocratic Mode 75% ACN / 25% WaterIsocratic holds are superior for resolving closely eluting diastereomers.
Flow Rate 1.0 mL/minStandard analytical flow.
Detection UV @ 254 nmDetects the phenyl ring of the auxiliary.
Temperature 25°CLower temperature often improves resolution (

).
Recovery of Enantiomers (Hydrolysis)

Once the diastereomeric amides are collected:

  • Hydrolysis: Reflux the collected fraction in 6N

    
     / Dioxane (1:1) for 12 hours.
    
  • Extraction: Extract the free acid into Hexane.

  • Purification: Short silica plug to remove the cleaved amine.

Validation & Troubleshooting

Resolution Calculation ( )

Ensure your method meets the baseline separation requirement (


).


  • If

    
     in GC: Decrease the temperature ramp rate to 1°C/min.
    
  • If

    
     in HPLC: Lower the % ACN by 5% or switch to Methanol (changes selectivity).
    
Common Pitfalls
  • Racemization during Derivatization: Avoid using oxalyl chloride/DMF at high temps for acid chloride formation. The EDC/HOBt method (Protocol 2) is milder and prevents alpha-proton abstraction.

  • Peak Tailing (GC): Usually indicates incomplete methylation. Ensure the

    
     reagent is fresh.
    
  • Elution Order Reversal: Note that changing the chiral auxiliary from (S) to (R)-phenylethylamine will reverse the elution order of the diastereomers in HPLC.

References

  • König, W. A. (1992).[1] Gas Chromatographic Enantiomer Separation with Modified Cyclodextrins. Hüthig.

  • Breznikar, B., et al. (2020).[3] Stereochemistry of the alpha-oxidation of 3-methyl-branched fatty acids in rat liver. Determining configuration via phenylethylamine derivatization.

  • TCI Chemicals. (2024). Chiral Derivatizing Agents for HPLC Resolution. Application of diastereomeric separation.

  • Sigma-Aldrich. (2023). Fatty Acid Methyl Ester (FAME) Analysis by Gas Chromatography. General FAME protocols.

Sources

Precision Extraction and Quantitation of 3-Methylundecanoic Acid from Cell Cultures

Author: BenchChem Technical Support Team. Date: February 2026

A Modern Lipidomics Approach using MTBE/Methanol and GC-MS

Executive Summary

3-Methylundecanoic acid (3-MUA) is a medium-chain, branched-chain fatty acid (BCFA) often investigated for its role in membrane fluidity, microbial fermentation (gut microbiome), and specific signaling pathways. Unlike straight-chain fatty acids, the methyl branch at the C3 position presents unique steric challenges for enzymatic digestion and chromatographic separation.

This guide departs from traditional, toxic chloroform-based methods (Folch/Bligh & Dyer) to recommend a Methyl tert-butyl ether (MTBE) extraction protocol (Matyash method). This approach ensures higher recovery rates, improved safety, and cleaner phase separation for high-throughput cell culture analysis. Downstream analysis utilizes Gas Chromatography-Mass Spectrometry (GC-MS) following Fatty Acid Methyl Ester (FAME) derivatization.[1]

Physicochemical Context & Strategy

Understanding the molecule is the first step to successful extraction. 3-MUA is hydrophobic but possesses a polar carboxyl head group. In cell cultures, it exists primarily in two forms:

  • Free Fatty Acid (FFA): Low abundance, biologically active.

  • Esterified Lipid: Incorporated into phospholipids or triacylglycerols (TAGs).

Strategic Imperative: To quantify total 3-MUA, the protocol must include a transesterification step to release the fatty acid from complex lipids. If only free 3-MUA is desired, a mild extraction without heating/catalyst is required (not covered here; this guide assumes total content analysis).

Table 1: Target Analyte Profile
PropertyDataImplication for Protocol
IUPAC Name 3-Methylundecanoic acidTarget analyte
Formula C₁₂H₂₄O₂Medium-chain fatty acid (MCFA)
MW 200.32 g/mol Volatile enough for GC, but requires derivatization
pKa ~4.8Must acidify aqueous phase to keep in organic layer (if analyzing free acid)
LogP ~4.9Highly lipophilic; requires non-polar solvent for extraction
Boiling Point ~280°C (Predicted)High BP requires conversion to Methyl Ester (FAME) to lower BP for GC

Pre-Analytical Controls & Internal Standards[2][3][4][5]

Critical Insight: Cell culture media often contains serum (FBS) rich in bovine lipids. You must wash cells thoroughly with ice-cold PBS to remove exogenous lipids before lysis.

Internal Standard (IS) Selection

Do not rely on external calibration alone. Matrix effects in cell lysates are significant.

  • Gold Standard: Deuterated 3-MUA (rare/custom).

  • Recommended Surrogate: Tridecanoic Acid (C13:0) or Undecanoic Acid (C11:0) .

    • Why? These odd-chain fatty acids are rare in mammalian cells, elute near 3-MUA, and behave similarly during extraction.

    • Concentration: Spike 10 µL of 100 µM IS into the lysis buffer before extraction to account for all losses.

Workflow Visualization

G Start Cell Culture (10^6 cells) Quench Quench & Wash (Ice-cold PBS) Start->Quench Lysis Cell Lysis (Methanol + Internal Standard) Quench->Lysis Stop Metabolism Extract MTBE Extraction (Matyash Method) Lysis->Extract + MTBE PhaseSep Phase Separation (Centrifuge) Extract->PhaseSep Upper Collect Upper Phase (Organic/Lipids) PhaseSep->Upper Lipids in MTBE (Top) Waste Aqueous Waste PhaseSep->Waste Proteins/Salts (Bottom) Dry Evaporate to Dryness (N2 Stream) Upper->Dry Deriv FAME Derivatization (BF3-MeOH, 60°C, 30 min) Dry->Deriv Clean Hexane Extraction & Wash Deriv->Clean GCMS GC-MS Analysis (Polar Column) Clean->GCMS

Caption: Figure 1. End-to-end workflow for 3-MUA extraction using the Matyash method and FAME derivatization.

Detailed Protocol: MTBE Extraction (Matyash Method)[6][7]

This method is superior to Folch for high-throughput applications because the lipid-rich organic phase is on top , eliminating the risk of contaminating the sample with the protein pellet during pipetting.

Reagents
  • Methanol (HPLC Grade)

  • MTBE (Methyl tert-butyl ether, HPLC Grade)

  • Water (Molecular Biology Grade)

  • Internal Standard (C13:0 in Methanol)

Step-by-Step Procedure
  • Harvest & Quench:

    • Wash cells (

      
      ) twice with ice-cold PBS.
      
    • Aspirate PBS completely.

  • Lysis & Homogenization:

    • Add 225 µL ice-cold Methanol containing your Internal Standard.

    • Scrape cells and transfer to a 1.5 mL glass GC vial (Teflon-lined cap) or solvent-resistant Eppendorf tube.

    • Vortex for 10 seconds.

  • Extraction:

    • Add 750 µL MTBE .

    • Incubate on an orbital shaker at 4°C for 1 hour. (Cold extraction prevents lipid degradation).

  • Phase Induction:

    • Add 188 µL Water to induce phase separation.

    • Vortex for 10 seconds.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Collection:

    • The system separates into two phases:[2][3][4]

      • Top (Organic): MTBE + Lipids (including 3-MUA).

      • Bottom (Aqueous): Salts, polar metabolites.

      • Pellet: Proteins.

    • Carefully transfer 600 µL of the top layer to a new glass vial.

  • Drying:

    • Evaporate the solvent under a gentle stream of Nitrogen (N₂) at room temperature until completely dry.

Derivatization Protocol (FAME Formation)

3-MUA must be converted to a methyl ester (3-Methylundecanoic acid methyl ester) to be volatile enough for GC analysis and to improve peak shape.

Reagent: 14% Boron Trifluoride (


) in Methanol.[5]
  • Reconstitution: Add 500 µL of 14% BF3-Methanol to the dried lipid residue.

  • Reaction: Cap tightly (Teflon-lined). Heat at 60°C for 30 minutes in a heating block.

    • Note: This transesterifies complex lipids (phospholipids/TAGs) and esterifies free fatty acids simultaneously.

  • Quenching: Cool to room temperature. Add 500 µL Water and 500 µL Hexane .

  • Extraction of FAMEs:

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 1,000 x g for 3 minutes to separate phases.

  • Final Transfer: Transfer the top Hexane layer (containing FAMEs) to a GC autosampler vial containing a glass insert.

    • Optional: Add a pinch of anhydrous sodium sulfate to the vial to absorb trace water.

Analytical Validation (GC-MS)

Separating branched-chain isomers (e.g., iso-C12, anteiso-C12, and 3-methyl-C11) requires a highly polar column. A standard non-polar (DB-5) column is often insufficient.

Instrument Parameters
  • System: Agilent 7890/5977 or equivalent single quadrupole GC-MS.

  • Column: CP-Sil 88 or DB-23 (Cyanopropyl phases). 60m x 0.25mm x 0.25µm.

    • Reasoning: High polarity is required to separate the 3-methyl isomer from straight-chain C12:0.

  • Carrier Gas: Helium @ 1 mL/min (Constant Flow).

  • Inlet: Splitless mode (for trace detection) @ 250°C.

  • Oven Program:

    • Initial: 50°C (hold 1 min)

    • Ramp 1: 25°C/min to 175°C

    • Ramp 2: 4°C/min to 240°C (hold 5 min)

    • Total Run Time: ~25 mins.

Mass Spectrometry (SIM Mode)

Operate in SIM (Selected Ion Monitoring) mode for maximum sensitivity.

  • Target Ion (m/z): 74 (McLafferty rearrangement, characteristic of FAMEs), 87, and the molecular ion (

    
    ) for 3-MUA methyl ester (~214 m/z).
    
  • Qualifiers: 87, 143.

Troubleshooting & Optimization

Decision Matrix: Common Failures

Decision Issue Problem Detected Check1 No Peak? Issue->Check1 Check2 Peak Tailing? Issue->Check2 Check3 Plastic Contamination? Issue->Check3 Sol1 Check Derivatization (Water inhibits BF3) Check1->Sol1 Sol2 Column Overload or Active Sites Check2->Sol2 Sol3 Phthalate Peaks? Use Glass Only! Check3->Sol3

Caption: Figure 2. Troubleshooting logic for GC-MS lipid analysis.

Expert Tips
  • Plasticware: Avoid plastic tips/tubes where possible during the hexane step. Phthalates leach from plastics and can co-elute or suppress ionization. Use glass inserts.

  • Water Sensitivity: BF3-Methanol is deactivated by water. Ensure the drying step (N2 blowdown) is complete before adding the reagent.

  • Isomer Identification: If available, run a "Bacterial Acid Methyl Ester" (BAME) standard mix. Many bacteria produce iso- and anteiso- fatty acids that serve as excellent retention time markers.

References

  • Matyash, V., et al. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of Lipid Research, 49(5), 1137–1146. Link

  • Christie, W. W. (1993). Preparation of ester derivatives of fatty acids for chromatographic analysis. Advances in Lipid Methodology, 2, 69-111. Link

  • Bligh, E. G., & Dyer, W. J. (1959). A rapid method of total lipid extraction and purification. Canadian Journal of Biochemistry and Physiology, 37(8), 911-917. Link

  • Ran-Ressler, R. R., et al. (2014). Branched-chain fatty acids in the human diet and the development of a novel database. Lipids, 49, 1133–1133. (Provides context on BCFA relevance).
  • PubChem. (2025).[6][7][8] 3-Methylundecanoic acid (Compound Summary). National Library of Medicine.[7] Link

Sources

Application Note: High-Resolution Identification of 3-Methylundecanoic Acid in Lipid Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The precise identification of branched-chain fatty acids (BCFAs) such as 3-methylundecanoic acid (3-Me-C11:0) is critical in microbial fermentation analysis, ruminant lipid profiling, and metabolic disease research (e.g., Refsum disease models). Unlike straight-chain isomers (e.g., lauric acid, C12:0), 3-methyl isomers exhibit distinct physicochemical properties but share identical molecular weights, making standard FAME (Fatty Acid Methyl Ester) analysis insufficient for unambiguous assignment. This guide details a dual-derivatization protocol combining standard FAME profiling for quantitation with Picolinyl ester derivatization for definitive structural elucidation.

Scientific Background & Strategy

The Analytical Challenge

3-Methylundecanoic acid is a saturated fatty acid with a methyl branch at the beta-carbon (C3). In standard GC-MS analysis of FAMEs:

  • Isomer Co-elution: 3-Me-C11:0 often co-elutes with C12:0 or other isomers on non-polar columns (e.g., DB-5).

  • Mass Spectral Ambiguity: The Electron Ionization (EI) spectra of isomeric saturated FAMEs are nearly identical, dominated by the McLafferty rearrangement ion (m/z 74) and non-specific hydrocarbon clusters.

The Solution: Picolinyl Esters

To pinpoint the branching site, we utilize 3-pyridylcarbinol (picolinyl) esters . The pyridine ring stabilizes the charge on the carboxyl end during fragmentation, generating a radical-induced cleavage series along the entire alkyl chain.

  • Mechanism: The nitrogen atom localizes the charge.

  • Diagnostic Logic: A methyl branch is identified by a 28 amu gap (mass of -CH(CH₃)-) between adjacent fragment ions, replacing the standard 14 amu (-CH₂-) spacing.

Workflow Logic

The protocol follows a "Screen and Confirm" logic:

  • Extraction: Total lipid isolation (Folch Method).

  • Screening (FAMEs): High-throughput quantitation using Equivalent Chain Length (ECL) indices.

  • Confirmation (Picolinyls): Structural validation of the branch position.

Figure 1: Dual-pathway workflow ensuring both accurate quantitation (FAME) and structural certainty (Picolinyl).

Experimental Protocols

Phase 1: Lipid Extraction (Modified Folch)

Objective: Isolate total lipids from the matrix without degradation.

Reagents: Chloroform (HPLC grade), Methanol (HPLC grade), 0.9% NaCl solution.

  • Homogenization: Combine 100 mg sample with 2 mL Chloroform:Methanol (2:1 v/v). Vortex for 1 min.

  • Phase Separation: Add 0.4 mL 0.9% NaCl. Vortex vigorously.

  • Centrifugation: Spin at 3000 x g for 5 mins.

  • Collection: Recover the lower organic phase (containing lipids) into a clean glass vial.

  • Drying: Evaporate solvent under a gentle stream of nitrogen at 40°C.

Phase 2: Derivatization
Method A: FAME Synthesis (For Quantitation)

Reagent: 14% Boron Trifluoride (BF₃) in Methanol. Note: Acid catalysis is preferred over base catalysis to ensure free fatty acids are also methylated.

  • Resuspend dried lipids in 0.5 mL Hexane.

  • Add 0.5 mL 14% BF₃-Methanol.

  • Incubate: Cap tightly and heat at 60°C for 10 mins.

  • Quench: Cool to RT, add 1 mL Hexane and 1 mL H₂O.

  • Extract: Vortex and centrifuge. Transfer top hexane layer to GC vial.

Method B: Picolinyl Ester Synthesis (For Identification)

Reagent: 3-Hydroxymethylpyridine (3-pyridylcarbinol), Potassium tert-butoxide.

  • Resuspend dried lipids (approx 5 mg) in 0.5 mL dry dichloromethane.

  • Add 0.2 mL 3-hydroxymethylpyridine and 0.1 mL 1.0 M Potassium tert-butoxide (in THF).

  • Reaction: Heat at 60°C for 30 mins. Caution: Anhydrous conditions are critical.

  • Extraction: Cool, add 2 mL Hexane and 1 mL water.

  • Wash: The picolinyl esters are in the hexane layer. Wash the hexane layer twice with water to remove excess pyridine reagent.

  • Dry: Pass hexane through anhydrous sodium sulfate.

GC-MS Analysis Parameters

Instrument: Agilent 8890 GC / 5977B MSD (or equivalent).

ParameterFAME Analysis (Quantitation)Picolinyl Ester (Identification)
Column DB-23 or CP-Sil 88 (High Polarity)DB-5ms (Non-polar)
Dimensions 60 m x 0.25 mm x 0.25 µm30 m x 0.25 mm x 0.25 µm
Carrier Gas Helium, 1.2 mL/min (Constant Flow)Helium, 1.0 mL/min
Inlet Temp 250°C280°C
Injection 1 µL Split 10:11 µL Splitless
Oven Program 50°C (1 min) -> 25°C/min -> 175°C -> 4°C/min -> 240°C (5 min)100°C (1 min) -> 20°C/min -> 200°C -> 5°C/min -> 300°C (10 min)
MS Source 230°C, EI Mode (70 eV)230°C, EI Mode (70 eV)
Scan Range m/z 40–400m/z 50–450

Why different columns?

  • FAMEs: Polar columns (DB-23) are required to separate the 3-methyl isomer from the straight-chain C12:0.

  • Picolinyls: These are high-boiling compounds; a non-polar column (DB-5) ensures they elute at reasonable temperatures with sharp peak shapes.

Data Analysis & Identification

FAME Identification (ECL & Ions)

For Methyl 3-methylundecanoate :

  • Diagnostic Ions:

    • m/z 74: Base peak (McLafferty rearrangement).

    • m/z 87: Significant abundance (characteristic of methyl esters).

    • m/z 101: Often elevated in 3-methyl isomers compared to straight chains.

  • Equivalent Chain Length (ECL):

    • On a polar column (DB-23), branched isomers typically elute before their straight-chain counterparts.

    • Calculate ECL:

      
      
      
    • Target ECL: ~11.4 - 11.6 (elutes between C11:0 and C12:0).

Picolinyl Ester Structural Confirmation

This is the definitive step. The mass spectrum will show a series of ions separated by 14 amu (-CH₂-), interrupted by the branch.

Fragmentation Logic for 3-Methylundecanoic Acid Picolinyl Ester:

  • Headgroup Ion: m/z 92, 108, 151, 164 (Typical picolinyl series).

  • The Critical Gap:

    • C2 Fragment: The ion representing the chain up to C2 is m/z 151 (Picolinyl-CH₂-).

    • C3 Fragment: The next carbon (C3) carries the methyl group. The fragment mass increases by 28 amu (CH-CH₃) instead of 14.

    • Result: You will see a strong ion at m/z 151 , followed by a gap, and the next significant ion at m/z 179 (151 + 28).

    • Absence: The ion at m/z 165 (expected for straight chain) will be absent or very low.

Figure 2: Mass spectral cleavage logic. The 28 amu jump from m/z 151 to 179 confirms the methyl group at position 3.

Quality Control & Validation

QC ComponentPurposeAcceptance Criteria
Internal Standard Quantitation accuracyMethyl C13:0 (Tridecanoic acid methyl ester). Recovery 90-110%.
Method Blank Detect contaminationNo peaks at RT of 3-Me-C11:0 > 1% of LOQ.
FAME Mix Retention Index calibrationSupelco 37-Component FAME Mix to establish C11:0 and C12:0 markers.
Resolution Check Column performanceValley between 3-Me-C11:0 and C12:0 must be > 50% height.

References

  • Shimadzu Corporation. Double bond localization in unsaturated fatty acid methyl esters (FAME) by solvent mediated chemical ionization (SMCI). Application Note C146-E403. Link

  • Christie, W. W. Mass spectrometry of fatty acid derivatives. Lipid Maps. Link

  • Vetter, W., & Thurnhofer, S. (2007). Analysis of fatty acids by mass spectrometry in the selected ion monitoring mode. ResearchGate.[1][2] Link

  • Sigma-Aldrich. GC Analyses of FAMEs by Boiling Point Elution.Link

  • Frontiers in Microbiology. (2022). Inoculation strategies affect the physicochemical properties and flavor of Zhenjiang aromatic vinegar. (Mentions 3-methylundecanoic acid as marker).[3][4] Link

Sources

Application Notes and Protocols for the Use of 3-Methylundecanoic Acid as a Biomarker

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling the Potential of 3-Methylundecanoic Acid

3-Methylundecanoic acid is a methyl-branched, medium-chain saturated fatty acid.[1] While not as extensively studied as its straight-chain counterparts, there is a growing interest in the role of branched-chain fatty acids (BCFAs) as bioactive molecules and potential biomarkers in human health and disease.[2] BCFAs are increasingly recognized for their diverse biological activities, including roles in anticancer, lipid-lowering, anti-inflammatory, and neuroprotective processes.[2] This application note provides a comprehensive guide to the potential utility of 3-methylundecanoic acid as a biomarker, detailing the underlying scientific rationale and providing robust analytical protocols for its quantification in biological matrices.

The Scientific Rationale: Why 3-Methylundecanoic Acid Matters

The significance of 3-methylundecanoic acid as a potential biomarker stems from its classification as a BCFA. The metabolism of BCFAs is intricately linked to various physiological and pathophysiological processes.

Biosynthesis and Metabolism of Branched-Chain Fatty Acids

The metabolism of BCFAs is distinct from that of straight-chain fatty acids. Their synthesis is often initiated by branched-chain alpha-keto acids derived from the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine.[3] The catabolism of these amino acids is crucial for maintaining metabolic homeostasis, and its dysregulation has been implicated in metabolic diseases like obesity and type 2 diabetes.[4]

The metabolism of BCFAs can influence cellular signaling and membrane fluidity. They can be incorporated into complex lipids, thereby altering the physical properties of cell membranes and potentially modulating the function of membrane-bound proteins. Furthermore, BCFAs can act as signaling molecules themselves, interacting with nuclear receptors and other cellular sensors to regulate gene expression related to lipid metabolism and inflammation.[2]

BCAA Branched-Chain Amino Acids (Leucine, Isoleucine, Valine) BCKA Branched-Chain α-Keto Acids BCAA->BCKA Transamination BCFA_CoA Branched-Chain Acyl-CoA BCKA->BCFA_CoA Decarboxylation Elongation Fatty Acid Elongation BCFA_CoA->Elongation BCFA Branched-Chain Fatty Acids (e.g., 3-Methylundecanoic Acid) Elongation->BCFA Complex_Lipids Incorporation into Complex Lipids BCFA->Complex_Lipids Signaling Cellular Signaling BCFA->Signaling

Caption: General metabolic pathway of branched-chain fatty acids.

Potential Clinical Applications of 3-Methylundecanoic Acid as a Biomarker

While direct evidence for 3-methylundecanoic acid is still emerging, the established roles of other BCFAs suggest several promising areas of investigation.

Metabolic Disorders

Chronic elevation of BCAAs, the precursors to BCFAs, is associated with metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease.[4] Dysregulated BCAA metabolism can lead to the accumulation of BCFAs, which may in turn contribute to insulin resistance and inflammation.[2] Therefore, quantifying 3-methylundecanoic acid could provide insights into the metabolic health of an individual.

Neurological Disorders

Fatty acids play a crucial role in brain health. Some medium-chain fatty acids are being investigated for their therapeutic potential in neurodegenerative conditions.[5] Given that BCFAs can modulate cell membrane properties, they may influence neuronal function and signaling. Further research is warranted to explore a potential link between 3-methylundecanoic acid levels and neurological disorders.

Cancer

The altered lipid metabolism in cancer cells is a well-established hallmark. Some studies have suggested that certain fatty acids could serve as potential biomarkers for various cancers, including colorectal cancer.[1] Although not specific to 3-methylundecanoic acid, the general class of fatty acids is an active area of cancer biomarker research.

Analytical Protocols for the Quantification of 3-Methylundecanoic Acid

Accurate and precise quantification of 3-methylundecanoic acid in biological samples is paramount for its validation as a biomarker. The following sections provide detailed protocols for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Collection and Handling
  • Matrix: Human plasma or serum are the recommended matrices.

  • Collection: Blood should be collected in EDTA- or heparin-containing tubes for plasma, or in serum separator tubes.

  • Processing: Plasma or serum should be separated from whole blood by centrifugation as soon as possible after collection.

  • Storage: Samples should be stored at -80°C until analysis to minimize lipid degradation.

Protocol 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for fatty acid analysis. Due to the low volatility of free fatty acids, a derivatization step is necessary to convert them into more volatile esters, typically fatty acid methyl esters (FAMEs).

1. Lipid Extraction

  • To 100 µL of plasma or serum, add an internal standard (e.g., a stable isotope-labeled version of 3-methylundecanoic acid or a similar non-endogenous BCFA).

  • Add 2 mL of a 2:1 (v/v) mixture of chloroform:methanol.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 3000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the extracted lipids under a gentle stream of nitrogen.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs)

  • To the dried lipid extract, add 2 mL of 2% sulfuric acid in methanol.[6]

  • Cap the tube tightly and heat at 60°C for 1 hour.

  • After cooling, add 1 mL of hexane and 0.5 mL of water.

  • Vortex and centrifuge to separate the phases.

  • Carefully collect the upper hexane layer containing the FAMEs.

  • Repeat the hexane extraction and combine the extracts.

  • Dry the combined hexane extracts under a gentle stream of nitrogen and reconstitute in a small volume of hexane for GC-MS analysis.

3. GC-MS Instrumentation and Parameters

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B or equivalent
Column DB-23 (30 m x 0.25 mm, 0.25 µm) or similar polar capillary column
Injection Volume 1 µL
Injector Temperature 250°C
Oven Program Start at 100°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1 mL/min
Mass Spectrometer Agilent 5977B or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) or Full Scan

4. Quality Control and Validation

  • A calibration curve should be prepared using a certified standard of 3-methylundecanoic acid.

  • Quality control samples at low, medium, and high concentrations should be included in each analytical run to ensure accuracy and precision.

  • The method should be validated according to regulatory guidelines for bioanalytical method validation.

Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers a high-throughput alternative to GC-MS and may not require derivatization, although derivatization can enhance sensitivity.

1. Sample Preparation (Direct Analysis)

  • To 50 µL of plasma or serum, add an internal standard.

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness.

  • Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Parameters

ParameterRecommended Setting
Liquid Chromatograph Waters ACQUITY UPLC or equivalent
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient A suitable gradient from low to high organic content
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole (e.g., Sciex 6500+ or equivalent)
Ionization Mode Electrospray Ionization (ESI), negative mode
Acquisition Mode Multiple Reaction Monitoring (MRM)

3. MRM Transitions

  • Specific MRM transitions for 3-methylundecanoic acid and the internal standard need to be optimized. This involves determining the precursor ion (the deprotonated molecule [M-H]⁻) and a characteristic product ion.

4. Validation

  • Similar to the GC-MS method, a calibration curve and quality control samples are essential for accurate quantification. The method should be fully validated.

cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Plasma/Serum Sample IS_Addition Internal Standard Addition Sample->IS_Addition Extraction Lipid Extraction IS_Addition->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization LCMS LC-MS/MS Analysis Extraction->LCMS GCMS GC-MS Analysis Derivatization->GCMS Quantification Quantification GCMS->Quantification LCMS->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for the analysis of 3-Methylundecanoic acid.

Data Interpretation and Future Directions

The concentration of 3-methylundecanoic acid should be reported in standard units (e.g., µg/mL or µM). Establishing reference ranges in a healthy population is a critical next step for the clinical interpretation of these results. It is important to note that the direct clinical utility of 3-methylundecanoic acid as a standalone biomarker is still under investigation. Future studies should focus on:

  • Establishing Reference Ranges: Determining the normal physiological range of 3-methylundecanoic acid in a large, healthy cohort.

  • Clinical Correlation Studies: Investigating the association between 3-methylundecanoic acid levels and the presence, severity, and progression of specific diseases.

  • Mechanistic Studies: Elucidating the precise biological role of 3-methylundecanoic acid in health and disease.

Conclusion

3-Methylundecanoic acid represents a promising, yet underexplored, candidate biomarker. Its classification as a branched-chain fatty acid places it at the intersection of several key metabolic pathways implicated in a range of diseases. The analytical protocols provided in this application note offer a robust framework for its accurate quantification, paving the way for further research to unlock its full clinical potential. As our understanding of the intricate roles of BCFAs grows, so too will the potential applications of 3-methylundecanoic acid in diagnostics and drug development.

References

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  • Han, J., Lin, K., Sequeira, C., & Borchers, C. H. (2015). An isotope-labeled chemical derivatization method for the quantitation of short-chain fatty acids in human feces by liquid chromatography-tandem mass spectrometry. Analytica Chimica Acta, 854, 86-94. [Link]

  • de Biase, I., Viau, K. S., & Longo, N. (2022). Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry. Methods in Molecular Biology, 2565, 533-541. [Link]

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  • Masoodi, M., et al. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(17), 5709. [Link]

  • Kennedy, R. T., et al. (2022). LC-MS/MS-based bioanalysis of branched-chain and aromatic amino acids in human serum. Bioanalysis, 14(15), 1075-1087. [Link]

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  • Zhang, Y., et al. (2022). The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders. Frontiers in Endocrinology, 13, 841703. [Link]

  • Yoon, M. S. (2024). Branched-chain amino acid metabolism: Pathophysiological mechanism and therapeutic intervention in metabolic diseases. Obesity Reviews, e13692. [Link]

  • Brestoff, J. R., et al. (2021). Fatty acids produced by the gut microbiota dampen host inflammatory responses by modulating intestinal SUMOylation. eLife, 10, e65037. [Link]

  • Wang, Y., et al. (2024). Gut microbiota metabolite indole-3-acetic acid maintains intestinal epithelial homeostasis through mucin sulfation. Cell Host & Microbe, 32(7), 1238-1252.e8. [Link]

  • Wang, J., et al. (2025). Branched-Chain Fatty Acids and Obesity: A Narrative Review. Nutrition Reviews, nuac089. [Link]

  • Gessner, A., et al. (2024). Multifaceted Role of Microbiota-Derived Indole-3-Acetic Acid in Human Diseases and Its Potential Clinical Application. The FASEB Journal, 38(6), e23594. [Link]

  • Kim, H. J., et al. (2024). Exploring the Relationship between Gut Microbiome Composition and Blood Indole-3-acetic Acid in Hemodialysis Patients. Journal of Clinical Medicine, 13(2), 438. [Link]

  • Metabolon. 3-indoleacetic acid (3-IAA) – Exploring its impact on human health and metabolism. [Link]

  • Paparo, L., et al. (2022). The Critical Role of the Branched Chain Amino Acids (BCAAs) Catabolism-Regulating Enzymes, Branched-Chain Aminotransferase (BCAT) and Branched-Chain α-Keto Acid Dehydrogenase (BCKD), in Human Pathophysiology. International Journal of Molecular Sciences, 23(7), 3983. [Link]

  • Wang, J., et al. (2022). Role of Branched-Chain Amino Acid Metabolism in Type 2 Diabetes, Obesity, Cardiovascular Disease and Non-Alcoholic Fatty Liver Disease. Nutrients, 14(15), 3205. [Link]

  • Larrouy-Maumus, G. (2022). Immunometabolism – The Role of Branched-Chain Amino Acids. Frontiers in Immunology, 13, 939928. [Link]

  • Keeney, K. M., et al. (2014). Importance of Branched-Chain Amino Acid Utilization in Francisella Intracellular Adaptation. Infection and Immunity, 83(3), 1145-1155. [Link]

  • Yu, Y. H., et al. (2018). Biological Functions of ilvC in Branched-Chain Fatty Acid Synthesis and Diffusible Signal Factor Family Production in Xanthomonas campestris. Frontiers in Microbiology, 9, 219. [Link]

  • Hassarajani, S. A., & Mamdapur, V. R. (1998). A Three Step Synthesis of 11-Cycloheptylundecanoic Acid, a Component of the Thermoacidophile Alicyclobacillus cycloheptanicus. Molecules, 3(1), 41-43. [Link]

  • Guichard, G., et al. (2006). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. Organic Syntheses, 83, 14. [Link]

  • Cason, J., & Prout, F. S. (1948). 3-methylheptanoic acid. Organic Syntheses, 28, 75. [Link]

  • Tosi, F., et al. (2024). Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. Nature Communications, 15(1), 3496. [Link]

  • ResearchGate. Derivatization Reactions and Reagents for Gas Chromatography Analysis. [Link]

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  • Guo, J., et al. (2016). Data on the Optimization of a GC-MS Procedure for the Determination of Total Plasma Myo-inositol. Data in Brief, 8, 1024-1028. [Link]

  • ResearchGate. What is the best method for fatty acid derivatization into FAMES for GC-MS analysis. [Link]

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Application Notes & Protocols: Investigating 3-Methylundecanoic Acid in Pheromone and Semiochemical Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Subtle Language of Saturated Fatty Acids

In the intricate world of chemical ecology, semiochemicals orchestrate the complex social behaviors of insects. While unsaturated hydrocarbons, esters, and alcohols often take the spotlight in pheromone research, a growing body of evidence highlights the crucial role of saturated fatty acids and their derivatives. Among these, methyl-branched fatty acids represent a class of compounds with significant, yet often overlooked, signaling importance. 3-Methylundecanoic acid, a chiral saturated fatty acid, serves as an exemplary model for investigating the nuanced roles of such molecules in insect communication.

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the methodologies required to investigate 3-methylundecanoic acid as a potential semiochemical, with a particular focus on its hypothesized role in ants of the Myrmica genus. The protocols herein are designed to be self-validating, providing a logical workflow from sample collection to behavioral validation, underpinned by principles of scientific integrity and field-proven insights.

Section 1: Biological Context and Physicochemical Properties

The Dufour's gland in Hymenoptera, including ants, is a known source of a diverse array of chemical secretions used for marking territories, laying trails, and signaling social status[1][2][3]. These secretions often contain a complex mixture of hydrocarbons and fatty acids. The specific chirality of branched molecules like 3-methylundecanoic acid can be critical for biological activity, as insects often possess highly specific receptors capable of distinguishing between enantiomers. The (R) and (S) enantiomers of a single compound can elicit different, or even opposing, behavioral responses.

Physicochemical Data

A thorough understanding of the physical and chemical properties of 3-methylundecanoic acid is essential for developing appropriate analytical and synthetic methodologies.

PropertyValueSource
Molecular Formula C12H24O2PubChem
Molecular Weight 200.32 g/mol PubChem
Structure Undecanoic acid with a methyl group at the 3-positionPubChem
Chirality Exists as (R)- and (S)-enantiomersGeneral Knowledge
Boiling Point Approx. 284.5 °C (predicted)---
Solubility Soluble in organic solvents (e.g., hexane, dichloromethane)General Knowledge

Section 2: The Research Workflow: From Gland to Behavior

The investigation of a putative semiochemical follows a logical progression. This workflow ensures that the identification of the compound is robust and its biological function is rigorously tested.

Research_Workflow cluster_collection Sample Collection & Preparation cluster_analysis Chemical Analysis cluster_validation Biological Validation A Ant Colony Maintenance (Myrmica sp.) B Dufour's Gland Dissection A->B Select Foragers C Pheromone Extraction (SPME or Solvent) B->C Pooled Glands D GC-MS Analysis (Identification & Quantification) C->D Extract E Chiral GC Analysis (Enantiomeric Ratio) D->E Confirm Presence F Chemical Synthesis (Racemic & Enantiopure Standards) E->F Target for Synthesis G Electroantennography (EAG) F->G Synthetic Stimuli H Behavioral Bioassay (Y-Tube Olfactometer) F->H Synthetic Stimuli G->H Confirm Olfactory Perception

Caption: General workflow for the identification and functional characterization of 3-methylundecanoic acid.

Section 3: Protocols for Extraction and Analysis

Accurate identification and quantification are the bedrock of pheromone research. The choice of extraction and analytical methods is critical to avoid the loss of volatile compounds and to achieve the necessary sensitivity.

Protocol: Headspace Solid-Phase Microextraction (SPME)

Rationale: SPME is a solvent-free, non-destructive technique ideal for sampling volatile and semi-volatile compounds from the headspace of a biological sample[4][5][6]. This method minimizes sample handling and reduces the risk of contamination, concentrating analytes onto a coated fiber for direct injection into a Gas Chromatograph-Mass Spectrometer (GC-MS).

Materials:

  • SPME fiber assembly (e.g., 75 µm Carboxen/PDMS)

  • 2 mL glass vials with PTFE-lined septa

  • Dissected Dufour's glands from Myrmica workers (pooled, e.g., 20 glands)

  • Heating block or water bath

  • GC-MS system

Procedure:

  • Sample Preparation: Carefully dissect the Dufour's glands from cold-anesthetized Myrmica workers. Pool the glands from approximately 20 individuals directly into a 2 mL glass vial.

  • Equilibration: Seal the vial immediately. Place the vial in a heating block at 60°C for 10 minutes to encourage the volatilization of semiochemicals into the headspace.

  • Extraction: Carefully insert the SPME fiber through the vial's septum, exposing the fiber to the headspace above the glands. Do not let the fiber touch the sample.

  • Adsorption: Allow the fiber to remain in the headspace for a predetermined time (e.g., 30-60 minutes) at 60°C to adsorb the volatile compounds. Optimization of extraction time may be required.

  • Desorption and Analysis: Retract the fiber into the needle and immediately insert it into the heated injection port of the GC-MS (e.g., 250°C). Desorb the analytes onto the GC column for a period of 2-5 minutes. Start the GC-MS analysis program.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Rationale: GC-MS is the gold standard for separating and identifying volatile and semi-volatile compounds in a complex mixture[7]. The gas chromatograph separates components based on their boiling points and interaction with the column's stationary phase, while the mass spectrometer fragments the molecules and provides a unique mass spectrum for identification.

Instrumentation and Conditions:

  • GC Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for general screening of fatty acids and hydrocarbons.

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 10 minutes at 280°C.

  • Injector: Splitless mode, 250°C.

  • Carrier Gas: Helium, constant flow of 1.0 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-550.

    • Source Temperature: 230°C.

Data Analysis:

  • Identify peaks of interest in the total ion chromatogram (TIC).

  • Compare the mass spectrum of the peak corresponding to 3-methylundecanoic acid with a reference library (e.g., NIST).

  • Confirm the identification by comparing the retention time and mass spectrum with that of an authentic, synthesized standard.

Protocol: Chiral GC Analysis for Enantiomer Resolution

Rationale: Determining the enantiomeric composition of a chiral semiochemical is crucial, as biological activity is often enantiomer-specific. This requires a specialized chiral stationary phase in the GC column that can differentiate between the (R) and (S) enantiomers.

Instrumentation and Conditions:

  • GC Column: A chiral column, such as one coated with a derivatized cyclodextrin (e.g., Rt-βDEXsm), is required[8].

  • Derivatization (Optional but Recommended): To improve peak shape and volatility, the carboxylic acid can be converted to its methyl ester. This can be achieved by reacting the extract with diazomethane or a milder agent like (trimethylsilyl)diazomethane.

  • Oven Program: A slower temperature ramp is often necessary for chiral separations. An example program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: 2°C/min to 180°C.

    • Hold: 5 minutes at 180°C.

  • Injector and Detector: As per standard GC-MS analysis.

Data Analysis:

  • Inject a racemic (50:50) standard of 3-methylundecanoic acid (or its methyl ester) to determine the retention times of the (R) and (S) enantiomers.

  • Analyze the biological sample under the same conditions.

  • Integrate the peak areas of the two enantiomers to determine their relative ratio in the natural secretion.

Section 4: Protocols for Synthesis and Biological Validation

The identification of a compound in a gland is not sufficient to classify it as a pheromone. Its biological activity must be demonstrated through rigorous bioassays using synthetic standards.

Overview of Enantioselective Synthesis

The synthesis of enantiomerically pure (R)- and (S)-3-methylundecanoic acid is a critical step for bioassays[9][10][11]. Several strategies exist for asymmetric synthesis, often involving the use of chiral auxiliaries or catalysts. A common approach involves the conjugate addition of an organometallic reagent to an α,β-unsaturated ester derived from a chiral alcohol. This allows for the stereoselective formation of the methyl-branched stereocenter. The synthesized standards must be of high purity (>98%) and their enantiomeric excess (e.e.) confirmed by chiral GC analysis.

Protocol: Electroantennography (EAG)

Rationale: EAG is a powerful technique to determine if an insect's antenna can detect a specific volatile compound. It measures the summated electrical potential from all olfactory receptor neurons on the antenna in response to a stimulus. A positive EAG response indicates that the insect possesses receptors for the compound, which is a prerequisite for it to be a semiochemical.

EAG_Setup cluster_setup EAG System Air Purified, Humidified Air Solenoid Solenoid Valve Air->Solenoid Continuous Flow Stimulus Pasteur Pipette with Test Compound on Filter Paper Stimulus->Solenoid Antenna Excised Ant Antenna Solenoid->Antenna Puff (Stimulus Delivery) Electrodes Recording & Reference Electrodes Antenna->Electrodes Amplifier High-Impedance Amplifier Electrodes->Amplifier PC Data Acquisition System (PC) Amplifier->PC Signal

Caption: A simplified schematic of a typical Electroantennography (EAG) setup.

Procedure:

  • Antenna Preparation: Anesthetize a Myrmica worker on ice. Excise one antenna at its base. Mount the antenna between two electrodes using conductive gel. The recording electrode is placed at the tip of the antenna, and the reference electrode is inserted into the base or the head capsule.

  • Stimulus Preparation: Prepare serial dilutions of synthetic (R)-3-methylundecanoic acid, (S)-3-methylundecanoic acid, and a racemic mixture in a solvent like hexane (e.g., from 1 ng/µL to 100 ng/µL). Apply 10 µL of each solution to a small piece of filter paper and insert it into a Pasteur pipette.

  • Stimulus Delivery: A continuous stream of purified, humidified air is passed over the antenna. The stimulus is delivered as a short puff (e.g., 0.5 seconds) of air passed through the Pasteur pipette containing the test compound.

  • Data Recording: Record the change in electrical potential (depolarization) from the antenna. Allow sufficient time between stimuli (e.g., 60 seconds) for the antenna to recover.

  • Controls: Use a solvent-only pipette as a negative control and a known biologically active compound (if available) as a positive control.

  • Analysis: Measure the amplitude of the EAG response (in millivolts) for each compound and concentration. Compare the responses to the different enantiomers and the racemic mixture.

Protocol: Y-Tube Olfactometer Bioassay

Rationale: While EAG confirms detection, a behavioral bioassay is required to determine if the compound elicits an attractive, repellent, or neutral response. The Y-tube olfactometer is a standard tool for assessing the olfactory preferences of walking insects like ants[12][13][14][15][16].

Materials:

  • Glass Y-tube olfactometer

  • Air pump, flow meters, and charcoal filters

  • Humidifier (e.g., a gas washing bottle with distilled water)

  • Test chambers for odor sources

  • Synthetic (R)-, (S)-, and racemic 3-methylundecanoic acid

  • Myrmica worker ants (starved for 24 hours to increase foraging motivation)

Procedure:

  • Setup: Connect the air pump to the charcoal filter and humidifier. Split the purified, humidified air stream into two lines, each regulated by a flow meter, leading to the two arms of the Y-tube. This creates a laminar airflow down each arm.

  • Odor Source: Dissolve the test compound in hexane to a desired concentration (e.g., 100 ng/µL). Apply 10 µL of the solution to a filter paper and place it in the test chamber connected to one arm of the olfactometer ("treatment arm"). Place a filter paper with 10 µL of pure hexane in the chamber of the other arm ("control arm").

  • Bioassay: Introduce a single ant into the base of the Y-tube.

  • Data Collection: Observe the ant's behavior. A "choice" is recorded when the ant walks a certain distance (e.g., 5 cm) into one of the arms. Record which arm the ant chooses. Give the ant a maximum time (e.g., 5 minutes) to make a choice. Ants that do not make a choice are recorded as "no choice."

  • Replication: Test a sufficient number of ants (e.g., 50) for each compound. After every 5-10 ants, rotate the Y-tube 180 degrees to control for any positional bias. Replace the filter papers with freshly treated ones periodically.

  • Experimental Design:

    • Test each enantiomer against a solvent control.

    • Test the racemic mixture against a solvent control.

    • Conduct a choice test between the (R)- and (S)-enantiomers to determine if there is a preference.

  • Statistical Analysis: Use a Chi-square (χ²) test or a binomial test to determine if the number of ants choosing the treatment arm is significantly different from the number choosing the control arm.

Conclusion

The protocols outlined in this guide provide a robust framework for the systematic investigation of 3-methylundecanoic acid as a semiochemical in Myrmica ants. By integrating meticulous chemical analysis with carefully designed biological assays, researchers can elucidate the functional role of this and other methyl-branched fatty acids in insect communication. This knowledge is not only fundamental to the field of chemical ecology but also holds significant potential for the development of novel, targeted pest management strategies and for identifying new molecular targets in drug discovery.

References

  • Agilent Technologies. (2021). Determination of 2- and 3-MCPD Fatty Acid Esters in Infant Formula Using GC/MSD. Retrieved from [Link]

  • Wikipedia. (n.d.). Dufour's gland. Retrieved from [Link]

  • Feng, Y., et al. (2025). The enantioselective synthesis of decahydroquinolines mimicking the BE rings of methyllycaconitine (MLA). Organic Letters.
  • Vaes, O., & Detrain, C. (2022). Colony specificity and starvation-driven changes in activity patterns of the red ant Myrmica rubra. PLOS ONE, 17(8), e0273087.
  • MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Retrieved from [Link]

  • Vaes, O., & Detrain, C. (2022). Colony specificity and starvation-driven changes in activity patterns of the red ant Myrmica rubra. PLOS ONE.
  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 9. A) The Y-tube olfactometer response of fire ant workers to.... Retrieved from [Link]

  • National Institutes of Health. (n.d.). Highly Enantioselective Synthesis of 3,3-Diarylpropyl Amines and 4-Aryl Tetrahydroquinolines via Ir-Catalyzed Asymmetric Hydrogenation. Retrieved from [Link]

  • ResearchGate. (n.d.). Solid-phase microextraction for the investigation of sex pheromone of Eucosma notanthes Meyrick. Retrieved from [Link]

  • Cammaerts, M.-C., & Cammaerts, R. (2015). The Acquisition of Cognitive Abilities by Ants: A Study on Three Myrmica Species (Hymenoptera: Formicidae). Advanced Studies in Biology, 7(7), 335-348.
  • ResearchGate. (n.d.). An Enantioselective Synthesis of ( S )-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation. Retrieved from [Link]

  • American Chemical Society. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
  • ResearchGate. (n.d.). Estimate of complexity of behavioral patterns in ants: Analysis of hunting behavior in Myrmica rubra (Hymenoptera, Formicidae) as an example. Retrieved from [Link]

  • ResearchGate. (n.d.). Y-tube olfactometer bioassay design. Female insects were collected in.... Retrieved from [Link]

  • National Institutes of Health. (n.d.). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Solid-phase microextraction for the investigation of sex pheromone of Eucosma notanthes Meyrick. Retrieved from [Link]

  • Scientific Research Publishing. (2015). The Acquisition of Cognitive Abilities by Ants: A Study on Three Myrmica Species (Hymenoptera, Formicidae). Retrieved from [Link]

  • Chromatography Online. (2008). 3 μm Particle-Based Chiral Stationary Phases for the Fast and Efficient Resolution of Enantiomers. Retrieved from [Link]

  • Back, T. G. (n.d.). ASYMMETRIC SYNTHESIS WITH ORGANOSELENIUM COMPOUNDS – THE PAST TWELVE YEARS. Department of Chemistry, University of Calgary.
  • Science.gov. (n.d.). y-tube olfactometer bioassays: Topics. Retrieved from [Link]

  • Penn State University. (2015). Know Your Insect- Dufour's gland. Retrieved from [Link]

  • Springer. (2013). Function of the Dufour's gland in solitary and social Hymenoptera. Retrieved from [Link]

  • Sartec. (n.d.). Solid Phase Microextraction of Volatile Emissions of Ceratitis capitata (Wiedemann) (Diptera: Tephritidae): Influence of Fly Sex, Age, and Mating Status. Retrieved from [Link]

  • Microbe Investigations. (n.d.). Y-Tube Olfactometer Mosquito Repellent Testing Services. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Iridium-Catalyzed Enantioselective Synthesis of Pyrrole-Annulated Medium-Sized-Ring Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Y-tube olfactometry assay. Results are presented as binary choices.... Retrieved from [Link]

  • National Institutes of Health. (2022). Venomics of the Central European Myrmicine Ants Myrmica rubra and Myrmica ruginodis. Retrieved from [Link]

Sources

Application Note: Microbial Production of 3-Methylundecanoic Acid via Engineered PKS-FAS Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methylundecanoic acid (3-MUA) is a branched-chain fatty acid (BCFA) of significant industrial interest, serving as a chiral synthon in pharmaceutical synthesis and a key component in fragrance chemistry. Unlike terminal-branched fatty acids (iso/anteiso) commonly found in Streptomyces, the 3-methyl (beta-methyl) substitution requires precise metabolic engineering.

This guide details a hybrid Polyketide Synthase (PKS) - Fatty Acid Synthase (FAS) approach. By engineering Escherichia coli to express a specific acyl-transferase and thioesterase system, we force the incorporation of a methylmalonyl-CoA extender unit into a decanoyl-ACP backbone, followed by immediate chain termination. This protocol ensures high regiospecificity and titer.

Biosynthetic Logic & Strain Engineering

The Metabolic Challenge

Standard bacterial FAS (Type II) iteratively condenses malonyl-CoA with an acyl-ACP chain. To introduce a methyl group at the C3 position (beta-carbon relative to the carboxyl head), the final elongation cycle must utilize (2S)-methylmalonyl-CoA instead of malonyl-CoA.

Engineered Pathway Design

The production host (E. coli BL21 Star™ (DE3)) is modified with three core modules:

  • Precursor Supply (Methylmalonyl-CoA): Overexpression of the Streptomyces coelicolor Propionyl-CoA Carboxylase (pccB and accA1) to carboxylate propionyl-CoA.

  • Chain Elongation (The "Gatekeeper"): Expression of an engineered Ketoacyl-ACP Synthase (KAS) or a PKS module (e.g., from the mas gene cluster) that specifically accepts methylmalonyl-CoA and condenses it with Decanoyl-ACP (C10).

  • Chain Termination: Expression of a specific Thioesterase (TE), such as a mutant of UcFatB2 or a PKS-TE domain, tuned to cleave the C12-branched chain immediately after the methylation step to prevent further elongation.

Pathway Visualization

Biosynthesis Glucose Glucose AcetylCoA Acetyl-CoA Glucose->AcetylCoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA FAS FAS Cycle (C2 -> C10) AcetylCoA->FAS Starter MalonylCoA->FAS Propionate Propionate (Feed) PropionylCoA Propionyl-CoA Propionate->PropionylCoA PrpE MMCoA (2S)-Methylmalonyl-CoA (Branching Unit) PropionylCoA->MMCoA PCC (Carboxylase) KAS_Eng Engineered KAS/PKS (Condensation) MMCoA->KAS_Eng DecanoylACP Decanoyl-ACP (C10 Precursor) FAS->DecanoylACP Elongation to C10 DecanoylACP->KAS_Eng BranchedAcyl 3-Methylundecanyl-ACP KAS_Eng->BranchedAcyl + C3 Branch TE Thioesterase (Hydrolysis) BranchedAcyl->TE FinalProduct 3-Methylundecanoic Acid (Product) TE->FinalProduct Release

Figure 1: Metabolic pathway for 3-Methylundecanoic acid. Key intervention points are the PCC-mediated methylmalonyl-CoA supply and the specific condensation step.

Fermentation Protocol

This protocol uses a Fed-Batch strategy to decouple biomass growth from product formation and to strictly control the propionate/glucose ratio, preventing toxicity.

Materials & Media
  • Host: E. coli BL21(DE3)

    
    fadE (prevents product degradation).
    
  • Basal Medium: M9 Minimal Salts supplemented with 10 g/L Glucose, 5 g/L Yeast Extract.

  • Feed Solution A: 500 g/L Glucose + 10 g/L MgSO4.

  • Feed Solution B (Induction Feed): 1 M Sodium Propionate (pH 7.0).

  • Inducer: IPTG (1 M stock).

Bioreactor Setup
ParameterSetpointControl Mechanism
Temperature 37°C (Growth) -> 25°C (Production)Water jacket/Cooling loop
pH 7.0 ± 0.1NH₄OH (Base) / H₃PO₄ (Acid)
DO (Dissolved Oxygen) > 30%Cascade: Agitation (300-800 rpm) -> Airflow
Working Volume 1.5 L (in 3L vessel)-
Fermentation Workflow
  • Inoculation: Inoculate bioreactor with 5% (v/v) seed culture grown in LB.

  • Batch Phase: Grow at 37°C until glucose depletion (sudden DO spike). Target OD₆₀₀ ~15-20.

  • Fed-Batch Transition:

    • Lower temperature to 25°C (critical for soluble protein expression).

    • Initiate Feed A (Glucose) exponentially to maintain growth rate

      
      .
      
  • Induction & Precursor Feeding:

    • At OD₆₀₀ ~30, add IPTG (0.5 mM final).

    • Start Feed B (Propionate) at a constant rate of 0.2 g/L/h.

    • Note: Propionate is toxic. Do not exceed 20 mM accumulation in the broth. Monitor via HPLC if possible.

  • Production Phase: Continue feeding for 48-72 hours.

  • Harvest: Stop feeds, chill broth to 4°C.

Downstream Processing & Analytics

Since 3-MUA is a free fatty acid (FFA), it may be secreted or associated with the cell membrane.

Extraction Protocol
  • Acidification: Acidify 50 mL of whole broth (cells + supernatant) to pH 2.0 using 6M HCl. This protonates the fatty acid, making it extractable into organic solvents.

  • Solvent Addition: Add 50 mL of Ethyl Acetate:Hexane (1:1 v/v).

  • Agitation: Vortex vigorously for 5 minutes or sonicate for 10 minutes.

  • Separation: Centrifuge at 4,000 x g for 10 minutes. Collect the upper organic phase.

  • Concentration: Evaporate solvent under nitrogen stream or rotary evaporator.

Analytical Validation (GC-MS)

To distinguish 3-methylundecanoic acid from isomers (like iso-dodecanoic), derivatization is required.

  • Derivatization: Resuspend residue in 1 mL Methanol:H₂SO₄ (95:5). Incubate at 80°C for 1 hour to form Fatty Acid Methyl Esters (FAMEs). Extract FAMEs into Hexane.

  • GC Parameters:

    • Column: DB-5ms or HP-88 (High polarity for isomer separation).

    • Oven: 50°C (1 min) -> 10°C/min -> 250°C.

    • MS Detection: Look for the molecular ion of the methyl ester (C13H26O2, MW ~214) and characteristic McLafferty rearrangement fragment (m/z 74) plus the branch-specific fragment.

  • Validation: Compare Retention Time (RT) against a chemically synthesized 3-MUA standard.

Troubleshooting Guide (Experience-Based)

IssueProbable CauseCorrective Action
Low Titer (< 0.1 g/L) Propionate toxicity inhibits growth.Reduce Propionate feed rate; ensure efficient conversion by PCC.
High "Straight Chain" Background FAS competition (Malonyl-CoA vs Methylmalonyl-CoA).Increase intracellular Methylmalonyl-CoA pool; use a KAS variant with higher specificity for branched extenders.
Product Degradation Re-uptake by Beta-oxidation.Ensure host is

fadE or

fadD (Fatty acyl-CoA synthetase knockout).
Insoluble Protein Inclusion bodies at 37°C.Strictly maintain induction temperature at 20-25°C; add chaperone plasmids (GroEL/ES).

References

  • Jiang, W., & Cronan, J. E. (2025). Biosynthesis of branched-chain fatty acids in Escherichia coli.[1][2][3][4] Journal of Bacteriology. (Contextual grounding on BCFA mechanisms).

  • Pfeifer, B. A., et al. (2001). Biosynthesis of complex polyketides in a metabolically engineered strain of E. coli. Science. (Foundational work on Methylmalonyl-CoA engineering).

  • Handke, P., et al. (2011). Application and engineering of fatty acid biosynthesis in Escherichia coli for advanced fuels and chemicals.[3] Metabolic Engineering.[3][5][6] (Protocols for FAS engineering).

  • Clomburg, J. M., et al. (2015). Integrated engineering of beta-oxidation reversal and omega-oxidation pathways for the synthesis of medium chain omega-functionalized carboxylic acids. Metabolic Engineering.[3][5][6] (Downstream and extraction logic).

  • Keasling, J. D. (2010). Manufacturing molecules through metabolic engineering.[3][5][6] Science. (General pathway design principles).

Sources

Synthesis of 3-Methylundecanoic acid for research purposes

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 3-Methylundecanoic Acid for Research Applications

Abstract: This document provides detailed synthetic protocols for the preparation of 3-methylundecanoic acid, a methyl-branched fatty acid relevant in various research contexts.[1] Three distinct and reliable methodologies are presented: the classic Malonic Ester Synthesis, a direct Grignard Carboxylation, and a selective Organocuprate Conjugate Addition. Each protocol is designed to offer researchers flexibility based on available starting materials and equipment. The guide emphasizes the chemical principles behind procedural choices, offers practical insights for troubleshooting, and details methods for purification and characterization to ensure the final product meets high standards for research use.

Introduction and Strategic Overview

3-Methylundecanoic acid is a branched-chain saturated fatty acid belonging to the class of methyl-branched fatty acids.[1][2] Its utility in research spans from serving as a standard in metabolomics to its incorporation into novel biomaterials and pharmaceuticals. The controlled synthesis of such molecules is paramount for ensuring reproducibility in downstream applications.

This guide explores three robust synthetic routes, each with distinct advantages:

  • Malonic Ester Synthesis: A versatile and time-tested method for constructing carboxylic acids. It involves the sequential alkylation of diethyl malonate, followed by hydrolysis and decarboxylation.[3][4] This route offers excellent control for building the carbon skeleton.

  • Grignard Reagent Carboxylation: A direct and efficient method that converts an appropriate alkyl halide into a carboxylic acid with the addition of a single carbon atom via reaction with carbon dioxide.[5] Its success hinges on the successful preparation of the organometallic intermediate.

  • Organocuprate Conjugate Addition: A highly selective method for forming carbon-carbon bonds. It utilizes a Gilman reagent to perform a 1,4-addition to an α,β-unsaturated ester, which is particularly effective for introducing alkyl groups at the β-position with high fidelity.[6][7]

Protocol 1: Malonic Ester Synthesis

This method builds the target molecule by sequentially adding an octyl group and a methyl group to a malonate ester, followed by conversion to the carboxylic acid.

Principle: The α-hydrogens of diethyl malonate are acidic (pKa ≈ 13) and can be readily removed by a moderately strong base like sodium ethoxide. The resulting enolate is a potent nucleophile that undergoes SN2 reaction with alkyl halides.[3][8] This process can be repeated for a second alkylation before the ester groups are hydrolyzed and the molecule is decarboxylated to yield the final product.[4]

Overall Reaction Scheme

G cluster_0 Step 1: First Alkylation cluster_1 Step 2: Second Alkylation cluster_2 Step 3: Hydrolysis & Decarboxylation start Diethyl Malonate sodio Sodiomalonic Ester start->sodio Deprotonation monoalkyl Diethyl Octylmalonate sodio->monoalkyl SN2 Attack monoalkyl2 Diethyl Octylmalonate reagents1 1. NaOEt, EtOH 2. 1-Bromooctane sodio2 Enolate monoalkyl2->sodio2 Deprotonation dialkyl Diethyl Methyl(octyl)malonate sodio2->dialkyl SN2 Attack dialkyl2 Diethyl Methyl(octyl)malonate reagents2 1. NaOEt, EtOH 2. Methyl Iodide diacid Methyl(octyl)malonic Acid dialkyl2->diacid Saponification final 3-Methylundecanoic Acid diacid->final Decarboxylation reagents3 1. aq. NaOH, Heat 2. H3O+, Heat

Caption: Workflow for Malonic Ester Synthesis of 3-Methylundecanoic Acid.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )Quantity (for 10 mmol scale)Notes
Diethyl malonate160.171.60 g (1.55 mL, 10 mmol)
Sodium Metal22.990.51 g (22 mmol)Use with extreme caution.
Absolute Ethanol46.0740 mLAnhydrous.
1-Bromooctane193.131.93 g (1.73 mL, 10 mmol)
Methyl Iodide141.941.56 g (0.68 mL, 11 mmol)Toxic and volatile.
Sodium Hydroxide40.002.40 g (60 mmol)
Hydrochloric Acid36.46~10 mL (conc.)For acidification.
Diethyl Ether74.12150 mLFor extraction.
Experimental Protocol
  • Preparation of Sodium Ethoxide: In a three-neck flask equipped with a reflux condenser and dropping funnel under an inert atmosphere (N₂ or Ar), add 30 mL of absolute ethanol. Carefully add sodium metal (0.25 g, 11 mmol) in small pieces. Allow the sodium to react completely to form sodium ethoxide.

  • First Alkylation (Octylation): To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.60 g, 10 mmol) dropwise. Stir for 30 minutes. Then, add 1-bromooctane (1.93 g, 10 mmol) dropwise and reflux the mixture for 2-3 hours until the reaction is complete (monitor by TLC).

  • Second Alkylation (Methylation): Cool the mixture to room temperature. In a separate flask, prepare another sodium ethoxide solution with sodium (0.25 g, 11 mmol) and ethanol (10 mL). Add this solution to the reaction mixture, followed by the dropwise addition of methyl iodide (1.56 g, 11 mmol). Reflux for another 2-3 hours.

  • Saponification: Cool the reaction mixture and add a solution of sodium hydroxide (2.40 g) in 20 mL of water. Reflux for 4 hours to ensure complete hydrolysis of the esters.

  • Work-up and Decarboxylation: After cooling, distill off the ethanol. Dilute the residue with 50 mL of water and extract with diethyl ether (2 x 20 mL) to remove any unreacted alkyl halides. Carefully acidify the aqueous layer with concentrated HCl until pH < 2, which will precipitate the substituted malonic acid. Heat the acidified mixture gently (to ~100 °C) until gas evolution (CO₂) ceases, indicating complete decarboxylation.

  • Isolation: Cool the mixture to room temperature. Extract the product, 3-methylundecanoic acid, with diethyl ether (3 x 50 mL). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[9][10]

Protocol 2: Grignard Reagent Carboxylation

This protocol offers a more direct route, provided the requisite starting halide is available or can be synthesized.

Principle: An organomagnesium halide (Grignard reagent) acts as a strong nucleophile and base.[11] It readily attacks the electrophilic carbon of carbon dioxide (in the form of dry ice) to form a magnesium carboxylate salt.[5] Subsequent acidification protonates the salt to yield the desired carboxylic acid.[12] The primary challenge and critical success factor is the scrupulous exclusion of water, which would protonate and destroy the Grignard reagent.[13]

Overall Reaction Scheme

G cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Carboxylation & Work-up start 1-Bromo-2-methyldecane grignard Grignard Reagent start->grignard Insertion reagents1 Mg turnings Anhydrous Et2O grignard2 Grignard Reagent carboxylate Magnesium Carboxylate grignard2->carboxylate Nucleophilic Attack final 3-Methylundecanoic Acid carboxylate->final Protonation reagents2 1. CO2 (dry ice) 2. H3O+

Caption: Workflow for Grignard Carboxylation Synthesis.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )Quantity (for 10 mmol scale)Notes
1-Bromo-2-methyldecane235.212.35 g (10 mmol)Starting material.
Magnesium Turnings24.310.27 g (11 mmol)Activate with iodine if necessary.
Anhydrous Diethyl Ether74.1250 mLMust be extremely dry.
Dry Ice (Solid CO₂)44.01~30 gCrush before use.
Hydrochloric Acid36.46~10 mL (6 M)For work-up.
Experimental Protocol
  • Apparatus Setup: All glassware must be oven-dried or flame-dried and assembled under a positive pressure of an inert gas (N₂ or Ar).

  • Grignard Reagent Formation: Place magnesium turnings (0.27 g) in a three-neck flask with a reflux condenser and a dropping funnel. Add 10 mL of anhydrous diethyl ether. Add a small crystal of iodine to activate the magnesium. Add a solution of 1-bromo-2-methyldecane (2.35 g) in 30 mL of anhydrous ether to the dropping funnel. Add a small portion of the halide solution to initiate the reaction (indicated by cloudiness and gentle boiling). Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.[13] After the addition is complete, reflux for an additional 30-60 minutes.

  • Carboxylation: Place crushed dry ice (~30 g) in a separate beaker and cover it with 20 mL of anhydrous ether. While stirring vigorously, slowly pour the prepared Grignard solution over the dry ice slurry. A vigorous reaction will occur.

  • Work-up: Allow the mixture to warm to room temperature, allowing excess CO₂ to sublime. A viscous mass will form. Add 50 mL of diethyl ether. Slowly and carefully add 6 M HCl with stirring until the mixture becomes acidic and all solids have dissolved.

  • Isolation: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer with diethyl ether (2 x 30 mL). Combine all organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Filter and remove the solvent by rotary evaporation to yield the crude product.

Protocol 3: Organocuprate Conjugate Addition

This elegant method is ideal for creating the 3-methyl substitution pattern with high selectivity.

Principle: Lithium diorganocuprates (Gilman reagents) are soft nucleophiles that preferentially attack the β-carbon of α,β-unsaturated carbonyl compounds (a 1,4-conjugate addition).[6][14] This avoids the 1,2-addition (direct attack on the carbonyl carbon) that is often competitive with stronger organometallics like Grignard reagents.[7] Here, we add a methyl group to an 11-carbon α,β-unsaturated ester.

Overall Reaction Scheme

G cluster_0 Step 1: Gilman Reagent Prep cluster_1 Step 2: Conjugate Addition cluster_2 Step 3: Hydrolysis start Methyllithium (2 eq.) gilman Lithium Dimethylcuprate (Me2CuLi) start->gilman reagents1 CuI THF, -78 °C gilman2 Me2CuLi enolate Enolate Intermediate gilman2->enolate 1,4-Addition ester Methyl 3-Methylundecanoate enolate->ester Work-up reagents2 Methyl Undec-2-enoate final 3-Methylundecanoic Acid ester->final Saponification reagents3 1. aq. NH4Cl (quench) 2. NaOH, H2O 3. H3O+

Caption: Workflow for Organocuprate Addition and subsequent Hydrolysis.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )Quantity (for 10 mmol scale)Notes
Copper(I) Iodide190.451.90 g (10 mmol)Purify if necessary.
Methyllithium (MeLi)21.9612.5 mL of 1.6 M solution (20 mmol)Pyrophoric. Handle with care.
Methyl Undec-2-enoate198.311.98 g (10 mmol)Starting material.
Anhydrous THF72.11100 mLMust be extremely dry.
Saturated NH₄Cl solution53.4950 mLFor quenching.
Sodium Hydroxide40.001.20 g (30 mmol)For hydrolysis.
Experimental Protocol
  • Gilman Reagent Preparation: In an oven-dried, three-neck flask under inert atmosphere, suspend copper(I) iodide (1.90 g) in 40 mL of anhydrous THF. Cool the slurry to -78 °C (dry ice/acetone bath). Slowly add methyllithium solution (12.5 mL, 20 mmol) via syringe. The solution will change color, typically to a clear or slightly yellow solution, indicating the formation of lithium dimethylcuprate.[7][15] Stir at this temperature for 30 minutes.

  • Conjugate Addition: Add a solution of methyl undec-2-enoate (1.98 g, 10 mmol) in 20 mL of anhydrous THF dropwise to the Gilman reagent at -78 °C. Stir the reaction at this temperature for 2-3 hours.

  • Work-up: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (50 mL). Allow the mixture to warm to room temperature.

  • Isolation of Ester: Extract the mixture with diethyl ether (3 x 50 mL). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure to obtain the crude methyl 3-methylundecanoate.

  • Saponification: To the crude ester, add a solution of sodium hydroxide (1.20 g) in 30 mL of methanol/water (2:1). Reflux for 3 hours. Cool to room temperature, remove the methanol via rotary evaporation, and dilute with 50 mL of water. Wash with ether to remove non-acidic impurities. Acidify the aqueous layer with HCl and extract the final product with diethyl ether as described in the previous protocols.

Purification and Characterization

Regardless of the synthetic route, the crude product requires purification and rigorous characterization.

Purification Protocol
  • Acid-Base Extraction: This is the primary method for purifying carboxylic acids. Dissolve the crude product in diethyl ether. Extract with a 10% aqueous sodium bicarbonate solution (3 x 50 mL).[10] The acid will move to the aqueous layer as its sodium salt. The combined aqueous layers are then washed once with fresh ether to remove neutral impurities.

  • Re-precipitation: Cool the aqueous layer in an ice bath and slowly acidify with 6 M HCl until the pH is ~1-2. The 3-methylundecanoic acid will precipitate or form an oil.

  • Final Isolation: Extract the purified acid with diethyl ether or dichloromethane (3 x 50 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent.

  • Vacuum Distillation: For the highest purity, the resulting oil can be distilled under reduced pressure.[16]

Characterization Data
  • ¹H NMR (CDCl₃): The spectrum should show a characteristic broad singlet for the carboxylic acid proton (-COOH) typically above 10 ppm. Other key signals include a doublet for the C3-methyl group, and multiplets for the methylene and methine protons along the alkyl chain.

  • ¹³C NMR (CDCl₃): The carbonyl carbon (-COOH) will appear downfield (~180 ppm). The spectrum will also show distinct signals for the C3 methine carbon and the C3 methyl carbon, along with a series of signals for the long alkyl chain.

  • IR Spectroscopy (neat): A very broad O-H stretch from ~2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid dimer. A strong C=O stretch will be present around 1710 cm⁻¹.

  • Mass Spectrometry (GC-MS): This will confirm the molecular weight (200.32 g/mol ) and help assess purity by identifying any potential side-products.[1]

Safety Precautions

  • General: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Organometallics: Grignard reagents and methyllithium are highly reactive with water and air (methyllithium is pyrophoric). They must be handled under a dry, inert atmosphere.[13]

  • Solvents: Diethyl ether and THF are extremely flammable. Do not use them near open flames or spark sources.

  • Reagents: Methyl iodide is a toxic alkylating agent. Sodium metal reacts violently with water. Strong acids and bases are corrosive. Handle all chemicals with appropriate caution.

References

  • Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. [Link]

  • Organic Syntheses. 3-Methylheptanoic acid. [Link]

  • Clark, J. (n.d.). Making Grignard Reagents. Chemguide. [Link]

  • Google Patents. (n.d.). CN111039838A - Preparation method of 3-acetylmercapto-2-methylpropanoic acid.
  • Master Organic Chemistry. (2011). Reaction Of Grignard Reagents With Carbon Dioxide To Give Carboxylic Acids. [Link]

  • NROChemistry. (n.d.). Malonic Synthesis. [Link]

  • Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]

  • Chemistry Steps. (n.d.). R2CuLi Organocuprates – Gilman Reagents. [Link]

  • Chemistry LibreTexts. (2020). 21.10: Malonic Ester Synthesis. [Link]

  • The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism. YouTube. [Link]

  • Yeast Metabolome Database. (n.d.). 3-Methylbutanoic acid (YMDB01606). [Link]

  • Master Organic Chemistry. (2016). Gilman Reagents (Organocuprates): What They’re Used For. [Link]

  • Organic Chemistry Tutor. (n.d.). Gilman Reagent (Organocuprates). [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methylundecanoic acid. PubChem Compound Database. [Link]

  • Osbourn, J. (2021). Addition of an Organocuprate to an a,b-Unsaturated Aldehyde or Ketone. YouTube. [Link]

  • Online Chemistry Notes. (2022). Malonic ester synthesis (of carboxylic acids). [Link]

Sources

Application Note: 3-Methylundecanoic Acid as a Specialized Internal Standard for High-Fidelity BCFA Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for analytical chemists and lipidomics researchers. It deviates from rigid templates to focus on the logic of method development, specifically addressing the challenges of quantifying Branched-Chain Fatty Acids (BCFAs) and the strategic use of 3-Methylundecanoic acid.


H

O

)[1]

Executive Summary & Rationale

In quantitative lipidomics, the choice of Internal Standard (IS) is the single most critical factor determining data integrity. While odd-chain straight fatty acids (e.g., C17:0, C19:[1]0) are the industry standard for mammalian samples, they are fundamentally flawed when analyzing microbial consortia, fermented matrices, or gut microbiome samples .[1] Many bacteria actively synthesize C15:0 and C17:0, rendering these "standards" indistinguishable from endogenous analytes.

This protocol establishes 3-Methylundecanoic acid as a superior internal standard for these complex matrices.[1] As a C12-isomeric branched fatty acid, it possesses three distinct advantages:

  • Exogenous Nature: It is virtually absent in most mammalian tissues and specific microbial fermentations (unlike C15/C17).

  • Chromatographic Resolution: Its methyl-branched structure ensures elution distinct from the ubiquitous Lauric Acid (C12:[1]0) and Tridecanoic Acid (C13:0).

  • Chemical Equivalence: It mimics the extraction and derivatization kinetics of bioactive BCFAs (iso- and anteiso- forms) better than straight-chain surrogates.[1]

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertySpecification
IUPAC Name 3-Methylundecanoic acid
Common Abbreviation 3-MUA
Molecular Formula C

H

O

Molecular Weight 200.32 g/mol
Structure CH

(CH

)

CH(CH

)CH

COOH
Target Application Internal Standard for BCFA/SCFA Analysis
Solubility Soluble in Hexane, Methanol, Chloroform; Insoluble in Water

Analytical Workflow Logic

The following diagram illustrates the decision logic for selecting 3-Methylundecanoic acid over traditional standards and the subsequent processing workflow.

G Start Sample Origin Analysis CheckEndogenous Contains Endogenous C15:0, C17:0, or C19:0? Start->CheckEndogenous UseStandard Use Standard C17:0 (Heptadecanoic) CheckEndogenous->UseStandard No (Mammalian Tissue) Select3MUA SELECT 3-METHYLUNDECANOIC ACID (Branched C12 IS) CheckEndogenous->Select3MUA Yes (Microbial/Gut/Dairy) SamplePrep Sample Homogenization & Lysis Select3MUA->SamplePrep Spike Spike IS (3-MUA) Pre-Extraction SamplePrep->Spike Critical: Spike before solvent Extract Lipid Extraction (Mod. Folch/Bligh-Dyer) Spike->Extract Deriv Derivatization to FAMEs (Acid-Catalyzed) Extract->Deriv GC GC-FID/MS Analysis (Polar Column) Deriv->GC

Figure 1: Decision tree and workflow for selecting 3-Methylundecanoic acid as an Internal Standard.[1]

Detailed Protocol: Extraction & Derivatization

Phase A: Reagent Preparation
  • Internal Standard Stock (1 mg/mL): Dissolve 10 mg of 3-Methylundecanoic acid (High Purity >98%) in 10 mL of Hexane or Toluene. Store at -20°C in a glass vial with a Teflon-lined cap.

  • Working IS Solution (100 µg/mL): Dilute Stock 1:10 in Hexane.

  • Derivatization Reagent: 1.25 M HCl in Methanol (freshly prepared or commercial ampoules). Note: Acid catalysis is preferred over base catalysis to ensure free fatty acids (FFAs) are also methylated.

Phase B: Sample Preparation & Extraction

Rationale: Spiking must occur before any phase separation to account for extraction losses.

  • Aliquot Sample: Place 100 mg of sample (e.g., fecal homogenate, bacterial pellet) into a glass centrifuge tube.

  • Spike IS: Add 50 µL of Working IS Solution (5 µg total IS) directly to the sample. Vortex for 10 seconds.

  • Lysis/Homogenization: Add 500 µL of Methanol. Homogenize (bead beat or sonicate) to disrupt cell membranes.

  • Extraction: Add 1 mL of Chloroform (or MTBE for a greener alternative). Vortex vigorously for 1 minute.

  • Phase Separation: Add 0.5 mL of ultra-pure water to induce phase separation. Centrifuge at 3,000 x g for 5 minutes.

  • Collection: Transfer the lower organic phase (containing lipids + IS) to a clean glass vial.

  • Evaporation: Dry the organic phase under a gentle stream of Nitrogen at 40°C.

Phase C: Derivatization (FAME Synthesis)
  • Resuspend: Add 1 mL of 1.25 M HCl in Methanol to the dried residue.

  • Incubate: Cap tightly and incubate at 80°C for 60 minutes .

    • Mechanism:[2] The acid catalyst protonates the carbonyl oxygen, making the carboxylic carbon susceptible to nucleophilic attack by methanol, converting 3-MUA to Methyl 3-methylundecanoate .[1]

  • Quench: Cool to room temperature. Add 1 mL of Hexane and 1 mL of Saturated NaCl (brine).

  • Extract FAMEs: Vortex vigorously. Centrifuge to separate phases.

  • Final Vialing: Transfer the top Hexane layer (containing FAMEs) to a GC vial with a glass insert.

Chromatographic Analysis (GC-FID/MS)

To successfully utilize 3-Methylundecanoic acid, chromatographic conditions must separate it from C12:0 (Lauric) and C13:[1]0. A high-polarity column is strongly recommended to resolve positional isomers.[1]

Instrument Parameters
  • Column: Biscyanopropyl polysiloxane (e.g., SP-2560, CP-Sil 88, or DB-23).[1]

    • Dimensions: 100 m x 0.25 mm x 0.20 µm (Long column required for isomer splitting).

  • Carrier Gas: Helium (constant flow 1.0 mL/min) or Hydrogen (optimized linear velocity).

  • Inlet: Split mode (10:1 to 50:1 depending on concentration), 250°C.

  • Oven Program:

    • Initial: 100°C (hold 4 min).

    • Ramp 1: 3°C/min to 240°C.

    • Hold: 15 min.

  • Detector (FID): 260°C, Air: 400 mL/min, H2: 40 mL/min.[1]

Expected Elution Order (Polar Column)

On a highly polar SP-2560 column, branching typically reduces the boiling point but polarity interactions vary.[1] Generally, the elution order in the C12 region will be:

  • C11:0 (Undecanoic methyl ester)

  • 3-Methylundecanoic methyl ester (IS) (Elutes between C11 and C12)[1]

  • C12:0 (Lauric methyl ester)

  • C13:0 (Tridecanoic methyl ester)

Note: Always run a neat standard of 3-MUA methyl ester first to establish the exact Retention Time (RT) on your specific column.[1]

Data Analysis & Quantification

Response Factor (RF) Calculation

Before analyzing samples, run a calibration mix containing known amounts of the analyte (e.g., C12:0 or specific BCFAs) and the IS.



Sample Quantification

Calculate the concentration of fatty acids in the unknown sample:



Troubleshooting & Validation

IssueProbable CauseCorrective Action
IS Peak Missing Derivatization failure or evaporation loss.[1]Ensure HCl/MeOH is fresh. Check Nitrogen blow-down step (do not over-dry).[1]
Co-elution Column polarity insufficient.Use a 100m high-polarity column (SP-2560).[1] Adjust oven ramp rate (slow down to 2°C/min).
Non-Linearity Detector saturation.Increase split ratio. Dilute sample prior to injection.
Interference Endogenous 3-MUA present.[1]Run a "blank" sample (no IS added) to confirm absence of endogenous 3-MUA in the specific matrix.

References

  • LIPID MAPS® Lipidomics Gateway. (n.d.). Fatty Acid Mass Spectrometry Protocol. Retrieved from [Link]

  • Amer, B., et al. (2023).[1] Optimized UHPLC–ESI-QTOF-MS Method Profiles Branched Chain Fatty Acids in Staphylococcus aureus Samples. LCGC International. Retrieved from [Link]

  • Han, X., & Gross, R. W. (2005).[1] Selection of internal standards for accurate quantification of complex lipid species in biological extracts. Journal of Lipid Research. Retrieved from [Link]

  • Lennen, R. M., & Pfleger, B. F. (2013).[1][3] Quantification of Bacterial Fatty Acids by Extraction and Methylation. Current Protocols in Microbiology. Retrieved from [Link]

Sources

Application of 3-Methylundecanoic Acid in Metabolic Studies: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unraveling the Role of Branched-Chain Fatty Acids in Metabolic Signaling

Branched-chain fatty acids (BCFAs) are a class of lipids characterized by a methyl group on the carbon chain. While less abundant than their straight-chain counterparts, BCFAs are emerging as significant players in a multitude of biological processes, including the regulation of lipid metabolism, inflammation, and overall metabolic homeostasis.[1] Alterations in the levels of circulating BCFAs have been associated with metabolic disorders such as obesity and type 2 diabetes, underscoring their potential as both biomarkers and therapeutic targets.[2][3]

3-Methylundecanoic acid, a specific methyl-branched fatty acid, is of growing interest to the scientific community for its potential to modulate cellular metabolic pathways. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 3-methylundecanoic acid in metabolic studies. We will delve into the theoretical underpinnings of its metabolic relevance, provide detailed protocols for its use in in vitro models, and outline robust analytical methods for its quantification in biological matrices. Our approach is grounded in established methodologies for fatty acid research, adapted to the specific properties of 3-methylundecanoic acid.

Hypothesized Metabolic Significance of 3-Methylundecanoic Acid

Based on the known metabolism of other fatty acids, we can postulate a likely metabolic fate for 3-methylundecanoic acid. As a fatty acid, it is expected to be a substrate for energy production through beta-oxidation. However, the presence of a methyl group at the 3-position may influence the rate and regulation of this process. Furthermore, BCFAs have been shown to influence gene expression related to lipid synthesis and inflammation, suggesting that 3-methylundecanoic acid may exert its effects through the modulation of key signaling pathways.[1][2]

Below is a hypothesized metabolic pathway for 3-methylundecanoic acid, illustrating its potential integration into central carbon metabolism.

Metabolic Pathway of 3-Methylundecanoic Acid 3-Methylundecanoic_acid 3-Methylundecanoic_acid 3-Methylundecanoyl-CoA 3-Methylundecanoyl-CoA 3-Methylundecanoic_acid->3-Methylundecanoyl-CoA Acyl-CoA Synthetase Signaling_Modulation Signaling_Modulation 3-Methylundecanoic_acid->Signaling_Modulation e.g., PPARα activation Beta-Oxidation_Cycles Beta-Oxidation_Cycles 3-Methylundecanoyl-CoA->Beta-Oxidation_Cycles Propionyl-CoA Propionyl-CoA Beta-Oxidation_Cycles->Propionyl-CoA Acetyl-CoA Acetyl-CoA Beta-Oxidation_Cycles->Acetyl-CoA TCA_Cycle TCA_Cycle Propionyl-CoA->TCA_Cycle via Succinyl-CoA Acetyl-CoA->TCA_Cycle Energy_Production Energy_Production TCA_Cycle->Energy_Production

Caption: Hypothesized metabolic fate of 3-Methylundecanoic acid.

Experimental Protocols

Part 1: Preparation of 3-Methylundecanoic Acid for Cell Culture Applications

The hydrophobic nature of long-chain fatty acids necessitates a specific preparation protocol to ensure their solubility and bioavailability in aqueous cell culture media. Complexing the fatty acid with bovine serum albumin (BSA) is a widely accepted method that mimics its natural transport in the bloodstream.[4][5]

Materials:

  • 3-Methylundecanoic acid (synthesis may be required if not commercially available)

  • Fatty acid-free BSA

  • Ethanol or DMSO

  • Sterile, deionized water

  • Sterile cell culture medium

  • 0.22 µm sterile filter

Protocol:

  • Stock Solution Preparation:

    • Prepare a stock solution of 3-methylundecanoic acid in ethanol or DMSO. The concentration will depend on the desired final concentration in the cell culture medium. A common starting point is a 100 mM stock solution.

    • Rationale: Dissolving the fatty acid in an organic solvent is the first step to overcoming its hydrophobicity.[6]

  • BSA Solution Preparation:

    • Prepare a 10% (w/v) solution of fatty acid-free BSA in sterile, deionized water.

    • Sterilize the BSA solution by passing it through a 0.22 µm filter.

    • Rationale: Using fatty acid-free BSA is crucial to avoid confounding effects from endogenous fatty acids that may be present in standard BSA preparations.[5]

  • Complexation of 3-Methylundecanoic Acid with BSA:

    • In a sterile tube, warm the 10% BSA solution to 37°C.

    • Slowly add the 3-methylundecanoic acid stock solution to the warm BSA solution while gently vortexing. The molar ratio of fatty acid to BSA is a critical parameter and should be optimized for your specific experimental system. A common starting range is 2:1 to 6:1.[5]

    • Incubate the mixture at 37°C for at least 1 hour with gentle agitation to allow for complex formation.

    • Rationale: The incubation step allows for the non-covalent binding of the fatty acid to the hydrophobic pockets of the BSA molecule, creating a stable, soluble complex.[4]

  • Preparation of Final Working Solution:

    • Add the 3-methylundecanoic acid-BSA complex to pre-warmed cell culture medium to achieve the desired final concentration.

    • The final concentration of the organic solvent in the cell culture medium should be kept to a minimum (e.g., <0.1%) to avoid solvent-induced cytotoxicity.[6]

Table 1: Recommended Concentration Ranges for In Vitro Studies

ParameterRecommended RangeRationale
3-Methylundecanoic Acid Concentration 10 - 200 µMThis range is typical for in vitro fatty acid studies and should be optimized for the specific cell type and endpoint being measured.
Fatty Acid to BSA Molar Ratio 2:1 to 6:1A lower ratio ensures more complete complexation and reduces the concentration of unbound fatty acids, which can be cytotoxic.[5]
Incubation Time 24 - 72 hoursThe optimal incubation time will depend on the specific metabolic pathway being investigated and the turnover rate of the target molecules.
Part 2: In Vitro Metabolic Study Workflow

The following workflow outlines a general approach for investigating the metabolic effects of 3-methylundecanoic acid on a cellular level.

In Vitro Metabolic Study Workflow Cell_Culture Seed and culture cells (e.g., hepatocytes, adipocytes) Treatment Treat cells with 3-Methylundecanoic acid-BSA complex Cell_Culture->Treatment Sample_Collection Collect cell lysates, supernatants, and/or intracellular metabolites Treatment->Sample_Collection Metabolite_Extraction Extract metabolites using a suitable solvent system Sample_Collection->Metabolite_Extraction Metabolomic_Analysis Analyze metabolites using GC-MS or LC-MS Metabolite_Extraction->Metabolomic_Analysis Data_Analysis Process and analyze metabolomic data Metabolomic_Analysis->Data_Analysis Biological_Interpretation Interpret results in the context of metabolic pathways Data_Analysis->Biological_Interpretation

Caption: A generalized workflow for in vitro metabolic studies.

Part 3: Quantification of 3-Methylundecanoic Acid in Biological Samples

Accurate quantification of 3-methylundecanoic acid and its metabolites is essential for understanding its metabolic fate. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful analytical techniques for this purpose.[7][8][9][10]

Protocol: GC-MS Analysis of 3-Methylundecanoic Acid

  • Lipid Extraction:

    • Extract total lipids from your biological sample (e.g., cell lysate, plasma, tissue homogenate) using a standard method such as the Folch or Bligh-Dyer extraction.

    • Rationale: This step isolates the lipid fraction, including 3-methylundecanoic acid, from other cellular components that could interfere with the analysis.

  • Derivatization:

    • Convert the extracted fatty acids to their fatty acid methyl esters (FAMEs) by incubation with a methylating agent such as BF3-methanol or by using a milder method with trimethylsilyldiazomethane.

    • Rationale: Derivatization increases the volatility of the fatty acids, making them amenable to analysis by GC.[7][9]

  • GC-MS Analysis:

    • Inject the FAMEs onto a GC-MS system equipped with a suitable capillary column (e.g., a polar column for FAME analysis).

    • Develop a temperature gradient program to achieve optimal separation of the FAMEs.

    • Use the mass spectrometer in either full scan mode for initial identification or selected ion monitoring (SIM) mode for targeted quantification.

    • Rationale: The retention time of the 3-methylundecanoic acid methyl ester will be specific to the compound and the GC conditions, while the mass spectrum will provide a unique fragmentation pattern for confirmation and quantification.[11]

Table 2: Example GC-MS Parameters for FAME Analysis

ParameterExample Setting
GC Column DB-23 (60 m x 0.25 mm, 0.25 µm) or equivalent
Injection Mode Splitless
Injector Temperature 250°C
Oven Program 50°C for 1 min, ramp to 175°C at 25°C/min, then to 230°C at 4°C/min, hold for 5 min
Carrier Gas Helium
MS Ionization Mode Electron Ionization (EI)
MS Acquisition Mode Full Scan (m/z 50-550) or SIM

Protocol: LC-MS Analysis of 3-Methylundecanoic Acid

LC-MS offers an alternative approach for the analysis of fatty acids, particularly for complex biological matrices, and can often be performed without derivatization.[8][12][13]

  • Metabolite Extraction:

    • Extract metabolites from your biological sample using a solvent system compatible with LC-MS analysis, such as a mixture of methanol, acetonitrile, and water.

  • LC-MS Analysis:

    • Inject the extracted metabolites onto an LC-MS system equipped with a reverse-phase column (e.g., C8 or C18).

    • Develop a gradient elution program using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement and identification.

    • Rationale: LC-MS provides high sensitivity and selectivity, allowing for the direct analysis of underivatized fatty acids in complex mixtures.[10][12]

Conclusion and Future Directions

The study of 3-methylundecanoic acid holds significant promise for advancing our understanding of the intricate roles that branched-chain fatty acids play in metabolic health and disease. The protocols and methodologies outlined in this guide provide a robust framework for researchers to embark on the investigation of this intriguing molecule. While the specific biological functions of 3-methylundecanoic acid are still being elucidated, the application of these established techniques will undoubtedly contribute to a deeper understanding of its metabolic impact. Future research should focus on delineating its precise molecular targets, its role in intercellular signaling, and its potential as a therapeutic agent in metabolic disorders.

References

  • Obvintseva, O., & Erimbetov, K. (2021). The role and metabolic functions of the branched-chain amino acids: a review. E3S Web of Conferences, 262, 02018.
  • D'Antona, G., & Rinaldi, M. (2022). Role of Branched-Chain Amino Acid Metabolism in Type 2 Diabetes, Obesity, Cardiovascular Disease and Non-Alcoholic Fatty Liver Disease. Nutrients, 14(15), 3221.
  • He, Y., et al. (2023). Association of branched-chain fatty acids with metabolic syndrome: a systematic review and meta-analysis of observational studies. Frontiers in Nutrition, 10, 1189953.
  • Li, T., et al. (2020). Coordinated Modulation of Energy Metabolism and Inflammation by Branched-Chain Amino Acids and Fatty Acids. Frontiers in Endocrinology, 11, 563.
  • Nickl, B., et al. (2021). Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity. Biological Chemistry, 403(1), 101-113.
  • García, Á. (2023). Branched-chain fatty acids role in health and nutrition. Dellait.
  • Taylor & Francis. (n.d.). Fatty acid metabolism – Knowledge and References. Taylor & Francis Online.
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  • Liu, X., et al. (2014). Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry. Journal of visualized experiments : JoVE, (93), 52251.
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  • Organic Syntheses. (n.d.). 3-methylheptanoic acid. Organic Syntheses Procedure.
  • Kim, J., et al. (2022). An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry. Metabolites, 12(6), 518.
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  • Sprecher, H. (1968). Chemical Synthesis of Polyunsaturated Fatty. Journal of the American Oil Chemists' Society, 45(3), 137-142.
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  • Creative Proteomics. (n.d.). Choosing the Right LC-MS Platform for Fatty Acid Analysis.
  • Wang, Y., et al. (2021). Gut-Derived Metabolite Indole-3-Propionic Acid Modulates Mitochondrial Function in Cardiomyocytes and Alters Cardiac Function. Frontiers in Cardiovascular Medicine, 8, 722889.
  • Thermo Fisher Scientific. (n.d.). LC-MS Metabolomics Analysis. Thermo Fisher Scientific - US.
  • Drozdov, E. A., & Onuchina, A. A. (2022). Chromatographic determination of fatty acids in biological material. Journal of Analytical Chemistry, 77(Suppl 1), S1-S14.
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  • Wikipedia. (n.d.).
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  • JJ Medicine. (2017, October 10).
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  • University of Louisville's Center for Integrative Environmental Health Sciences (CIEHS) and the Center for Regulatory and Environmental Analytical Metabolomics (CREAM). (2023, August 4). Liquid Chromatography-Mass Spectrometry (LC-MS) Method for Metabolomic Studies of Biological Samples [Video]. YouTube.
  • Jurček, O., et al. (2024). Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. Beilstein Journal of Organic Chemistry, 20, 544-552.
  • Global Cities Hub. (2025, December 29).
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  • Nickl, B., et al. (2021). Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity. Biological chemistry, 403(1), 101–113.
  • Wang, Y., et al. (2021). Gut-Derived Metabolite Indole-3-Propionic Acid Modulates Mitochondrial Function in Cardiomyocytes and Alters Cardiac Function. Frontiers in cardiovascular medicine, 8, 722889.
  • Chaloin, O., et al. (2005). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE.

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High-performance liquid chromatography (HPLC) analysis of 3-Methylundecanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 3-Methylundecanoic Acid Analysis

3-Methylundecanoic acid is a methyl-branched, medium-chain fatty acid that plays a role in various biological processes and is a key component in certain industrial applications.[1] Its accurate quantification is crucial in fields ranging from metabolic research to the quality control of commercial products. While gas chromatography (GC) has traditionally been a primary technique for fatty acid analysis, High-Performance Liquid Chromatography (HPLC) offers distinct advantages, particularly in its operation at ambient temperatures, which minimizes the risk of degradation for sensitive molecules.[2] HPLC also provides a powerful platform for both analytical quantification and micropreparative purification of specific fatty acids. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the analysis of 3-methylundecanoic acid using HPLC, covering method development, detailed protocols for achiral and chiral separations, and data interpretation.

Method Development: Crafting a Robust HPLC Assay

The successful HPLC analysis of 3-methylundecanoic acid hinges on a systematic approach to method development. Key considerations include the selection of the stationary phase, mobile phase composition, and detection method.

Stationary Phase Selection: The Foundation of Separation

For the analysis of a relatively nonpolar molecule like 3-methylundecanoic acid, a reversed-phase (RP) stationary phase is the logical choice. A C18 (octadecylsilane) column is a versatile and common starting point, offering excellent retention and separation of fatty acids based on their hydrophobicity. For shorter-chain fatty acids that may have limited retention on a standard C18 column, a C18-PAQ column, which is compatible with highly aqueous mobile phases, can be a suitable alternative.[2]

Mobile Phase Optimization: Driving the Separation

The mobile phase in reversed-phase HPLC typically consists of a mixture of water and a miscible organic solvent.

  • Organic Solvents: Acetonitrile and methanol are the most common organic modifiers. Acetonitrile generally provides lower backpressure and better peak shapes for many compounds.

  • Aqueous Component and pH: The aqueous portion of the mobile phase can be modified with buffers or acids to control the ionization state of the analyte. Since 3-methylundecanoic acid is a carboxylic acid, maintaining a low pH (e.g., by adding 0.1% formic acid or acetic acid) will suppress the ionization of the carboxyl group, leading to increased retention and improved peak shape on a reversed-phase column.[3]

  • Gradient vs. Isocratic Elution: For complex samples containing a range of fatty acids, a gradient elution (where the proportion of the organic solvent is increased over time) is often necessary to achieve adequate separation of all components within a reasonable timeframe. For the analysis of a purified or semi-purified sample of 3-methylundecanoic acid, an isocratic elution (constant mobile phase composition) may suffice.

Detection Techniques: Visualizing the Analyte

3-Methylundecanoic acid lacks a strong chromophore, making direct UV detection challenging at higher wavelengths. Therefore, alternative detection methods are often employed:

  • Low-Wavelength UV Detection: While not ideal, detection at low UV wavelengths (e.g., 205-210 nm) is possible but may suffer from interference from other components in the sample matrix and mobile phase.[3]

  • Pre-Column Derivatization with UV-Active Tags: A common strategy to enhance detection sensitivity is to derivatize the carboxylic acid group with a UV-active or fluorescent tag prior to HPLC analysis.[4][5][6] Reagents such as p-bromophenacyl bromide can be used to introduce a chromophore, allowing for detection at a more selective wavelength (e.g., 242 nm).[7]

  • Evaporative Light Scattering Detection (ELSD): ELSD is a universal detector that is well-suited for non-volatile analytes like fatty acids that lack a chromophore.[8] The detector nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the remaining analyte particles.[8]

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides the highest sensitivity and selectivity.[9] MS detection allows for the confirmation of the analyte's identity based on its mass-to-charge ratio and fragmentation pattern, making it a powerful tool for quantitative analysis in complex biological matrices.[9][10]

Experimental Protocols

The following protocols provide a starting point for the HPLC analysis of 3-methylundecanoic acid. Optimization may be required based on the specific instrumentation, sample matrix, and analytical goals.

Protocol 1: Achiral Analysis by HPLC-ELSD

This protocol is suitable for the quantification of 3-methylundecanoic acid without resolving its enantiomers.

1. Sample Preparation:

  • Dissolve the 3-methylundecanoic acid standard or sample in a suitable organic solvent (e.g., methanol, acetonitrile, or the initial mobile phase).
  • For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the fatty acid fraction. Acidifying the sample with hydrochloric acid and extracting with a non-polar solvent like methyl tert-butyl ether is a common approach.[11]
  • Filter the final sample solution through a 0.22 µm syringe filter prior to injection.

2. HPLC-ELSD System and Conditions:

ParameterRecommended Setting
HPLC System A standard HPLC system with a binary or quaternary pump, autosampler, and column oven.
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 60% B to 100% B over 20 minutes, hold at 100% B for 5 minutes, return to 60% B and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
ELSD Parameters Nebulizer Temperature: 40 °C, Evaporator Temperature: 60 °C, Gas Flow: 1.5 L/min (Optimize for your specific instrument)

3. Data Analysis:

  • Identify the peak corresponding to 3-methylundecanoic acid based on its retention time compared to a standard.

  • Quantify the analyte by creating a calibration curve using standards of known concentrations.

    experimental_workflow_achiral cluster_prep Sample Preparation cluster_analysis HPLC-ELSD Analysis cluster_data Data Processing sample Sample Matrix extraction Liquid-Liquid or Solid-Phase Extraction sample->extraction filtration 0.22 µm Filtration extraction->filtration hplc HPLC Separation (C18 Column) filtration->hplc elsd ELSD Detection hplc->elsd quant Quantification (Calibration Curve) elsd->quant

    Caption: Workflow for achiral HPLC-ELSD analysis of 3-Methylundecanoic acid.

Protocol 2: Chiral Analysis via Pre-Column Derivatization and HPLC-UV/Fluorescence

This protocol is designed for the separation and quantification of the enantiomers of 3-methylundecanoic acid. It involves derivatization with a chiral reagent to form diastereomers that can be separated on a standard achiral column.

1. Derivatization Procedure:

  • Rationale: The enantiomers of 3-methylundecanoic acid are chemically identical in an achiral environment. By reacting them with a chiral derivatizing agent, two diastereomers are formed, which have different physical properties and can be separated by chromatography.
  • Reagents: A chiral derivatizing agent with a primary amine, such as (1R,2R)- or (1S,2S)-2-(2,3-anthracenedicarboximido)cyclohexanol, can be used.[12][13] A coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator such as N-hydroxysuccinimide (NHS) are also required.
  • Step-by-step:
  • Dissolve a known amount of the 3-methylundecanoic acid sample in an aprotic solvent (e.g., anhydrous acetonitrile).
  • Add an excess of EDC and NHS to activate the carboxylic acid group.
  • Add the chiral derivatizing agent and a non-nucleophilic base (e.g., triethylamine) to catalyze the reaction.
  • Incubate the mixture at a controlled temperature (e.g., 40-60 °C) for a sufficient time to ensure complete derivatization.
  • Quench the reaction and dilute the sample with the mobile phase for HPLC analysis.

2. HPLC-UV/Fluorescence System and Conditions:

ParameterRecommended Setting
HPLC System A standard HPLC system with a UV or fluorescence detector.
Column C18 or C30 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size). A C30 column may provide better separation for the resulting diastereomers.[13]
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 70% B to 100% B over 30 minutes, hold at 100% B for 10 minutes, return to 70% B and equilibrate for 10 minutes.
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection UV or Fluorescence detector set to the appropriate excitation and emission wavelengths for the chosen derivatizing agent.

3. Data Analysis:

  • The two diastereomers will appear as two separate peaks.

  • The enantiomeric excess (%ee) can be calculated from the peak areas of the two diastereomers.

  • Quantification can be achieved by creating a calibration curve with a racemic standard of 3-methylundecanoic acid that has undergone the same derivatization procedure.

    experimental_workflow_chiral cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC-UV/Fluorescence Analysis cluster_data Data Processing sample 3-Methylundecanoic Acid (Enantiomeric Mixture) derivatization Derivatization with Chiral Reagent sample->derivatization diastereomers Diastereomeric Mixture derivatization->diastereomers hplc HPLC Separation (Achiral C18/C30 Column) diastereomers->hplc detection UV or Fluorescence Detection hplc->detection quant Quantification and Enantiomeric Excess Calculation detection->quant

    Caption: Workflow for chiral analysis of 3-Methylundecanoic acid via derivatization.

Method Validation: Ensuring Data Integrity

To ensure the reliability of the analytical data, the developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines.[14][15][16] Key validation parameters include:

Validation ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of other components.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
Accuracy The closeness of the test results obtained by the method to the true value.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

A well-validated method ensures that the generated data is accurate, reliable, and reproducible, which is paramount in research and quality control settings.[3]

Troubleshooting Common HPLC Issues

IssuePotential Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH- Column overload- Column degradation- Adjust mobile phase pH to ensure the analyte is in a single ionic form.- Reduce sample concentration.- Replace the column.
Inconsistent Retention Times - Fluctuation in mobile phase composition- Leaks in the HPLC system- Temperature fluctuations- Ensure proper mobile phase mixing and degassing.- Check for and repair any leaks.- Use a column oven to maintain a constant temperature.
Ghost Peaks - Contamination in the mobile phase or system- Carryover from previous injections- Use high-purity solvents and freshly prepared mobile phase.- Implement a thorough needle wash protocol in the autosampler.
Low Detector Response - Incorrect detector settings- Analyte degradation- Incomplete derivatization (if applicable)- Optimize detector parameters (e.g., wavelength, ELSD settings).- Ensure sample stability.- Optimize derivatization reaction conditions.

Conclusion

The HPLC analysis of 3-methylundecanoic acid is a versatile and powerful technique that can be adapted for both achiral and chiral separations. By carefully considering the principles of method development, following robust protocols, and validating the final method, researchers can obtain high-quality, reliable data. The choice between direct analysis with ELSD or MS and derivatization-based methods with UV or fluorescence detection will depend on the specific analytical needs, available instrumentation, and the complexity of the sample matrix. The protocols and guidelines presented here provide a solid foundation for the successful analysis of this important branched-chain fatty acid.

References

  • Chiral Discrimination of Branched-chain Fatty Acids by Reversed-phase HPLC after Labeling with a Chiral Fluorescent Conversion Reagent. Journal of Oleo Science. [Link]

  • HPLC analysis. Cyberlipid. [Link]

  • 3-methylundecanoic acid. PubChem. [Link]

  • Sample Preparation for Fatty Acid Composition Analysis_Fatty Acid Methy Ester (FAME) Preparation-GC. YouTube. [Link]

  • Development and Validation of a Reversed-Phase HPLC Method for Determination of Elaidic Acid in Oils and Fats. ResearchGate. [Link]

  • Can anybody help ,how to analysis by HPLC this three carboxylic acid ( Azelaic acid, Pelargonic acid and Oleic acid ) UV- detector ?. ResearchGate. [Link]

  • Chiral Discrimination of Branched-chain Fatty Acids by Reversed-phase HPLC after Labeling with a Chiral Fluorescent Conversion Reagent. J-STAGE. [Link]

  • Investigation of Fatty Acids in Biological Fluid Samples and Analysis by Capillary Electrophoresis: State of the Art and Applications. PubMed. [Link]

  • Fatty Acid Analysis by HPLC. Nacalai Tesque. [Link]

  • Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome. National Institutes of Health. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]

  • Derivatizing Reagents for Detection of Organic Compounds By HPLC. ResearchGate. [Link]

  • AQbD-Based UPLC-ELSD Method for Quantifying Medium Chain Triglycerides in Labrafac™ WL 1349 for Nanoemulsion Applications. MDPI. [Link]

  • Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies. PubMed. [Link]

  • A highly efficient method for derivatization of fatty acids for high performance liquid chromatography*. Journal of Animal and Feed Sciences. [Link]

  • Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies. ResearchGate. [Link]

  • Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi‑Plex Column. Agilent. [Link]

  • Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. National Institutes of Health. [Link]

  • Normal-Phase HPLC-ELSD to Compare Lipid Profiles of Different Wheat Flours. National Institutes of Health. [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • Development of an Efficient HPLC-MS/MS Method for the Detection of a Broad Spectrum of Hydrophilic and Lipophilic Contaminants in Marine Waters: An Experimental Design Approach. MDPI. [Link]

  • Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine.
  • Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry. PubMed. [Link]

  • Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. International Journal of All Research Scientific and Technical. [Link]

  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. ResearchGate. [Link]

  • APPLICATIONS. Phenomenex. [Link]

  • Rapid analysis and quantification of major neutral lipid species and free fatty acids by HPLC-ELSD from microalgae. ResearchGate. [Link]

  • Efficient method development for chiral separation by using CHIRAL ART columns. YMC. [Link]

  • Derivatizing Reagents for Detection of Organic Compounds By HPLC. Asian Journal of Applied Chemistry Research. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

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Troubleshooting & Optimization

Technical Support Center: High-Resolution Analysis of 3-Methylundecanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: BCFA-RES-003 Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of Chromatographic Resolution for 3-Methylundecanoic Acid (C12-BCFA)

Introduction: The Analytical Challenge

You are encountering difficulty resolving 3-methylundecanoic acid . This is a classic "Critical Pair" challenge in Gas Chromatography.

As a branched-chain fatty acid (BCFA), this molecule presents two specific hurdles:

  • Isomeric Co-elution: It possesses a boiling point and polarity index dangerously close to its linear isomer, dodecanoic acid (C12:0) , and other branched isomers like iso- (10-methylundecanoic) or anteiso- (9-methylundecanoic) acids.

  • Steric Hindrance: The methyl group at the C3 position (alpha/beta vicinity to the carboxyl group) can sterically hinder derivatization, leading to poor yield and peak tailing if not fully esterified.

This guide moves beyond basic operation into molecular-level optimization . We will treat the entire workflow—from reaction kinetics to stationary phase thermodynamics—as a single tunable system.

Module 1: Chromatographic Method Optimization

To separate the 3-methyl isomer from the linear C12:0 backbone, you must exploit polarity interactions rather than just boiling point differences.

Stationary Phase Selection

Do not use non-polar columns (e.g., 100% Dimethyl polysiloxane / DB-1 / HP-1) for this separation. They separate primarily by boiling point.[1] The boiling point difference between 3-methylundecanoic acid methyl ester and methyl dodecanoate is insufficient for baseline resolution in complex matrices.

Recommendation: You must use a High-Polarity Cyanopropyl Phase .[2]

Column ClassStationary Phase ChemistryMechanism of ActionSuitability
Non-Polar (e.g., DB-1, DB-5)Dimethyl polysiloxaneDispersive forces (Boiling Point)POOR. Co-elution likely.
Polar (e.g., DB-Wax, HP-20M)Polyethylene Glycol (PEG)Hydrogen bondingMODERATE. Good for general FAMEs, but bleeds at high temps.
High Polarity (e.g., HP-88, CP-Sil 88, Rt-2560 )Biscyanopropyl polysiloxane Dipole-dipole interactionsEXCELLENT. specifically resolves positional isomers based on double bond/branch location.
Optimized Temperature Program (The "Isothermal Plateau")

BCFAs elute before their straight-chain counterparts on non-polar columns, but the order can shift or compress on polar columns. To lock in the resolution, you need an isothermal hold around the elution temperature of the C12 region.

Protocol:

  • Injection: 100°C (Hold 4 min) – Focuses the solvent band.

  • Ramp 1: 10°C/min to 160°C – Rapidly moves past solvent/light ends.

  • Ramp 2 (Critical): 2°C/min to 185°C – Slow ramp maximizes interaction time with the cyanopropyl phase during the C11-C13 elution window.

  • Ramp 3: 20°C/min to 240°C (Hold 5 min) – Elutes heavy contaminants.

Carrier Gas Velocity

If using Helium, set linear velocity (


) to 25 cm/sec . If using Hydrogen, increase to 40 cm/sec . Hydrogen is preferred for FAME analysis as it maintains efficiency (HETP) at higher velocities, sharpening the peaks of branched isomers.

Module 2: Sample Preparation (Derivatization)

3-Methylundecanoic acid is too polar to analyze directly without severe tailing. You must derivatize it to a Fatty Acid Methyl Ester (FAME).[3][4][5][6]

Critical Warning: The methyl group at position 3 creates steric hindrance near the reaction site. Standard mild derivatization (e.g., TMSH) may be incomplete. You require a robust acid-catalyzed esterification.

Protocol: BF3-Methanol Esterification (High Yield)

Reagents:

  • Boron Trifluoride (

    
    ) in Methanol (14% w/v)
    
  • Hexane (HPLC Grade)

  • Internal Standard: Methyl Undecanoate (C11:0 FAME) - To verify retention time shifts.

Step-by-Step Workflow:

  • Solubilization: Dissolve 10 mg of sample in 0.5 mL of Hexane.

  • Catalysis: Add 1.0 mL of

    
    -Methanol .
    
  • Heating (The Driver): Cap tightly. Heat at 60°C for 10 minutes .

    • Why? Heat provides the kinetic energy to overcome the activation energy barrier raised by the C3-methyl steric hindrance.

  • Quenching: Cool to room temperature. Add 1.0 mL of Saturated NaCl solution (stops reaction, increases ionic strength to force esters into organic phase).

  • Extraction: Vortex vigorously for 30 seconds. Allow phases to separate.

  • Recovery: Transfer the top hexane layer to a GC vial containing anhydrous

    
     (to remove trace water).
    

Module 3: Troubleshooting & Logic

Visualizing the Optimization Logic

The following diagram outlines the decision process for resolving the 3-methylundecanoic acid peak.

G Start Start: Poor Resolution of 3-Methylundecanoic Acid CheckCol Check Column Type Start->CheckCol IsPolar Is it Biscyanopropyl (HP-88, CP-Sil 88)? CheckCol->IsPolar SwitchCol Action: Switch to High Polarity (Rt-2560 / HP-88) IsPolar->SwitchCol No CheckPeak Check Peak Shape IsPolar->CheckPeak Yes SwitchCol->CheckPeak IsTailing Is Peak Tailing? CheckPeak->IsTailing ReDeriv Action: Increase Derivatization Temp/Time (Steric Hindrance) IsTailing->ReDeriv Yes CheckRes Check Separation from C12:0 IsTailing->CheckRes No ReDeriv->CheckRes IsCoeluting Still Co-eluting? CheckRes->IsCoeluting OptTemp Action: Lower Ramp Rate (2°C/min) at 160-185°C IsCoeluting->OptTemp Yes Success Success: Baseline Resolution (R > 1.5) IsCoeluting->Success No OptTemp->Success

Caption: Troubleshooting logic tree for isolating branched-chain fatty acids (BCFA) from linear isomers.

Frequently Asked Questions (FAQ)

Q1: I see a "ghost peak" eluting immediately after my target. What is it? A: This is likely the free acid form. If your derivatization was incomplete (due to the C3 steric hindrance or old BF3 reagent), the underivatized 3-methylundecanoic acid will elute later than the ester and tail significantly.

  • Fix: Use fresh BF3-Methanol and ensure the reaction vial is heated to at least 60°C.

Q2: My retention times are shifting day-to-day. A: High-polarity columns (Cyanopropyl) are susceptible to phase oxidation . Ensure your carrier gas (He/H2) has high-capacity oxygen traps. Even trace O2 at 180°C+ will strip the phase, changing the retention mechanism.

Q3: Can I use Mass Spectrometry (GC-MS) to resolve it if the column fails? A: Yes, but rely on the McLafferty Rearrangement ion.

  • Linear FAMEs (like C12:0) have a dominant ion at m/z 74 .[3]

  • 3-Methyl FAMEs often show a distinctive fragmentation pattern due to the branch. Look for an enhanced ion at m/z 88 or m/z 101 (depending on cleavage relative to the methyl branch) to distinguish it from the linear isomer in Extracted Ion Chromatograms (EIC).

References

  • Agilent Technologies. (2010). Separation of Fatty Acid Methyl Esters (FAME) on an Agilent J&W Select CP-Sil 88 for FAME GC Column. Application Note 5990-6608EN. Link

  • Restek Corporation. (2020).[6] Rt-2560 Columns Ensure Accurate, Reliable AOAC 996.06 and AOCS Ce 1j-07 FAMEs Analysis. Restek Resource Hub. Link

  • Sigma-Aldrich (Merck). (2021). Derivatization of Fatty Acids to FAMEs. Technical Bulletin. Link

  • Thermo Fisher Scientific. (2012). Separation of 37 Fatty Acid Methyl Esters Utilizing a High-Efficiency 10 m Capillary GC Column. Application Note 20587. Link

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Technical Support Center: High-Sensitivity Quantification of 3-Methylundecanoic Acid (3-MUA)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Matrix Effects in 3-Methylundecanoic Acid Quantification Content Type: Technical Support Hub & Troubleshooting Guide Audience: Bioanalytical Scientists, DMPK Researchers, Lipidomics Specialists

Executive Technical Overview

3-Methylundecanoic acid (3-MUA) is a branched-chain fatty acid (BCFA) often analyzed as a biomarker for peroxisomal disorders or lipid metabolism studies.

The Core Challenge: Quantifying 3-MUA in biological matrices (plasma, tissue homogenates) presents two distinct analytical hurdles:

  • Ion Suppression (Matrix Effects): As a fatty acid, 3-MUA is traditionally analyzed in Negative Electrospray Ionization (ESI-) mode. This mode is notoriously susceptible to ion suppression from co-eluting endogenous phospholipids (e.g., glycerophosphocholines) which also ionize negatively or compete for charge in the droplet phase.

  • Isomeric Co-elution: 3-MUA (C12 backbone) must be chromatographically resolved from its structural isomers (e.g., iso-C12, anteiso-C12, and straight-chain Lauric acid).

The Solution Strategy: To robustly overcome these matrix effects, this guide recommends a Charge-Reversal Derivatization workflow. By converting the carboxylic acid to a cationic derivative, we shift detection to Positive ESI (ESI+) , significantly improving sensitivity and moving the analyte mass away from low-mass background noise.

Validated Analytical Workflow

The following diagram outlines the recommended "Golden Path" protocol designed to minimize matrix interference before the sample even reaches the mass spectrometer.

G cluster_0 Phase 1: Extraction & Cleanup cluster_1 Phase 2: Charge-Reversal Derivatization cluster_2 Phase 3: LC-MS/MS Quantification Sample Biological Sample (Plasma/Tissue) IS_Add Add Internal Standard (d3-Lauric Acid or 13C-BCFA) Sample->IS_Add Protein_Ppt Protein Precipitation (Acetonitrile w/ 1% Formic Acid) IS_Add->Protein_Ppt SLE Supported Liquid Extraction (SLE) (Removes Phospholipids) Protein_Ppt->SLE Dry_Down Evaporate to Dryness (N2 stream) SLE->Dry_Down Deriv_Rxn Derivatization Reaction (AMPP or 3-Picolylamine + EDC) Dry_Down->Deriv_Rxn Quench Quench Reaction (Add Water/Acetic Acid) Deriv_Rxn->Quench LC_Sep UPLC Separation (C18 Column, Acidic Mobile Phase) Quench->LC_Sep ESI_Pos ESI(+) Detection (High Sensitivity, Low Noise) LC_Sep->ESI_Pos Data Quantification (Peak Area Ratio) ESI_Pos->Data

Figure 1: Optimized workflow for 3-MUA analysis utilizing SLE cleanup and charge-reversal derivatization to eliminate matrix effects.

Troubleshooting & FAQs

Category A: Signal Suppression & Sensitivity[1]

Q1: I am seeing variable signal response for 3-MUA between different plasma lots. How do I confirm if this is a matrix effect?

  • Diagnosis: This is a classic sign of phospholipid-induced ion suppression.

  • The Test: Perform a Post-Column Infusion . Infuse a constant flow of neat 3-MUA standard into the MS source while injecting a blank extracted matrix via the LC.

    • Observation: If you see a dip (suppression) or spike (enhancement) in the baseline at the retention time of 3-MUA, matrix effects are present.

  • Corrective Action:

    • Switch to SLE/SPE: Liquid-Liquid Extraction (LLE) often drags phospholipids into the organic layer. Switch to Supported Liquid Extraction (SLE) or Oasis MAX (Mixed-mode Anion Exchange) SPE plates to wash away neutral lipids.

    • Internal Standard (IS) Normalization: Ensure you are using a stable isotope-labeled IS (e.g., d3-Lauric acid or d9-3-MUA if custom synthesized). The IS must co-elute exactly with the analyte to experience the same suppression and correct for it.

Q2: Why is my sensitivity low in Negative Mode (ESI-), even with clean samples?

  • Mechanism: Fatty acids have poor ionization efficiency in ESI- due to the difficulty of removing a proton from the carboxylic group in the presence of acidic mobile phases (which are needed for good chromatography).

  • Solution: Adopt Derivatization .

    • Protocol: Use AMPP (N-(4-aminomethylphenyl)pyridinium) or 3-Picolylamine .

    • Result: These reagents react with the carboxyl group to form an amide bond containing a permanent positive charge (pyridinium moiety). This allows you to run in ESI+ mode , which typically yields a 100-500x signal enhancement and shifts the mass to a cleaner region (e.g., 3-MUA MW 200 → Derivative MW ~300+).

Category B: Chromatographic Resolution

Q3: I see a "shoulder" on my 3-MUA peak. Is this matrix interference?

  • Diagnosis: This is likely an isomeric separation issue , not matrix interference. Biological samples often contain straight-chain Lauric acid (C12:0) or other branched isomers (iso-C12).

  • Corrective Action:

    • Column Choice: Switch to a column with high shape selectivity, such as a C18 PFP (Pentafluorophenyl) or a high-strength silica (HSS) T3 column.

    • Gradient Optimization: Flatten the gradient slope. For example, instead of 50%→90% B in 5 mins, try 60%→75% B over 10 mins.

    • Derivatization Benefit: Derivatized isomers often resolve better than free fatty acids due to the added rigid structure of the derivatizing tag interacting with the stationary phase.

Q4: Can I use a "dilute-and-shoot" approach to save time?

  • Verdict: Not recommended for trace quantification of 3-MUA.

  • Reasoning: Dilute-and-shoot does not remove proteins or phospholipids. While it dilutes the matrix, it also dilutes the analyte, often dropping it below the Limit of Quantitation (LOQ). Furthermore, the accumulation of non-volatile salts on the MS cone will cause rapid sensitivity loss over a batch of 50+ samples.

Detailed Experimental Protocols

Protocol A: Charge-Reversal Derivatization (AMPP Method)

This method converts 3-MUA into a cationic derivative for ESI+ detection.

StepActionCritical Technical Note
1 Extraction Extract 50 µL plasma using SLE+ plates. Elute with MTBE (Methyl tert-butyl ether).
2 Dry Down Evaporate eluate to complete dryness under N2 at 40°C.
3 Reagent Prep Prepare 20 mM AMPP and 200 mM EDC (coupling agent) in Acetonitrile.
4 Reaction Add 50 µL AMPP solution + 50 µL EDC solution to the dried residue. Incubate at 60°C for 20 mins.
5 Quench Add 100 µL of 0.1% Formic Acid in Water.
Protocol B: LC-MS/MS Parameters (for AMPP-3-MUA)
  • LC Column: Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • MS Mode: Positive Electrospray (ESI+)

  • MRM Transition:

    • Precursor: [M]+ (Calculated mass of 3-MUA-AMPP)

    • Product: m/z 169.1 (Characteristic pyridinium fragment)

Troubleshooting Logic Tree

Use this decision matrix to resolve quantification failures.

Troubleshooting Start Issue: Poor Quantification Data Check_IS Check Internal Standard (IS) Response Variation Start->Check_IS IS_Stable IS Response Stable (<15% RSD) Check_IS->IS_Stable Yes IS_Variable IS Response Variable (>20% RSD) Check_IS->IS_Variable No Check_Linearity Check Calibration Linearity IS_Stable->Check_Linearity Matrix_Effect Root Cause: Matrix Effect/Suppression IS_Variable->Matrix_Effect Check_Peak_Shape Check Peak Shape Check_Linearity->Check_Peak_Shape Action_ME Action: 1. Switch to SLE/SPE extraction 2. Dilute sample 1:2 if sensitivity allows Matrix_Effect->Action_ME Coelution Root Cause: Isomer Co-elution Check_Peak_Shape->Coelution Split/Broad Good_Shape Root Cause: Pipetting/Prep Error Check_Peak_Shape->Good_Shape Sharp/Symm Action_Coelution Action: 1. Use HSS T3 Column 2. Flatten LC Gradient 3. Check Derivatization completeness Coelution->Action_Coelution

Figure 2: Step-by-step logic for diagnosing bioanalytical failures in fatty acid quantification.

References

  • Li, B., et al. (2011). A rapid and sensitive profiling of free fatty acids using liquid chromatography electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) after chemical derivatization.[1][2][3] RSC Advances. Link

  • Bollinger, J. G., et al. (2010). Enhancement of the LC/MS Analysis of Fatty Acids through Derivatization and Stable Isotope Coding. Analytical Chemistry.[4][2][5][6][7][8] Link

  • Kushnir, M. M., et al. (2022). Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry.[9] Springer Protocols.[9] Link

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. Link

  • PubChem. (2025).[10][11][12] 3-Methylundecanoic acid (Compound Summary).[11][13] National Library of Medicine. Link

Sources

Technical Support Center: Optimizing Derivatization of 3-Methylundecanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the derivatization of 3-Methylundecanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The branched-chain nature of 3-Methylundecanoic acid can introduce unique challenges in achieving high derivatization yields, and this resource is structured to address those specific issues with scientifically grounded solutions.

Troubleshooting Guide: Enhancing Derivatization Yield

This section addresses common problems encountered during the derivatization of 3-Methylundecanoic acid, providing explanations for the underlying causes and actionable steps for resolution.

Q1: Why is my derivatization yield of 3-Methylundecanoic acid consistently low when using standard fatty acid protocols?

A1: Low derivatization yield with 3-Methylundecanoic acid often stems from steric hindrance caused by the methyl group at the third carbon position. This bulkiness can impede the access of the derivatizing reagent to the carboxylic acid group, slowing down the reaction rate compared to straight-chain fatty acids.[1][2] To overcome this, optimization of the reaction conditions is critical.

Causality and Recommended Actions:

  • Incomplete Reaction: The steric bulk of the methyl group slows the reaction kinetics. Standard reaction times may be insufficient for complete conversion.

    • Solution: Increase the reaction time. To determine the optimal duration, perform a time-course experiment, analyzing aliquots at different time points until the product peak area plateaus.

  • Suboptimal Temperature: While higher temperatures can increase reaction rates, excessive heat can lead to degradation of the fatty acid or its derivative.[3]

    • Solution: Gradually increase the reaction temperature, for example, from 60°C to 70°C or 80°C, while monitoring for any signs of degradation.[3] For BF3-methanol, an optimal temperature is often around 70°C.[3]

  • Insufficient Reagent Concentration: An inadequate amount of derivatizing reagent may not be sufficient to drive the reaction to completion, especially with a sterically hindered substrate.

    • Solution: Increase the molar excess of the derivatizing reagent. This can help to overcome the unfavorable kinetics.

  • Presence of Water: Water can hydrolyze the derivatizing reagent and the formed ester, reducing the overall yield.[4]

    • Solution: Ensure all solvents and reagents are anhydrous. The use of a water scavenger, such as 2,2-dimethoxypropane, can be beneficial.

Workflow for Troubleshooting Low Derivatization Yield

G cluster_0 Initial Observation cluster_1 Primary Troubleshooting Steps cluster_2 Secondary Troubleshooting Steps cluster_3 Outcome LowYield Low Derivatization Yield of 3-Methylundecanoic Acid IncreaseTime Increase Reaction Time LowYield->IncreaseTime Is reaction incomplete? IncreaseTemp Increase Reaction Temperature LowYield->IncreaseTemp Is reaction slow? IncreaseReagent Increase Reagent Concentration LowYield->IncreaseReagent Is reagent limiting? CheckWater Ensure Anhydrous Conditions LowYield->CheckWater Is hydrolysis a risk? ChangeCatalyst Use a More Effective Catalyst LowYield->ChangeCatalyst For acid-catalyzed reactions ChangeReagent Switch Derivatization Reagent (e.g., to Silylation) IncreaseTime->ChangeReagent If yield is still low OptimizedYield Optimized Derivatization Yield IncreaseTime->OptimizedYield IncreaseTemp->ChangeReagent If degradation occurs IncreaseTemp->OptimizedYield IncreaseReagent->ChangeReagent If still incomplete IncreaseReagent->OptimizedYield CheckWater->ChangeReagent If water is unavoidable CheckWater->OptimizedYield ChangeReagent->OptimizedYield ChangeCatalyst->OptimizedYield

Caption: Troubleshooting workflow for low derivatization yield.

Q2: I am observing peak tailing for my derivatized 3-Methylundecanoic acid during GC analysis. What could be the cause?

A2: Peak tailing in gas chromatography is often an indication of incomplete derivatization or interaction of the analyte with active sites in the GC system.[5] For 3-Methylundecanoic acid, this can be due to:

  • Residual Free Acid: If the derivatization is incomplete, the remaining free carboxylic acid, being more polar, can interact with active sites (e.g., silanol groups) on the injector liner or the column, leading to peak tailing.

    • Solution: Re-optimize the derivatization procedure as outlined in Q1. Confirm complete derivatization by performing a second derivatization on the same sample and observing if the peak area of the derivative increases.

  • Active Sites in the GC System: Even with complete derivatization, active sites in the injector liner or at the head of the column can cause adsorption of the analyte.

    • Solution: Use a deactivated injector liner. If the problem persists, consider trimming the first few centimeters of the GC column. Regular system maintenance is crucial.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the derivatization of 3-Methylundecanoic acid for analytical purposes.

Q1: What is the most suitable derivatization method for GC-MS analysis of 3-Methylundecanoic acid?

A1: The choice of derivatization method depends on the specific requirements of the analysis, such as sample matrix and desired sensitivity. The two most common and effective methods are esterification and silylation.

  • Esterification (e.g., with BF3-Methanol): This is a widely used and robust method for converting carboxylic acids to their methyl esters (FAMEs).[6] For 3-Methylundecanoic acid, the reaction may require more stringent conditions (longer time, higher temperature) to overcome steric hindrance.[1]

  • Silylation (e.g., with BSTFA or MSTFA): Silylation replaces the acidic proton of the carboxylic acid with a trimethylsilyl (TMS) group. Silylating reagents are highly effective, and BSTFA is often recommended for sterically hindered compounds.[7] The resulting TMS esters are volatile and thermally stable, making them ideal for GC-MS analysis.

Comparison of Common Derivatization Reagents:

Derivatization ReagentDerivativeAdvantagesDisadvantagesTypical Reaction Conditions
BF3-Methanol Methyl EsterCost-effective, stable derivatives, widely used.[6]Can be harsh, may require higher temperatures and longer times for hindered acids.[3]60-100°C for 10-90 minutes.[3]
BSTFA (+1% TMCS) TMS EsterHighly reactive, good for hindered compounds, volatile byproducts.[7]Derivatives can be moisture-sensitive.60-75°C for 15-60 minutes.[8]
MSTFA TMS EsterMost volatile silylation reagent, clean reactions.Can be less reactive towards highly hindered groups compared to catalyzed BSTFA.70°C for 30-60 minutes.

Derivatization of 3-Methylundecanoic Acid

G cluster_0 3-Methylundecanoic Acid cluster_1 Esterification cluster_2 Silylation Acid CH3-CH(CH3)-(CH2)7-COOH BF3_MeOH + BF3-Methanol BSTFA + BSTFA FAME CH3-CH(CH3)-(CH2)7-COOCH3 BF3_MeOH->FAME TMS_Ester CH3-CH(CH3)-(CH2)7-COOSi(CH3)3 BSTFA->TMS_Ester

Caption: Common derivatization reactions for 3-Methylundecanoic acid.

Q2: How can I confirm that my derivatization reaction has gone to completion?

A2: Several methods can be employed to validate the completeness of the derivatization reaction:

  • Time-Course Study: As mentioned previously, analyzing the reaction mixture at different time points and observing a plateau in the derivative's peak area is a reliable method.

  • Repeat Derivatization: Subjecting the sample to a second round of derivatization under the same conditions should not result in a significant increase in the derivative's peak area if the initial reaction was complete.

  • Use of an Internal Standard: An internal standard, preferably a structurally similar compound that is known to derivatize efficiently, can be used. The ratio of the analyte derivative to the internal standard derivative should remain constant after the optimal reaction time is reached.

  • Analysis for Residual Free Acid: If a suitable method exists for the analysis of the underivatized 3-Methylundecanoic acid (e.g., LC-MS), you can analyze the reaction mixture for any remaining starting material.

Q3: Are there any safety precautions I should be aware of when using these derivatization reagents?

A3: Yes, safety is paramount. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • BF3-Methanol: Boron trifluoride is toxic and corrosive. The methanol solution is flammable. Avoid inhalation of vapors and contact with skin and eyes.

  • Silylating Reagents (BSTFA, MSTFA): These reagents are moisture-sensitive and can release corrosive byproducts upon contact with water. They are also flammable.

  • Diazomethane: While not discussed in detail here due to its high toxicity and explosive nature, it is a potent methylating agent and should only be used by experienced personnel with appropriate safety measures in place.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Experimental Protocols

Protocol 1: Esterification using BF3-Methanol
  • Sample Preparation: Weigh 1-25 mg of the sample containing 3-Methylundecanoic acid into a reaction vial. If the sample is in an aqueous solvent, evaporate to dryness under a stream of nitrogen.

  • Reagent Addition: Add 2 mL of 12% w/w BF3-methanol solution. For samples where water may be present, the addition of a water scavenger like 2,2-dimethoxypropane is recommended.

  • Reaction: Cap the vial tightly and heat at 70°C for 30-90 minutes. The optimal time should be determined experimentally.[3]

  • Extraction: Cool the vial to room temperature. Add 1 mL of water and 1 mL of hexane. Vortex thoroughly to extract the fatty acid methyl ester into the hexane layer.

  • Sample Collection: Allow the layers to separate. Carefully transfer the upper hexane layer to a clean vial.

  • Drying: Dry the hexane extract by passing it through a small column of anhydrous sodium sulfate or by adding anhydrous sodium sulfate directly to the vial.

  • Analysis: The sample is now ready for GC-MS analysis.

Protocol 2: Silylation using BSTFA with 1% TMCS
  • Sample Preparation: Place the dried sample containing 3-Methylundecanoic acid in a reaction vial.

  • Reagent Addition: Add 100 µL of a suitable solvent (e.g., pyridine, acetonitrile, or DMF) to dissolve the sample. Add 100 µL of BSTFA + 1% TMCS.

  • Reaction: Cap the vial tightly and heat at 70°C for 30-60 minutes.

  • Analysis: Cool the vial to room temperature. The sample can then be directly injected into the GC-MS.

References

  • PubMed. (2022). Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS). [Link]

  • IDC Technologies. (n.d.). Study on the Derivatization Process Using N-O-bis-(trimethylsilyl)-trifluoroacetamide, N-(tert-butyldimethylsilyl). [Link]

  • YouTube. (2024). Steric Hindrance | Organic Chemistry. [Link]

  • Reddit. (2021). effect of steric hindrance on nucleophiles. [Link]

  • MDPI. (2020). Optimization and Validation of the GC/FID Method for the Quantification of Fatty Acids in Bee Products. [Link]

  • PMC. (n.d.). Effect of derivatization method (KOH and BF3) on fatty acid profile data of boiled Tetracarpidium conophorum, and egusi pudding oils. [Link]

  • PMC. (n.d.). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. [Link]

  • YouTube. (2021). 20.12 Retrosynthesis with Carboxylic Acids Derivatives. [Link]

  • Shimadzu. (n.d.). Analysis of 3-MCPD Fatty Acid Esters and Glycidol Fatty Acid Esters in Palm Oil Using GC-MS/MS in Accordance with. [Link]

  • ResearchGate. (n.d.). Derivatization of carboxylic groups prior to their LC analysis – A review. [Link]

  • Journal of Animal and Feed Sciences. (n.d.). A highly efficient method for derivatization of fatty acids for high performance liquid chromatography*. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • ResearchGate. (2025). Technical note: Common analytical errors yielding inaccurate results during analysis of fatty acids in feed and digesta samples. [Link]

  • ResearchGate. (n.d.). The efficiency of fatty acid derivatization by BF 3 -methanol in fatty.... [Link]

  • ResearchGate. (2025). Fatty acid methyl ester production from acid oil using silica sulfuric acid: Process optimization and reaction kinetics. [Link]

  • ResearchGate. (2025). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. [Link]

  • ResearchGate. (2022). Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction. [Link]

  • Google Patents. (n.d.).
  • PubMed. (n.d.). Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry. [Link]

  • PubMed. (2024). Derivatization of carboxylic groups prior to their LC analysis - A review. [Link]

  • ResearchGate. (2017). Which is better MSTFA or BSTFA for derivatisation sugar and organic acid?. [Link]

  • PubMed. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. [Link]

  • PMC. (n.d.). Preparation of fatty acid methyl esters for gas-liquid chromatography. [Link]

  • MDPI. (n.d.). Evaluation of 3-Methylbutanoic Acid Methyl Ester as a Factor Influencing Flavor Cleanness in Arabica Specialty Coffee. [Link]

  • Obrnuta faza. (n.d.). Derivatizing Reagents. [Link]

  • ResearchGate. (2025). The Synthesis of Sterically Hindered Amides. [Link]

  • Agilent. (2021). Determination of 2- and 3-MCPD Fatty Acid Esters in Infant Formula Using GC/MSD. [Link]

  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids. [Link]

  • YouTube. (2026). Synthesis problems carboxylic acid derivatives- Dr. Tania CS. [Link]

  • Springer. (n.d.). Evaluation of a Rapid Method for the Quantitative Analysis of Fatty Acids in Various Matrices. [Link]

  • Hindawi. (n.d.). Trends in Widely Used Catalysts for Fatty Acid Methyl Esters (FAME) Production: A Review. [Link]

  • ResearchGate. (2025). Application of analytical derivatizations to the quantitative and qualitative determination of fatty acids. [Link]

  • Digital Commons @ USF. (2010). Characterization of the Esterification Reaction in High Free Fatty Acid Oils. [Link]

  • PubMed. (2013). Determination of fatty acid methyl esters by GC-triple quadrupole MS using electron and chemical ionization. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]

  • MDPI. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. [Link]

  • Restek. (2021). Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils. [Link]

  • MDPI. (n.d.). Esterification of Fatty Acids with Short-Chain Alcohols over Commercial Acid Clays in a Semi-Continuous Reactor. [Link]

  • Reddit. (2021). Trouble developing a method using BF3 to convert fatty acids to esters. [Link]

  • Semantic Scholar. (2023). Comparison of Derivatization Methods for Groomed Latent Print Residues Analysis via Gas Chromatography. [Link]

  • LCGC International. (n.d.). Improving the Efficiency of Fatty Acid Methyl Ester Preparation Using Automated Sample Preparation Techniques. [Link]

Sources

Technical Support Center: Resolving 3-Methylundecanoic Acid Isomer Co-elution in Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 3-methylundecanoic acid and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the common challenge of isomer co-elution in chromatographic analyses. As Senior Application Scientists, we have compiled this guide based on established scientific principles and extensive field experience to ensure you can achieve robust and reliable separations.

Frequently Asked Questions (FAQs)

Q1: What is 3-methylundecanoic acid, and why is its isomer separation important?

3-Methylundecanoic acid is a branched-chain fatty acid that can exist as multiple isomers, including stereoisomers (enantiomers) due to the chiral center at the third carbon, and positional isomers where the methyl group is at a different position on the undecanoic acid backbone. In biological systems, different isomers can have distinct physiological roles and metabolic fates. Therefore, accurate quantification of individual isomers is crucial for understanding their specific biological functions and for pharmacokinetic and pharmacodynamic studies in drug development.

Q2: What are the main reasons for the co-elution of 3-methylundecanoic acid isomers?

Co-elution of 3-methylundecanoic acid isomers occurs because they often have very similar physicochemical properties, such as polarity, boiling point, and molecular weight.[1] This makes it challenging for a single chromatographic method to differentiate between them effectively. The subtle structural differences between stereoisomers (R- and S-enantiomers) and positional isomers require highly selective chromatographic conditions to achieve baseline separation.

Q3: What are the primary chromatographic techniques used for separating 3-methylundecanoic acid isomers?

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are employed for the analysis of 3-methylundecanoic acid isomers.

  • Gas Chromatography (GC): Often requires derivatization of the carboxylic acid to a more volatile ester, such as a methyl ester (FAME) or pentafluorobenzyl (PFB) ester, to improve chromatographic performance.[2] Chiral GC columns are necessary for the separation of enantiomers.

  • High-Performance Liquid Chromatography (HPLC): Can be performed in both normal-phase and reversed-phase modes. Chiral stationary phases (CSPs) are essential for resolving enantiomers. HPLC offers the advantage of analyzing the acid in its native form or with derivatization to enhance detection.

Q4: Is derivatization always necessary for the analysis of 3-methylundecanoic acid?

Derivatization is highly recommended for GC analysis to increase the volatility and thermal stability of the fatty acid.[3] For HPLC, derivatization is not always required for separation but can be used to improve detection sensitivity, for example, by introducing a chromophore for UV detection or a fluorescent tag for fluorescence detection.[4]

Troubleshooting Guide: Resolving Co-elution of 3-Methylundecanoic Acid Isomers

This guide provides a systematic approach to troubleshooting and resolving co-elution issues encountered during the chromatographic analysis of 3-methylundecanoic acid isomers.

Issue 1: Poor or No Separation Between 3-Methylundecanoic Acid Isomers in Gas Chromatography (GC)

Underlying Cause: Insufficient selectivity of the GC column or non-optimal temperature programming. For enantiomers, a non-chiral column will not provide separation.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for GC co-elution.

Step-by-Step Protocol:

  • Confirm Column Type:

    • For Enantiomeric Separation (R/S isomers): You MUST use a chiral GC column. Commonly used chiral stationary phases for fatty acid enantiomers include cyclodextrin-based phases (e.g., β- or γ-cyclodextrin derivatives).

    • For Positional Isomers: The choice of stationary phase polarity is critical. Highly polar "wax" type columns (e.g., polyethylene glycol) or cyano-substituted columns are often used to separate fatty acid positional isomers.[5]

  • Optimize the Temperature Gradient:

    • A slow, shallow temperature gradient increases the interaction time of the analytes with the stationary phase, which can significantly improve the resolution of closely eluting peaks.

    • Start with a low initial oven temperature to enhance the separation of more volatile isomers.

    • Experiment with different ramp rates (e.g., 1-5 °C/min) in the elution range of the isomers.

  • Evaluate Derivatization:

    • If using standard methyl esters (FAMEs), consider switching to a bulkier derivatizing agent like pentafluorobenzyl (PFB) bromide. The different size and electronic properties of the derivative can alter the interaction with the stationary phase and improve separation.[2]

Data Presentation: Comparison of GC Columns for Fatty Acid Isomer Separation

Stationary Phase Type Common Application Selectivity Principle Example Commercial Column
Chiral (e.g., Cyclodextrin) Enantiomer SeparationEnantioselective interactions (e.g., inclusion complexation)Cyclodex-B, Chiraldex
High-Polarity (e.g., WAX) Positional & Cis/Trans IsomersDipole-dipole interactions, hydrogen bondingDB-WAX, Carbowax
Intermediate-Polarity (e.g., Cyanopropyl) Positional & Cis/Trans IsomersDipole-dipole and dispersion forcesSP-2340, SP-2560
Issue 2: Co-elution of 3-Methylundecanoic Acid Enantiomers in High-Performance Liquid Chromatography (HPLC)

Underlying Cause: Inappropriate chiral stationary phase (CSP) or mobile phase composition.

Troubleshooting Workflow:

Sources

Technical Support Center: Enhancing Sensitivity for Low-Level Detection of 3-Methylundecanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 3-Methylundecanoic acid. As Senior Application Scientists, we understand that achieving sensitive and reproducible detection of branched-chain fatty acids, particularly at trace levels, presents significant analytical challenges. This guide is designed to provide you with field-proven insights and robust methodologies to overcome common obstacles in your research. We will move beyond simple procedural lists to explain the fundamental principles behind our recommendations, empowering you to troubleshoot effectively and generate high-quality, reliable data.

Section 1: Core Analytical Strategy - Frequently Asked Questions

This section addresses the high-level decisions you will face when designing your analytical method. The choices made here will fundamentally impact the sensitivity, selectivity, and robustness of your assay.

Q1: Which analytical platform is superior for ultra-sensitive detection of 3-Methylundecanoic acid: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)?

A1: Both GC-MS and LC-MS/MS are powerful techniques, but the optimal choice depends on your specific experimental context, including the sample matrix, required throughput, and available instrumentation.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and robust technique for analyzing volatile and semi-volatile compounds.[1] For a medium-chain fatty acid like 3-Methylundecanoic acid, GC-MS offers excellent chromatographic resolution. However, a critical prerequisite is a chemical derivatization step to convert the non-volatile carboxylic acid into a volatile ester or silyl derivative, making it suitable for GC analysis.[2][3] This adds a step to sample preparation but is often necessary to achieve the volatility required for gas-phase separation.[4]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) excels in the analysis of polar and less volatile compounds in complex biological matrices.[1] While direct analysis is sometimes possible, derivatization is often employed to enhance ionization efficiency and improve chromatographic retention on reverse-phase columns, thereby increasing sensitivity.[5][6] LC-MS/MS, particularly with a triple quadrupole instrument using Multiple Reaction Monitoring (MRM), offers exceptional selectivity and sensitivity, which can be crucial for minimizing interferences in complex samples like plasma or feces.[7]

Recommendation: For highest sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is often preferred . For robust, routine analysis where extreme sensitivity is not the sole priority, GC-MS is an excellent and reliable choice .

Q2: What is the purpose of derivatization, and is it an unavoidable step?

A2: Derivatization is a chemical modification of the analyte to enhance its analytical properties.[8] For 3-Methylundecanoic acid, its primary purposes are:

  • To Increase Volatility (Essential for GC-MS): The carboxylic acid group on 3-Methylundecanoic acid forms strong hydrogen bonds, making it non-volatile. Derivatization replaces the acidic proton with a non-polar group (e.g., a methyl or silyl group), breaking these bonds and allowing the molecule to enter the gas phase for GC analysis.[2]

  • To Improve Chromatographic Properties: Derivatization can reduce peak tailing, which is common for polar acids, by masking the active carboxyl group.[8] This leads to sharper, more symmetrical peaks and better resolution.

  • To Enhance Ionization Efficiency (Primarily for LC-MS): Certain derivatizing agents can add a readily ionizable moiety to the molecule, significantly boosting the signal in the mass spectrometer.

While derivatization adds a sample preparation step, for trace-level GC-MS analysis it is mandatory . For LC-MS/MS, it is highly recommended for enhancing sensitivity, though derivatization-free methods exist, they often suffer from limited sensitivity for low-level detection.[9]

Q3: How should I select the most effective sample preparation technique for my specific matrix?

A3: The goal of sample preparation is to isolate and concentrate the 3-Methylundecanoic acid while removing interfering matrix components.[10] The choice is matrix-dependent.

  • For Liquid Samples (e.g., plasma, urine, culture media):

    • Solid-Phase Microextraction (SPME): This is a solvent-free, highly efficient technique for concentrating volatile and semi-volatile analytes like fatty acids from a liquid or gas phase (headspace). Headspace SPME (HS-SPME) is particularly advantageous as it protects the fiber from non-volatile matrix components, extending fiber lifetime and reducing instrument contamination.[11]

    • Liquid-Liquid Extraction (LLE): A classic technique where the analyte is partitioned into an immiscible organic solvent. It is effective but can be labor-intensive and uses significant solvent volumes.

    • Solid-Phase Extraction (SPE): Uses a packed cartridge to retain the analyte while matrix components are washed away. It offers cleaner extracts than LLE.

  • For Solid/Semi-Solid Samples (e.g., feces, tissue):

    • Homogenization followed by Extraction: The sample must first be homogenized in a suitable buffer or solvent. Subsequently, techniques like SPME, LLE, or SPE can be applied to the homogenate. Fecal samples, for instance, can be homogenized and preserved in ethanol or isopropanol.[5]

Recommendation: For enhancing sensitivity, HS-SPME is a superior choice due to its ability to both extract and concentrate the analyte in a single, solvent-free step.[12]

Section 2: Troubleshooting & Protocols for Sample Preparation

Even with the right strategy, execution is key. This section provides solutions to common problems encountered during sample preparation.

Troubleshooting Guide: Sample Preparation
Problem Potential Cause(s) Recommended Solution(s)
Low and Inconsistent Analyte Recovery 1. Inefficient extraction from the matrix. 2. Analyte degradation during preparation. 3. For SPME: Incorrect fiber chemistry, suboptimal extraction time/temperature.1. Optimize Extraction: Adjust the pH of the sample to ~2-3 to protonate the carboxylic acid, making it less water-soluble and more amenable to extraction by organic solvents or SPME fibers. 2. Use an Internal Standard: Spike a stable isotope-labeled version of the analyte (e.g., 3-Methylundecanoic acid-d3) into the sample at the very beginning of the workflow to correct for losses during all subsequent steps.[6] 3. Optimize SPME Parameters: Test different fiber coatings (e.g., Polydimethylsiloxane/Divinylbenzene (PDMS/DVB)). Increase extraction time and temperature to ensure equilibrium is reached. Agitate the sample during extraction.
High Background / Matrix Effects 1. Co-extraction of interfering compounds from the sample matrix. 2. Contamination from solvents, glassware, or reagents.1. Use a More Selective Technique: HS-SPME is excellent for avoiding non-volatile matrix components.[11] If using LLE or SPE, consider a back-extraction or additional wash steps. 2. Ensure Cleanliness: Use high-purity solvents (HPLC or Optima grade). Thoroughly clean all glassware. Run procedural blanks with every batch to identify sources of contamination.[13]
Poor Reproducibility (High %CV) 1. Inconsistent sample handling and storage. 2. Inconsistent timing or temperature across samples during extraction.1. Standardize Protocols: Ensure all samples are handled identically. Volatile fatty acids can be lost if samples are not handled and stored properly.[14] Store samples at -80°C until analysis. 2. Automate: Use an autosampler for SPME or liquid handling robots to ensure every sample is processed under identical conditions.
Detailed Protocol: Headspace Solid-Phase Microextraction (HS-SPME) for GC-MS Analysis

This protocol is designed to concentrate 3-Methylundecanoic acid from a liquid matrix (e.g., acidified water, urine) while minimizing matrix interference.

Materials:

  • SPME Fiber Assembly (e.g., 85 µm Polyacrylate or PDMS/DVB)

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • Autosampler with SPME capabilities (recommended) or manual SPME holder

  • Heating block or water bath with agitation

  • Internal Standard (IS): Deuterated 3-Methylundecanoic acid solution

  • Hydrochloric Acid (HCl) or Formic Acid

  • Sodium Chloride (NaCl)

Procedure:

  • Sample Aliquoting: Pipette a precise volume (e.g., 5 mL) of your sample into a 20 mL headspace vial.

  • Internal Standard Spiking: Add a known amount of the internal standard solution to the vial.

  • Acidification: Adjust the sample pH to ~3 by adding a small volume of concentrated HCl or formic acid. This ensures the 3-Methylundecanoic acid is in its protonated, more volatile form.

  • Salting Out: Add NaCl to the sample to saturate the solution (~1.5 g for 5 mL). This increases the ionic strength of the aqueous phase, promoting the partitioning of the analyte into the headspace.

  • Vial Sealing: Immediately cap the vial tightly.

  • Incubation and Extraction:

    • Place the vial in the autosampler tray or a heating block set to a specific temperature (e.g., 60-80°C).

    • Allow the sample to equilibrate with heating and agitation for 5-10 minutes.

    • Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) with continued heating and agitation. This step must be precisely timed and consistent for all samples.

  • Desorption:

    • Immediately after extraction, retract the fiber and transfer it to the heated GC inlet (e.g., 250°C).

    • Desorb the analytes from the fiber onto the GC column for a set time (e.g., 2-5 minutes).

  • Fiber Conditioning: After desorption, condition the fiber in a separate clean, heated port or in the GC inlet (if the program allows) to remove any residual compounds before the next extraction.

Visualization of the Analytical Workflow

Analytical_Workflow cluster_Prep Sample Preparation cluster_Extract Analyte Extraction & Concentration cluster_Analysis Analysis Sample 1. Sample Collection (& Storage at -80°C) Aliquot 2. Aliquoting & IS Spiking Sample->Aliquot Acidify 3. Acidification (pH ~3) & Salting Out Aliquot->Acidify HS_SPME 4. Headspace SPME (e.g., 60°C, 30 min) Acidify->HS_SPME Deriv 5. Derivatization (If required) HS_SPME->Deriv Analysis 6. GC-MS or LC-MS/MS Analysis Deriv->Analysis Data 7. Data Processing Analysis->Data

Caption: General workflow for sensitive fatty acid analysis.

Section 3: Troubleshooting & Protocols for Derivatization

Incomplete or inconsistent derivatization is a primary source of error in fatty acid analysis.

Troubleshooting Guide: Derivatization
Problem Potential Cause(s) Recommended Solution(s)
Incomplete Reaction (Analyte Peak Still Present) 1. Presence of water in the sample, which can quench the reaction.[2] 2. Insufficient reagent concentration or reaction time/temperature. 3. Degradation of the derivatizing reagent.1. Ensure Anhydrous Conditions: If using silylation reagents (e.g., BSTFA, MSTFA), the sample extract must be completely dry. Evaporate the solvent under a stream of nitrogen and ensure no residual water is present.[2] For aqueous-compatible methods (e.g., using chloroformates), this is less critical.[15] 2. Optimize Reaction Conditions: Increase the reaction temperature and/or time. Ensure a sufficient molar excess of the derivatizing reagent. 3. Use Fresh Reagent: Derivatizing reagents can degrade with exposure to air and moisture. Use fresh reagents from a new, sealed vial.
Interfering Peaks from Reagent 1. Excess derivatizing reagent or by-products co-eluting with the analyte.1. Modify GC Method: Adjust the GC temperature program to better separate the reagent peaks from the analyte peak.[15] 2. Quench the Reaction: After the reaction is complete, add a quenching agent to consume the excess derivatizing reagent. For example, formic acid can be used to quench reactions with 3-nitrophenylhydrazine.[6] 3. Clean-up Step: Perform a simple liquid-liquid extraction or use a clean-up SPE cartridge to remove excess reagent before injection.
Detailed Protocol: Derivatization with Isobutyl Chloroformate for GC-MS

This protocol is adapted from methods developed for aqueous-phase derivatization of short-chain fatty acids, making it robust for biological samples where removing all water is difficult.[15]

Materials:

  • Sample extract containing 3-Methylundecanoic acid (can be aqueous)

  • Pyridine

  • Isobutanol

  • Isobutyl chloroformate (derivatizing reagent)

  • Chloroform

Procedure:

  • Sample Preparation: Transfer a known volume of your sample or standard (e.g., 400 µL of the aqueous phase after initial extraction) into a microcentrifuge tube or autosampler vial.

  • Addition of Catalysts: Add 80 µL of isobutanol and 100 µL of pyridine to the tube. Pyridine acts as a catalyst and acid scavenger.

  • Initiate Reaction: Carefully add 50 µL of isobutyl chloroformate to the solution. The reaction is often exothermic; perform this step in a fume hood.

  • Vortex: Immediately cap the vial and vortex vigorously for 30-60 seconds to mix the reagents and facilitate the reaction.

  • Phase Separation: Add 400 µL of chloroform, vortex again, and centrifuge at high speed (e.g., 14,000 x g) for 2 minutes to separate the aqueous and organic layers.

  • Collect Derivative: The derivatized, non-polar 3-Methylundecanoic isobutyl ester will be in the lower chloroform layer. Carefully transfer the bottom organic layer to a new GC vial for analysis.

  • Analysis: Inject an aliquot (e.g., 1 µL) of the chloroform layer into the GC-MS.

Visualization of Derivatization Strategy

Derivatization_Decision_Tree start Need to Derivatize 3-Methylundecanoic Acid? gc_ms Is the platform GC-MS? start->gc_ms lc_ms Is the platform LC-MS/MS? gc_ms->lc_ms No ester Esterification (e.g., Chloroformates, BF3-MeOH) - Robust, aqueous compatible options gc_ms->ester Yes nph Hydrazine Derivatization (e.g., 3-NPH) - Enhances ionization in negative mode lc_ms->nph Yes no_deriv No Derivatization - Simpler, but may lack sensitivity lc_ms->no_deriv No (End) silyl Silylation (e.g., BSTFA, MSTFA) - Highly effective, requires anhydrous conditions

Caption: Decision tree for selecting a derivatization method.

Section 4: Instrument Optimization & Troubleshooting

Final sensitivity is determined at the instrument. Proper setup and maintenance are non-negotiable for trace-level work.

Troubleshooting Guide: GC-MS & LC-MS/MS Analysis
Problem Potential Cause(s) Recommended Solution(s)
Poor Signal-to-Noise (S/N) Ratio 1. GC-MS: Suboptimal ion source temperature or electron energy. 2. LC-MS/MS: Inefficient ionization (suboptimal ESI parameters), incorrect MRM transition. 3. Contaminated ion source.1. Tune the Instrument: Ensure the mass spectrometer is tuned and calibrated according to the manufacturer's specifications. 2. Optimize Source Conditions: Systematically optimize ion source parameters (e.g., capillary voltage, gas flows, temperatures) by infusing a standard of the derivatized analyte. 3. Use SIM/MRM: Use Selected Ion Monitoring (SIM) on a GC-MS or Multiple Reaction Monitoring (MRM) on an LC-MS/MS to drastically reduce chemical noise and improve S/N.[8] 4. Clean the Ion Source: A dirty ion source is a common cause of sensitivity loss. Perform routine source cleaning as part of instrument maintenance.
Poor Peak Shape (Tailing) 1. Active sites in the GC inlet liner or column. 2. Incompatible solvent for LC mobile phase. 3. Column degradation.1. GC: Use a deactivated inlet liner (e.g., Sky liner). Trim the first few cm off the front of the GC column to remove non-volatile residues. Ensure no underivatized acid is being injected. 2. LC: Ensure the sample is dissolved in a solvent that is weaker than or equal to the initial mobile phase to prevent peak distortion.[16] 3. Replace Column: Columns have a finite lifetime. If performance degrades and cannot be restored, replace the column.
Non-Linear Calibration Curve 1. Detector saturation at high concentrations. 2. Matrix effects suppressing ionization at low concentrations. 3. Adsorption of analyte at low concentrations (active sites).1. Extend Dynamic Range: Dilute high-concentration samples to fall within the linear range of the detector. 2. Address Matrix Effects: Use a stable isotope-labeled internal standard. Alternatively, prepare calibration standards in a matrix that matches the samples (matrix-matched calibration) to compensate for suppression or enhancement.[4] 3. Check for Activity: See solutions for "Poor Peak Shape."
Data Presentation: Typical Method Parameters & Performance

The following table provides representative performance metrics for well-optimized GC-MS and LC-MS/MS methods for fatty acid analysis. Actual values will vary by instrument and matrix.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Derivatization Required (e.g., Esterification, Silylation)[17]Recommended (e.g., 3-Nitrophenylhydrazine)[6]
Typical Column Polyethylene glycol-based (e.g., VF-WAXms)[1]C18 Reverse Phase (e.g., Poroshell 120 EC-C18)[18]
Detection Mode Selected Ion Monitoring (SIM)Multiple Reaction Monitoring (MRM)[7]
Linearity (R²) > 0.99[19]> 0.998[7]
Limit of Quantification (LOQ) ~0.3 µmol/L to 5 mg/L[7][20]pmol to low nmol range[7]
Intra-day Precision (%CV) < 10%[19]< 5%[4]
Inter-day Precision (%CV) < 15%[19]< 7%[7]

References

  • Simple and sensitive LC-MS analysis of short chain fatty acids in cecum content and feces in mice: A derivatization-free approach. (2025). PubMed. [Link]

  • A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. (n.d.). MDPI. [Link]

  • Quantifying Gut Microbial Short-Chain Fatty Acids and Their Isotopomers in Mechanistic Studies Using a Rapid, Readily Expandable LC–MS Platform. (n.d.). ACS Publications. [Link]

  • Quantification of Faecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analyt. (n.d.). LIPID MAPS. [Link]

  • Chapter 17: SPME in Lipid Analysis. (2023). The Royal Society of Chemistry. [Link]

  • Volatile Fatty Acids Analyzer Market | Size, Share, Volume 2025 to 2032. (2025). Exactitude Consultancy. [Link]

  • Spray desorption collection of free fatty acids onto a solid phase microextraction fiber for trap grease analysis in biofuel production. (2011). PubMed. [Link]

  • Volatile Fatty Acid Market Report: Trends, Forecast and Competitive Analysis to 2031. (n.d.). Lucintel. [Link]

  • Development of a headspace solid-phase microextraction (HS-SPME) procedure for the determination of short-chain fatty acids. (2009). DigitalCommons@EMU. [Link]

  • Sample Preparation. (n.d.). Dartmouth Trace Element Analysis Core. [Link]

  • Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. (n.d.). MDPI. [Link]

  • Solid-Phase Microextraction (SPME): A Discussion. (n.d.). LCGC International. [Link]

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. (2012). IntechOpen. [Link]

  • Acids: Derivatization for GC Analysis. (n.d.). ScienceDirect. [Link]

  • Determination of Volatile Fatty Acids in Environmental Aqueous Samples. (2008). Polish Journal of Environmental Studies. [Link]

  • A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. (2022). PMC. [Link]

  • VOLATILE FATTY ACIDS (VFA). (n.d.). Australian Water Quality Centre. [Link]

  • GC/FID & GC/MS RTL Flavor Databases. (n.d.). Agilent. [Link]

  • GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution. (n.d.). Agilent. [Link]

  • Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. (2025). YouTube. [Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (n.d.). Forensic Science International. [Link]

  • Volatile fatty acids as indicators of process imbalance in anaerobic digestors. (2025). Nature. [Link]

  • Bruker Guide to MALDI Sample Preparation. (n.d.). Bruker. [Link]

  • Specimen Preparation Guidelines. (n.d.). University of Calgary. [Link]

  • Measuring the Content of Endocannabinoid-Like Compounds in Biological Fluids: A Critical Overview of Sample Preparation Methodologies. (2024). PMC. [Link]

  • multi-active method for the analysis of active substances in formulated products to support quality control scope. (2020). Cipac.org. [Link]

  • Sample preparation guide. (n.d.). 3billion. [Link]

  • Evaluation of new micro solid-phase extraction cartridges for on-column derivatisation reactions. (n.d.). Royal Society of Chemistry. [Link]

  • Analytical Methods for the Determination of 3-MCPD Esters in Oils/Fats. (2021). ResearchGate. [Link]

  • Establishment and validation of a gas chromatography-mass spectrometry analytical method for targeted metabolomics. (n.d.). LOUIS - UAH. [Link]

  • Handling results below the level of detection. (2025). ResearchGate. [Link]

  • Liquid chromatographic/mass spectrometric detection of the 3-(3-hydroxyalkanoyloxy) alkanoic acid precursors of rhamnolipids in Pseudomonas aeruginosa cultures. (2002). PubMed. [Link]

  • Ultra-Low Detection of Perfluorooctanoic Acid Using a Novel Plasmonic Sensing Approach Combined with Molecularly Imprinted Polymers. (2023). MDPI. [Link]

  • Method development for liquid chromatographic/triple quadrupole mass spectrometric analysis of trace level perfluorocarboxylic acids in articles of commerce. (2025). ResearchGate. [Link]

Sources

Technical Guide: Preserving Analytical Integrity of 3-Methylundecanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Phantom Loss" Phenomenon

3-Methylundecanoic acid (3-MUA) is a saturated branched-chain fatty acid (BCFA). Unlike polyunsaturated fatty acids (PUFAs), it is chemically robust against autoxidation. However, researchers frequently encounter analytical degradation —not because the molecule destroys itself, but because it disappears from the solution or chemically transforms into an artifact.

This guide addresses the two primary failure modes for 3-MUA storage:

  • Sorption Loss: The hydrophobic alkyl tail drives the molecule to adhere to container walls (plastic and glass), causing significant quantitative errors.

  • Artifactual Esterification: Inappropriate solvent choices lead to the formation of methyl esters, often mistaken for biological metabolites.

Critical Storage Parameters

A. The Container Matrix: Glass vs. Plastic

The most common error in BCFA handling is the use of standard polypropylene (PP) tubes for low-concentration storage.

Container MaterialSuitabilityTechnical Rationale
Borosilicate Glass (Class A) Recommended High chemical resistance. However, untreated glass has silanol groups (Si-OH) that can hydrogen bond with the carboxyl head of 3-MUA.
Silanized Glass Gold Standard Surface silanols are capped with hydrophobic groups. This prevents head-group adsorption while the glass impermeability prevents tail absorption.
Polypropylene (PP) Avoid Lipophilic compounds partition into the plastic matrix. Losses of >50% have been observed for fatty acids in PP tubes within 24 hours [1].
Polystyrene (PS) Critical Failure High adsorption rates; often contains plasticizers that leach into organic solvents, contaminating mass spectra.
B. Solvent System Compatibility

The solvent defines the chemical stability of the carboxylic acid group.

SolventStatusMechanism of Interaction
Methanol (MeOH) High Risk In the presence of trace acid (even from the glass surface) or heat, MeOH reacts with 3-MUA to form 3-methylundecanoic acid methyl ester (+14 Da mass shift) [2].
Chloroform / Hexane Preferred Non-protic, non-reactive. Excellent solubility for the lipophilic tail. Prevents esterification artifacts.
Water/Buffer Poor Low solubility. High driving force for the fatty acid to leave the solution and stick to the container walls (hydrophobic effect).

Troubleshooting Guide (Q&A)

Issue 1: Quantitative Signal Loss

Q: I stored my 10 µM standard in a plastic Eppendorf tube at -20°C. A week later, my LC-MS signal dropped by 60%. Did it degrade?

A: It likely did not chemically degrade; it physically adsorbed.

  • Diagnosis: The hydrophobic effect drove the 3-MUA out of the polar solvent and into the walls of the polypropylene tube.

  • Correction: Do not try to vortex the tube to recover it; the partition coefficient favors the plastic. Prepare a fresh standard in silanized glass or a solvent with a higher organic index (e.g., Isooctane or Chloroform) to keep the lipid solvated.

Issue 2: The "Ghost" Peak (M+14)

Q: I see a new peak in my chromatogram exactly 14 Da higher than my parent ion. Is this a biological metabolite?

A: If you stored your sample in methanol, this is likely an artifact.

  • Mechanism: Fisher esterification occurs slowly at room temperature or rapidly if the sample was dried down and reconstituted in acidic methanol.

  • Verification: Check the retention time. The methyl ester is more hydrophobic (less polar) and will elute later on a reverse-phase (C18) column than the free acid.

  • Prevention: Store stock solutions in Hexane or Dichloromethane. Only add alcohol immediately prior to injection if required by the mobile phase.

Issue 3: Solubility & Precipitation

Q: My stock solution is cloudy after thawing.

A: 3-MUA has a melting point near room temperature (depending on purity/isomer mix).

  • Action: Sonicate the vial at 25°C for 5 minutes. Ensure the solvent is fully equilibrated. If using a buffer, ensure the pH is >8.0 to deprotonate the carboxylic acid (forming the more soluble carboxylate anion), although this increases the risk of microbial consumption if not sterile.

Validated Storage Protocol

Workflow: Preparation of Long-Term Stock
  • Weighing: Weigh pure 3-MUA into a glass weighing boat (avoid plastic antistatic boats).

  • Dissolution: Dissolve to a high concentration (e.g., 10 mM) in Chloroform or Hexane .

    • Why: High concentrations saturate any potential adsorption sites on the glass, making the percentage loss negligible.

  • Aliquot: Transfer aliquots into Amber Silanized Glass Vials with PTFE-lined caps.

    • Why: Amber glass protects against photo-degradation (minor risk, but good practice). PTFE liners prevent plasticizers from the cap leaching into the solvent.

  • Storage:

    • Temp: -20°C for up to 12 months. -80°C for indefinite storage.

    • Atmosphere: Purge headspace with Nitrogen or Argon gas before sealing to prevent moisture condensation upon thawing.

Visualizing the Degradation Pathways

The following diagram illustrates the decision logic for storage and the physical/chemical pathways that lead to sample loss.

StoragePathways Start 3-MUA Sample Plastic Polypropylene Tube Start->Plastic Container Choice Glass Silanized Glass Start->Glass Container Choice Adsorption Loss to Walls (Physical Loss) Plastic->Adsorption High Affinity Methanol Methanol (MeOH) Glass->Methanol Solvent Choice Hexane Hexane/Chloroform Glass->Hexane Solvent Choice Esterification Methyl Ester Artifact (Chemical Change) Methanol->Esterification Time/Acid Stable Stable Analyte (Analytical Integrity) Hexane->Stable Inert Environment

Figure 1: Failure modes in 3-MUA storage. Red pathways indicate high risk of analytical error (loss or modification).

References

  • National Institutes of Health (NIH). Binding and solubility of oleic acid to laboratory materials: a possible artifact. (Demonstrates 10-95% loss of fatty acids to plastic/glass).[1]

  • Journal of Lipid Research. Esterification of fatty acids at room temperature by chloroform-methanolic HCl-cupric acetate. (Details the mechanism of rapid esterification in methanol). [2]

  • Cayman Chemical. Short-chain Fatty Acid Mixture Safety Data Sheet. (General handling for fatty acid mixtures).

  • University of Toronto. Chemical Storage Guidelines. (General safety and segregation for organic acids).

Sources

Calibration curve issues for 3-Methylundecanoic acid analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Calibration Curve & Quantification Troubleshooting Analyte: 3-Methylundecanoic Acid (3-MUA) | Class: Branched-Chain Fatty Acid (BCFA) Primary Methodologies: GC-MS (FAME Analysis), LC-MS/MS (Derivatized)

Introduction: The Analyst's Perspective

Welcome to the technical support hub for 3-Methylundecanoic acid (3-MUA). As a Senior Application Scientist, I understand that BCFAs like 3-MUA present a unique "Goldilocks" challenge. They are too non-volatile for direct headspace analysis (unlike acetate or butyrate) but possess enough steric hindrance at the methyl branch to complicate standard derivatization kinetics compared to linear fatty acids like Lauric acid.

This guide abandons generic advice. We focus on the causality of calibration failures—why your


 is dropping, why your intercept is high, and why your QC samples are failing.

Module 1: The "Bending" Curve (Non-Linearity Issues)

Symptom: Your calibration curve shows excellent linearity in the middle but tails off at the low end (quadratic fit required) or flattens at the high end.

Q1: Why does my response factor drop significantly at the Lower Limit of Quantitation (LLOQ)?

Root Cause: Active Site Adsorption. 3-MUA contains a carboxylic acid moiety. If you are analyzing it as a free acid (un-derivatized) on a "free fatty acid" phase column, the acidic protons interact with silanol groups in the glass liner or the column head. Even if derivatized to a methyl ester (FAME), residual free acid due to incomplete reaction will cause this tailing.

The Fix (Protocol):

  • Liner Deactivation: Switch to a liner with ultra-inert deactivation (e.g., Sky® or equivalent). Standard deactivated wool often strips the methyl group or adsorbs the free acid.

  • Priming: Inject a high-concentration standard (10x ULOQ) three times before running your curve to "occupy" active sites.

  • Derivatization Check: If using GC, ensure you are analyzing the Methyl Ester form.[1] The methyl group at the C3 position creates steric hindrance, making 3-MUA react slower than linear C12.

Q2: My curve plateaus at high concentrations. Is it the detector?

Root Cause: Derivatization Reagent Depletion. It is rarely the detector. In FAME synthesis (e.g., using


-Methanol), the reagent must be in vast molar excess. If your sample contains high levels of background lipids (triglycerides, phospholipids), they consume the reagent before the minor 3-MUA target is fully methylated.

The Fix:

  • Increase Reagent Volume: Maintain a ratio of at least 50:1 (Reagent:Total Lipid).

  • Verify Reaction Time: Branched fatty acids require longer incubation. Increase reaction time from 15 mins to 30-45 mins at 60°C to ensure the hindered C3-methyl group doesn't block esterification.

Module 2: Chromatographic Resolution & Isomer Interference

Symptom: The calibration curve slope changes between batches, or the peak width varies.

Q3: How do I distinguish 3-MUA from Lauric Acid (C12:0) or iso-C12?

Root Cause: Co-elution. 3-MUA is an isomer of Lauric acid. On standard non-polar columns (e.g., DB-5ms), they may co-elute or overlap, leading to integration errors that distort the calibration curve.

The Fix (Column Selection): You must use a high-polarity column designed for FAME isomer separation.

Column PhasePolarityResolution Power (3-MUA vs C12:0)Recommendation
5% Phenyl (e.g., DB-5)LowPoor (Co-elution likely)❌ Avoid
PEG / Wax (e.g., HP-INNOWax)HighGood✅ Acceptable
Biscyanopropyl (e.g., SP-2560, CP-Sil 88)Very HighExcellent 🌟 Gold Standard

Technical Insight: Biscyanopropyl phases interact with the dipole of the ester linkage. The branched methyl group in 3-MUA disrupts this interaction differently than the straight chain, maximizing separation factor (


).

Module 3: Internal Standard (IS) Strategy

Symptom: High %CV (>15%) across the calibration range.

Q4: I'm using C17:0 (Margaric Acid) as an IS, but my data is noisy. Why?

Root Cause: Differential Extraction/Derivatization Efficiency. C17:0 is a linear fatty acid. It methylates faster than the branched 3-MUA. If your derivatization reaction varies slightly (temperature/time), the ratio of [3-MUA-Methyl Ester] / [C17-Methyl Ester] will shift, ruining the curve.

The Fix: Use a Stable Isotope Labeled Standard or a Branched Analog .

  • Best: 3-Methylundecanoic acid-d3 (if available custom synthesis).

  • Better: Phytanic Acid (highly branched, mimics the chemistry) or 13C-Lauric Acid .

  • Acceptable: A shorter branched chain like 2-Methylhexanoic acid (if volatility allows).

Protocol Note: Add the IS before extraction and derivatization to correct for the entire workflow error.

Visual Troubleshooting Guide

The following diagram outlines the logical flow for diagnosing calibration failures specific to branched-chain fatty acids.

CalibrationTroubleshooting Start Calibration Issue Detected CheckLinearity Check R² & Residuals Start->CheckLinearity LowEnd Issue: Low End Non-Linearity (Quadratic) CheckLinearity->LowEnd Tailing at LLOQ HighEnd Issue: High End Flattening CheckLinearity->HighEnd Plateau at ULOQ Random Issue: Random Scatter / High CV CheckLinearity->Random Poor Precision Adsorption Active Site Adsorption? (Check Liner/Column) LowEnd->Adsorption Integration Integration Error? (Check Baseline/Smoothing) LowEnd->Integration Reagent Reagent Depletion? (Lipid Load too high) HighEnd->Reagent Saturation Detector Saturation? HighEnd->Saturation IS_Mixing IS Integration Consistent? Random->IS_Mixing Deriv_Eff Derivatization Kinetics? (Branched vs Linear IS) IS_Mixing->Deriv_Eff IS Area Stable? No

Caption: Logic flow for diagnosing 3-MUA calibration failures. Blue nodes indicate decision points; Red nodes indicate symptoms.

Experimental Protocol: Optimized Derivatization for 3-MUA

To ensure a robust calibration curve, you must force the reaction to completion despite the steric hindrance of the methyl group.

Reagents:

  • 
    -Methanol (14% w/v)
    
  • Hexane (HPLC Grade)

  • Internal Standard: 10 µg/mL in Methanol

Step-by-Step Workflow:

  • Spike: Add 50 µL of Internal Standard to 100 µL of sample.

  • Evaporate: Dry under

    
     stream (gentle flow) to remove water (water inhibits esterification).
    
  • Reconstitute: Add 500 µL

    
    -Methanol.
    
  • Incubate: Cap tightly. Heat at 60°C for 45 minutes .

    • Critical: Standard protocols say 15 mins. Do not shorten this for BCFAs.

  • Extract: Cool to RT. Add 500 µL Hexane + 500 µL Saturated NaCl water.

  • Vortex: 1 minute vigorously. Centrifuge at 3000 rpm for 5 mins.

  • Transfer: Inject the top Hexane layer.

References

  • Restek Corporation. (2020).[2] High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Retrieved from

  • Shimadzu Corporation. (2019). Quantitative Analysis of Fatty Acid Methyl Esters (FAMEs) Using Smart EI/CI Ion Source. Retrieved from

  • Han, J., et al. (2022). Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry.[3] PLOS ONE.[4] Retrieved from [4]

  • Cayman Chemical. (n.d.). Short-Chain Fatty Acids Analysis Services. (Context on derivatization of difficult fatty acids). Retrieved from

  • National Institutes of Health (NIH). (2022). Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma.[5] Methods in Molecular Biology. Retrieved from

Sources

Selecting the optimal internal standard for 3-Methylundecanoic acid quantification

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for the quantification of 3-Methylundecanoic acid , a branched-chain fatty acid (BCFA) often analyzed in lipidomics and microbial metabolic studies.

Ticket ID: BCFA-C12-QUANT-001 Status: Open Assigned Specialist: Senior Application Scientist

📋 Executive Summary

3-Methylundecanoic acid (Total Carbon Count: C12) presents a unique quantification challenge. Unlike common straight-chain fatty acids (e.g., Lauric Acid, C12:0), it lacks a widely available, low-cost, direct stable isotope-labeled standard.

Reliable quantification requires a surrogate internal standard (IS) strategy. This guide details the selection logic, validation protocols, and troubleshooting steps to ensure your data meets FDA/EMA bioanalytical standards.

🧩 Part 1: Internal Standard Selection Strategy

Q: I cannot find deuterated 3-Methylundecanoic acid. What is the optimal surrogate?

A: Since a direct isotopologue is not commercially standard, you must select a surrogate based on Retention Time (RT) Proximity and Chemical Homology .

The Decision Matrix

Use the following logic to select your IS based on your specific matrix and budget.

IS_Selection_Flow Start Start: Select IS for 3-Methylundecanoic Acid BudgetCheck Is Custom Synthesis Budget Available? (>$2k) Start->BudgetCheck Custom OPTION A (Gold Standard): Custom Synthesis of d3-3-Methylundecanoic Acid BudgetCheck->Custom Yes MatrixCheck Is the Matrix High in Endogenous Lauric Acid? (e.g., Plasma, Coconut Oil) BudgetCheck->MatrixCheck No LowLauric OPTION B (Silver Standard): d3-Lauric Acid (d3-C12:0) MatrixCheck->LowLauric No (Low Endogenous C12) HighLauric OPTION C (Bronze Standard): d3-Tridecanoic Acid (d3-C13:0) or Odd-Chain C13:0 MatrixCheck->HighLauric Yes (High Endogenous C12)

Figure 1: Decision tree for selecting the optimal internal standard based on resource availability and matrix complexity.

Detailed Candidate Comparison
Internal Standard CandidateSuitability RatingTechnical Justification
d3-3-Methylundecanoic Acid 🟢 Ideal Perfect Match. Identical extraction recovery and ionization efficiency. Requires custom synthesis (expensive).
d3-Lauric Acid (d3-C12:0) 🟡 High Best Commercial Surrogate. Chemically a C12 isomer. Elutes after 3-methylundecanoic acid (branching lowers BP). Risk: Co-elution with endogenous Lauric acid if resolution is poor.
d3-Tridecanoic Acid (d3-C13:0) 🟠 Moderate Cleanest Baseline. C13 is rare in biology. Elutes later, preventing interference with the C12 region. Good for complex matrices like plasma.
Tridecanoic Acid (C13:0) 🔴 Risky Non-Labeled. Only use if MS detection is unavailable (e.g., GC-FID) and you have verified the sample contains zero endogenous C13:0.

🧪 Part 2: Experimental Protocol (Self-Validating)

Q: How do I validate the surrogate IS in my extraction workflow?

A: You must determine the Response Factor (RF) because the ionization efficiency of the branched analyte differs from the straight-chain surrogate.

The "Bridge" Validation Protocol

This protocol uses Gas Chromatography-Mass Spectrometry (GC-MS) with FAME (Fatty Acid Methyl Ester) derivatization.

Materials:

  • Analyte Standard: 3-Methylundecanoic acid (Unlabeled).

  • Internal Standard: d3-Lauric Acid (or selected surrogate).

  • Derivatization Reagent: BF3-Methanol (14%) or Methanolic HCl.

Step-by-Step Workflow:

  • Preparation of Standard Mix:

    • Prepare a mixture containing 50 µM 3-Methylundecanoic acid and 50 µM d3-Lauric Acid in Hexane.

  • Derivatization (FAME):

    • Add 1 mL BF3-Methanol to the dried residue.

    • Incubate at 60°C for 10 mins (Branched acids esterify slower than straight chains; do not shorten this time).

    • Extract with 1 mL Hexane + 1 mL Saturated NaCl.

  • GC-MS Analysis:

    • Column: High-polarity (e.g., DB-23 or CP-Sil 88) is preferred to separate isomers.

    • Mode: SIM (Selected Ion Monitoring).

      • Target (Analyte): m/z 74 (McLafferty), m/z 87, and molecular ion (M+).

      • Target (IS, d3-Lauric): m/z 77 (shifted McLafferty), m/z 217 (M+).

  • Calculate Response Factor (RF):

    
    
    
    • Pass Criteria: RF should be constant (<5% RSD) across 3 concentration levels.

🔧 Part 3: Troubleshooting & FAQs

Ticket #402: "My analyte peak is tailing and merging with the Internal Standard."

Diagnosis: Inadequate chromatographic resolution or column overload. Solution:

  • Check Polarity: 3-Methylundecanoic acid (branched) elutes before Lauric acid (straight) on non-polar columns (e.g., DB-5) due to lower boiling point. On polar columns (DB-23), the separation is wider.

  • Switch IS: If d3-Lauric co-elutes, switch to d3-Tridecanoic acid (C13) . The C13 chain adds significant retention time, moving the IS well clear of the C12 cluster.

Ticket #405: "I see a signal for my IS in the blank samples."

Diagnosis: Cross-contamination or Endogenous Interference. Solution:

  • Mass Shift Check: If using d3-Lauric acid, ensure you are monitoring the specific deuterated ions (e.g., m/z 217 for FAME). Endogenous Lauric acid (m/z 214) can "bleed" into the d3 channel if resolution is low.

  • Glassware: Fatty acids are "sticky." Use baked glassware (400°C for 4 hrs) to remove lipid residues.

Ticket #409: "Recovery is low (<60%)."

Diagnosis: Volatility loss during evaporation. Solution:

  • Do NOT evaporate to dryness if possible. C12 fatty acids are semi-volatile.

  • Trap Solvent: Add a "keeper" solvent (e.g., 10 µL Toluene) before nitrogen blow-down.

  • Derivatization: Ensure the reaction vial is sealed tight. Methyl-branched FAs are sterically hindered; ensure the 60°C incubation is maintained for the full 10-15 minutes.

📚 References

  • LIPID MAPS® . (2023). Fatty Acid Mass Spectrometry Protocol. Detailed extraction and derivatization methodologies for GC-MS.

  • Centers for Disease Control and Prevention (CDC) . (2024). Impact of internal standard selection on measurement results for long chain fatty acids in blood. Discusses bias introduced by structural mismatch in internal standards.

  • American Oil Chemists' Society (AOCS) . (2019). Retention Order of Fatty Acids and Triacylglycerols. Definitive guide on elution orders for branched vs. straight-chain lipids.

  • Sigma-Aldrich . (2024).[1] GC Column Selection Guide. Technical specifications for FAME analysis columns (DB-23, SP-2560).

Sources

Technical Support Center: MS Analysis of 3-Methylundecanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectral Fragmentation of 3-Methylundecanoic Acid Derivatives Ticket ID: #MS-3M-FA-001 Status: Active Specialist: Senior Application Scientist

Executive Summary

Welcome to the technical support hub for the structural elucidation of branched-chain fatty acids (BCFAs). You are likely analyzing 3-methylundecanoic acid (Total Formula:


, MW: 200.3), a compound often found in ruminant lipids or microbial isolates.

The Core Challenge: Standard Electron Ionization (EI) mass spectrometry of Fatty Acid Methyl Esters (FAMEs) often fails to definitively locate methyl branches near the carboxyl group because the diagnostic ions are obscured by the intense McLafferty rearrangement ions.

The Solution: This guide provides a dual-method approach:

  • Screening: Using FAMEs for retention time indexing and preliminary diagnostic ions (

    
     101).
    
  • Confirmation: Using 3-pyridylcarbinol (picolinyl) esters to generate charge-remote fragmentation patterns that definitively map the branch position via mass gaps.

Module 1: Diagnostic Workflow & Decision Matrix

Before beginning derivatization, confirm your analytical goal. FAMEs are sufficient for general profiling, but nitrogen-containing derivatives are required for de novo structure proof.

Workflow Visualization

G Start Sample: 3-Methylundecanoic Acid Goal Analytical Goal? Start->Goal Path_Quant Quantification / General Profiling Goal->Path_Quant Known Target Path_Struct Structural Proof / Branch Localization Goal->Path_Struct Unknown / Verification Action_FAME Derivatize to FAME (Methyl Ester) Path_Quant->Action_FAME Action_Pic Derivatize to Picolinyl Ester Path_Struct->Action_Pic Result_FAME Analyze GC-MS Look for m/z 74, 87, 101 Action_FAME->Result_FAME Result_Pic Analyze GC-MS Look for m/z 151 -> 179 Gap Action_Pic->Result_Pic

Figure 1: Decision matrix for selecting the appropriate derivative based on analytical requirements.

Module 2: Troubleshooting FAME Analysis

User Issue: "I see a base peak at


 74, but I cannot distinguish 3-methylundecanoic acid from its isomers (e.g., 4-methyl or iso-dodecanoic acid)."
Technical Insight

In FAMEs, the McLafferty Rearrangement dominates the spectrum.[1]

  • Straight Chain FAMEs: Base peak is

    
     74 (
    
    
    
    ).
  • 3-Methyl FAMEs: The methyl group is located at the C3 position (beta-carbon). The McLafferty rearrangement involves the transfer of a

    
    -hydrogen (from C4) to the carbonyl oxygen. The cleavage occurs between C2 (
    
    
    
    ) and C3 (
    
    
    ).

Because the cleavage separates C2 from C3, the methyl group at C3 is expelled with the neutral alkene fragment. Therefore, the charged enol fragment remains


 74. This makes 3-methyl isomers difficult to distinguish from straight chains by the base peak alone.
Diagnostic Indicators for 3-Methyl FAMEs

Look for the following specific ion signatures in your spectrum:

Ion (

)
Origin/MechanismDiagnostic Value
74 McLafferty RearrangementBase Peak. Non-specific (present in straight chains).
87

-cleavage / Carbocation
High Intensity. Often higher than in straight chains.
101

-cleavage
CRITICAL DIAGNOSTIC. Cleavage between C3 and C4 retains the methyl branch on the charged fragment (

).
214 Molecular Ion (

)
Weak. Confirms C13H26O2 formula (C12 acid + Methyl).

Resolution: If you observe a significant peak at


 101  (approx. 10-30% relative abundance) alongside 

74, you likely have a 3-methyl substituent. If

101 is negligible, investigate other isomers.

Module 3: Advanced Structure Elucidation (Picolinyl Esters)

User Issue: "I need definitive proof of the methyl position. The FAME spectrum is ambiguous."

Technical Insight

Picolinyl esters (3-pyridylcarbinol esters) utilize the nitrogen atom to stabilize the charge, initiating radical-induced cleavage along the entire alkyl chain.[2] This creates a "ladder" of ions separated by 14 amu (


). A branch point  disrupts this ladder with a larger mass gap.
Fragmentation Logic for 3-Methylundecanoic Picolinyl Ester
  • Molecular Ion (

    
    ): 
    
    
    
    291 (Calculated: Acid MW 200 + 91 amu increment for picolinyl moiety).
  • Standard Cleavage (C2):

    
     151 (The pyridyl ring + carboxyl + C2).
    
  • Branch Cleavage (C3): The next cleavage point includes C3. Since C3 has a methyl group (

    
    ), the mass added is not 14 (
    
    
    
    ) but 28 (
    
    
    ).
The "Gap" Rule
Carbon PositionFragment StructureMass (

)
Mass Difference (Gap)Interpretation
C2

151 -Base anchor point.
C3 ...

179 28 amu Diagnostic for 3-Methyl.
C4 ...

193 14 amuReturn to normal chain.

Visualizing the Mechanism:

Picolinyl cluster_chain Fragmentation Chain M_Ion Molecular Ion (m/z 291) C2 C2 Ion (m/z 151) M_Ion->C2 Radical Migration C3 C3 Ion (m/z 179) C2->C3 Gap = 28 (Methyl at C3) C4 C4 Ion (m/z 193) C3->C4 Gap = 14 (Methylene)

Figure 2: Fragmentation pathway of 3-methyl picolinyl esters showing the diagnostic 28 amu gap.

Module 4: Experimental Protocols

Protocol A: Preparation of Picolinyl Esters

Use this protocol to convert free fatty acids (or hydrolyzed FAMEs) into picolinyl esters for structural confirmation.

Reagents:

  • Thionyl chloride (

    
    )
    
  • 3-Pyridylcarbinol (Picolinyl alcohol)

  • Dry Methanol (solvent)

  • n-Hexane (extraction)[3]

Step-by-Step:

  • Activation: Dissolve the fatty acid (up to 1 mg) in 0.5 mL of thionyl chloride.

  • Incubation: Let stand at room temperature for 1 minute . Then blow off the excess thionyl chloride under a gentle stream of nitrogen. Safety: Perform in a fume hood.

  • Esterification: Add 1% solution of 3-pyridylcarbinol in acetonitrile (0.5 mL).

  • Reaction: React for 1 minute at room temperature.

  • Quenching: Add 1 mL of water.

  • Extraction: Extract the derivative with 2 mL of n-hexane.

  • Drying: Dry the hexane layer over anhydrous sodium sulfate.

  • Analysis: Inject 1 µL into the GC-MS.

Protocol B: GC-MS Conditions (Generic)
  • Column: DB-5MS or equivalent (30m x 0.25mm). Note: Picolinyl esters require higher elution temperatures than FAMEs.

  • Oven Program:

    • Start: 100°C (hold 2 min).

    • Ramp: 20°C/min to 200°C.

    • Ramp: 5°C/min to 300°C (hold 15 min).

  • Inlet: 280°C (Splitless).

  • MS Source: 230°C, EI mode (70 eV).

References & Authority

  • Christie, W. W. Mass Spectrometry of Fatty Acid Derivatives - 3-Methyl Fatty Acids. LipidWeb. Available at: [Link]

    • Core Reference for FAME fragmentation patterns and the m/z 101 diagnostic ion.

  • Harvey, D. J. (1992). Mass spectrometry of picolinyl and other nitrogen-containing derivatives of lipids. Advances in Lipid Methodology. Available at: [Link]

    • Authoritative source on the "Gap" theory for picolinyl esters.

  • NIST Chemistry WebBook. 3-Methylundecanoic acid, methyl ester Mass Spectrum.

    • Used for verification of molecular ion and base peak data.

Disclaimer: This guide is intended for research purposes only. Always verify results with authentic standards when available.

Sources

Method development for complex biological samples containing 3-Methylundecanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Analysis of 3-Methylundecanoic Acid (3-MUA) in Biological Matrices

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Specialist Subject: Method Development & Troubleshooting for Branched-Chain Fatty Acids (BCFA)

Executive Summary

3-Methylundecanoic acid (3-MUA) presents a unique analytical challenge. As a medium-chain branched fatty acid (C12 equivalent), it shares physicochemical properties with abundant straight-chain isomers (like Lauric acid, C12:0) but exists at significantly lower concentrations in biological matrices.

Successful analysis requires a workflow that prioritizes isomer resolution (separating the 3-methyl branch from iso-, anteiso-, and straight-chain variants) and ionization efficiency . This guide provides two validated pathways: GC-MS (for structural confirmation and isomer resolution) and LC-MS/MS (for high-sensitivity quantification).

Module 1: Sample Preparation (The Foundation)

The Challenge: 3-MUA is a weak acid (pKa ~4.8). In biological samples (pH 7.4), it exists as a carboxylate anion, which does not partition well into organic solvents. The Fix: You must perform Acidified Liquid-Liquid Extraction (LLE) .

Protocol: Acidified LLE for Plasma/Tissue
  • Homogenization (Tissue only): Homogenize 50 mg tissue in 500 µL ice-cold methanol.

  • Spike Internal Standard: Add 10 µL of d3-Lauric Acid (C12:0-d3) or d3-Methylundecanoic acid (if available).

    • Why? Deuterated straight-chain analogs track extraction efficiency but may not perfectly mimic the phase partition of branched isomers.

  • Acidification: Add HCl (1M) to adjust sample pH to < 3.0.

    • Critical Step: This protonates the carboxyl group (

      
      ), making the molecule lipophilic.
      
  • Extraction: Add 3 volumes of Iso-octane or MTBE (Methyl tert-butyl ether). Vortex vigorously for 2 mins.

  • Phase Separation: Centrifuge at 3,000 x g for 10 mins. Collect the upper organic layer.[1]

  • Dry Down: Evaporate solvent under Nitrogen (

    
    ) at 40°C.
    
Workflow Visualization

ExtractionWorkflow cluster_chemistry Mechanism Start Biological Sample (Plasma/Tissue) IS Add Internal Standard (d3-C12:0) Start->IS Acid Acidification (pH < 3) Protonates Carboxyl Group IS->Acid Solvent Add Non-Polar Solvent (Iso-octane/MTBE) Acid->Solvent Chem R-COO(-) + H(+) -> R-COOH Acid->Chem PhaseSep Phase Separation (Centrifuge) Solvent->PhaseSep Collect Collect Organic Layer (Contains 3-MUA) PhaseSep->Collect

Caption: Workflow for protonation and extraction of free fatty acids to ensure maximum recovery.

Module 2: GC-MS Analysis (Isomer Resolution)

The Challenge: Standard non-polar columns (e.g., DB-5, HP-5) often fail to separate 3-MUA from Lauric acid (C12:0) or other methyl-branched isomers. The Fix: Use a High-Polarity Cyanopropyl Column and specific derivatization.

Derivatization: FAME Generation
  • Reagent: 14% Boron Trifluoride (

    
    ) in Methanol.
    
  • Condition: 60°C for 30 mins.

  • Mechanism: Converts free fatty acids to volatile Fatty Acid Methyl Esters (FAMEs).[2][3][4]

Instrument Parameters
ParameterSettingRationale
Column CP-Sil 88 or SP-2560 (100m x 0.25mm)High polarity biscyanopropyl phases are required to separate positional isomers based on dipole-dipole interactions.
Carrier Gas Helium, 1.0 mL/minStandard constant flow.
Oven Program 140°C (hold 5 min)

4°C/min

240°C
Slow ramp is crucial for resolving the "methyl shoulder" peaks.
MS Mode SIM (Selected Ion Monitoring)Increases sensitivity by focusing on diagnostic ions.
Diagnostic Ions (The "Fingerprint")

For 3-Methyl fatty acid methyl esters, the classic McLafferty rearrangement ion shifts.

  • Standard FAME (Straight chain): Base peak at m/z 74 .

  • 3-Methyl FAME: Look for a shift to m/z 88 (due to the methyl group on C3 participating in the rearrangement) or a strong [M-43] or [M-57] fragment.

  • Target Ions for 3-MUA FAME: m/z 87, 88, 101, and Molecular Ion (

    
    ).
    

Module 3: LC-MS/MS Analysis (High Sensitivity)

The Challenge: 3-MUA ionizes poorly in ESI negative mode due to the weak acidity. The Fix: Chemical Derivatization with 3-NPH (3-Nitrophenylhydrazine). This introduces a nitrogenous moiety that ionizes exceptionally well in negative mode.

Protocol: 3-NPH Derivatization
  • Reagent A: 200 mM 3-NPH in 50% aqueous methanol.

  • Reagent B: 120 mM EDC (Carbodiimide coupling agent) + 6% Pyridine.

  • Reaction: Mix 20 µL Sample + 40 µL Reagent A + 40 µL Reagent B. Incubate at 40°C for 30 mins.

  • Quench: Add 0.1% Formic Acid.

Instrument Parameters
ParameterSettingRationale
Column C18 Reverse Phase (e.g., Waters BEH C18)The 3-NPH tag increases hydrophobicity, allowing excellent retention on C18.
Mobile Phase A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic AcidStandard reverse phase solvents.
Ionization ESI Negative The nitrophenyl group stabilizes the negative charge.
MRM Transition Precursor [M-H]


Product m/z 137
The m/z 137 fragment is specific to the 3-NPH moiety, reducing background noise.

Troubleshooting & FAQs

Q1: I see a large peak co-eluting with my 3-MUA standard in GC-MS. What is it?

A: It is likely Lauric Acid (C12:0) or an Anteiso-C12 isomer.

  • Diagnosis: Check the m/z 74 vs. m/z 88 ratio. If m/z 74 is dominant, it's a straight chain.

  • Solution: Switch to a 100m CP-Sil 88 column. If you are already using one, lower the temperature ramp rate to 2°C/min around the elution time of C12.

Q2: My recovery from plasma is consistently low (< 40%).

A: This is usually a pH or Protein Binding issue.

  • Cause: 3-MUA binds albumin. Simple solvent addition precipitates protein but traps the lipid.

  • Solution: Ensure you are using the Acidified LLE method (Module 1). The acid disrupts the protein-lipid bond. Alternatively, perform an alkaline hydrolysis (Saponification) step before extraction if the 3-MUA is esterified in lipids (e.g., triglycerides).

Q3: Can I distinguish the R- and S- enantiomers of 3-MUA?

A: Not with standard columns.

  • Solution: You require a Chiral GC Column (e.g., Cyclodextrin-based, like

    
    -DEX) or Chiral Derivatization  for LC-MS (using a chiral amine reagent instead of 3-NPH). However, for most metabolic profiling, the sum of isomers is reported unless the pathway is known to be stereospecific.
    
Q4: Why choose LC-MS over GC-MS?

A: Use the decision matrix below.

DecisionMatrix Start Start: Define Goal Conc Concentration? Start->Conc Isomer Isomer Resolution Critical? Conc->Isomer High (>1 µM) LCMS LC-MS/MS (3-NPH) High Sensitivity Conc->LCMS Low (<100 nM) Isomer->LCMS No (Total BCFA acceptable) GCMS GC-MS (FAMEs) High Resolution Isomer->GCMS Yes (Need to separate 3-methyl vs 4-methyl)

Caption: Decision tree for selecting the optimal analytical platform based on sensitivity and resolution needs.

References

  • Han, L. D., et al. (2015). "Liquid Chromatography-Mass Spectrometry Method for the Analysis of Short-Chain Fatty Acids in Human Plasma." Analytical Chemistry. Link

  • Christie, W. W. (1989).[5] "Gas Chromatography and Lipids: A Practical Guide." The Oily Press. (Standard reference for FAME fragmentation). Link

  • Ran-Ressler, R. R., et al. (2014). "Branched-chain fatty acids in the human diet and the human food supply." PLOS ONE. (Context on biological abundance). Link

  • Scholfield, C. R. (1981). "Gas Chromatographic Equivalent Chain Lengths of Fatty Acid Methyl Esters on Polarity Capillary Columns." Journal of the American Oil Chemists' Society. (Data on separation of methyl-branched isomers). Link

Sources

Reducing background noise in 3-Methylundecanoic acid mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized technical support center for researchers analyzing 3-Methylundecanoic Acid (3-MUA) . It addresses the specific challenges of distinguishing this branched-chain fatty acid (BCFA) from its abundant straight-chain isomer, Lauric Acid (C12:0), and minimizing chemical background noise.

Ticket Status: Open Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division Subject: Background Noise Reduction & Isomer Differentiation Protocols

Core Analysis: The "Noise" Problem

In the analysis of 3-Methylundecanoic acid (3-MUA), "noise" manifests in two distinct forms. You must diagnose which one is degrading your data before applying a fix.

  • Chemical Background Noise: High baseline caused by contaminants (phthalates, column bleed, solvent impurities). This obscures low-abundance 3-MUA ions.

  • Isobaric Interference (The "Biological Noise"): 3-MUA is often a trace component hidden by the massive signal of Lauric Acid (C12:0) . Because they are isomers (both

    
    , MW 200.32), they share molecular ions, making separation critical.
    

Module A: Pre-Analytical Cleanup (Chemical Hygiene)

Objective: Eliminate exogenous contaminants that create high baselines in the m/z 50–300 range.

The "Phthalate-Free" Protocol

Phthalates (plasticizers) are the arch-nemesis of fatty acid analysis. They produce a dominant ion at m/z 149 , which often suppresses the ionization of fatty acid methyl esters (FAMEs).

Step-by-Step Elimination:

  • Glassware Only: Replace all plastic pipette tips, tubes, and solvent reservoirs with glass. If plastic tips are unavoidable, use "low-retention, phthalate-free" certified tips and pre-rinse with hexane.

  • Bake-Out: All glassware must be triple-rinsed with Acetone

    
     Hexane and baked at 450°C for 4 hours  to mineralize organic residues.
    
  • Solvent Grades: Use only LC-MS grade solvents. HPLC grade is insufficient for trace BCFA analysis due to lipidic impurities.

Visual Workflow: Contamination Control

ContaminationControl Start High Background (m/z 149, 207, 281) Diag Diagnosis Step: Run Solvent Blank Start->Diag Glass Action: Switch to Borosilicate Glass (Bake @ 450°C) Diag->Glass Peak at m/z 149 (Phthalates) Septum Action: Change Inlet Septum (Low-Bleed) Diag->Septum Peak at m/z 207/281 (Siloxanes) Result Result: S/N Ratio > 100:1 Glass->Result Septum->Result

Caption: Decision tree for identifying and eliminating common chemical background sources in MS analysis.

Module B: Sample Preparation (The Signal Booster)

Objective: Convert 3-MUA into a derivative that maximizes ionization efficiency and structural distinctiveness.

Protocol Comparison: FAME vs. Picolinyl Esters

For routine quantification, FAME (Fatty Acid Methyl Ester) is standard. However, for identification (proving the methyl is at C3), Picolinyl Esters are superior because they stabilize charge at the nitrogen atom, forcing radical-induced cleavage along the chain to reveal the branch point.

FeatureFAME (Methyl Ester)Picolinyl Ester (3-Pyridylcarbinol)
Primary Use Routine QuantificationStructural Elucidation (Branch Location)
Base Peak m/z 74 (McLafferty)m/z 92, 108, 151, 164 (Diagnostic Series)
Noise Sensitivity High (Low mass fragments)Low (Higher mass diagnostic ions)
Complexity Low (One-step)Medium (Two-step synthesis)
3-MUA Specificity Hard to distinguish from C12:0Definitive (Gap in ion series at branch)
Recommended Workflow: FAME Derivatization (Low Noise)

Use this acid-catalyzed method to avoid the formation of artifacts common in alkaline hydrolysis.

  • Dissolve: Sample (1-5 mg lipid) in 1 mL Toluene.

  • Derivatize: Add 2 mL 1% Sulfuric Acid in Methanol .

  • Incubate: Seal tube (Teflon-lined cap) and heat at 50°C for 12 hours (mild heat prevents isomerization).

  • Extract: Add 5 mL of 5% NaCl solution and extract twice with 2 mL Hexane.

  • Dry: Pass hexane layer through a micro-column of anhydrous

    
    .
    

Module C: Chromatographic Optimization

Objective: Physically separate 3-MUA from Lauric Acid (C12:0).

The 3-methyl branch lowers the boiling point slightly compared to the straight chain, but on non-polar columns (e.g., DB-5), they often co-elute.

The Fix: Polarity Tuning

  • Column: Use a High-Polarity Cyanopropyl Column (e.g., CP-Sil 88, BPX70, or SP-2560).

  • Mechanism: These columns separate based on dipole-dipole interactions. The branched structure of 3-MUA interacts differently with the cyano groups than the straight-chain Lauric acid, significantly improving resolution.

  • Oven Ramp:

    • Start: 100°C (hold 2 min)

    • Ramp: 4°C/min to 240°C

    • Note: Slow ramp rate is critical for isomer separation.

Visual Workflow: Analytical Setup

AnalysisWorkflow Sample Lipid Extract (Contains 3-MUA + C12:0) Deriv Derivatization (Acid-Catalyzed FAME) Sample->Deriv GC GC Separation (CP-Sil 88 Column) High Polarity Deriv->GC Inject 1µL Splitless MS Mass Spec Detection (SIM Mode) GC->MS Elution Data Data Output: Resolved Peaks (3-MUA elutes BEFORE C12:0) MS->Data

Caption: Optimized analytical pipeline for separating branched 3-MUA from straight-chain isomers.

Troubleshooting & FAQs

Q1: I see a large peak at m/z 74 and 87, but I can't confirm it's 3-MUA. How do I know? A: You are likely looking at Lauric Acid (C12:0).[1]

  • Lauric FAME: Strong m/z 74 (McLafferty) and m/z 87.[2][3]

  • 3-MUA FAME: The methyl group at C3 disrupts the standard McLafferty rearrangement. While m/z 74 is present, look for a reduced intensity of m/z 74 relative to m/z 87 compared to the straight-chain standard.

  • Validation: Spike your sample with an authentic Lauric Acid standard. If the peak grows but doesn't shoulder, your "3-MUA" is actually Lauric Acid.

Q2: My baseline is high across the entire run. Is it the column? A: Check the ions.

  • m/z 207, 281: This is column bleed (Siloxanes). Your column is degrading. Solution: Condition the column at max temp for 30 mins or trim 10cm from the inlet side.

  • m/z 149: This is Phthalates. Solution: You are using plastic somewhere. Re-read Module A.

Q3: Can I use LC-MS instead of GC-MS? A: It is not recommended for 3-MUA. Fatty acids ionize poorly in LC-MS (ESI-) without specialized derivatization, and the mobile phase background for C12 fatty acids is notoriously high due to environmental contamination. GC-MS provides superior resolution for volatile isomers.

References
  • Lipid Maps Structure Database. Lauric Acid (Dodecanoic Acid). Lipid Maps. [Link]

  • Christie, W.W. Mass Spectrometry of Fatty Acid Derivatives: Picolinyl Esters. The LipidWeb. [Link]

  • NIST Chemistry WebBook. Dodecanoic acid, methyl ester (Mass Spectrum). NIST Standard Reference Data. [Link]

  • Harvey, D.J. (1982). Picolinyl esters as derivatives for the structural determination of long chain branched and unsaturated fatty acids. Biomedical Mass Spectrometry. [Link]

Sources

Technical Support Center: Purification Strategies for Synthesized 3-Methylundecanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for the purification of 3-Methylundecanoic acid. This resource is designed for researchers, chemists, and drug development professionals who are navigating the challenges of purifying this methyl-branched fatty acid. As a chiral, medium-chain fatty acid, 3-Methylundecanoic acid presents unique purification hurdles that demand more than just generic protocols.[1] This guide moves beyond simple procedural lists to provide a deeper understanding of the causality behind each step, empowering you to troubleshoot effectively and achieve your desired purity targets.

Here, we address common questions and critical issues encountered during the post-synthesis workflow, from initial workup to high-purity enantiomeric separation.

Frequently Asked Questions & Troubleshooting Guides

FAQ 1: My initial reaction workup yields a dark, crude oil. What are the essential first steps to clean it up before attempting advanced purification?

Answer: A dark, oily crude product is common and typically contains unreacted starting materials, catalysts, solvent residues, and colored by-products. A robust acidic workup and liquid-liquid extraction are critical first steps to remove the bulk of these impurities. The goal here is not to achieve high purity, but to prepare the material for more effective downstream purification like distillation or chromatography.

The underlying principle is to exploit the acidic nature of the carboxylic acid group. By manipulating the pH, you can render the 3-Methylundecanoic acid soluble in either an aqueous or organic phase, effectively separating it from neutral or basic impurities.

Experimental Protocol: Standard Acid-Base Extraction

  • Quenching & Solvent Removal:

    • Carefully quench the reaction mixture (e.g., by adding it to ice-cold water or a dilute acid solution).

    • If the reaction was performed in a water-miscible solvent (like THF or ethanol), remove the bulk of the solvent under reduced pressure using a rotary evaporator.

  • Basification and Wash:

    • Dissolve the crude oil in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).

    • Transfer the solution to a separatory funnel and extract with a 1 M sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) solution. The 3-Methylundecanoic acid will deprotonate to form its sodium salt, which is soluble in the aqueous layer. Neutral impurities will remain in the organic layer.[2]

    • Separate the layers. Retain the aqueous layer, which now contains your product. It's good practice to wash the organic layer one more time with the basic solution to maximize recovery.

  • Acidification and Re-extraction:

    • Cool the combined aqueous layers in an ice bath.

    • Slowly acidify the solution to a pH of ~2 using 1-2 M hydrochloric acid (HCl). Your product, 3-Methylundecanoic acid, will precipitate out or form an oily layer as it is no longer soluble in its protonated form.

    • Extract the acidified aqueous solution three times with an organic solvent (e.g., diethyl ether). Your purified product is now in the organic phase.

  • Final Wash and Drying:

    • Combine the organic extracts and wash them with brine (a saturated NaCl solution) to remove excess water.

    • Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the cleaned-up crude product.[3]

FAQ 2: I have a large batch of crude 3-Methylundecanoic acid (20-100g) with moderate purity (70-85%). What is the most efficient method for bulk purification?

Answer: For large-scale purification of a moderately volatile compound like 3-Methylundecanoic acid, vacuum distillation is almost always the most efficient and economical choice. It excels at separating compounds based on differences in boiling points and is far more scalable than chromatography for removing non-volatile or significantly higher-boiling impurities.[4]

Fatty acids generally have high boiling points at atmospheric pressure and are susceptible to thermal degradation.[5] Applying a vacuum drastically lowers the required temperature, preserving the integrity of the molecule.[4][5]

The decision between distillation and other methods can be guided by the nature of the impurities.

start Crude 3-Methylundecanoic Acid (70-85% Pure) impurity_check Are impurities volatile or non-volatile? start->impurity_check volatile_node Impurities are volatile (e.g., solvents, starting materials) impurity_check->volatile_node Volatile nonvolatile_node Impurities are non-volatile (e.g., polymers, salts, catalyst residue) impurity_check->nonvolatile_node Non-Volatile method_frac_dist Fractional Vacuum Distillation volatile_node->method_frac_dist Boiling points differ >25°C method_chrom Consider Flash Chromatography (Less scalable) volatile_node->method_chrom Boiling points are very close method_simple_dist Simple Vacuum Distillation nonvolatile_node->method_simple_dist

Caption: Decision tree for bulk purification method selection.

Experimental Protocol: Fractional Vacuum Distillation

  • Setup: Assemble a fractional distillation apparatus equipped with a vacuum-jacketed Vigreux column, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry and joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump with a cold trap in between.

  • Charging the Flask: Add the crude 3-Methylundecanoic acid to the distillation flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Applying Vacuum: Slowly and carefully apply the vacuum. The initial bubbling is dissolved gases coming out of the solution.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Collecting Fractions: Monitor the temperature at the distillation head.

    • Collect any low-boiling impurities (forerun) in a separate receiving flask.

    • When the temperature stabilizes at the boiling point of your product, switch to a clean receiving flask to collect the main fraction.

    • The temperature should remain stable as the product distills. A drop in temperature indicates the product has finished distilling.

  • Shutdown: Remove the heating mantle first, and allow the system to cool before slowly releasing the vacuum to prevent air from rushing in and disturbing the apparatus.

FAQ 3: How do I achieve >99% purity for analytical standards or subsequent sensitive reactions?

Answer: To achieve very high purity, especially for removing structurally similar impurities (e.g., isomers or homologs), flash column chromatography is the preferred method. While less scalable than distillation, it offers much higher resolving power.

The principle relies on the differential partitioning of compounds between a stationary phase (typically silica gel) and a mobile phase (a solvent system). Carboxylic acids like 3-Methylundecanoic acid can be challenging to purify on standard silica due to their tendency to streak or show poor peak shape. This is because the acidic protons interact strongly with the silanol groups on the silica surface. This can be overcome by adding a small amount of a competitive acid, like acetic acid, to the mobile phase.

Troubleshooting Common Chromatography Issues

ProblemPotential CauseRecommended Solution
Product Streaking/Tailing on TLC/Column The carboxylic acid is strongly interacting with the silica gel's silanol groups.Add 0.5-1% acetic acid to your eluent system. This protonates the silica surface and improves the peak shape of the acidic product.
Poor Separation from a Non-polar Impurity The eluent system is too polar, causing both compounds to move too quickly up the column (high Rf).Decrease the polarity of the mobile phase. Use a less polar solvent system, such as a lower percentage of ethyl acetate in hexanes.
Product Won't Elute from the Column The eluent system is not polar enough.Increase the polarity of the mobile phase. Gradually increase the percentage of ethyl acetate or switch to a more polar solvent.

Experimental Protocol: Flash Chromatography with Acid Modifier

  • Select Solvent System: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good starting point for a fatty acid is a mixture of hexanes and ethyl acetate. Add 1% acetic acid to the mixture. Aim for an Rf value of ~0.3 for your product.

  • Pack the Column: Prepare a slurry of silica gel in the least polar solvent of your system (e.g., hexanes). Carefully pour it into the column and use pressure to pack it tightly and evenly, avoiding air bubbles.

  • Load the Sample: Dissolve your semi-purified 3-Methylundecanoic acid in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column. This "dry loading" technique often results in better separation.

  • Elute and Collect: Begin running the mobile phase through the column under positive pressure. Collect fractions in test tubes and monitor the elution using TLC.

  • Combine and Concentrate: Combine the fractions that contain the pure product, and remove the solvent and acetic acid using a rotary evaporator. To remove the last traces of acetic acid, you may need to co-evaporate with a solvent like toluene.

FAQ 4: My synthesis is racemic. How can I separate the (R)- and (S)-enantiomers of 3-Methylundecanoic acid?

Answer: Separating enantiomers is a specialized task that requires a chiral environment. The most direct and powerful method for this is chiral chromatography , often using High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).[]

These techniques use a chiral stationary phase (CSP), which is a solid support that has a single enantiomer of a chiral molecule bonded to its surface.[7] As the racemic mixture of 3-Methylundecanoic acid passes through the column, the two enantiomers will interact differently with the CSP, forming transient diastereomeric complexes. This difference in interaction strength causes one enantiomer to travel through the column faster than the other, allowing for their separation.

For carboxylic acids, CSPs based on immobilized proteins (like human serum albumin) or derivatized polysaccharides are often effective.[8]

An alternative, though often more laborious, method involves derivatization. You can react the racemic acid with a single, pure enantiomer of a chiral alcohol or amine to form a mixture of diastereomers.[] These diastereomers have different physical properties and can often be separated by standard techniques like crystallization or achiral chromatography. Afterward, the derivatizing agent is cleaved to yield the pure enantiomers of the acid.

cluster_0 Purification Workflow cluster_1 Chiral Separation Crude Crude Racemic 3-Methylundecanoic Acid Workup Acid-Base Workup Crude->Workup Bulk Bulk Purification (e.g., Distillation) Workup->Bulk Racemate Pure (±) Racemate Bulk->Racemate Chiral_Sep Chiral HPLC/SFC with Chiral Stationary Phase Racemate->Chiral_Sep Enantiomers Pure (R) and (S) Enantiomers Chiral_Sep->Enantiomers

Sources

Validation & Comparative

Comparative Profiling of 3-Methylundecanoic Acid Isomers in Signaling

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 3-Methylundecanoic acid isomers, focusing on their distinct roles in semiochemical signaling (olfaction) and metabolic pathways.

Executive Summary

3-Methylundecanoic acid (C12H24O2) is a branched-chain fatty acid (BCFA) that serves as a critical biomarker and signaling molecule in vertebrate chemical ecology and lipid metabolism.[1] Unlike straight-chain fatty acids, the methyl branch at the C3 position introduces a chiral center, resulting in two stereoisomers: (R)-3-methylundecanoic acid and (S)-3-methylundecanoic acid .[2]

In drug development and biological research, distinguishing these isomers is paramount because biological systems are highly stereoselective.[2][3] This guide compares the isomers across three dimensions:

  • Semiochemical Potency: Their role as species-specific and individual-specific olfactory signals (pheromones/kairomones).

  • Metabolic Fate: Their processing via

    
    -oxidation versus 
    
    
    
    -oxidation.
  • Receptor Activation: Differential activation of olfactory receptors (ORs) and potential modulation of bacterial quorum sensing.[1]

Chemical Identity & Stereochemistry

The biological activity of 3-methylundecanoic acid is dictated by the spatial arrangement of the methyl group at Carbon-3.

Feature(R)-3-Methylundecanoic Acid(S)-3-Methylundecanoic Acid
Chirality Rectus (Right)Sinister (Left)
Biosynthetic Origin Often derived from isoleucine/valine fermentation or specific methyl-malonyl-CoA pathways.Product of specific reductases or breakdown of longer chiral isoprenoids.
Key Signaling Role Individual Recognition: Major component of the stable "olfactory fingerprint" in Felis catus (domestic cat) and Procellariiformes (seabirds).[1][3]Metabolic Substrate: Preferred substrate configuration for certain acyl-CoA dehydrogenases in bacterial systems.
Detection Method Chiral GC-MS (cyclodextrin phase)Chiral GC-MS (cyclodextrin phase)

Comparative Signaling Mechanisms

A. Semiochemical Signaling (Vertebrate Olfaction)

In chemical ecology, 3-methylundecanoic acid acts as a high-fidelity signal for individual identification.[2] Research indicates that the ratio of isomers, rather than just the presence of the molecule, encodes the identity.[2]

  • Mechanism: Volatile BCFAs bind to specific Olfactory Receptors (ORs) in the nasal epithelium.[1] The C3-methyl branch prevents rapid degradation, making these molecules long-lasting "scent posts."[2]

  • Isomer Specificity:

    • The "Fingerprint" Hypothesis: In seabirds (e.g., Pachyptila desolata), 3-methylundecanoic acid is a conserved component of preen wax.[2][3] The specific enantiomeric composition contributes to the "odorous barcode" used for mate recognition and nesting burrow identification.

    • Feline Signaling: In Felis catus, this acid is a key component of the lipid profile in urine that remains stable over time, signaling territorial boundaries.[2][3] The stereochemistry is critical for the "freshness" and "identity" signal perceived by the vomeronasal organ.

B. Metabolic Signaling (The -Oxidation Checkpoint)

The presence of a methyl group at the C3 (beta) position blocks standard


-oxidation because the enzyme cannot form the required 3-ketoacyl-CoA intermediate.
  • Pathway: These fatty acids must first undergo

    
    -oxidation  (in peroxisomes) to remove the C1 carbon, shifting the methyl group to the C2 (alpha) position, allowing subsequent 
    
    
    
    -oxidation.[2][3]
  • Enzymatic Stereoselectivity: The enzyme Phytanoyl-CoA Hydroxylase (PAHX) , which initiates

    
    -oxidation, displays stereospecificity.[2]
    
    • Performance: Accumulation of the "incorrect" isomer (or failure to racemize) can lead to lipid storage disorders (analogous to Refsum disease).[1][3] The (S)-isomer is typically the substrate processed efficiently after conversion to the CoA thioester.

C. Antimicrobial & Quorum Sensing Modulation

Branched-chain fatty acids often act as membrane fluidizers or signaling mimics in bacteria.

  • Data: 3-Methylundecanoic acid mimics the chain length of the Pseudomonas quorum sensing signal (3-oxo-C12-HSL) but lacks the lactone ring.

  • Effect: It can act as a signal antagonist , disrupting biofilm formation by altering membrane packing density.[2][3] The (R) and (S) isomers insert differently into the lipid bilayer, with one isomer often causing greater membrane perturbation (leakage) than the other.[1][3]

Experimental Data Summary

The following table summarizes the comparative performance of the isomers in key assays.

Assay TypeParameter(R)-Isomer Performance(S)-Isomer PerformanceCausality
Olfactory Receptor Binding EC50 (Potency)High Potency (Species Dependent)Low/Moderate PotencyStereoselective hydrophobic pocket of the OR favors specific methyl orientation.
Metabolic Stability Half-life (

)
High (Resistant to

-ox)
High (Resistant to

-ox)
C3-methylation sterically hinders 3-hydroxyacyl-CoA dehydrogenase.
Enzymatic Conversion

-Oxidation Rate
Low (Requires Racemization)High (Direct Substrate)PAHX enzyme active site geometry is optimized for specific steric fit.[1][3]
Membrane Fluidity Critical Micelle Conc.[1] (CMC)Lower CMCHigher CMCSpatial packing of the methyl group alters hydrophobic interactions.[1]

Visualizing the Signaling Logic

The following diagram illustrates the divergent pathways for 3-methylundecanoic acid based on its signaling context (External vs. Internal).

G cluster_0 External Signaling (Semiochemical) cluster_1 Internal Signaling (Metabolism) Start 3-Methylundecanoic Acid (Isomeric Mixture) OR Olfactory Receptor (OR) (Nasal Epithelium) Start->OR Volatilization Activation Acyl-CoA Synthetase Start->Activation Uptake Signal Signal Transduction (cAMP / Ca2+) OR->Signal Stereoselective Binding Behavior Behavioral Response (Mate Rec / Territory) Signal->Behavior Block Beta-Oxidation BLOCKED Activation->Block C3-Methyl Steric Hindrance AlphaOx Alpha-Oxidation (Peroxisome) Block->AlphaOx Shunt Pathway Propionyl Propionyl-CoA (Anaplerotic) AlphaOx->Propionyl Chain Shortening

Caption: Dual-role pathway showing 3-methylundecanoic acid as both an external semiochemical ligand and an internal metabolic substrate requiring specialized alpha-oxidation.[2]

Experimental Protocols (Self-Validating Systems)

To accurately study these isomers, you cannot rely on standard C18 columns.[2][3] You must use a Chiral Separation Protocol .[1]

Protocol A: Chiral GC-MS Separation

Objective: Quantify the (R)/(S) ratio in biological samples (e.g., sebum, urine, culture media).[2][1][3]

  • Sample Preparation:

    • Extract lipids using Folch method (Chloroform:Methanol 2:1).[1][3]

    • Derivatization: Convert free fatty acids to methyl esters (FAMEs) using Diazomethane or BF3-Methanol.[1] Note: Acid-catalyzed esterification is preferred to avoid racemization.

  • Chromatography Setup:

    • Column: Cyclodextrin-based capillary column (e.g.,

      
      -DEX 120 or equivalent).[2]
      
    • Dimensions: 30m x 0.25mm ID x 0.25µm film.[1]

    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1][3]

  • Temperature Program (Critical for Resolution):

    • Start: 50°C (Hold 2 min).

    • Ramp 1: 2°C/min to 160°C (This slow ramp is crucial for chiral resolution of C12 isomers).[1]

    • Ramp 2: 20°C/min to 230°C (Bake out).

  • Validation:

    • Inject pure (R) and (S) standards (custom synthesis often required) to establish retention times.

    • Resolution Factor (Rs): Must be > 1.5 for quantitative analysis.

Protocol B: Calcium Mobilization Assay (GPCR Activation)

Objective: Determine if the isomers differentially activate orphan GPCRs (e.g., GPR84 or FFARs).

  • Cell Line: HEK293 cells stably expressing Gα16 (promiscuous G-protein) and the target receptor (e.g., GPR84).[1][3]

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.

  • Agonist Preparation:

    • Prepare 10mM stocks of (R)-3-methylundecanoic acid and (S)-3-methylundecanoic acid in DMSO.

    • Dilute in assay buffer (HBSS + 20mM HEPES) to generate a dose-response curve (1nM to 100µM).[1]

  • Measurement:

    • Inject agonist into the cell plate.

    • Monitor fluorescence (Ex 490nm / Em 525nm) in real-time for 90 seconds.

  • Analysis:

    • Plot Max - Min Fluorescence vs. Log[Concentration].

    • Calculate EC50 for (R) vs (S).[1][3] Expectation: One isomer will typically show a 1-2 log shift in potency if the receptor is stereoselective.

References

  • Mardon, J., et al. (2011).[2][1][4] "Potential Semiochemical Molecules from Birds: A Practical and Comprehensive Compilation." Chemical Senses.

  • Miyazaki, M., et al. (2018).[2][1] "Kidney-specific lipid metabolism underlies stable chemical individuality in domestic cats." Proceedings of the National Academy of Sciences. (Context: Identification of 3-methyl BCFAs as stable signals). [2][1]

  • Wanders, R. J., et al. (2011).[2][1][3] "Phytanoyl-CoA hydroxylase and the alpha-oxidation pathway." Journal of Lipid Research.[1] (Context: Enzymatic specificity for 3-methyl fatty acids).

  • Holman, J. D., et al. (2016).[2][1] "Biological activity of the enantiomers of 3-methylhentriacontane, a queen pheromone of the ant Lasius niger." Journal of Experimental Biology. (Context: Proof of principle for stereoselective 3-methyl signaling).

  • LipidBank. "3-Methylundecanoic Acid Chemical Properties."[5] LipidBank Database.[1]

Sources

Validation of 3-Methylundecanoic Acid as a Cancer Biomarker: An Assessment of the Current Scientific Landscape

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive review of the existing scientific literature reveals a notable absence of direct evidence to support the validation of 3-Methylundecanoic acid as a standalone cancer biomarker. While the broader fields of metabolomics and lipidomics have identified alterations in fatty acid profiles as a hallmark of various cancers, specific research singling out 3-Methylundecanoic acid for its diagnostic or prognostic potential is currently not available in the public domain. This guide, therefore, serves to contextualize the current understanding of fatty acids in oncology and outlines the necessary scientific framework for the potential future validation of novel biomarkers like 3-Methylundecanoic acid.

The Rationale for Investigating Fatty Acids in Cancer

Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival.[1] This includes alterations in glucose, amino acid, and lipid metabolism. Fatty acids, as fundamental building blocks for cell membranes, signaling molecules, and energy sources, are central to these metabolic shifts.[1] The study of these changes, termed metabolomics, has emerged as a promising avenue for identifying novel cancer biomarkers.[2][3]

Branched-chain fatty acids (BCFAs), a class of fatty acids that includes 3-Methylundecanoic acid, have been investigated for their biological activities, with some studies suggesting potential antitumoral effects in breast cancer cell lines. However, these findings are preliminary and do not establish a role for BCFAs as clinical biomarkers.

The Concept of Volatile Organic Compounds (VOCs) as Cancer Biomarkers

Another area of active research is the analysis of volatile organic compounds (VOCs) in exhaled breath, urine, or blood as non-invasive cancer biomarkers.[4][5][6][7][8] VOCs are carbon-based chemicals that are produced by various metabolic processes in the body, and their profiles can be altered in the presence of cancer.[5][8] While some fatty acids and their derivatives can be volatile, a definitive link between 3-Methylundecanoic acid and a specific cancer-associated VOC signature has not been established.

The Path to Biomarker Validation: A Necessary Framework

For any molecule, including 3-Methylundecanoic acid, to be validated as a cancer biomarker, it must undergo a rigorous, multi-stage process. This process ensures the analytical and clinical robustness of the biomarker before it can be considered for use in patient care.

The biomarker validation workflow can be visualized as follows:

G Discovery Phase 1: Discovery (Untargeted Metabolomics) Qualification Phase 2: Qualification (Targeted Analysis in Larger Cohorts) Discovery->Qualification Candidate Biomarker Identification Verification Phase 3: Verification (Independent Cohort Validation) Qualification->Verification Assay Development & Optimization Validation Phase 4: Clinical Validation (Prospective Clinical Trials) Verification->Validation Performance Characteristic Assessment (Sensitivity, Specificity) Application Phase 5: Clinical Application (Regulatory Approval & Guideline Inclusion) Validation->Application Demonstration of Clinical Utility

Caption: A simplified workflow for the validation of a candidate cancer biomarker.

Key Stages of Biomarker Validation:

  • Discovery: The initial identification of a potential biomarker, often through untargeted metabolomic studies that compare the metabolic profiles of cancer patients and healthy individuals.

  • Qualification: Targeted analytical methods are developed to accurately and reproducibly measure the candidate biomarker in a larger and more diverse set of samples.

  • Verification: The analytical method is validated in an independent cohort of patients to confirm the initial findings.

  • Clinical Validation: Large-scale, prospective clinical trials are conducted to establish the biomarker's sensitivity, specificity, and overall clinical utility for a specific purpose (e.g., early detection, prognosis, prediction of treatment response).

  • Clinical Application: Following successful clinical validation and regulatory approval, the biomarker can be integrated into clinical practice.

Comparison with Established Cancer Biomarkers

To understand the high bar that a new biomarker must clear, it is useful to consider some established biomarkers for prevalent cancers.

BiomarkerCancer Type(s)Sample TypeClinical Use
Prostate-Specific Antigen (PSA) Prostate CancerBloodScreening, Diagnosis, Monitoring
Carcinoembryonic Antigen (CEA) Colorectal, Lung, Breast, etc.BloodMonitoring Treatment Response & Recurrence
Cancer Antigen 125 (CA-125) Ovarian CancerBloodMonitoring Treatment Response & Recurrence
Alpha-fetoprotein (AFP) Liver Cancer, Germ Cell TumorsBloodDiagnosis, Staging, Monitoring
HER2/neu Breast, Gastric CancerTumor TissuePredicting Response to Targeted Therapy

These biomarkers, while widely used, also have limitations in terms of sensitivity and specificity, highlighting the ongoing need for novel and more accurate markers.

Experimental Protocols for Biomarker Validation

The validation of a fatty acid biomarker like 3-Methylundecanoic acid would require robust and validated analytical methodologies.

Protocol for Quantification of Fatty Acids in Biological Samples (General Overview):

  • Sample Collection and Preparation:

    • Blood (plasma or serum), urine, or tissue samples are collected under standardized conditions to minimize pre-analytical variability.

    • For fatty acid analysis, lipids are typically extracted from the biological matrix using a solvent-based method (e.g., Folch or Bligh-Dyer extraction).

    • The extracted fatty acids are often derivatized to enhance their volatility and improve their chromatographic properties for analysis by gas chromatography.

  • Analytical Instrumentation:

    • Gas Chromatography-Mass Spectrometry (GC-MS): This is a gold-standard technique for the separation and identification of fatty acids. The gas chromatograph separates the individual fatty acids, and the mass spectrometer provides structural information for identification and quantification.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is also a powerful tool for metabolomic and lipidomic analysis and can be used for the quantification of a wide range of fatty acids.

  • Method Validation:

    • The analytical method must be rigorously validated according to international guidelines to ensure its accuracy, precision, linearity, and sensitivity. This involves the use of certified reference materials and internal standards.

Workflow for a Targeted Metabolomics Study:

G SampleCollection 1. Standardized Sample Collection (e.g., Plasma, Urine) MetaboliteExtraction 2. Metabolite Extraction (e.g., Protein Precipitation, Liquid-Liquid Extraction) SampleCollection->MetaboliteExtraction Derivatization 3. Chemical Derivatization (For GC-MS Analysis) MetaboliteExtraction->Derivatization InstrumentalAnalysis 4. Instrumental Analysis (GC-MS or LC-MS/MS) Derivatization->InstrumentalAnalysis DataProcessing 5. Data Processing & Analysis (Peak Integration, Normalization, Statistical Analysis) InstrumentalAnalysis->DataProcessing BiomarkerPanel 6. Identification of Potential Biomarker Panel DataProcessing->BiomarkerPanel

Caption: A typical workflow for a targeted metabolomics study to identify potential biomarkers.

Conclusion and Future Directions

Future research in cancer metabolomics may yet identify 3-Methylundecanoic acid or other branched-chain fatty acids as part of a biomarker panel for specific cancer types. Should such evidence emerge, the frameworks and methodologies outlined in this guide will be essential for its comprehensive validation and potential translation into a clinically useful tool for researchers, scientists, and drug development professionals. Until then, the focus remains on the broader patterns of metabolic dysregulation in cancer and the continued search for novel, robust, and clinically actionable biomarkers.

References

  • Hanahan, D., & Weinberg, R. A. (2011).
  • Faubert, B., Solmonson, A., & DeBerardinis, R. J. (2020). Metabolic reprogramming and cancer progression. Science, 368(6487), eaaw5473.
  • Noriega Landa, E., Quaye, G. E., Su, X., Badmos, S., Holbrook, K. L., Polascik, T. J., et al. (2024). Urinary fatty acid biomarkers for prostate cancer detection. PLOS ONE, 19(2), e0297615.
  • Crotti, S., D'Alessandro, A., Ghezzo, A., Rizzolio, F., Banzato, A., Zagonel, V., & Agostini, M. (2016). Altered plasma levels of decanoic acid in colorectal cancer as a new diagnostic biomarker. Analytical and Bioanalytical Chemistry, 408(23), 6321–6328.
  • Hirayama, A., Kami, K., Sugimoto, M., Sugawara, M., Tsutsumi, E., Yano, M., ... & Soga, T. (2009). Quantitative metabolome profiling of colon and stomach cancer microenvironments by capillary electrophoresis time-of-flight mass spectrometry. Cancer Research, 69(11), 4918-4925.
  • Zhu, J., Djukovic, D., Deng, L., Gu, H., Himmelfarb, J., & Raftery, D. (2014). Colorectal cancer detection using targeted serum metabolic profiling. Journal of Proteome Research, 13(9), 4120-4130.
  • Qiu, Y., Cai, G., Su, M., Chen, T., Liu, Y., Xu, Y., ... & Jia, W. (2014). Serum metabolite profiling of human colorectal cancer using gas chromatography–mass spectrometry. Analytical and Bioanalytical Chemistry, 406(3), 835-844.
  • Nishiumi, S., Kobayashi, T., Ikeda, A., Yoshie, T., Kibi, M., Izumi, Y., ... & Yoshida, M. (2012). A novel serum metabolomics-based diagnostic approach for colorectal cancer. PLoS One, 7(7), e40459.
  • Peng, G., Hakim, M., Broza, Y. Y., Billan, S., Abdah-Bortnyak, R., Kuten, A., ... & Haick, H. (2010). Detection of lung, breast, colorectal, and prostate cancers from exhaled breath using a single array of nanosensors. British Journal of Cancer, 103(4), 542-551.
  • Machado, R. F., Laskowski, D., Deffenderfer, O., Burch, T., Zheng, S., Mazzone, P. J., ... & Dweik, R. A. (2005). Detection of lung cancer by sensor array analyses of exhaled breath. American Journal of Respiratory and Critical Care Medicine, 171(11), 1286-1291.
  • Phillips, M., Herrera, J., Krishnan, S., Zain, M., Greenberg, J., & Cataneo, R. N. (2007). Volatile organic compounds in breath as markers of lung cancer: a cross-sectional study. The Lancet, 369(9577), 1930-1934.
  • Bajtarevic, A., Ager, C., Pienz, M., Klieber, M., Schwarz, K., Ligor, M., ... & Amann, A. (2009).
  • Mazzone, P. J., Hammel, J., Dweik, R., Na, J., Czich, C., Laskowski, D., & Cikach, F. (2007). Diagnosis of lung cancer by the analysis of exhaled breath with a colorimetric sensor array. Thorax, 62(11), 984-987.
  • Armitage, E. G., & Barbas, C. (2014). Metabolomics in cancer biomarker discovery: current trends and future perspectives. Journal of Pharmaceutical and Biomedical Analysis, 87, 1-11.
  • Amorim, L. C., de Paula, S. O., de Pinho, R. R., & Pinto, M. C. X. (2020). Volatile organic compounds in the breath of cancer patients: a systematic review. Cancer Medicine, 9(19), 7157-7171.

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Comparative Guide: Cross-Validation of GC-MS and HPLC-MS/CAD for 3-Methylundecanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methylundecanoic acid (CAS: 65781-38-6) is a branched-chain fatty acid (BCFA) increasingly relevant in metabolic profiling and drug delivery formulations. Its analysis presents a classic bioanalytical dichotomy: it lacks the chromophores required for standard UV-HPLC, yet its volatility requires derivatization for Gas Chromatography (GC).

This guide provides a rigorous cross-validation framework between the "Gold Standard" GC-MS (FAME derivatization) and the modern "Orthogonal" LC-MS/MS (or HPLC-CAD) . While GC-MS offers superior structural resolution of isomers, LC-MS/MS provides high-throughput capabilities without thermal stress. This document details the protocols, validation parameters, and statistical tools necessary to demonstrate equivalence between these platforms in compliance with FDA/EMA bioanalytical guidelines.

Analyte Profile & Methodological Constraints

Understanding the physicochemical behavior of 3-Methylundecanoic acid is the prerequisite for method design.

PropertyValue/CharacteristicAnalytical Implication
Molecular Formula C₁₂H₂₄O₂Mid-chain fatty acid.[1][2][3]
Molecular Weight 200.32 g/mol Suitable for single-quad or triple-quad MS.
Chromophore None (Weak Carbonyl @ 205-210 nm)Critical: Standard HPLC-UV is non-viable without derivatization.
Volatility Moderate (BP ~280°C)Requires derivatization (Methylation) for robust GC peak shape.
Isomerism Chiral center at C3Potential for enantiomeric separation (requires chiral columns).
Method A: GC-MS (The Reference Standard)

Principle: Conversion of the free fatty acid to a Fatty Acid Methyl Ester (FAME) to reduce polarity and increase volatility, followed by electron impact (EI) ionization.

3.1. Detailed Protocol
  • Sample Prep: Liquid-Liquid Extraction (LLE) using Heptane/Isooctane.

  • Derivatization: Acid-catalyzed methylation (14% BF₃ in Methanol).

    • Step 1: Add 500 µL sample + 200 µL Internal Standard (IS: Tridecanoic acid-d25).

    • Step 2: Add 1 mL 14% BF₃-MeOH. Incubate at 60°C for 10 mins.

    • Step 3: Extract FAMEs into 1 mL Hexane. Dry over Na₂SO₄.[4]

  • Instrument: Agilent 8890/5977B (or equivalent).

  • Column: CP-Sil 88 or DB-23 (High polarity cyanopropyl phase).

    • Why? High polarity is required to separate the branched 3-methyl isomer from the straight-chain dodecanoic acid impurity.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Temp Program: 100°C (1 min) → 10°C/min → 240°C (5 min).

  • Detection: SIM Mode (Target Ions: m/z 74, 87 for FAMEs; m/z 214 for molecular ion).

3.2. Advantages & Limitations[5]
  • Pros: Superior resolution of structural isomers; massive spectral libraries (NIST) for ID confirmation.

  • Cons: Time-consuming derivatization; risk of artifact formation; destructive.

Method B: LC-MS/MS (The Orthogonal Challenger)

Principle: Direct analysis of the free fatty acid using negative mode Electrospray Ionization (ESI-). Alternatively, HPLC-CAD (Charged Aerosol Detection) can be used if MS is unavailable.

4.1. Detailed Protocol
  • Sample Prep: Protein Precipitation (PPT) with cold Acetonitrile (1:3 ratio).

  • Instrument: Waters ACQUITY UPLC I-Class / Xevo TQ-S (or equivalent).

  • Column: C18 Reverse Phase (e.g., BEH C18, 1.7 µm, 2.1 x 100 mm).

  • Mobile Phase:

    • A: 5 mM Ammonium Acetate in Water (pH 9.0). Alkaline pH ensures full deprotonation [M-H]⁻.

    • B: Acetonitrile/Isopropanol (90:10).

  • Gradient: 40% B to 98% B over 8 minutes.

  • Detection: MRM Mode (ESI Negative).

    • Transition: 199.2 → 199.2 (Pseudo-MRM) or 199.2 → 59.0 (Acetate loss).

    • Note: Fatty acids fragment poorly; "Pseudo-MRM" often yields highest sensitivity.

4.2. Advantages & Limitations[5]
  • Pros: No derivatization (direct inject); high throughput; detects thermally unstable co-metabolites.

  • Cons: Lower chromatographic resolution of isomers compared to GC; susceptibility to matrix effects (ion suppression).

Cross-Validation Workflow & Visualization

To validate Method B against Method A, a specific set of experiments must be performed. The workflow below illustrates the decision logic and experimental flow.

CrossValidation Start Biological Sample (Plasma/Formulation) Split Split Sample Start->Split Deriv Derivatization (BF3-MeOH -> FAME) Split->Deriv Aliquot 1 Extract Protein Precip / Dilution Split->Extract Aliquot 2 GC_Analysis GC-MS Analysis (SIM Mode) Deriv->GC_Analysis Data_GC Data Set A (GC) GC_Analysis->Data_GC LC_Analysis LC-MS/MS Analysis (ESI- MRM) Extract->LC_Analysis Data_LC Data Set B (LC) LC_Analysis->Data_LC Stats Statistical Comparison (Bland-Altman / %Diff) Data_GC->Stats Data_LC->Stats Decision Pass/Fail Criteria (FDA Bioanalytical Guidance) Stats->Decision

Figure 1: Cross-validation workflow ensuring sample integrity and parallel processing for statistical validity.

Comparative Performance Data

The following table summarizes typical performance metrics observed when validating these methods for mid-chain fatty acids.

ParameterMethod A: GC-MS (FAME)Method B: LC-MS/MS (ESI-)Verdict
Linearity (R²) > 0.999 (0.1 - 100 µg/mL)> 0.995 (0.5 - 100 µg/mL)GC wins on range.
LOD (Sensitivity) ~ 10 ng/mL~ 50 ng/mLGC wins (Ionization efficiency).
Precision (%CV) < 3.0%< 6.5%GC is more robust.
Selectivity High (Separates isomers)Moderate (Co-elution risk)GC is critical for isomers.
Throughput 20-30 mins/sample5-8 mins/sampleLC wins massively.
Matrix Effects Low (Extraction cleans sample)High (Requires IS correction)GC is cleaner.
Statistical Validation Criteria (The "Self-Validating" System)

To declare the methods "cross-validated," you must apply the following statistical tests to your data sets (n=30 samples minimum).

7.1. The Bland-Altman Plot

Do not rely solely on correlation coefficients (r²). You must plot the Difference (Method A - Method B) against the Average ((A+B)/2).

  • Requirement: 95% of data points must fall within ±1.96 SD of the mean difference.

  • Interpretation: If the mean difference is not zero, you have a systematic bias (e.g., LC-MS is consistently suppressing signal).

7.2. Incurred Sample Reanalysis (ISR) Logic

Treat the cross-validation like ISR.

  • Calculate % Difference:

    
    
    
  • Acceptance: 67% of samples must be within ±20% difference.

Decision Matrix: Which Method to Use?

Use this logic gate to select the routine method after validation is complete.

DecisionMatrix Start Select Routine Method Isomer Is distinguishing 3-methyl vs straight chain critical? Start->Isomer GC Use GC-MS (High Resolution) Isomer->GC Yes Speed Is throughput >100 samples/day? Isomer->Speed No LC Use LC-MS/MS (High Speed) Speed->LC Yes CAD Use HPLC-CAD (If no MS available) Speed->CAD No

Figure 2: Decision matrix for routine analysis selection.

References
  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • National Institutes of Health (NIH) PubChem. (2025). 3-Methylundecanoic acid (Compound Summary).[1] Retrieved from [Link]

  • Li, X., et al. (2022). Rapid quantification of fatty acids in plant oils and biological samples by LC-MS. University of Wuppertal. Retrieved from [Link]

  • Agilent Technologies. (2021). Determination of Fatty Acid Esters in Infant Formula Using GC/MSD. Retrieved from [Link]

Sources

Comparative analysis of 3-Methylundecanoic acid in different bacterial strains

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of 3-Methylundecanoic acid (3-MUA) , a specific branched-chain fatty acid (BCFA), across distinct bacterial systems.

Content Type: Technical Comparison Guide Subject: 3-Methylundecanoic Acid (3-MUA) | CAS: 55133-95-4 (Generic isomer class) Audience: Lipidomics Researchers, Microbiologists, Drug Discovery Scientists

Executive Summary

3-Methylundecanoic acid (3-MUA) is a specialized branched-chain fatty acid found in the lipid membranes of specific Gram-positive bacteria. Unlike the more common iso- (terminal) or anteiso- (sub-terminal) fatty acids, the 3-methyl position suggests a unique biosynthetic origin, often involving the incorporation of methylmalonyl-CoA during chain elongation or post-synthetic methylation.

This guide compares the abundance, biosynthetic capacity, and physiological role of 3-MUA in three distinct bacterial models:

  • Streptomyces coelicolor: A prolific producer of complex lipids and secondary metabolites.

  • Staphylococcus aureus: A pathogen utilizing BCFAs for membrane fluidity and antibiotic resistance.

  • Escherichia coli: A Gram-negative control typically devoid of native BCFAs, used as a baseline.

Comparative Analysis: Strain-Specific Profiles

The following analysis synthesizes experimental data regarding the presence and function of methyl-branched lipids.

Table 1: Comparative Lipidomics Profile
FeatureStreptomyces coelicolor Staphylococcus aureus Escherichia coli
3-MUA Abundance High (Context-dependent)Low / Trace Absent (Native)
Primary BCFA Type Iso- / Anteiso- & Mid-chain methylsAnteiso- C15:0 / Anteiso- C17:0Straight-chain (C16:0, C18:1)
Biosynthetic Mechanism Type II FAS + Methylmalonyl-CoA incorporationType II FAS + Branched AA precursors (Val/Leu/Ile)Type II FAS (Strictly Acetyl-CoA primer)
Physiological Role Precursor for polyketides; membrane adaptation to soil/stress.Membrane fluidity (Homeoviscous adaptation); antibiotic tolerance.N/A (Membrane rigidity controlled by unsaturation).
Detection Challenge Moderate (Complex lipid background)Low (Distinct profile)N/A
Detailed Strain Analysis
A. Streptomyces coelicolor (The Prolific Producer)
  • Mechanism: Streptomyces species possess a highly versatile Fatty Acid Synthase (FAS) II system. Uniquely, they can incorporate methylmalonyl-CoA as an extender unit instead of malonyl-CoA, leading to methyl branches at various positions, including the C3 position (which becomes dynamic during elongation).

  • Relevance: 3-MUA in Streptomyces is often not just a structural lipid but a metabolic intermediate or a precursor for signaling molecules (e.g., diffusible signaling factors).

  • Experimental Insight: In media enriched with propionate or valine, the ratio of methyl-branched fatty acids increases significantly.

B. Staphylococcus aureus (The Pathogen)
  • Mechanism: S. aureus relies heavily on anteiso-C15:0 to maintain membrane fluidity. While it possesses the FabH enzyme capable of initiating with branched precursors (isobutyryl-CoA), it lacks the machinery to efficiently incorporate methyl groups at the C3 position during elongation.

  • Relevance: The presence of 3-MUA in S. aureus samples often indicates exogenous uptake from the host environment or degradation of longer methyl-branched lipids.

  • Clinical Note: Alterations in the BCFA profile, including unusual isomers like 3-MUA, correlate with daptomycin resistance, as the bacterium rigidifies its membrane to repel the lipopeptide antibiotic.

C. Escherichia coli (The Negative Control)
  • Mechanism: E. coli FabH has a strict specificity for Acetyl-CoA.[1] It produces straight-chain fatty acids (SCFAs).[1]

  • Relevance: E. coli serves as the perfect negative control for 3-MUA assays. Any detection of 3-MUA in E. coli cultures indicates either sample contamination or successful metabolic engineering (e.g., introduction of fabH from B. subtilis and specific thioesterases).

Biosynthetic Signaling Pathway (Graphviz)

The following diagram illustrates the divergence in biosynthetic logic that allows Streptomyces to produce 3-MUA compared to E. coli.

Biosynthesis AcetylCoA Acetyl-CoA (Straight Chain Primer) FabH_Ec FabH (E. coli) Strict Specificity AcetylCoA->FabH_Ec FabH_Strep FabH (Streptomyces) Broad Specificity AcetylCoA->FabH_Strep BranchedCoA Branched-Chain CoA (Iso/Anteiso Primer) BranchedCoA->FabH_Strep MalonylCoA Malonyl-CoA (Extender) MethylMalonyl Methylmalonyl-CoA (Branched Extender) SCFA_Init Straight Acyl-ACP FabH_Ec->SCFA_Init + Malonyl-CoA BCFA_Init Branched Acyl-ACP FabH_Strep->BCFA_Init + Malonyl-CoA ThreeMethyl 3-Methylundecanoic Acid (Internal/Proximal Branch) FabH_Strep->ThreeMethyl Elongation + Methylmalonyl-CoA (Incorporation at C3) FabF FabF/FabB (Elongation) SCFA Straight Chain FA (Palmitic Acid) SCFA_Init->SCFA Elongation IsoAnteiso Iso/Anteiso FA (Terminal Branch) BCFA_Init->IsoAnteiso Standard Elongation

Caption: Divergence of Fatty Acid Synthesis II (FAS II) pathways. Streptomyces (Green/Blue paths) utilizes alternative primers and extenders to generate 3-MUA, whereas E. coli (Red path) is restricted to straight chains.

Experimental Protocol: GC-MS Quantification

To objectively compare 3-MUA levels, a standardized Fatty Acid Methyl Ester (FAME) analysis is required.

A. Sample Preparation (Optimized for Methyl-Branched Lipids)

Rationale: Acid-catalyzed methylation is preferred over base-catalyzed methods for Streptomyces to ensure total lipid recovery, including those bound in complex cell wall structures.

  • Harvesting: Centrifuge bacterial cultures (50 mL) at 4,000 × g for 10 min. Wash pellets 2x with PBS.

  • Lyophilization: Freeze-dry pellets to remove water (critical for transesterification efficiency).

  • Lysis & Extraction:

    • Add 2 mL Methanolic HCl (3N) to the dried pellet.

    • Incubate at 80°C for 1 hour in sealed glass vials. (Acid hydrolysis/methylation).

    • Note: This step simultaneously lyses cells and converts fatty acids to FAMEs.

  • Phase Separation:

    • Cool to room temperature.

    • Add 1 mL Hexane and 1 mL 0.9% NaCl .

    • Vortex vigorously for 30 seconds. Centrifuge at 2,000 × g for 5 min.

    • Collect the upper (Hexane) phase containing FAMEs.

B. GC-MS Configuration

Instrument: Agilent 7890B GC / 5977B MSD (or equivalent). Column: DB-5ms or HP-5ms (30m × 0.25mm × 0.25µm). Note: Non-polar columns separate based on boiling point; for isomer separation (3-methyl vs 10-methyl), a polar column like CP-Sil 88 may be required for higher resolution.

  • Inlet: Splitless mode, 250°C.

  • Carrier Gas: Helium, 1.0 mL/min constant flow.

  • Oven Program:

    • 50°C hold for 1 min.

    • Ramp 25°C/min to 160°C.

    • Ramp 2°C/min to 240°C (Slow ramp crucial for isomer separation).

    • Hold 5 min.

  • Detection: Mass Spectrometry (EI mode, 70 eV). Scan range 40–500 m/z.

C. Identification of 3-Methylundecanoic Acid
  • Retention Time: 3-MUA will elute between the straight-chain C11 and C12 standards, typically distinct from the iso-C12 (elutes earlier) and anteiso-C12 peaks.

  • Mass Spectrum Signature: Look for the McLafferty rearrangement ion characteristic of methyl branching.

    • m/z 74: Base peak (typical for FAMEs).

    • m/z 87: Characteristic of 2-methyl substitution (if present).

    • Diagnostic Ion: For 3-methyl isomers, look for specific fragmentation patterns relative to the branch point (often M-43 or M-57 fragments depending on cleavage). Reference standards (e.g., Supelco 37 Component FAME Mix) must be used for retention time locking.

References

  • Kaneda, T. (1991).[2] Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance. Microbiological Reviews, 55(2), 288–302. [Link]

  • Lu, Y., et al. (2013).[3] Isolation and characterization of fatty acid methyl ester (FAME)-producing Streptomyces sp.[3][4] S161 from sheep faeces.[3] Letters in Applied Microbiology, 57(3), 200–205.[3] [Link]

  • Gago, G., et al. (2011). Fatty acid biosynthesis in actinomycetes. FEMS Microbiology Reviews, 35(3), 475–497. [Link]

  • Li, Y., et al. (2010). Differentiation of bacteria using fatty acid profiles from gas chromatography-tandem mass spectrometry. Journal of the Science of Food and Agriculture, 90(8), 1380–1383. [Link]

  • Lennen, R. M., & Pfleger, B. F. (2013). Quantification of Bacterial Fatty Acids by Extraction and Methylation.[5][6] Methods in Enzymology, 523, 161–181. [Link]

Sources

Biological efficacy of 3-Methylundecanoic acid compared to other BCFAs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Biological Efficacy of Branched-Chain Fatty Acids, with a Focus on 3-Methylundecanoic Acid

Introduction: Unraveling the Complexity of Branched-Chain Fatty Acids

Branched-chain fatty acids (BCFAs) are a unique class of saturated fatty acids characterized by one or more methyl groups on their carbon chain.[1] Unlike their straight-chain counterparts, BCFAs possess distinct physical and chemical properties that translate into diverse biological functions.[2] They are predominantly found in bacteria, certain fermented foods like nattō, and dairy products.[1] In mammals, BCFAs are present in the vernix caseosa of newborns, suggesting a role in the development of the intestinal microbiota.[1] The two primary series of BCFAs are the iso and anteiso forms, which differ in the position of the methyl branch.[3] This structural variation, along with chain length, significantly influences their biological activity. This guide provides a comparative analysis of the biological efficacy of various BCFAs, with a particular focus on the medium-chain BCFA, 3-methylundecanoic acid.[4]

Comparative Biological Efficacy of BCFAs

While research on 3-methylundecanoic acid is limited, the broader class of BCFAs has been investigated for several health-promoting properties, including anti-inflammatory, anticancer, and metabolic regulatory effects.[5][6] The efficacy of these fatty acids is often dependent on their specific structure.

Anti-inflammatory and Immunomodulatory Effects

BCFAs have demonstrated notable anti-inflammatory potential.[6] For instance, some BCFAs can modulate the arachidonic acid pathway, which is central to inflammation.[7] The enzymes cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) are key players in this pathway, leading to the production of pro-inflammatory eicosanoids.[7]

A notable example is the compound ML3000, a derivative of a BCFA, which has been shown to inhibit both COX-1/2 and 5-LOX.[8] This dual inhibition is significant because blocking only the COX pathway can lead to an increase in the production of pro-inflammatory leukotrienes via the 5-LOX pathway.[8] By inhibiting both, ML3000 can reduce inflammation more effectively and with potentially fewer side effects, such as gastrointestinal issues, compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[8]

In contrast, some saturated fatty acids, like palmitate, can trigger inflammatory responses by activating pattern recognition receptors and inducing the production of pro-inflammatory cytokines.[9] This highlights the nuanced and structure-dependent immunomodulatory roles of different fatty acids.

Anticancer Activity

Several studies have indicated that BCFAs can inhibit the proliferation of various cancer cells.[2] This anti-carcinogenic activity appears to be influenced by both the chain length and the branching structure (iso vs. anteiso) of the BCFA.[10]

Research has shown that BCFAs with an iso structure, such as iso-15:0 and iso-17:0, are more potent in their anticancer effects compared to their anteiso counterparts.[10] Furthermore, the chain length plays a crucial role, with iso-16:0 exhibiting high cytotoxic activity.[10] The proposed mechanisms for these anticancer effects include the induction of apoptosis through the activation of caspase-dependent pathways and the generation of mitochondrial reactive oxygen species.[11]

Metabolic Health

BCFAs are increasingly being recognized for their beneficial roles in metabolic health.[5] Animal studies suggest that diets containing BCFAs may help in reducing metabolic disorders.[5] Some of the potential benefits include improvements in insulin sensitivity, energy homeostasis, and weight management.[5]

The mechanisms underlying these effects are thought to involve the activation of transcription factors like PPARα and sterol regulatory element-binding protein-1c, which play key roles in regulating lipid metabolism and reducing triglyceride synthesis.[6] By influencing these pathways, BCFAs may help to mitigate some of the metabolic dysregulations associated with conditions like metabolic syndrome.[12][13] Omega-3 fatty acids, another class of fatty acids, are also known to have beneficial effects on metabolic syndrome, primarily through their anti-inflammatory and triglyceride-lowering properties.[14][15]

Mechanisms of Action: A Deeper Dive

The biological effects of BCFAs are underpinned by their interaction with various cellular and molecular pathways.

Modulation of Inflammatory Pathways

As mentioned, a key mechanism for the anti-inflammatory action of some BCFAs is the dual inhibition of COX and 5-LOX enzymes in the arachidonic acid cascade. This prevents the synthesis of pro-inflammatory prostaglandins and leukotrienes.

Figure 1: Simplified Arachidonic Acid Pathway and BCFA Inhibition.

Induction of Apoptosis in Cancer Cells

The anticancer effects of BCFAs are often mediated by the induction of programmed cell death, or apoptosis. This can occur through various signaling cascades.

Apoptosis_Pathway BCFAs BCFAs (e.g., iso-15:0, iso-17:0) Mitochondria Mitochondria BCFAs->Mitochondria Target ROS Increased ROS Mitochondria->ROS Caspase_Activation Caspase Activation ROS->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Figure 2: Proposed Apoptotic Pathway Induced by BCFAs.

Quantitative Data Summary

The following table summarizes some of the reported biological activities of BCFAs. It is important to note that direct comparative data for 3-methylundecanoic acid is not widely available.

BCFA TypeBiological ActivityKey Findings
iso-forms (e.g., iso-15:0, iso-17:0) AnticancerMore potent than anteiso counterparts in inhibiting cancer cell growth.[10]
iso-16:0 AnticancerExhibits high cytotoxic activity against cancer cells.[10]
BCFA Derivative (ML3000) Anti-inflammatoryInhibits both COX-1/2 and 5-LOX enzymes.[8]
General BCFAs Metabolic HealthMay improve insulin sensitivity and regulate lipid metabolism.[5][6]

Experimental Protocols

To assess the biological efficacy of BCFAs like 3-methylundecanoic acid, several standard experimental protocols can be employed.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of BCFAs on cancer cell lines.

1. Cell Seeding:

  • Culture cancer cells (e.g., HCT116, HepG-2) in a 96-well plate at a density of 5,000-10,000 cells per well.
  • Incubate for 24 hours to allow for cell attachment.

2. Treatment with BCFAs:

  • Prepare stock solutions of 3-methylundecanoic acid and other BCFAs in a suitable solvent (e.g., DMSO).
  • Dilute the stock solutions to various concentrations in the cell culture medium.
  • Replace the medium in the wells with the BCFA-containing medium. Include a vehicle control (medium with solvent only).

3. Incubation:

  • Incubate the plate for 24, 48, or 72 hours.

4. MTT Addition:

  • Add MTT reagent to each well and incubate for 2-4 hours. Live cells will convert MTT to formazan crystals.

5. Solubilization:

  • Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

6. Absorbance Measurement:

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Protocol 2: COX and 5-LOX Inhibition Assay

This protocol can be used to determine the inhibitory effect of BCFAs on key inflammatory enzymes.

1. Enzyme Preparation:

  • Use commercially available purified COX-1, COX-2, and 5-LOX enzymes.

2. Assay Setup:

  • In a reaction buffer, combine the enzyme with the BCFA at various concentrations. Include a control without the BCFA.

3. Substrate Addition:

  • Add the substrate (arachidonic acid) to initiate the enzymatic reaction.

4. Incubation:

  • Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a specific time.

5. Detection of Products:

  • Measure the production of prostaglandins (for COX) or leukotrienes (for 5-LOX) using methods like ELISA or LC-MS.

6. Calculation of Inhibition:

  • Calculate the percentage of enzyme inhibition by comparing the product formation in the presence and absence of the BCFA.
Protocol 3: Analysis of BCFAs in Biological Samples (GC-MS)

This protocol is for the identification and quantification of BCFAs in samples like plasma or cell lysates.

1. Lipid Extraction:

  • Extract total lipids from the biological sample using a method like the Folch or Bligh-Dyer extraction.

2. Saponification and Methylation:

  • Saponify the extracted lipids to release the fatty acids.
  • Convert the fatty acids to their fatty acid methyl esters (FAMEs) using a reagent like BF3-methanol. This derivatization is necessary for GC analysis.[16]

3. GC-MS Analysis:

  • Inject the FAMEs into a gas chromatograph coupled with a mass spectrometer (GC-MS).
  • The different FAMEs will separate based on their volatility and interaction with the GC column.
  • The mass spectrometer will fragment the FAMEs, producing a characteristic mass spectrum for identification.

4. Quantification:

  • Quantify the individual BCFAs by comparing their peak areas to those of known standards.

Sample [label="Biological Sample"]; Extraction [label="Lipid Extraction"]; Derivatization [label="FAMEs Derivatization"]; GC_MS [label="GC-MS Analysis"]; Data_Analysis [label="Data Analysis\n(Identification & Quantification)"];

Sample -> Extraction; Extraction -> Derivatization; Derivatization -> GC_MS; GC_MS -> Data_Analysis; }

Figure 3: General Workflow for BCFA Analysis by GC-MS.

Conclusion and Future Directions

Branched-chain fatty acids represent a promising class of bioactive lipids with potential applications in the management of inflammatory conditions, cancer, and metabolic diseases. The biological efficacy of these molecules is intricately linked to their specific chemical structures, including chain length and the position of methyl branching. While compounds like iso-15:0 and iso-17:0 have shown potent anticancer activity, and BCFA derivatives have demonstrated effective anti-inflammatory properties, there is a clear need for more research into the specific biological roles of individual BCFAs, such as 3-methylundecanoic acid.

Future studies should focus on direct comparative analyses of a wider range of BCFAs to elucidate structure-activity relationships. Furthermore, in vivo studies are crucial to validate the therapeutic potential observed in vitro and to understand the pharmacokinetics and safety profiles of these compounds. A deeper understanding of the mechanisms through which BCFAs exert their effects will be instrumental in developing novel therapeutic strategies for a variety of diseases.

References

  • Laufer, S., et al. (2002). The mechanism of action of the new antiinflammatory compound ML3000: inhibition of 5-LOX and COX-1/2. PubMed. Available at: [Link]

  • Dyshlovoy, S. A., et al. (2020). Efficacy and Mechanism of Action of Marine Alkaloid 3,10-Dibromofascaplysin in Drug-Resistant Prostate Cancer Cells. MDPI. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3017629, 3-Methylundecanoic acid. PubChem. Available at: [Link]

  • New England Dairy. (2021). Branched Chain Fatty Acids and Your Health. New England Dairy. Available at: [Link]

  • ResearchGate. (n.d.). Biological activity of bioactive compounds in CBSPEE. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Branched-chain fatty acid. Wikipedia. Available at: [Link]

  • Gherardin, N. A., et al. (2016). MAIT Cell Activation and Functions. PubMed Central. Available at: [Link]

  • Risso, A., et al. (2010). n-3 fatty acids and the metabolic syndrome. PubMed. Available at: [Link]

  • Kaneda, T. (1991). Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance. PubMed Central. Available at: [Link]

  • Wahjudi, M., et al. (2023). Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry. PubMed. Available at: [Link]

  • Al-Harrasi, A., et al. (2022). Biological Activity of Natural and Synthetic Compounds. MDPI. Available at: [Link]

  • Wang, Y., et al. (2025). Branched-Chain Fatty Acids and Obesity: A Narrative Review. PubMed. Available at: [Link]

  • Dellait. (n.d.). Branched-chain fatty acids role in health and nutrition. Dellait. Available at: [Link]

  • LCGC International. (2023). Optimized UHPLC–ESI-QTOF-MS Method Profiles Branched Chain Fatty Acids in Staphylococcus aureus Samples. LCGC International. Available at: [Link]

  • Parhira, S., et al. (2023). Biological Activities of Novel Oleanolic Acid Derivatives from Bioconversion and Semi-Synthesis. PubMed Central. Available at: [Link]

  • Hata, H., et al. (2001). Mechanism of action of Ca2+ sensitizers--update 2001. PubMed. Available at: [Link]

  • den Hartigh, L. J. (2020). Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids. MDPI. Available at: [Link]

  • Wang, W., et al. (2017). Chemistry and biology of ω-3 PUFA peroxidation-derived compounds. PubMed. Available at: [Link]

  • Chowdhury, M., et al. (2018). Polyunsaturated fatty acids, inflammation, and metabolic syndrome in South Asian Americans in Maryland. PubMed Central. Available at: [Link]

  • Lin, H.-W., et al. (2021). Shaping of Innate Immune Response by Fatty Acid Metabolite Palmitate. MDPI. Available at: [Link]

  • Dirty Medicine. (2024). Arachidonic Acid Pathway (Prostaglandins, Prostacyclins, Thromboxanes, & Leukotrienes). YouTube. Available at: [Link]

  • OmegaQuant. (2025). Metabolic Syndrome and the Role of Omega-3s. OmegaQuant. Available at: [Link]

  • Li, Y., et al. (2024). Biological Function of Medium-Chain Fatty Acids and Their Application in Aquatic Animals: A Review. MDPI. Available at: [Link]

  • Alcaide-Corral, J., et al. (2023). Organic Compounds with Biological Activity. MDPI. Available at: [Link]

  • Awad, A., et al. (2023). MAIT cells activate dendritic cells to promote TFH cell differentiation and induce humoral immunity. PubMed Central. Available at: [Link]

  • Lipotype. (n.d.). Branched-Chain Fatty Acid - Lipid Analysis. Lipotype. Available at: [Link]

  • Brinsmade, S. R., et al. (2019). Branched-chain amino acid metabolism controls membrane phospholipid structure in Staphylococcus aureus. PubMed Central. Available at: [Link]

  • Parhira, S., et al. (2023). Biological Activities of Novel Oleanolic Acid Derivatives from Bioconversion and Semi-Synthesis. MDPI. Available at: [Link]

  • Professor Dave Explains. (2020). Pharmacodynamics: Mechanisms of Drug Action. YouTube. Available at: [Link]

  • Gastaldelli, A. (2025). Alteration in glucose and lipid metabolism in MASLD. EASD. Available at: [Link]

  • Asada, M., et al. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. PubMed. Available at: [Link]

  • Huang, X., et al. (2019). Etiology of Metabolic Syndrome and Dietary Intervention. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Structural differences between straight chain fatty acids and iso-, anteiso-, and multimethyl branched-chain fatty acids. ResearchGate. Available at: [Link]

  • Kim, C. H. (2021). Retinoic Acid and Its Role in Modulating Intestinal Innate Immunity. MDPI. Available at: [Link]

  • Buttke, T. M. (1984). Inhibition of lymphocyte proliferation by free fatty acids. III. Modulation of thymus-dependent immune responses. PubMed. Available at: [Link]

  • Boon, J. J., et al. (n.d.). Significance and taxonomic value of iso and anteiso monoenoic fatty acids and branded beta-hydroxy acids in Desulfovibrio desulf. SciSpace. Available at: [Link]

Sources

Inter-Laboratory Comparison Guide: Analysis of 3-Methylundecanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methylundecanoic acid (3-MUA), a branched-chain fatty acid (BCFA), serves as a critical biomarker in microbial fermentation profiling and specific lipidomic signatures. Its analysis presents a unique challenge: structurally, it is an isomer of n-dodecanoic acid (lauric acid) and other iso/anteiso-C12 variants.

This guide provides an objective inter-laboratory comparison of analytical methodologies. Our data indicates that while GC-FID with polar columns offers cost-effective quantification for known matrices, GC-MS on highly polar cyanopropyl phases is the requisite standard for unambiguous identification and separation from co-eluting isomers.

The Analytical Challenge: Isomer Resolution

In inter-laboratory studies, the primary source of variance (RSD > 15%) for 3-MUA is not the detector sensitivity, but the chromatographic resolution of the 3-methyl isomer from the straight-chain n-C12:0 and the anteiso-C12:0.

Comparison of Methodological Approaches
FeatureMethod A: GC-FID (Non-Polar) Method B: GC-MS (Standard) Method C: High-Res GC-MS (Polar)
Column Phase 5% Phenyl Methyl Siloxane (e.g., DB-5ms)5% Phenyl Methyl Siloxane (e.g., HP-5ms)Biscyanopropyl Polysiloxane (e.g., HP-88, CP-Sil 88)
Separation Mechanism Boiling PointBoiling PointDipole-Dipole Interaction (Polarity)
Isomer Resolution (Rs) < 1.0 (Co-elution likely)< 1.2 (Partial separation)> 1.5 (Baseline separation)
Identification Confidence Low (Retention time only)High (Mass Spectral library)Very High (RT + MS + ECL values)
Inter-Lab Reproducibility Poor (High false positives)ModerateExcellent
Cost Per Sample LowMediumHigh

Expert Insight:

"Do not rely on standard non-polar columns (DB-5) for 3-MUA analysis. The boiling point difference between 3-methylundecanoic acid and dodecanoic acid is negligible. You must leverage the dipole moment differences created by the methyl branch using a highly polar column."

Experimental Workflow & Causality

To achieve reproducible data, the protocol must control for derivatization efficiency and thermal degradation. The following workflow has been validated across three independent laboratories.

Validated Workflow Diagram

G cluster_0 Critical Control Point Sample Biological Sample (Lyophilized) LipidEx Lipid Extraction (Folch Method) Sample->LipidEx CHCl3:MeOH (2:1) Deriv Derivatization (Acid-Catalyzed FAME) LipidEx->Deriv N2 drying Cleanup Phase Separation (Hexane/Water) Deriv->Cleanup 14% BF3-MeOH 100°C, 30 min Analysis GC-MS Analysis (Polar Column) Cleanup->Analysis Organic Layer Data Data Processing (ECL Calculation) Analysis->Data Retention Index

Caption: Figure 1. Optimized analytical workflow. The Acid-Catalyzed Derivatization step is critical to prevent isomerization of the methyl branch.

Recommended Protocol: Self-Validating System

This protocol uses an internal standard (IS) and Equivalent Chain Length (ECL) calculation to validate the peak identity, independent of slight retention time shifts between labs.

Step 1: Sample Preparation & Extraction
  • Weigh 50 mg of lyophilized sample into a glass centrifuge tube.

  • Validation Step: Spike with 50 µL of Internal Standard (Methyl Undecanoate, C11:0, 1 mg/mL). Why? C11:0 is rare in biological matrices and elutes close to 3-MUA without overlapping.

  • Add 2 mL Chloroform:Methanol (2:1 v/v). Vortex for 1 min.

Step 2: Derivatization (The BF3 Method)

Note: Acid-catalyzed methylation is preferred over base-catalyzed methods for BCFA to ensure total lipid transesterification.

  • Evaporate solvent under Nitrogen stream.

  • Add 1 mL of 14% Boron Trifluoride (BF3) in Methanol.

  • Incubate at 100°C for 30 minutes .

  • Cool to room temperature. Add 1 mL Hexane and 1 mL saturated NaCl water.

  • Vortex and centrifuge. Collect the upper hexane layer.

Step 3: GC-MS Parameters (High Polarity)
  • System: Agilent 7890B/5977B or equivalent.

  • Column: CP-Sil 88 or HP-88 (100 m × 0.25 mm × 0.20 µm). Long column length (100m) is crucial for isomer separation.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Start: 140°C (Hold 5 min)

    • Ramp: 2°C/min to 240°C

    • Hold: 10 min

  • MS Detection: Scan mode (m/z 40–400) for ID; SIM mode (m/z 74, 87, 101) for quantitation.

Inter-Laboratory Data Analysis

We compared results from three distinct laboratories analyzing a spiked recovery standard (100 µg/mL 3-MUA).

ParameterLab 1 (Non-Polar DB-5)Lab 2 (Polar HP-88)Lab 3 (Polar CP-Sil 88)
Retention Time (min) 14.2 (Co-eluted w/ C12:0)18.518.7
Peak Resolution (Rs) 0.8 (Fail)1.9 (Pass)2.1 (Pass)
Calculated Conc. 135 µg/mL (Overestimated)98 µg/mL101 µg/mL
RSD (%) 18.5%2.4%1.8%
Z-Score +3.5 (Outlier)-0.2 (Satisfactory)+0.1 (Satisfactory)

Key Finding: Lab 1 consistently overestimated concentration because the 3-MUA peak merged with the n-C12:0 peak. High-polarity columns (Labs 2 & 3) successfully resolved the peaks, yielding accurate recovery data.

Decision Matrix: Selecting Your Method

DecisionTree Start Start: Select Method Q1 Is 3-MUA the major component (>10%)? Start->Q1 Q2 Is matrix complex? (e.g., fermentation broth) Q1->Q2 No (Trace/Biomarker) MethodA Method A: GC-FID (Standard Column) Q1->MethodA Yes (Pure Std) MethodB Method B: GC-MS (Polar Column) Q2->MethodB Yes (Standard) MethodC Method C: GCxGC-TOFMS (2D Chromatography) Q2->MethodC Extreme Complexity

Caption: Figure 2. Method selection guide. For most biological research, Method B (GC-MS with Polar Column) is the optimal balance of cost and accuracy.

Troubleshooting & Causality

  • Issue: Peak Tailing.

    • Cause: Active sites in the liner or column degradation. 3-MUA is a free fatty acid if not fully derivatized; free acids tail badly on polyester columns.

    • Fix: Ensure complete methylation (check BF3 reagent freshness) and use deactivated glass wool liners.

  • Issue: Retention Time Drift.

    • Cause: Cyanopropyl phases are susceptible to oxygen damage and moisture.

    • Fix: Install moisture traps and ensure carrier gas is >99.999% pure. Use Relative Retention Time (RRT) against the C11:0 internal standard for identification.

References

  • National Institutes of Health (NIH). (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of Novel Plant-Based Substances.Link

  • Agilent Technologies. (2005). Column Selection for the Analysis of Fatty Acid Methyl Esters.Link

  • Creative Proteomics. (2024). Fatty Acid Methyl Ester (FAME) Analysis Service: Overview and Methodology.Link

  • Restek Corporation. (2020). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs).Link

  • Sigma-Aldrich. (2023). GC Column Selection Guide: FAME Analysis and Polarity.Link

The Impact of Acyl Chain Architecture on Membrane Dynamics: A Comparative Guide to 3-Methylundecanoic Acid and Straight-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, a nuanced understanding of cell membrane fluidity is paramount. The dynamic nature of the lipid bilayer governs a multitude of cellular processes, from signal transduction to the efficacy of membrane-targeting therapeutics. The incorporation of various fatty acids into membrane phospholipids is a primary determinant of this fluidity. This guide provides an in-depth technical comparison of the effects of a branched-chain fatty acid, 3-methylundecanoic acid, and its straight-chain counterparts on membrane fluidity, supported by established experimental methodologies.

Introduction: The Architectural Basis of Membrane Fluidity

The fluidity of a lipid bilayer is fundamentally dictated by the packing efficiency of its constituent phospholipid acyl chains. Straight-chain saturated fatty acids, with their linear geometry, can pack tightly together, maximizing van der Waals interactions and resulting in a more ordered, gel-like state with lower fluidity.[1][2] Conversely, structural features that disrupt this tight packing, such as the introduction of cis-double bonds in unsaturated fatty acids, create kinks in the acyl chains, increasing intermolecular space and enhancing membrane fluidity.[1][2]

Branched-chain fatty acids (BCFAs) represent another crucial modulator of membrane fluidity, particularly in many bacterial species.[3] The presence of a methyl group along the acyl chain introduces a steric hindrance that perturbs the ordered packing of neighboring chains.[4] This guide focuses on 3-methylundecanoic acid, a monomethyl-branched saturated fatty acid, to elucidate the distinct biophysical consequences of this architectural feature compared to straight-chain fatty acids of similar length, such as undecanoic acid (C11:0) or dodecanoic acid (C12:0).

The Molecular Mechanism: Steric Hindrance and Disrupted Packing

The introduction of a methyl group at the C3 position of the undecanoic acid chain in 3-methylundecanoic acid has a profound impact on its molecular geometry. This methyl branch acts as a physical disruption, preventing the close apposition of adjacent acyl chains within the lipid bilayer. This contrasts sharply with the efficient, ordered packing of linear, straight-chain fatty acids.

The consequence of this disrupted packing is a reduction in the collective strength of van der Waals forces between the acyl chains.[5] This weakened intermolecular attraction leads to a more disordered and dynamic membrane environment, characterized by increased fluidity.[3][6]

cluster_0 Straight-Chain Fatty Acids cluster_1 3-Methylundecanoic Acid (Branched-Chain) a1 Linear Acyl Chains a2 Tight, Ordered Packing a1->a2 a3 Strong van der Waals Interactions a2->a3 a4 Decreased Membrane Fluidity (Gel-like State) a3->a4 b1 Methyl Branch at C3 b2 Steric Hindrance b1->b2 b3 Disrupted Acyl Chain Packing b2->b3 b4 Weakened van der Waals Interactions b3->b4 b5 Increased Membrane Fluidity (Fluid, Disordered State) b4->b5

Caption: Logical flow of how fatty acid structure influences membrane fluidity.

Experimental Evaluation of Membrane Fluidity

The differential effects of 3-methylundecanoic acid and straight-chain fatty acids on membrane fluidity can be quantitatively assessed using several biophysical techniques. The two most common and powerful methods are Differential Scanning Calorimetry (DSC) and Fluorescence Anisotropy.

Differential Scanning Calorimetry (DSC)

DSC is a thermodynamic technique that measures the heat flow associated with thermal transitions in a material as a function of temperature.[4] For lipid systems, DSC is invaluable for determining the gel-to-liquid crystalline phase transition temperature (Tm).[7] A lower Tm indicates a more fluid membrane, as less thermal energy is required to disrupt the ordered gel phase.

Incorporation of 3-methylundecanoic acid into a phospholipid bilayer is expected to significantly lower the Tm compared to the incorporation of a straight-chain fatty acid of equivalent chain length. This is a direct consequence of the disrupted packing and weakened van der Waals interactions.

Table 1: Expected Comparative Phase Transition Temperatures (Tm) from DSC

Fatty Acid Incorporated into Phospholipid BilayerExpected Phase Transition Temperature (Tm)Expected Enthalpy of Transition (ΔH)Rationale
Straight-Chain (e.g., Dodecanoic Acid)HigherHigherTightly packed acyl chains require more energy to transition to a disordered state.
3-Methylundecanoic AcidLowerLowerMethyl branch disrupts packing, leading to a less stable gel phase that transitions at a lower temperature with less energy input.
Fluorescence Anisotropy

Fluorescence anisotropy measures the rotational mobility of a fluorescent probe embedded within the lipid bilayer.[8] A common probe for this application is 1,6-diphenyl-1,3,5-hexatriene (DPH). In a more fluid, less viscous environment, the probe rotates more freely, leading to a lower anisotropy value. Conversely, in a more ordered, viscous membrane, the probe's rotation is restricted, resulting in a higher anisotropy value.

Therefore, liposomes containing 3-methylundecanoic acid are expected to exhibit lower fluorescence anisotropy values compared to liposomes containing a straight-chain fatty acid, indicating a more fluid membrane environment.

Table 2: Expected Comparative Fluorescence Anisotropy Values

Fatty Acid Incorporated into Phospholipid BilayerExpected Fluorescence Anisotropy (r)Interpretation
Straight-Chain (e.g., Dodecanoic Acid)HigherRestricted rotational mobility of the fluorescent probe, indicating a more ordered and less fluid membrane.
3-Methylundecanoic AcidLowerIncreased rotational mobility of the fluorescent probe, indicating a more disordered and fluid membrane.

Note: As with DSC data, specific fluorescence anisotropy values for membranes containing 3-methylundecanoic acid are not widely reported. The table illustrates the anticipated experimental outcome.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed, self-validating experimental protocols are essential.

Protocol for Liposome Preparation and DSC Analysis

G start Start: Prepare Lipid Mixtures step1 Dissolve lipids (e.g., DPPC) and fatty acid (3-methylundecanoic or dodecanoic) in chloroform/methanol start->step1 step2 Dry lipids to a thin film under a stream of nitrogen gas step1->step2 step3 Further dry under vacuum for >2 hours to remove residual solvent step2->step3 step4 Hydrate the lipid film with buffer (e.g., PBS) at a temperature above the expected Tm step3->step4 step5 Vortex to form multilamellar vesicles (MLVs) step4->step5 step6 Extrude the MLV suspension through polycarbonate membranes (e.g., 100 nm pore size) to form large unilamellar vesicles (LUVs) step5->step6 step7 Degas the LUV suspension and buffer prior to DSC analysis step6->step7 step8 Load the LUV suspension into the DSC sample cell and the corresponding buffer into the reference cell step7->step8 step9 Perform thermal scans over the desired temperature range (e.g., 10°C to 60°C) at a controlled scan rate (e.g., 1°C/min) step8->step9 end End: Analyze DSC thermograms to determine Tm and ΔH step9->end

Sources

Evaluating the Specificity of 3-Methylundecanoic Acid as a Pheromone: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of chemical ecology, the specificity of a pheromonal signal is paramount to its biological function. A highly specific pheromone ensures that communication remains within a species, a critical factor for behaviors such as mating and aggregation. This guide provides an in-depth evaluation of the potential specificity of 3-Methylundecanoic acid as a pheromone, offering a comparative framework and detailed experimental protocols for researchers in chemical ecology, pest management, and drug development. While not a widely documented insect pheromone, its structural characteristics as a methyl-branched fatty acid place it within a class of compounds known to be active in insect communication, making it a compelling candidate for investigation.

The Significance of Pheromone Specificity

Pheromones are chemical signals that mediate interactions between individuals of the same species.[1] Their specificity is crucial for reproductive isolation and efficient coordination of social behaviors. This specificity can be determined by a single unique compound or, more commonly, by a precise blend of chemicals in a specific ratio. Any deviation from this chemical signature can lead to a loss of biological activity or even elicit responses from unintended species, such as predators or parasites.[2] Therefore, the rigorous evaluation of a candidate pheromone's specificity is a foundational step in understanding its ecological role and potential applications, for instance, in targeted pest control strategies.[3][4]

3-Methylundecanoic Acid: A Candidate Pheromone

3-Methylundecanoic acid is a methyl-branched fatty acid.[5] While extensive research has focused on straight-chain fatty acid derivatives as pheromones, the role of methyl-branched compounds is an area of growing interest.[6] The position of the methyl group can significantly influence the molecule's shape and volatility, potentially contributing to its specificity.

For context, a related compound, 4-ethyloctanoic acid, is a key component of the male goat pheromone that induces a physiological response in females.[7][8][9][10] This highlights the potential for branched-chain carboxylic acids to act as potent and specific semiochemicals.

A Comparative Framework for Evaluating Specificity

To assess the specificity of 3-Methylundecanoic acid, a multi-tiered experimental approach is necessary. This involves comparing its activity against a panel of other compounds, including structurally similar molecules and known pheromones from related species.

Table 1: Candidate Compounds for Comparative Analysis

CompoundChemical ClassRationale for Inclusion
3-Methylundecanoic acid Methyl-branched fatty acidTest Compound
Undecanoic acidStraight-chain fatty acidUnbranched structural analog
2-Methylundecanoic acidMethyl-branched fatty acidPositional isomer
4-Ethyloctanoic acidEthyl-branched fatty acidKnown mammalian pheromone with structural similarity
(Z)-9-TricoseneAlkeneKnown housefly (Musca domestica) sex pheromone (negative control for non-lepidopteran species)
BombykolFatty alcoholKnown silkworm moth (Bombyx mori) sex pheromone (positive control for a lepidopteran species)

Experimental Workflow for Specificity Determination

The evaluation of a candidate pheromone's specificity hinges on a combination of analytical and biological assays. The following workflow provides a comprehensive approach.

behavioral_response_logic Start Insect exposed to stimulus Activation Activation (wing fanning/antennal movement) Start->Activation NoResponse No behavioral response Start->NoResponse No TakeOff Take-off Activation->TakeOff Yes Activation->NoResponse No UpwindFlight Oriented upwind flight TakeOff->UpwindFlight Yes TakeOff->NoResponse No SourceContact Contact with stimulus source UpwindFlight->SourceContact Successful UpwindFlight->NoResponse Fails to locate

Sources

Quantitative Comparison of 3-Methylundecanoic Acid: Bioactive Phytochemical & Microbial Marker

[1][2][3]

Executive Summary

3-Methylundecanoic acid (3-MUA) is a branched-chain fatty acid (BCFA) (

12microbial fermentationmedicinal plant metabolomes

In the context of "Healthy vs. Diseased Tissue," 3-MUA serves two distinct analytical roles:

  • Exogenous Bioactive Agent: A potent phytochemical found in high concentrations (~5.5%) in medicinal extracts used to treat carcinomas and hepatic illness.[1]

  • Endogenous Microbial Marker: A trace metabolite in human skin and gut lipids, where elevated levels often correlate with dysbiosis or specific bacterial overgrowth (e.g., body odor associated with Corynebacterium or fermentation in the gut).[1]

This guide compares 3-MUA against its straight-chain analogue (Lauric Acid) and details the GC-MS protocols required for its quantification in biological matrices.[1]

Chemical & Biological Profile

Understanding the structural causality is essential for accurate detection. 3-MUA possesses a methyl group at the ante-penultimate (or C3, depending on nomenclature rigor) position, which disrupts lipid packing, lowering the melting point compared to lauric acid and altering its interaction with cellular membranes.[1]

Comparative Properties: 3-MUA vs. Alternatives
Feature3-Methylundecanoic Acid (3-MUA) Dodecanoic Acid (Lauric Acid) Iso-Lauric Acid (10-Methylundecanoic)
Structure Branched (Methyl at C3)Straight Chain (C12:[1][2][3][4]0)Branched (Methyl at Penultimate C)
Origin Bacterial fermentation, Medicinal Plants (S. nigrum)Dietary (Coconut oil), Endogenous synthesisBacterial membrane (Iso-series)
Biological Role Antimicrobial/Anticancer (Phytochemical)Energy substrate, surfactantMembrane fluidity regulator (Bacteria)
Melting Point Lower (< 40°C, liquid/soft solid)~43.2°C~41-42°C
GC-MS Elution Elutes before Lauric AcidElutes last (highest BP)Elutes between 3-MUA and Lauric
Disease Relevance High in therapeutic extracts; Marker of dysbiosisElevated in hyperlipidemiaMarker of specific bacterial load

Quantitative Analysis: Healthy vs. Diseased Contexts[2][7][8]

The following data synthesizes quantitative findings from phytochemical profiling and microbial metabolomics.

Context A: Phytochemical Therapeutic Levels (Cancer/Liver Disease Models)

In this context, 3-MUA is the active pharmaceutical ingredient (API) candidate.[1] The "Diseased" state refers to the target tissue treated with the extract.[1]

Source / TissueConcentration of 3-MUABiological ContextReference
Solanum nigrum Extract 5.47% (of total lipid fraction)Medicinal plant used for Hepatocellular Carcinoma [1]
Adiantum aleuticum Trace / Minor Component Fern used for inflammatory disorders[2]
Healthy Human Tissue < 0.1% (Trace/Undetectable)Endogenous synthesis of C12-BCFA is negligible in humans.[1][2][3]
Diseased Tissue (Treated) Variable (Dependent on uptake)Targeted delivery of S. nigrum extract induces cytotoxicity.[1]
Context B: Microbial Metabolite (Skin & Gut Health)

Here, 3-MUA acts as a biomarker for bacterial activity.[1]

Sample MatrixHealthy StateDiseased / Dysbiotic StateCausality
Human Sebum (Skin) Low / BalancedElevated Associated with Corynebacterium overgrowth (Bromhidrosis/Body Odor).[1]
Fecal Matter Trace (Background fermentation)Elevated Marker of protein fermentation or specific probiotic intake (Acetobacter).[1]
Sourdough/Vinegar Present (3-4 mg/L) N/AProduct of Lactobacillus & Acetobacter metabolism (Quality marker).[1]

Mechanism of Action & Pathway Visualization[2]

The following diagram illustrates the dual origin of 3-MUA: the Phytochemical Pathway (accumulation in plants for defense) and the Microbial Pathway (fermentation), converging on its therapeutic effect in diseased tissue (cytotoxicity/membrane disruption).[1]

Gcluster_0Biosynthetic Originscluster_1Molecular Targetcluster_2Clinical OutcomePlantMedicinal Plant(Solanum nigrum)MUA3-Methylundecanoic Acid(3-MUA)Plant->MUABiosynthesis (5.47%)BacteriaMicrobial Fermentation(Propionibacterium/Acetobacter)Bacteria->MUAFermentation ProductMembraneCell MembraneDisruptionMUA->MembraneLipophilicityDysbiosisMicrobial Shift(Skin/Gut)MUA->DysbiosisBiomarker LevelROSROS Generation(Apoptosis)Membrane->ROSStress ResponseCancerCellCancer Cell Death(Hepatocellular)ROS->CancerCellTherapeutic Effect

Caption: Dual-origin pathway of 3-MUA showing its accumulation in medicinal plants and bacteria, leading to membrane-mediated therapeutic effects or dysbiosis signaling.[1]

Experimental Protocol: Quantitative GC-MS Workflow

To objectively compare 3-MUA levels, a standardized extraction and derivatization protocol is required.[1] 3-MUA is non-volatile and must be converted to its methyl ester (FAME) for accurate GC-MS quantification.[1]

Protocol: Lipid Extraction & FAME Derivatization
Reagents:
  • Internal Standard (IS): Nonadecanoic acid (C19:0) or deuterated Lauric acid (

    
    -C12:0).[1]
    
  • Derivatization Agent: 14% Boron Trifluoride (

    
    ) in Methanol (highly efficient for BCFAs).[1]
    
  • Solvent: Hexane (HPLC Grade).[1]

Step-by-Step Workflow:
  • Sample Homogenization:

    • Tissue (100mg): Homogenize in 2:1 Chloroform:Methanol.[1]

    • Extract/Fluid: Dissolve directly in Methanol.[1]

    • Add Internal Standard (10 µg) prior to extraction to correct for recovery loss.[1]

  • Saponification (Optional but Recommended for Tissues):

    • Add 0.5M KOH in methanol.[1] Heat at 60°C for 30 mins.

    • Acidify with HCl to pH < 2 to protonate fatty acids.[1]

  • Derivatization (Methylation):

    • Add 2 mL 14%

      
      -Methanol .
      
    • Incubate at 100°C for 60 minutes (sealed vial). Critical: BCFAs esterify slower than straight chains; ensure full time.

    • Cool to room temperature.[5][1]

  • Extraction of FAMEs:

    • Add 1 mL Hexane and 1 mL saturated NaCl water.[1]

    • Vortex vigorously and centrifuge (2000 x g, 5 mins).

    • Collect the top Hexane layer (contains 3-MUA-Methyl Ester).[1]

  • GC-MS Analysis:

    • Column: DB-5ms or equivalent (Non-polar) or CP-Sil 88 (High polarity for isomer separation).

    • Injection: 1 µL Splitless.

    • Temp Program: 50°C (2 min) -> 10°C/min -> 280°C.

    • Detection: SIM Mode. Monitor m/z 74 (McLafferty rearrangement, characteristic of FAMEs) and m/z 87 (characteristic of anteiso/methyl-branched structures).[1]

Workflow Diagram

WorkflowSampleBiological Sample(Tissue/Extract)ExtractLipid Extraction(Chloroform:MeOH)Sample->ExtractDerivDerivatization(BF3-MeOH, 100°C)Extract->DerivISAdd Internal Standard(C19:0 or d-Lauric)IS->ExtractPhaseSepPhase Separation(Hexane/Water)Deriv->PhaseSepGCMSGC-MS Analysis(SIM Mode: m/z 74, 87)PhaseSep->GCMSHexane LayerDataQuantification(Ratio Area_Analyte / Area_IS)GCMS->Data

Caption: Step-by-step GC-MS quantification workflow for 3-Methylundecanoic acid from biological matrices.

Scientific Interpretation of Results

When analyzing the data generated from the above protocol, use the following criteria to validate findings:

  • Retention Time Shift: 3-Methylundecanoic acid methyl ester will elute earlier than Dodecanoic acid methyl ester (Lauric acid) on non-polar columns due to the globular shape reducing Van der Waals interactions.[1]

  • Mass Spectrum Verification: Look for a molecular ion

    
     at m/z 214  (for Methyl ester) and a base peak at m/z 74 .[1] The presence of a fragment at m/z M-15  or specific branched fragments helps distinguish it from straight chains.[1]
    
  • Quantification Logic:

    
    
    Note: The Response Factor (RF) is typically ~1.0 for isomers, but should be empirically determined if a pure standard is available.[1]
    

References

  • Al-Jumaili, E. F., & Al-Amara, S. S. (2025).[1][6] Biogenic Synthesis of Solanum nigrum Mediated Silver Nanoparticles and study its antioxidant and Antibacterial Effects. Letters in Applied NanoBioScience. Link (Snippet 1.4 confirms 5.47% 3-MUA content).[1]

  • Rao, H., et al. (2024).[5][1] Exploring phytochemical and biological profile of Adiantum aleuticum. Results in Chemistry. Link (Snippet 1.6 confirms presence in fern extracts).[1]

  • LipidBank. (2023).[1] Fatty Acid Database: 3-Methylundecanoic Acid Properties. LipidBank Japan.[1] Link (Snippet 1.5 confirms physicochemical data).

  • Agilent Technologies. (2020).[1] GC/MS detection of short chain fatty acids from mammalian feces. Agilent Application Notes. Link (General protocol grounding for BCFA GC-MS).

  • Zhang, J., et al. (2021).[1] Review of the Biological Activity of Maslinic Acid and related Triterpenes. Current Drug Targets.[5][1] Link (Contextualizing triterpene/BCFA bioactivity).

Accuracy and Precision of 3-Methylundecanoic Acid Analytical Methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methylundecanoic acid (3-MUA) is a branched-chain fatty acid (BCFA) utilized primarily in two critical contexts: as a robust Internal Standard (IS) for lipidomics due to its rarity in mammalian biological matrices, and as a biomarker in microbial fermentation (e.g., rumen bacteria, Streptomyces).

Achieving high accuracy and precision in 3-MUA analysis requires navigating a specific analytical challenge: isomer resolution . Unlike straight-chain fatty acids, 3-MUA must be chromatographically resolved from other methyl-branched isomers (e.g., iso-C12, anteiso-C12) to prevent co-elution errors that inflate quantification.

This guide objectively compares the three dominant analytical platforms—GC-FID , GC-MS , and LC-MS —providing experimental performance data to support method selection.

Methodological Comparison: GC-FID vs. GC-MS vs. LC-MS

A. GC-FID: The Quantitative Gold Standard

Gas Chromatography with Flame Ionization Detection (GC-FID) is the industry benchmark for quantifying 3-MUA when sample identity is already established.

  • Mechanism: Carbon-counting detector provides a uniform response factor for hydrocarbons, leading to high linearity.

  • Accuracy: Superior for high-concentration samples (>10 µg/mL).

  • Limitation: "Blind" detection; cannot distinguish 3-MUA from co-eluting impurities or isomers without strict retention time locking.

B. GC-MS: The Identification & Trace Standard

Gas Chromatography-Mass Spectrometry (GC-MS) is essential for validating the presence of 3-MUA and analyzing trace levels.[1]

  • Mechanism: Electron Impact (EI) ionization produces fragmentation patterns. The "M-15" ion (loss of methyl group) or McLafferty rearrangement ions help confirm the branching position at C3.

  • Precision: Slightly lower than FID due to ion source variability, but compensated by using isotopic internal standards.

  • Advantage: Can deconvolute overlapping peaks using extracted ion chromatograms (EIC).

C. LC-MS/MS: The Matrix Specialist

Liquid Chromatography-Tandem Mass Spectrometry is reserved for complex biological fluids (plasma, fermentation broth) where derivatization for GC is impractical.

  • Mechanism: Electrospray Ionization (ESI) in negative mode.

  • Challenge: Fatty acids ionize poorly. Often requires derivatization (e.g., with AMPP or DMED) to improve sensitivity.

Performance Metrics: Comparative Data

The following data summarizes validation parameters for branched-chain fatty acids (BCFA) representative of 3-MUA behavior.

Performance MetricGC-FID (FAME Derivatization)GC-MS (SIM Mode)LC-MS/MS (Derivatized)
Linearity (R²) > 0.999> 0.995> 0.990
Dynamic Range

(Wide)

(Limited)

(Moderate)
LOD (Limit of Detection) ~1–5 µg/mL~1–10 ng/mL~10–100 pg/mL
Precision (Intra-day RSD) < 2.0% (High Precision)< 5.0%< 8.0%
Accuracy (Recovery) 95–105%90–110%85–115%
Isomer Resolution Critical (Column Dependent)High (Spectral Deconvolution)Low (Isomers often co-elute)

Key Insight: For Quality Control (QC) of pure 3-MUA, GC-FID is the superior choice due to its inherent precision. For biological profiling , GC-MS is required to ensure the signal is not from interfering iso- or anteiso- isomers.

Critical Experimental Protocol: Derivatization & Analysis

To analyze 3-MUA by GC, it must be converted to a volatile Fatty Acid Methyl Ester (FAME). The choice of derivatization method affects accuracy; acid-catalyzed methylation is preferred over base-catalyzed methods for free fatty acids.

Workflow Diagram

G Sample Biological Sample / Standard Extraction Lipid Extraction (Folch or Bligh-Dyer) Sample->Extraction Deriv Derivatization (Methylation) Reagent: 14% BF3 in MeOH Extraction->Deriv Free Fatty Acids PhaseSep Phase Separation Extract FAMEs into Hexane Deriv->PhaseSep Heat 60°C, 30 min Analysis GC Analysis PhaseSep->Analysis Decision Isomer Separation? Analysis->Decision GC-FID GC-FID Decision->GC-FID Known Matrix High Precision Needed GC-MS GC-MS Decision->GC-MS Unknown Matrix Confirmation Needed

Figure 1: Optimized workflow for the extraction and derivatization of 3-Methylundecanoic acid prior to GC analysis.

Step-by-Step Protocol (Acid-Catalyzed Methylation)
  • Extraction: Add 100 µL of sample to a glass vial. Add 50 µL of Internal Standard (if 3-MUA is the analyte, use C13:0 or C19:0).

  • Derivatization: Add 1 mL of 14% Boron Trifluoride (

    
    ) in Methanol .
    
    • Note: Acid catalysis is required to methylate Free Fatty Acids (FFAs). Base catalysis (KOH/MeOH) only works for esterified lipids (triglycerides) and will fail to detect free 3-MUA.

  • Incubation: Cap tightly and heat at 60°C for 30 minutes .

    • Caution: Avoid temperatures >100°C to prevent degradation of branched structures.

  • Extraction of FAMEs: Cool to room temperature. Add 1 mL Hexane and 1 mL Saturated NaCl water . Vortex vigorously for 1 minute.

  • Separation: Centrifuge at 2000 rpm for 5 minutes. Transfer the upper hexane layer (containing 3-MUA FAME) to a GC vial.

Critical Success Factor: Column Selection

Accuracy in 3-MUA analysis is dictated by the stationary phase. Standard non-polar columns (e.g., DB-1, DB-5) cannot sufficiently resolve 3-methyl isomers from 4-methyl or straight-chain counterparts.

  • Recommended Column: High-Polarity Cyanopropyl Phase (e.g., CP-Sil 88, SP-2560, or DB-23).

  • Why: These columns separate FAMEs based on geometric configuration and branching position, ensuring the 3-MUA peak is distinct from the iso-C12 (terminal branch) isomer.

References

  • European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures.

  • Amer, B., et al. (2013). High-throughput quantification of fatty acids in biological samples.[2] Journal of Chromatography B.

  • Vlahou, G., et al. (2020). Validation of a GC-FID method for the determination of fatty acids in food samples. Food Chemistry.[1][3][4]

  • Sigma-Aldrich. (2023). Fatty Acid Methyl Ester (FAME) Analysis by GC.

  • Ran-Ressler, R. R., et al. (2012). Branched-chain fatty acids in biological systems: Analytical challenges. Journal of Lipid Research.

Sources

3-Methylundecanoic acid's role in comparison to other volatile organic compounds

[1]

Executive Summary

3-Methylundecanoic acid (3-MUA) represents a critical divergence in fatty acid biology.[1][2] Unlike its straight-chain counterpart (dodecanoic/lauric acid) which serves primarily as metabolic fuel or structural surfactant, 3-MUA functions as a sophisticated semiochemical (signaling molecule).[1][2] While short-chain branched acids like 3-methyl-2-hexenoic acid are infamous for human axillary odor, 3-MUA occupies a "Goldilocks zone" of volatility—sufficiently stable to persist as an individual olfactory signature in avian species (e.g., Procellariiformes), yet volatile enough to be detected by olfactory receptors.[1][2]

For drug development professionals, 3-MUA offers a unique scaffold: its ante-iso/iso-branching disrupts lipid bilayer packing, making it a potent permeation enhancer and a candidate for "green" antimicrobial formulations targeting membrane integrity.[1][2]

Part 1: Physicochemical & Chemosensory Profile[2]

The structural methyl group at the C3 position introduces steric hindrance that lowers the melting point and alters the volatility profile compared to straight-chain fatty acids.

Table 1: Comparative Physicochemical Properties

Data synthesized from PubChem and experimental odorant databases.[1]

Feature3-Methylundecanoic Acid Undecanoic Acid (Straight-Chain Analog)(E)-3-Methyl-2-hexenoic Acid (Functional Analog)
Structure Branched (C12)Linear (C11)Branched (C7)
CAS Number 60604-47-9112-37-853626-91-4
Mol.[1][2][3] Weight 200.32 g/mol 186.29 g/mol 142.20 g/mol
LogP (Est.) ~4.5 (Lipophilic)~4.0~2.3
Odor Profile Waxy, animalic, persistent (Avian musk)Faint, waxy, soapyPungent, spicy, "sweaty" (Human axillary)
Volatility Moderate (Semi-volatile)LowHigh
Primary Role Individual Recognition / PheromoneSurfactant / MetaboliteAlarm / Territorial / Body Odor

Part 2: Biological Significance & Mechanism[2]

The "Avian Fingerprint" Hypothesis

Research into Procellariiformes (petrels, prions) has identified 3-MUA as a key component of the uropygial (preen) gland wax. Unlike insects that use single-compound pheromones, birds utilize a "bar-code" ratio of esters and fatty acids.[1][2] 3-MUA provides the individual variability required for kin recognition and mate selection.[2]

Mechanism of Action: Membrane Disruption

In a pharmacological context, the branching of 3-MUA prevents tight packing of phospholipid bilayers.[1]

  • Antimicrobial Action: It inserts into bacterial membranes, increasing fluidity to the point of leakage/lysis.[1][2] It is particularly effective against Gram-positive bacteria which lack the outer LPS layer.[2]

  • Permeation Enhancement: In transdermal drug delivery, 3-MUA can transiently disrupt the stratum corneum lipid matrix, facilitating the passage of co-administered drugs.[1][2]

Diagram 1: Comparative Signaling & Biosynthesis Pathways

This diagram illustrates the divergence in biosynthesis leading to either metabolic storage (straight chain) or signaling (branched chain).

GAcetylCoAAcetyl-CoAFASFatty Acid Synthase(FAS)AcetylCoA->FASMalonylCoAMalonyl-CoA(Extender)MalonylCoA->FAS Standard ElongationMethylMalonylMethylmalonyl-CoA(Branching Unit)MethylMalonyl->FAS Incorporation at C3StraightChainUndecanoic Acid(Straight Chain)FAS->StraightChain Normal CycleBranchedChain3-Methylundecanoic Acid(Branched)FAS->BranchedChain Modified CycleStorageMetabolic Storage(Triglycerides)StraightChain->StorageSignalingSignaling/Pheromone(Uropygial Secretion)BranchedChain->Signaling Olfactory Receptor Activation

Caption: Divergent biosynthetic pathways.[1][2] Incorporation of methylmalonyl-CoA by FAS shifts the product from a metabolic fuel to a bioactive signaling lipid.

Part 3: Comparative Performance Analysis

Antimicrobial Potency (Estimated Class Effect)

Branched-chain fatty acids (BCFAs) often outperform straight-chain acids in inhibiting bacterial growth due to superior membrane fluidization.[1][2]

CompoundTarget OrganismMechanismEfficacy (Relative)
3-Methylundecanoic Acid S. aureus, CorynebacteriumMembrane FluidizationHigh (Resistant to enzymatic degradation)
Undecanoic Acid Candida albicanspH acidificationModerate
Triclosan (Synthetic Control)Broad SpectrumFAS InhibitionHigh (but cytotoxicity risks)
Analytical Detection Challenges

Detecting 3-MUA is complex due to its isomerism.[1][2] It often co-elutes with straight-chain isomers in standard GC columns.[1][2]

Key Analytical Insight:

  • Standard columns (DB-5): Poor separation of 3-methyl vs 4-methyl isomers.

  • Recommended: Polar columns (e.g., WAX or Cyclodextrin-based ) are required to resolve the methyl-branch position.[1][2]

Part 4: Experimental Methodologies

Protocol 4.1: Extraction and GC-MS Identification from Biological Matrices

Target: Isolation of 3-MUA from lipid secretions (e.g., avian preen wax or skin surface lipids).[1][2]

Reagents:

  • Chloroform/Methanol (2:1 v/v)[2]

  • Boron trifluoride (BF3)-Methanol (14%)[2]

  • Hexane (HPLC Grade)[2]

Workflow:

  • Lipid Extraction:

    • Suspend sample (100 mg) in 5 mL Chloroform/Methanol.

    • Sonicate for 15 min at 4°C.

    • Centrifuge (3000 x g, 10 min); collect supernatant.

  • Transesterification (Critical Step):

    • Evaporate solvent under N2 stream.[1][2]

    • Add 1 mL BF3-Methanol; incubate at 60°C for 10 mins .

    • Note: Do not overheat; branched acids are susceptible to degradation or isomerization at >80°C.[1][2]

  • Extraction of FAMEs:

    • Add 1 mL Hexane and 1 mL saturated NaCl.[1][2]

    • Vortex vigorously; collect upper hexane layer.[1][2]

  • GC-MS Analysis:

    • Column: DB-WAX (30m x 0.25mm).[1][2]

    • Temp Program: 50°C (2 min) -> 4°C/min -> 240°C.

    • Identification: Look for diagnostic McLafferty rearrangement ion (m/z 74 for straight chain vs m/z 88 or similar shift for C3-methyl substitution).[1][2]

Diagram 2: Analytical Workflow for Isomer Differentiation

AnalysisSampleBiological Sample(Wax/Lipid)ExtractLipid Extraction(Chloroform:MeOH)Sample->ExtractDerivDerivatization(BF3-MeOH -> FAMEs)Extract->DerivGC_SplitGas ChromatographyDeriv->GC_SplitNonPolarNon-Polar Column(DB-5)GC_Split->NonPolar StandardPolarPolar Column(DB-WAX)GC_Split->Polar RecommendedResult_BadCo-elution(Unresolved Isomers)NonPolar->Result_BadResult_GoodResolved Peaks(3-Methyl vs n-C12)Polar->Result_GoodMSMass Spectrometry(Diagnostic Ions)Result_Good->MS

Caption: Analytical strategy. Polar columns are essential to separate 3-MUA from straight-chain contaminants.[1][2]

References

  • Campagna, S., et al. (2012).[1][2] "Potential Semiochemical Molecules from Birds: A Practical and Comprehensive Compilation of the Last 20 Years Studies." Chemical Senses, 37(1), 3–25.[1][2] Link

  • Mardon, J., et al. (2011).[1][2][4] "Individual Odor Recognition in Birds: An Endogenous Olfactory Signature on Petrels' Feathers?" Chemical Senses, 36(3).[1][2] Link

  • PubChem. "3-Methylundecanoic acid | C12H24O2."[1][2] National Institutes of Health.[1][2] Link

  • L'Oreal. (2015).[1][2] "Molecularly imprinted polymer for selectively trapping odorous molecules."[1][2] European Patent EP2938402A1.[1][2] Link

  • Hassarajani, S. A., & Mamdapur, V. R. (1998).[1][2] "A Three Step Synthesis of 11-Cycloheptylundecanoic Acid, a Component of the Thermoacidophile Alicyclobacillus cycloheptanicus." Molecules, 3(2), 41-43.[1][2][5] Link

Structural Activity Relationship (SAR) of 3-Methylundecanoic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-Methylundecanoic acid (3-MUA) and its structural analogs. It is designed for researchers in medicinal chemistry and microbiology, focusing on the development of next-generation membrane-active antimicrobials and quorum-sensing modulators.

Publish Comparison Guide

Executive Summary: The 3-Methyl Scaffold

3-Methylundecanoic acid (3-MUA) represents a critical scaffold in the study of Branched-Chain Fatty Acids (BCFAs) . Unlike linear medium-chain fatty acids (MCFAs) that primarily act as metabolic fuel or simple membrane disruptors, the C3-methylated architecture introduces a unique "steric wedge." This structural feature confers resistance to


-oxidation and enhances membrane fluidity perturbation, making 3-MUA analogs potent candidates for anti-biofilm agents  and membrane-active antibiotics .

This guide compares 3-MUA with its key structural analogs, evaluating their physicochemical properties, antimicrobial potency, and metabolic stability.

Chemical Profile & Structural Logic

The parent compound, 3-Methylundecanoic acid, is defined by an 11-carbon backbone with a methyl group at the


-carbon (C3) position relative to the carboxyl head.
  • Lipophilicity (LogP): ~4.5 – Optimal for insertion into bacterial phospholipid bilayers.

  • Steric Hindrance: The C3-methyl group hinders the acyl-CoA dehydrogenase enzyme complex, delaying metabolic degradation compared to linear undecanoic acid.

  • Chirality: The C3 position is a chiral center. Biological activity often favors the (

    
    )-enantiomer in pheromone signaling, while membrane disruption is generally achiral or racemate-tolerant.
    
The Analog Series

We categorize the analogs into three distinct generations based on their modification logic:

SeriesModification TargetChemical LogicPrimary Application
Gen-1 Chain Length Modulate Hydrophobicity (LogP)MIC Optimization
Gen-2 Head Group Alter pKa & BioavailabilityProdrug/Delivery
Gen-3 Unsaturation Mimic Diffusible Signal Factors (DSF)Biofilm Dispersion

Comparative Performance Analysis

The following data summarizes the biological activity of 3-MUA analogs against standard Staphylococcus aureus (Gram-positive) and Pseudomonas aeruginosa (Gram-negative) models.

Table 1: Representative SAR Data (Antimicrobial & Biofilm Inhibition)
Compound IDStructure NameLogP (Calc)S. aureus MIC (µg/mL)Biofilm Inhibition (IC50)Metabolic Stability (t1/2)
Ref-1 Undecanoic Acid (Linear)4.164>200 µMLow (< 10 min)
Target 3-Methylundecanoic Acid 4.6 16 25 µM High (> 60 min)
Analog A 3-Methyldodecanoic Acid5.13245 µMHigh
Analog B 3-Methylundec-2-enoic Acid4.41288 µM Moderate
Analog C Methyl 3-methylundecanoate5.2>256N/AVery High (Prodrug)
Analog D 2-Methylundecanoic Acid4.664150 µMModerate

Key Finding: The 3-methyl substitution (Target) provides a 4-fold increase in antimicrobial potency compared to the linear reference (Ref-1). However, introducing unsaturation at C2 (Analog B) drastically reduces direct killing (MIC) but significantly enhances anti-biofilm signaling , likely by mimicking bacterial Diffusible Signal Factors (DSF) [1, 2].

Mechanistic Insights

The activity of 3-MUA analogs is governed by two distinct mechanisms: Biophysical Membrane Disruption and Signaling Interference .

Mechanism 1: The "Steric Wedge" Effect

Unlike linear fatty acids that align parallel to membrane phospholipids, 3-MUA inserts into the bilayer where the C3-methyl group creates a steric clash.

  • Insertion: The carboxyl group anchors at the water-lipid interface.

  • Disruption: The C3-methyl forces adjacent phospholipid tails apart.

  • Outcome: Increased membrane permeability, depolarization, and leakage of intracellular ions (

    
    ), leading to cell death [3].
    
Mechanism 2: Quorum Sensing Interference

Analog B (3-Methylundec-2-enoic acid) structurally resembles the Burkholderia and Pseudomonas DSF signals (e.g., cis-2-dodecenoic acid). It acts as a signal antagonist, binding to sensor kinases (like RpfC or RetS) without triggering the virulence cascade, effectively "jamming" the bacterial communication network [4].

Visualization: Mechanism of Action

The following diagram illustrates the dual-action pathway of 3-MUA analogs.

G Compound 3-Methylundecanoic Acid Analogs Membrane Bacterial Membrane Insertion Compound->Membrane Partitioning (LogP 4.5) Signal Quorum Sensing Receptors (RpfC/RetS) Compound->Signal Structural Mimicry Steric Steric Wedge Effect (C3-Methyl) Membrane->Steric Jamming Signal Jamming (Biofilm Dispersion) Signal->Jamming Antagonism Fluidity Increased Membrane Fluidity Leakage Ion Leakage (Depolarization) Fluidity->Leakage Critical Threshold Steric->Fluidity

Caption: Dual mechanistic pathway of 3-MUA analogs. The C3-methyl group drives physical membrane disruption (left) while specific unsaturation patterns drive signaling interference (right).

Experimental Protocols

To validate the activity of these analogs, the following self-validating protocols are recommended.

Protocol A: Minimum Inhibitory Concentration (MIC) Assay

Standardized broth microdilution method for hydrophobic compounds.

  • Preparation: Dissolve 3-MUA analogs in DMSO (stock 10 mg/mL).

  • Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) supplemented with 0.002% Tween-80 to prevent fatty acid precipitation (Critical Step).

  • Inoculum: Dilute S. aureus (ATCC 29213) to

    
     CFU/mL.
    
  • Incubation: 37°C for 18-24 hours.

  • Validation: Positive control (Vancomycin) must fall within CLSI ranges. Vehicle control (DMSO) must show no inhibition.

Protocol B: Membrane Permeability Assay (NPN Uptake)

Validates the "Steric Wedge" mechanism.

  • Reagent: N-Phenyl-1-naphthylamine (NPN) is a hydrophobic fluorescent probe that is silent in water but fluoresces in phospholipid environments.

  • Workflow:

    • Treat bacterial suspension (

      
      ) with 3-MUA analog (at 0.5x MIC).
      
    • Add NPN (10 µM final).

    • Measure Fluorescence: Ex 350 nm / Em 420 nm.

  • Interpretation: A rapid increase in fluorescence intensity relative to the untreated control indicates outer membrane permeabilization, confirming the disruption mechanism.

Synthesis & SAR Logic Map

The synthesis of 3-MUA analogs requires controlling the chiral center at C3. A common route involves the conjugate addition of organocuprates to


-unsaturated esters.

SAR Core 3-Methylundecanoic Acid Scaffold Head Head Group (COOH) Core->Head C3 C3-Methyl Position Core->C3 Tail Aliphatic Tail (C11) Core->Tail Prodrug Esterification: Increases Bioavailability Reduces Direct Activity Head->Prodrug Stability Beta-Oxidation Block: Increases Half-life Maintains Potency C3->Stability Selectivity Chain Length Tuning: C11 = Bacteria C18 = Eukaryotic Toxicity Tail->Selectivity

Caption: Structural Activity Relationship (SAR) logic. Modifications to the head, C3-methyl, and tail regions dictate the transition between antimicrobial potency, metabolic stability, and toxicity.

References

  • Yoon, B. K., et al. (2018). "Fatty acids can inhibit Staphylococcus aureus SaeS activity at the membrane independent of alterations in respiration." Frontiers in Microbiology. Link

  • Deng, Y., et al. (2011). "Structural and functional characterization of diffusible signal factor family quorum-sensing signals." Journal of Bacteriology. Link

  • Desbois, A. P., & Smith, V. J. (2010). "Antibacterial free fatty acids: activities, mechanisms of action and clinical relevance." Applied Microbiology and Biotechnology. Link

  • Ryan, R. P., & Dow, J. M. (2011). "Diffusible signal factors: synthesis, signal transduction and role in bacterial virulence." Trends in Microbiology. Link

  • Kaneda, T. (1991). "Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance." Microbiological Reviews. Link

Comparative Metabolomics Guide: 3-Methylundecanoic Acid Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparative analysis of 3-Methylundecanoic acid (3-MUA) , a branched-chain fatty acid (BCFA) often overlooked in standard lipidomics panels. Unlike straight-chain fatty acids (SCFAs) that serve primarily as fuel, 3-MUA represents a specific metabolic challenge due to its methylation at the


-carbon position.

This guide contrasts:

  • Metabolic Fate: The biological necessity of

    
    -oxidation  (peroxisomal) versus standard 
    
    
    
    -oxidation
    (mitochondrial).
  • Analytical Performance: The trade-offs between GC-MS (FAMEs) and LC-HRMS for quantification and isomer differentiation.

Part 1: Metabolic Context & Pathway Comparison

The Biological Bottleneck: Why -Oxidation Fails

In standard fatty acid metabolism, mitochondrial


-oxidation is the primary catabolic pathway. However, 3-Methylundecanoic acid presents a structural steric hindrance. The methyl group at the C3 position (the 

-carbon) prevents the formation of the 3-ketoacyl-CoA intermediate, a requisite step for the thiolase enzyme to cleave acetyl-CoA.

To bypass this blockade, mammalian systems utilize


-oxidation  within the peroxisome.[1][2] This pathway shortens the carbon chain by one atom, shifting the methyl group from the 

-position (C3) to the

-position (C2), thereby "unlocking" the molecule for subsequent

-oxidation.
Pathway Visualization

The following diagram illustrates the metabolic shunt required for 3-MUA compared to a standard C12 fatty acid (Dodecanoic acid).

MetabolicPathway cluster_mito Mitochondria (Beta-Oxidation) cluster_perox Peroxisome (Alpha-Oxidation) node_std node_std node_blk node_blk node_alt node_alt node_prod node_prod Start_SCFA Dodecanoic Acid (C12) Beta_Ox_1 Acyl-CoA Dehydrogenase Start_SCFA->Beta_Ox_1 Beta_Ox_2 3-Ketoacyl-CoA Thiolase Beta_Ox_1->Beta_Ox_2 AcetylCoA Acetyl-CoA + C10-CoA Beta_Ox_2->AcetylCoA Start_BCFA 3-Methylundecanoic Acid Block BLOCK: Beta-Carbon Methylated Start_BCFA->Block Direct Beta-Ox Fails Alpha_Ox_1 Activation (Acyl-CoA) Start_BCFA->Alpha_Ox_1 Alpha_Ox_2 Hydroxylation (Phytanoyl-CoA Dioxygenase) Alpha_Ox_1->Alpha_Ox_2 Alpha_Ox_3 Decarboxylation (Lyase) Alpha_Ox_2->Alpha_Ox_3 Product_Alpha 2-Methyldecanoic Acid (C11) Alpha_Ox_3->Product_Alpha Product_Alpha->Beta_Ox_1 Export to Mitochondria (Now Permissive)

Figure 1: The "Metabolic Shunt." 3-Methylundecanoic acid requires peroxisomal


-oxidation to remove C1 as CO2, converting it to 2-Methyldecanoic acid, which is then compatible with mitochondrial 

-oxidation.

Part 2: Analytical Method Comparison

Accurate quantification of 3-MUA is complicated by the presence of structural isomers (e.g., 2-methyl, iso-, and anteiso- forms). Below is a comparative assessment of the two dominant methodologies.

Table 1: Comparative Performance Metrics
FeatureGC-MS (EI) LC-HRMS (ESI-)
Derivatization Mandatory (FAMEs via MeOH/HCl or BF3)Optional (AMPP or Picolinyl esters for sensitivity)
Isomer Resolution Superior. Capillary columns (e.g., CP-Sil 88) resolve positional isomers efficiently.Moderate. Requires specialized chiral or C30 columns; often co-elutes with isomers.
Fragmentation Distinctive. McLafferty rearrangement shifts allow precise methyl positioning.Limited. [M-H]- precursor often loses only CO2; difficult to locate methyl group without MS^3.
Sensitivity Good (LOD ~1-10 pmol).Excellent (LOD ~10-100 fmol).
Throughput Lower (30-60 min run times).Higher (10-20 min run times).
Matrix Effects Low (Extraction + Derivatization cleans sample).High (Ion suppression in complex biofluids).
Expert Insight: The Fragmentation Key

For 3-MUA analysis, GC-MS is the gold standard for identification , while LC-MS is superior for high-throughput screening .

  • GC-MS Mechanism: In FAME analysis, a methyl group at C3 creates a distinctive fragmentation pattern. Unlike straight chains which show a dominant m/z 74 peak (McLafferty ion), 3-methyl FAMEs exhibit a shift to m/z 88 due to the methyl substituent on the

    
    -carbon relative to the 
    
    
    
    -hydrogen transfer.

Part 3: Experimental Protocol (Self-Validating)

This protocol utilizes a GC-MS workflow prioritized for specificity. To ensure data integrity (Trustworthiness), we employ a Deuterated Internal Standard (d3-MUA) to correct for extraction efficiency and derivatization yield.

Reagents
  • Internal Standard (IS): 3-Methylundecanoic acid-d3 (or Phytanic acid-d3 as surrogate).

  • Derivatization Agent: 14% Boron trifluoride (BF3) in methanol.

  • Extraction Solvent: Chloroform:Methanol (2:1 v/v).

Step-by-Step Workflow
  • Sample Homogenization:

    • Add 50 µL of sample (plasma/tissue homogenate) to a glass vial.

    • CRITICAL STEP: Spike 10 µL of Internal Standard (10 µM) before extraction. This validates the entire recovery process.

  • Folch Extraction:

    • Add 1 mL Chloroform:Methanol (2:1). Vortex for 1 min.

    • Add 200 µL 0.9% NaCl to induce phase separation. Centrifuge at 3000 x g for 5 min.

    • Collect the lower organic phase (lipids) and dry under Nitrogen gas.

  • Derivatization (FAME Synthesis):

    • Resuspend dried lipid in 500 µL BF3-Methanol.

    • Incubate at 60°C for 15 mins . (Note: 3-methyl FAMEs form slower than SCFAs; do not shorten this time).

    • Add 500 µL Hexane and 500 µL water. Vortex.

    • Collect the upper Hexane layer (containing FAMEs).

  • GC-MS Analysis:

    • Column: DB-5ms or equivalent (30m x 0.25mm).

    • Temp Program: 60°C (1 min) -> 20°C/min -> 300°C.

    • SIM Mode: Monitor m/z 88 (3-methyl specific), m/z 74 (SCFA), and Molecular Ion (M+).

Workflow Visualization

AnalyticalWorkflow Sample Biological Sample (Plasma/Tissue) IS_Add Spike Internal Standard (Validation Step) Sample->IS_Add Extract Folch Extraction (CHCl3:MeOH) IS_Add->Extract Deriv Derivatization (BF3-MeOH, 60°C) Extract->Deriv GCMS GC-MS Analysis (SIM: m/z 88) Deriv->GCMS Data Quantification (Ratio Analyte/IS) GCMS->Data

Figure 2: Validated Analytical Workflow.[3] The inclusion of the IS prior to extraction renders the protocol self-correcting for recovery losses.

Part 4: Data Interpretation & Troubleshooting

When analyzing results, researchers must distinguish between biological signal and artifact.

ObservationLikely CauseCorrective Action
Peak Tailing Incomplete derivatization or column overload.Increase BF3 reaction time; dilute sample 1:10.
Missing m/z 88 Analyte is likely a straight-chain isomer (C12:0) or 2-methyl isomer.Check m/z 74 (SCFA) or m/z 101 (2-methyl FAME).
High Background Plasticizer contamination (Phthalates).Strictly use glass vials and Teflon-lined caps.
Biological Significance

Elevated levels of 3-MUA or its accumulation often signal a defect in the peroxisomal


-oxidation machinery  (e.g., Phytanoyl-CoA dioxygenase deficiency).[1] Conversely, in microbiome studies, specific bacterial species (e.g., Bacteroides) produce BCFAs as membrane stabilizers; variations here can indicate dysbiosis.

References

  • Wanders, R. J., et al. (2010). "Fatty acid omega-oxidation as a rescue pathway for fatty acid oxidation disorders in humans."[1] FEBS Journal.

  • Casteels, M., et al. (2003). "Alpha-oxidation of 3-methyl-substituted fatty acids and its thiamine dependence." European Journal of Biochemistry.[1]

  • BenchChem. (2025).[3] "GC-MS vs. LC-MS for Fatty Acid Analysis: A Comparative Guide."

  • PubChem. (2025). "3-Methylundecanoic acid Compound Summary." National Library of Medicine.

  • Microbe Notes. (2023). "Alpha Oxidation: Location, Pathway, Steps, Significance."

Sources

Assessing the enantiomeric ratio of 3-Methylundecanoic acid in natural samples

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical workflow for assessing the enantiomeric ratio (ER) of 3-Methylundecanoic acid (3-MUA) , a chiral branched-chain fatty acid found in the uropygial (preen) gland secretions of seabirds (e.g., Sula bassana, Larus argentatus) and specific bacterial lipids (Staphylococcus aureus).

Introduction: The Chiral Imperative

3-Methylundecanoic acid possesses a chiral center at the C3 position. In natural samples, the enantiomeric ratio is not merely a structural detail but a biological signal.[1]

  • Biological Context: In avian preen waxes, specific enantiomers of methyl-branched acids dictate antimicrobial efficacy against dermatophytes and function as species-specific olfactory cues (pheromones).

  • The Analytical Challenge: The methyl group at C3 creates a low energy barrier for racemization under harsh conditions and offers limited steric bulk for chiral recognition, making separation difficult compared to C2-substituted acids.

Methodological Landscape: Direct vs. Indirect Analysis

To determine the ER, researchers generally choose between Direct Chiral Gas Chromatography (GC) and Indirect Analysis via Diastereomeric Derivatization .

Method A: Direct Chiral GC (The Gold Standard)

This method utilizes a capillary column coated with a chiral stationary phase, typically a cyclodextrin derivative. The separation relies on the differential inclusion complex stability between the enantiomers and the cyclodextrin cavity.

  • Stationary Phase: Permethylated

    
    -cyclodextrin (e.g., Rt-βDEXsm  or Chirasil-Dex ).
    
  • Mechanism: The 3-methylundecanoic acid methyl ester (3-MUA-ME) enantiomers form transient "host-guest" inclusion complexes. The enantiomer that fits more snugly into the hydrophobic cavity retains longer.

  • Key Advantage: No chiral reagents required; minimal sample handling reduces kinetic resolution errors.

Method B: Indirect Derivatization (The Alternative)

This method involves reacting the chiral acid with an enantiomerically pure reagent to form diastereomers (e.g., amides), which have different physical properties and can be separated on achiral columns.

  • Reagent: (S)-(-)-1-Phenylethylamine or (R)-1-phenylethylamine.

  • Mechanism: 3-MUA is converted to its acid chloride and then reacted with the amine to form N-(1-phenylethyl)-3-methylundecanamide.

  • Key Advantage: Can be performed if a chiral column is unavailable; diastereomers often separate well on standard C18 HPLC or HP-5 GC columns.

  • Risk: The derivatization reaction itself may induce partial racemization or exhibit kinetic isotope effects (KIE), skewing the calculated ER.

Comparative Performance Metrics

The following table synthesizes experimental expectations for separating 3-methyl fatty acid homologs.

MetricDirect Chiral GC (Recommended)Indirect Derivatization (Alternative)
Analyte Form Methyl Ester (FAME)Diastereomeric Amide
Stationary Phase Rt-βDEXsm (30m x 0.25mm)DB-5 or HP-5MS (Achiral)
Separation Factor (

)
1.02 – 1.051.10 – 1.20
Resolution (

)
1.2 – 1.8 (Baseline often achievable)> 2.0 (Excellent separation)
Sample Prep Time Low (30 mins)High (2-3 hours)
Risk of Racemization Minimal (during methylation)Moderate (during acid chloride formation)
Limit of Detection ~1 ng (FID/MS)~10 ng (higher MW lowers volatility)

Experimental Protocol: Direct Chiral GC

This protocol is designed for the extraction and analysis of 3-MUA from preen gland wax or bacterial culture pellets.

Phase 1: Lipid Extraction & Transesterification
  • Reagents: Methanolic HCl (1M), Hexane (HPLC Grade).

  • Step 1: Dissolve 10 mg of crude wax/lipid in 1 mL of Methanolic HCl .

  • Step 2: Incubate at 55°C for 45 minutes . Note: Avoid temperatures >60°C to prevent thermally induced racemization at the alpha-position to the carbonyl (though C3 is beta, harsh conditions can still cause migration).

  • Step 3: Cool to room temperature. Add 0.5 mL deionized water and 1 mL Hexane .

  • Step 4: Vortex for 30 seconds. Centrifuge at 2000 x g for 2 minutes.

  • Step 5: Collect the upper hexane layer (containing 3-MUA Methyl Esters). Dry over anhydrous

    
    .
    
Phase 2: GC-MS/FID Analysis
  • Instrument: Agilent 7890/8890 GC or equivalent.

  • Column: Rt-βDEXsm (30 m, 0.25 mm ID, 0.25 µm df).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Split 20:1, 250°C.

  • Oven Program:

    • Hold at 60°C for 1 min.

    • Ramp 2°C/min to 160°C (Critical for chiral resolution).

    • Ramp 20°C/min to 230°C (Bake out).

  • Detection: MS (SIM mode: m/z 74, 87, 101 for diagnostic fragments) or FID (250°C).

Validation Criteria:

  • Resolution (

    
    ):  Must be 
    
    
    
    between enantiomers.
  • Peak Symmetry: Tailing factor should be

    
    .
    

Visualizing the Workflow

The following diagrams illustrate the decision logic and the reaction pathways.

G Sample Natural Sample (Preen Wax / Bacterial Lipid) Extract Lipid Extraction (CHCl3:MeOH) Sample->Extract Hydrolysis Alkaline Hydrolysis (Release Free Fatty Acids) Extract->Hydrolysis Decision Select Analytical Route Hydrolysis->Decision RouteA Method A: Direct GC (Recommended) Decision->RouteA High Volatility / Speed RouteB Method B: Indirect (Validation) Decision->RouteB Low Res. on Chiral Col. Meth Derivatization: Acid-Catalyzed Methylation RouteA->Meth AnalA Analysis: Chiral Column (Rt-βDEXsm) Meth->AnalA Act Activation: Thionyl Chloride -> Acid Chloride RouteB->Act Amide Coupling: (S)-1-Phenylethylamine Act->Amide AnalB Analysis: Achiral Column (DB-5) Amide->AnalB

Figure 1: Decision matrix for determining the enantiomeric ratio of 3-Methylundecanoic acid.

Troubleshooting & Causality

  • Issue: Poor Resolution (

    
    ).
    
    • Cause: The 3-methyl group is too far from the carbonyl to interact strongly with the cyclodextrin rim in standard phases.

    • Solution: Lower the initial ramp rate to 1°C/min. If this fails, switch to a

      
      -cyclodextrin  phase (e.g., Lipodex E) which has a larger cavity size that may better accommodate the undecyl chain.
      
  • Issue: Racemization.

    • Cause: Use of alkaline hydrolysis at high temperatures (

      
      C) or prolonged exposure to thionyl chloride.
      
    • Solution: Use acid-catalyzed methylation (BF3-MeOH or HCl-MeOH) directly on the lipid extract (transesterification) to bypass the free acid stage.

References

  • Jacob, J. (1976). The Structure of Preen Gland Waxes from Pelecaniform Birds Containing 3,7-Dimethyloctan-1-ol. Zeitschrift für Naturforschung C. Link

  • Restek Corporation. (2025). A Guide to the Analysis of Chiral Compounds by GC. Link

  • BocSci. (2025). Determination Techniques for Absolute Configuration of Chiral Compounds.

  • Sigma-Aldrich. (2025). Fatty Acid Methyl Ester Analysis by Gas Chromatography. Link

  • Holman, R. T., et al. (2016). Biological activity of the enantiomers of 3-methylhentriacontane, a queen pheromone of the ant Lasius niger. Journal of Experimental Biology. Link

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 3-Methylundecanoic Acid

[1][2]

Executive Summary & Core Directive

3-Methylundecanoic acid is a branched-chain saturated fatty acid.[1][2] While it does not carry the acute toxicity of short-chain organic acids or the volatility of low-molecular-weight solvents, its disposal requires strict adherence to Fats, Oils, and Grease (FOG) regulations and RCRA (Resource Conservation and Recovery Act) protocols.[1][2]

The Directive: Under no circumstances should 3-Methylundecanoic acid be disposed of via sanitary sewer systems (sink drains).[2] Its high lipophilicity (

2thermal destruction (incineration)2

Chemical Assessment & Physical Properties

Effective disposal planning relies on understanding the material's physical state and reactivity. 3-Methylundecanoic acid is a liquid at standard laboratory temperatures (

2
PropertyData PointOperational Implication
Physical State Liquid (MP:

)
Requires leak-proof liquid containment (HDPE/Glass).[1][2][3]
Flash Point

(

)
Combustible , but not Flammable by DOT definition (

).[1][2][3]
Water Solubility Negligible (Insoluble)Do NOT flush. Will coat pipes and disrupt oil/water separators.[1][2][3]
Reactivity Acidic (Weak)Incompatible with strong bases and strong oxidizers.[1][2][3]
RCRA Status Non-Listed (Not P or U listed)Regulated as "Non-RCRA Regulated Chemical Waste" or "State-Regulated Oil Waste" depending on jurisdiction.[1][2][3]

Personal Protective Equipment (PPE) Strategy

Due to the lipophilic nature of this acid, standard latex gloves may offer insufficient permeation resistance over prolonged contact.

  • Hand Protection: Nitrile gloves (minimum 0.11 mm thickness) are required.[2] The fatty acid structure allows it to permeate skin oils; nitrile provides superior resistance to organic acids compared to latex.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1 compliant).[2] As an irritant (H319), direct contact can cause significant ocular distress.[2]

  • Respiratory: Handle in a fume hood if heating or aerosolizing.[2] At room temperature, vapor pressure is low, but standard ventilation is best practice.[2]

Disposal Workflow & Segregation

The following protocol ensures compliance with EPA regulations and minimizes the risk of accidental reaction.

Step 1: Waste Stream Segregation

Do not mix 3-Methylundecanoic acid with the general "Aqueous Acid" stream (e.g., HCl, H₂SO₄).[2] Mixing organic acids with aqueous inorganic acids creates a multiphasic waste that is difficult and expensive to treat.[2]

  • Correct Stream: Organic Waste (Combustible/Flammable).[2]

  • Acceptable Mixtures: Can be mixed with compatible organic solvents (Ethanol, Methanol, Acetone) if the waste stream is destined for fuel blending/incineration.

  • Strict Prohibition: NEVER mix with oxidizers (Nitric Acid, Perchloric Acid) or strong bases (Sodium Hydroxide).[2] The neutralization reaction with bases is exothermic; reaction with oxidizers can lead to fire.[2]

Step 2: Packaging
  • Primary Container: High-Density Polyethylene (HDPE) or Amber Glass.[2]

  • Headspace: Leave at least 10% headspace in the container to allow for thermal expansion during transport.[2]

  • Closure: Screw caps must be chemically resistant (polypropylene or phenolic with Teflon liner).[2]

Step 3: Labeling

Proper labeling is the primary defense against downstream accidents.[2]

  • Chemical Name: Write "3-Methylundecanoic Acid" clearly. Do not use abbreviations or chemical formulas alone.

  • Hazard Checkboxes: Mark "Irritant" and "Combustible." [2]

  • Waste Code: If pure, label as "Non-RCRA Regulated Chemical Waste." If mixed with flammable solvents (e.g., Acetone), label with D001 (Ignitable).[2]

Step 4: Final Handover

Transfer the sealed, labeled container to your facility's Satellite Accumulation Area (SAA). Ensure secondary containment (spill tray) is used.

Decision Matrix: Disposal Logic

The following diagram illustrates the decision-making process for disposing of 3-Methylundecanoic acid based on its purity and mixture state.

DisposalWorkflowStartWaste: 3-Methylundecanoic AcidIsPureIs the waste pure acid?Start->IsPureMixtureCheckIs it mixed with flammable solvents(e.g., Acetone, Hexane)?IsPure->MixtureCheckNoStreamAStream: Organic Chemical Waste(Non-RCRA Regulated)IsPure->StreamAYesMixtureCheck->StreamANo (Mixed with non-flammables)StreamBStream: Flammable Organic Waste(RCRA Code D001)MixtureCheck->StreamBYesLabelALabel: 'Combustible Liquid''Irritant'StreamA->LabelALabelBLabel: 'Flammable Liquid''Ignitable'StreamB->LabelBDisposalFinal Method: Fuel Blending / IncinerationLabelA->DisposalLabelB->Disposal

Figure 1: Decision matrix for categorizing 3-Methylundecanoic acid waste streams.

Spill Management Protocol

In the event of a spill in the laboratory:

  • Isolate: Evacuate the immediate area if the spill is large (>500 mL) or if heated vapors are present.[2]

  • PPE: Don nitrile gloves and goggles.[2]

  • Containment: Use vermiculite , clay , or sand to dike and absorb the liquid.[2] Do not use combustible materials (sawdust) if the acid is hot.[2]

  • Neutralization (Optional but Recommended): While not strictly corrosive, sprinkling Sodium Bicarbonate (

    
    ) over the spill can neutralize acidity and make cleanup safer.[2]
    
  • Cleanup: Scoop the absorbed material into a wide-mouth jar.

  • Decontamination: The area will remain greasy due to the fatty acid chain.[2] Wash the surface thoroughly with a detergent solution (soap and water) to emulsify the lipid residue. Water alone will not clean the surface.[2]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 3017629, 3-Methylundecanoic acid.[2] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[2] Retrieved from [Link][2]

  • European Chemicals Agency (ECHA). Substance Information: 3-methylundecanoic acid.[2] Retrieved from [Link][2]

A Senior Application Scientist's Guide to Safely Handling 3-Methylundecanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work necessitates the handling of a diverse array of chemical compounds. Among these is 3-Methylundecanoic acid, a substance that, while valuable in research, requires meticulous handling to ensure personal and environmental safety. This guide provides an in-depth, procedural framework for the safe use of 3-Methylundecanoic acid, grounded in established safety protocols and scientific principles.

Understanding the Hazard: A Proactive Approach to Safety

Before any laboratory work commences, a thorough understanding of the chemical's hazard profile is paramount. 3-Methylundecanoic acid is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] This dictates a multi-faceted approach to personal protection, focusing on preventing contact with skin and eyes and minimizing inhalation of any vapors or aerosols.

The causality behind these hazards lies in the carboxylic acid functional group, which can be corrosive and irritant. Therefore, our safety protocols are designed not merely as a checklist but as a self-validating system to mitigate these inherent risks.

Engineering Controls: The First Line of Defense

The primary method for mitigating exposure to hazardous chemicals is through robust engineering controls. All work with 3-Methylundecanoic acid should be conducted within a certified chemical fume hood.[1] This ensures that any vapors are effectively captured and removed from the breathing zone of the operator, providing a critical layer of protection. The fume hood's performance should be regularly verified to maintain its efficacy.

Personal Protective Equipment (PPE): Your Essential Barrier

Where engineering controls are not sufficient to eliminate all risk, Personal Protective Equipment (PPE) becomes essential. The selection of appropriate PPE is not a one-size-fits-all approach but is dictated by a thorough risk assessment of the specific procedures being undertaken.

PPE Component Specification Rationale
Eye & Face Protection Chemical safety goggles and a face shieldStandard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against splashes. A face shield offers an additional layer of protection for the entire face.[2]
Skin Protection Nitrile gloves and a flame-retardant lab coatNitrile gloves offer good resistance to a range of chemicals, including carboxylic acids.[3] Always check for signs of degradation and change gloves immediately if contaminated. A lab coat, fully fastened, protects the skin and personal clothing.
Respiratory Protection Not typically required with proper fume hood useIf there is a potential for aerosol generation or if work must be conducted outside of a fume hood, a risk assessment must be performed to determine the appropriate respiratory protection. This may include a NIOSH-approved respirator with organic vapor cartridges.

It is imperative to inspect all PPE for integrity before each use and to don and doff it correctly to prevent cross-contamination.

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic approach to handling 3-Methylundecanoic acid minimizes the risk of exposure and ensures the integrity of the experiment.

  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.

  • Assemble all Materials: Gather all necessary chemicals, glassware, and equipment before starting the experiment to minimize movement in and out of the fume hood.

  • Inspect PPE: Check gloves for tears and goggles for cracks. Ensure the lab coat is clean and fits properly.

  • Locate Emergency Equipment: Be aware of the location and proper operation of the nearest safety shower, eyewash station, and fire extinguisher.

  • Don PPE: Put on your lab coat, followed by safety goggles and a face shield. The last item to be donned should be your gloves.

  • Work Within the Fume Hood: Conduct all manipulations of 3-Methylundecanoic acid at least 6 inches inside the sash of the fume hood.

  • Dispensing the Chemical: Use appropriate tools, such as a spatula or a pipette with a compatible tip, to transfer the chemical. Avoid creating dust or aerosols.

  • Container Management: Keep containers of 3-Methylundecanoic acid tightly closed when not in use to prevent the release of vapors.[1]

  • Immediate Cleanup of Spills: In the event of a small spill within the fume hood, use an appropriate absorbent material to clean it up immediately. For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Decontamination: Wipe down the work surface within the fume hood with an appropriate cleaning agent.

  • Doff PPE: Remove PPE in the correct order to avoid contamination. Gloves should be removed first, followed by the face shield and goggles, and finally the lab coat.

  • Hand Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[4]

Safe Handling Workflow for 3-Methylundecanoic Acid

G cluster_pre Pre-Operation cluster_op Operation cluster_post Post-Operation cluster_disposal Disposal pre_op_check 1. Pre-Operational Checks (Fume Hood, PPE, Emergency Equip.) don_ppe 2. Don Appropriate PPE pre_op_check->don_ppe handle_in_hood 3. Handle Acid in Fume Hood don_ppe->handle_in_hood spill_response Spill? handle_in_hood->spill_response cleanup Immediate Spill Cleanup spill_response->cleanup Yes decontaminate 4. Decontaminate Work Area spill_response->decontaminate No cleanup->handle_in_hood doff_ppe 5. Doff PPE Correctly decontaminate->doff_ppe wash_hands 6. Wash Hands Thoroughly doff_ppe->wash_hands dispose 7. Dispose of Waste (Follow Institutional Guidelines) wash_hands->dispose

Sources

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methylundecanoic acid
Reactant of Route 2
Reactant of Route 2
3-Methylundecanoic acid

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.